molecular formula C5H8O2 B041593 Tetrahydrofuran-3-carbaldehyde CAS No. 79710-86-4

Tetrahydrofuran-3-carbaldehyde

Cat. No.: B041593
CAS No.: 79710-86-4
M. Wt: 100.12 g/mol
InChI Key: GSUBXIVOZXWGKF-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carbaldehyde is a highly valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a reactive aldehyde group integrated into a tetrahydrofuran ring, creating a bifunctional scaffold that is particularly useful for the construction of complex molecular architectures. Its primary research value lies in its application as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and natural product analogs. The aldehyde moiety serves as a versatile handle for further chemical elaboration, readily undergoing nucleophilic addition, reductive amination, and condensation reactions to form imines, oximes, and hydrazones. Furthermore, the oxygen-containing tetrahydrofuran ring contributes to the molecule's polarity and potential for hydrogen bonding, influencing the pharmacokinetic properties of resulting compounds. Researchers utilize this compound in the development of protease inhibitors, as a precursor for chiral ligands in asymmetric synthesis, and in the exploration of structure-activity relationships (SAR) where the furan oxygen can act as a hydrogen bond acceptor. Its unique structure makes it an ideal starting material for generating diverse compound libraries aimed at drug discovery programs targeting a range of biological pathways.

Properties

IUPAC Name

oxolane-3-carbaldehyde
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InChI

InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUBXIVOZXWGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60888563
Record name 3-Furancarboxaldehyde, tetrahydro-
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Molecular Weight

100.12 g/mol
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CAS No.

79710-86-4
Record name Tetrahydro-3-furancarboxaldehyde
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Record name 3-Furancarboxaldehyde, tetrahydro-
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Record name 3-Furancarboxaldehyde, tetrahydro-
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Record name 3-Furancarboxaldehyde, tetrahydro-
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Record name tetrahydrofuran-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrofuran-3-carbaldehyde: Properties, Reactivity, and Applications in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Tetrahydrofuran-3-carbaldehyde (THF-CHO), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will move beyond a simple recitation of facts to delve into the causality behind its reactivity, the rationale for specific experimental protocols, and its strategic application in the development of complex molecular architectures, particularly within the pharmaceutical landscape.

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound, with its stereocenter and bifunctional nature (an aldehyde and a cyclic ether), represents a highly valuable chiral synthon. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its presence is not merely incidental; the oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can enforce specific spatial arrangements of substituents, which is critical for molecular recognition at biological targets.[3] The aldehyde group provides a versatile handle for a wide array of chemical transformations, allowing for chain extension and the introduction of further complexity. This combination makes THF-CHO an indispensable tool for researchers aiming to construct novel chemical entities with tailored biological activity.[4][5]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. It is typically supplied as a 50 wt. % solution in water, which influences some of its bulk properties like boiling point.[4]

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[4][6][7]
Molecular Weight 100.12 g/mol [6]
CAS Number 79710-86-4[4]
IUPAC Name oxolane-3-carbaldehyde[6]
Boiling Point 99 °C (for 50% aq. solution)[4]
Density 1.106 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.416
Flash Point 88 °C (190.4 °F) - closed cup
SMILES O=CC1CCOC1
Spectroscopic Signatures

While full spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on its structure:

  • ¹H NMR: The spectrum would be characterized by a distinct downfield singlet or doublet for the aldehydic proton (CHO) typically in the range of δ 9.5-10.0 ppm. The protons on the tetrahydrofuran ring would appear as complex multiplets in the upfield region (δ 1.5-4.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 190-200 ppm. The carbons of the THF ring would be found in the δ 25-70 ppm range.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde would be prominent around 1720-1740 cm⁻¹. C-O-C stretching vibrations of the ether would appear in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 100. Common fragmentation patterns would involve the loss of the formyl group (-CHO) or cleavage of the THF ring.

Synthesis: Controlled Oxidation of the Precursor Alcohol

The most direct and common synthesis of this compound involves the controlled oxidation of the corresponding primary alcohol, (tetrahydrofuran-3-yl)methanol. The primary challenge in this synthesis is preventing over-oxidation to the carboxylic acid. This necessitates the use of mild and selective oxidizing agents.

Rationale for Reagent Selection:

The choice of an oxidant is critical. Strong oxidants like potassium permanganate or chromic acid would readily lead to the formation of tetrahydrofuran-3-carboxylic acid. Therefore, modern synthetic protocols favor milder systems. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, using a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) or sodium hypochlorite, is highly effective. TEMPO acts as a catalyst to form a more reactive N-oxoammonium salt, which is the active oxidant. This system operates under mild conditions, typically at low temperatures (-5 to 0 °C), minimizing side reactions and ensuring high yields of the desired aldehyde.[8]

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is a representative methodology based on established chemical principles for selective alcohol oxidation.[8]

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge (tetrahydrofuran-3-yl)methanol (1 eq.) and a suitable solvent such as ethyl acetate or dichloromethane (DCM) (approx. 0.2-0.5 M concentration).

  • Cooling: Cool the solution to -5 °C using an ice-salt bath.

  • Addition of Oxidant: Add Trichloroisocyanuric acid (TCCA) (1 eq.) in one portion. The mixture is stirred for 10 minutes.

  • Catalyst Addition: A solution of TEMPO (0.01 eq.) in the reaction solvent is added dropwise via the dropping funnel, ensuring the internal temperature is maintained between -5 °C and 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed (typically 1-2 hours).

  • Workup: Upon completion, the reaction mixture is filtered to remove solid byproducts. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Isolation: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Isolation & Purification alcohol (Tetrahydrofuran-3-yl)methanol in Ethyl Acetate flask Reaction Flask at -5°C alcohol->flask add_tcca Add TCCA (1 eq) flask->add_tcca add_tempo Add TEMPO (0.01 eq) (Maintain T < 0°C) add_tcca->add_tempo monitor Monitor by TLC/GC-MS add_tempo->monitor filter Filter Solids monitor->filter wash Aqueous Wash (NaHCO₃, Brine) filter->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of THF-CHO.

Chemical Reactivity: A Duality of Function

The synthetic utility of THF-CHO stems from the distinct reactivity of its two functional groups: the aldehyde and the tetrahydrofuran ring.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_ring THF Ring Reactions THF_CHO This compound oxidation Oxidation (e.g., Jones, Tollens) THF_CHO->oxidation [O] reduction Reduction (e.g., NaBH₄) THF_CHO->reduction [H] wittig Wittig Reaction (Ph₃P=CHR) THF_CHO->wittig reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) THF_CHO->reductive_amination ring_opening Ring Opening (Strong Acid/Lewis Acid) THF_CHO->ring_opening CarboxylicAcid THF-3-carboxylic acid oxidation->CarboxylicAcid Alcohol (THF-3-yl)methanol reduction->Alcohol Alkene 3-Vinyl-THF derivative wittig->Alkene Amine 3-(Aminomethyl)-THF reductive_amination->Amine OpenedRing Ring-Opened Product ring_opening->OpenedRing

Caption: Key reactive pathways of THF-CHO.

Reactions of the Aldehyde Group

The electrophilic aldehyde is the primary site of reactivity, undergoing a host of classical transformations:

  • Oxidation: Can be easily oxidized to the corresponding carboxylic acid using standard reagents like Jones reagent or Tollens' reagent.

  • Reduction: Selective reduction to (tetrahydrofuran-3-yl)methanol is readily achieved with mild hydride reagents like sodium borohydride (NaBH₄).

  • Nucleophilic Addition: It serves as an excellent electrophile for Grignard reagents, organolithium compounds, and cyanide, leading to secondary alcohols or cyanohydrins.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful method for C=C bond formation.

  • Reductive Amination: This is a cornerstone reaction in drug development. THF-CHO reacts with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ (e.g., by sodium triacetoxyborohydride, NaBH(OAc)₃) to yield substituted amines. This reaction is fundamental for introducing the THF moiety into amine-containing drug scaffolds.

Reactivity of the Tetrahydrofuran Ring

The THF ring is generally stable under neutral, basic, and mild acidic conditions. However, under forcing conditions, it can participate in reactions:

  • Ring Opening: Strong protic acids or Lewis acids can protonate the ether oxygen, activating the ring towards nucleophilic attack and cleavage.[9] This reactivity is generally less exploited when the aldehyde is present due to the latter's higher reactivity.

  • Peroxide Formation: Like many ethers, the parent tetrahydrofuran can form explosive peroxides upon prolonged exposure to air and light.[10] While the aldehyde group may influence this tendency, appropriate precautions during storage and handling are paramount.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound is realized in its application as a strategic building block for biologically active molecules. The THF ring is a privileged scaffold in medicinal chemistry, notably appearing in several FDA-approved drugs.[2]

  • HIV Protease Inhibitors: The bis-tetrahydrofuran (bis-THF) ligand is a critical component of the highly successful HIV protease inhibitor Darunavir.[2] The oxygen atoms of the THF rings form key hydrogen bonds within the enzyme's active site.[3] THF-CHO serves as a precursor for synthesizing such chiral THF-containing ligands.

  • MCHr1 Antagonists: It is explicitly cited as a reagent in the preparation of ortho-amino benzamides and nicotinamides that act as antagonists for the Melanin-concentrating hormone receptor 1 (MCHr1).[4][5] These antagonists are investigated for the therapeutic treatment of obesity. In this context, THF-CHO is typically used in a reductive amination step to couple the heterocyclic core to an amine-bearing fragment of the final molecule.

  • HIV Budding Antagonists: The compound is also used in the synthesis of antagonists targeting the Tsg101 protein, which is involved in the budding process of the HIV-1 virus, representing a novel therapeutic strategy for late-stage infection.[4][5]

  • Natural Product Synthesis: The THF motif is abundant in marine polyketides that exhibit promising biological activities.[11] Synthetic approaches to these complex molecules often rely on chiral building blocks like derivatives of THF-CHO to install the required stereocenters and heterocyclic rings.[11]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Primary Hazards: It is classified as causing serious eye damage (H318) and may be harmful if swallowed (H302).[6] It is a mild eye irritant.[4][5]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[12]

  • Handling: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.[10]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry place, typically under refrigeration (2-8°C). As with all ethers, it is prudent to date the container upon opening and be mindful of the potential for peroxide formation over time.[10]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its value lies in the combination of a stable, biologically relevant heterocyclic ring and a highly reactive aldehyde functional group. This duality allows for its strategic incorporation into complex molecules, providing a reliable pathway to novel pharmaceutical agents and other high-value chemical entities. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional seeking to leverage its full potential.

References

  • 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568. PubChem. [Link]
  • This compound. NIST WebBook. [Link]
  • Process for the manufacture of 3-oxo-tetrahydrofuran.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. National Institutes of Health (NIH). [Link]
  • Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Institutes of Health (NIH). [Link]
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

Sources

An In-depth Technical Guide to Tetrahydrofuran-3-carbaldehyde for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

Tetrahydrofuran-3-carbaldehyde (CAS No. 79710-86-4) is a pivotal heterocyclic aldehyde that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical synthesis and materials science.[1] Its unique structural motif, featuring a reactive aldehyde group appended to a stable tetrahydrofuran ring, renders it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development. While the NIST WebBook has associated the CAS number 7681-84-7 with this compound, current major chemical suppliers and databases predominantly recognize 79710-86-4 as the correct identifier for the 3-isomer.[1][2]

Core Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application in research and development.

PropertyValueSource
CAS Number 79710-86-4[1]
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Appearance Commercially available as a solution, typically 50 wt. % in water.[3]
Boiling Point ~99 °C (for 50 wt. % solution in water)
Density ~1.106 g/mL at 25 °C (for 50 wt. % solution in water)

Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (Tetrahydrofuran-3-yl)methanol. Several modern oxidation protocols are amenable to this transformation, offering high yields and selectivity while avoiding harsh reaction conditions.

Conceptual Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reaction Oxidation cluster_product Product Start (Tetrahydrofuran-3-yl)methanol Oxidation Mild Oxidizing Agent (e.g., DMP, Swern Conditions) Start->Oxidation Product This compound Oxidation->Product Reactions cluster_reactions Key Reactions cluster_products Product Classes Aldehyde This compound Wittig Wittig Reaction Aldehyde->Wittig Phosphonium Ylide ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Amine, Reducing Agent Grignard Grignard Reaction Aldehyde->Grignard Grignard Reagent Aldol Aldol Condensation Aldehyde->Aldol Enolate Alkene Substituted Alkenes Wittig->Alkene Amine Secondary/Tertiary Amines ReductiveAmination->Amine Alcohol Secondary Alcohols Grignard->Alcohol Enone α,β-Unsaturated Ketones Aldol->Enone

Sources

Introduction: The Versatility of a Core Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Tetrahydrofuran-3-carbaldehyde

This compound (also known as 3-formyltetrahydrofuran) is a pivotal heterocyclic intermediate in organic synthesis.[1][2] Its structural motif, featuring a reactive aldehyde group appended to the robust tetrahydrofuran (THF) ring, renders it a valuable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The THF moiety is a common substructure in a wide array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit diverse activities such as antitumor, antimicrobial, and antimalarial properties.[3] Consequently, robust and efficient synthetic pathways to access key intermediates like this compound are of paramount importance to researchers and drug development professionals.

This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound, focusing on the underlying chemical principles, field-proven experimental protocols, and a comparative analysis of the primary methods.

Pathway 1: Regioselective Hydroformylation of Dihydrofurans

Hydroformylation, or the "oxo process," represents one of the most powerful and atom-economical industrial methods for converting alkenes into aldehydes.[4] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using synthesis gas (a mixture of CO and H₂) and a transition metal catalyst.[4] For the synthesis of this compound, the strategic hydroformylation of dihydrofuran isomers is a highly effective approach.[5][6]

Mechanistic Rationale and Regiocontrol

The key to successfully synthesizing the 3-substituted isomer lies in controlling the regioselectivity of the hydroformylation reaction. The starting material of choice is typically 2,5-dihydrofuran. The reaction proceeds via a rhodium-based catalyst, which can be modified with various phosphine or phosphite ligands to steer the reaction towards the desired product.[5][7]

The catalytic cycle, illustrated below, involves several key steps. The choice of ligand is critical; bulky ligands can sterically hinder addition at the C2 position, thereby favoring the formation of the C3 aldehyde. Furthermore, reaction conditions such as temperature and pressure can be fine-tuned to optimize the yield and selectivity for this compound over its regioisomer, Tetrahydrofuran-2-carbaldehyde.[5] A notable advantage of this method is the potential for asymmetric hydroformylation to produce chiral aldehydes by using chiral ligands.[7]

Visualizing the Hydroformylation Pathway

G cluster_0 Rhodium-Catalyzed Hydroformylation Cycle A Active Catalyst HRh(CO)₂(L)₂ B Olefin Complex (2,5-DHF)RhH(CO)₂(L)₂ A->B C Alkyl-Rh Complex (R-Rh) B->C Hydride Insertion (Regioselective Step) D Acyl-Rh Complex (R-C(O)-Rh) C->D CO Insertion E Oxidative Addition of H₂ D->E F Product Release E->F Reductive Elimination F->A Catalyst Regeneration Prod Tetrahydrofuran- 3-carbaldehyde F->Prod Start 2,5-Dihydrofuran Start->B + Catalyst (A) Syngas CO + H₂ Syngas->C + CO Syngas->E + H₂

Caption: Catalytic cycle for the rhodium-catalyzed hydroformylation of 2,5-dihydrofuran.

Experimental Protocol: Hydroformylation

The following protocol is a representative example based on methodologies described in the literature for the selective hydroformylation of 2,5-dihydrofuran.[5][8]

  • Catalyst Preparation: In a nitrogen-purged glovebox, a high-pressure autoclave is charged with the rhodium precursor (e.g., [Rh₂(μ-S(CH₂)₃NMe₂)₂(cod)₂]) and the appropriate phosphine or phosphite ligand (e.g., PPh₃) in a suitable solvent like toluene.[1][5]

  • Reaction Setup: The autoclave is sealed, removed from the glovebox, and connected to a syngas (CO/H₂) line.

  • Substrate Addition: 2,5-dihydrofuran, dissolved in toluene, is injected into the autoclave.[8]

  • Reaction Conditions: The reactor is pressurized with an equimolar mixture of carbon monoxide and hydrogen (e.g., to 40 bar) and heated to the desired temperature (e.g., 100°C).[5]

  • Monitoring and Workup: The reaction is monitored by gas chromatography (GC) for the consumption of the starting material and formation of the product. Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

  • Isolation: The product, 3-formyltetrahydrofuran, can be isolated from the reaction mixture through methods such as distillation or aqueous extraction to separate it from the catalyst and high-boiling by-products.[8]

Pathway 2: Oxidation of (Tetrahydrofuran-3-yl)methanol

A classical and highly reliable route to aldehydes is the controlled oxidation of primary alcohols. In this pathway, the precursor (Tetrahydrofuran-3-yl)methanol is oxidized to yield the target aldehyde. The synthesis of the starting alcohol itself is well-established, often proceeding via the acid-catalyzed dehydration of 1,2,4-trihydroxybutane.[9]

Rationale for Oxidant Selection

The choice of oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid. Several modern oxidation systems are suitable for this transformation, each with distinct advantages regarding selectivity, reaction conditions, and environmental impact.

  • Chromium-Based Reagents (e.g., PCC): Historically used, but their toxicity and the hazardous waste they generate limit their application in modern, sustainable chemistry.[10]

  • DMSO-Based Oxidations (e.g., Swern, Moffatt): These methods operate under mild conditions and generally provide high yields. However, they can produce malodorous by-products (dimethyl sulfide) and require cryogenic temperatures.

  • Dess-Martin Periodinane (DMP): A highly selective and mild reagent that allows for rapid oxidation at room temperature. Its primary drawback is its cost and potentially explosive nature under certain conditions.

  • TEMPO-Catalyzed Oxidation: This system uses a catalytic amount of (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach). It is an environmentally friendlier and more cost-effective option for large-scale synthesis.[10]

Visualizing the Oxidation Workflow

G A Starting Material (Tetrahydrofuran-3-yl)methanol B Reaction Vessel Dissolve in appropriate solvent (e.g., DCM, Ethyl Acetate) A->B 1. Charging C Oxidation Step Add oxidizing agent (e.g., TEMPO/NaOCl or DMP) Control Temperature B->C 2. Oxidation D Reaction Quench Add quenching agent (e.g., Na₂S₂O₃ solution) C->D 3. Quenching E Workup Phase separation, wash organic layer with brine, dry over Na₂SO₄ D->E 4. Extraction F Purification Solvent evaporation followed by column chromatography or distillation E->F 5. Purification G Final Product This compound F->G 6. Isolation

Caption: General experimental workflow for the oxidation of (tetrahydrofuran-3-yl)methanol.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from standard procedures for TEMPO-catalyzed oxidations of primary alcohols.[10]

  • Reaction Setup: To a solution of (Tetrahydrofuran-3-yl)methanol (1 eq.) in a biphasic solvent system (e.g., dichloromethane/water) at 0°C, add TEMPO (0.01 eq.) and potassium bromide (0.1 eq.).

  • Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, ~1.1 eq.) dropwise while vigorously stirring, ensuring the temperature remains between 0-5°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to yield pure this compound.

Comparative Analysis of Synthesis Pathways

FeatureHydroformylation of 2,5-DihydrofuranOxidation of (Tetrahydrofuran-3-yl)methanol
Starting Material 2,5-Dihydrofuran(Tetrahydrofuran-3-yl)methanol
Key Reagents Synthesis gas (CO/H₂), Rhodium catalyst, LigandsOxidizing agent (e.g., TEMPO/NaOCl, DMP)
Atom Economy High (all atoms from reactants are incorporated)Moderate to Low (depends on oxidant)
Selectivity Regioselectivity is a key challenge; requires optimizationChemoselectivity is the main challenge (avoiding over-oxidation)
Reaction Conditions High pressure (e.g., 40 bar), elevated temperature (e.g., 100°C)[5]Mild (e.g., 0°C to room temperature), atmospheric pressure[10]
Advantages Direct, atom-economical, potential for asymmetric synthesis[6][7]Utilizes common lab transformations, reliable, multiple oxidant choices
Disadvantages Requires specialized high-pressure equipment, expensive catalystCan generate stoichiometric waste, potential for over-oxidation

Conclusion and Future Outlook

The synthesis of this compound is well-served by two primary, robust pathways: the hydroformylation of dihydrofurans and the oxidation of the corresponding alcohol. The hydroformylation route offers an elegant and atom-efficient solution, particularly attractive for industrial-scale production, with ongoing research focusing on developing more active and selective catalysts.[5][7] The oxidation pathway, conversely, provides versatility and is often more accessible for laboratory-scale synthesis, benefiting from a wide array of modern, mild, and selective oxidation reagents.

For drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, available equipment, and, critically, stereochemical requirements. The development of highly enantioselective methods, such as asymmetric hydroformylation, will continue to be a key research area, enabling direct access to chiral building blocks essential for the synthesis of stereochemically pure active pharmaceutical ingredients.[7][11]

References

  • Alper, H., et al. (1995). Low-pressure Selective Hydroformylation of 2,3- and 2,5-Dihydrofuran with a Rhodium Catalyst. RSC Publishing.
  • Claver, C., & van Leeuwen, P. W. N. M. (Eds.). (2002). Rhodium Catalyzed Hydroformylation. Springer Science & Business Media.
  • Lazzaroni, R., et al. (1999). Process for the preparation of 3-methyltetrahydrofuran. U.S. Patent 5,912,364A.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Zhang, W., et al. (2019). Preparation method of 3-aminomethyl tetrahydrofuran. Chinese Patent CN110407776B.
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  • Wang, Z., et al. (2015). Process for the manufacture of 3-oxo-tetrahydrofuran. U.S. Patent 9,399,629B2.
  • Mąkosza, M., et al. (1998). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. ResearchGate.
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Introduction: Elucidating the Molecular Identity of Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Tetrahydrofuran-3-carbaldehyde

This compound (C₅H₈O₂), also known as oxolane-3-carbaldehyde, is a heterocyclic compound featuring a five-membered saturated ether ring (tetrahydrofuran) substituted with an aldehyde functional group.[1][2] With a molecular weight of approximately 100.12 g/mol , this molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][3] Its utility in constructing more complex molecular architectures, such as melanin-concentrating hormone receptor 1 (MCHr1) antagonists for obesity treatment, necessitates unambiguous structural confirmation and purity assessment.[3]

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. Each section includes a discussion of the underlying principles, detailed data interpretation, and a self-validating experimental protocol.

Molecular Structure and Spectroscopic Correlation

Understanding the molecule's architecture is fundamental to interpreting its spectroscopic data. The structure consists of two key components: the tetrahydrofuran (THF) ring and the carbaldehyde group. The numbering convention used throughout this guide for NMR assignments is illustrated below.

Caption: Numbering scheme for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle & Expertise: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This technique is exceptionally powerful for the rapid identification of functional groups. For this compound, we anticipate distinct signals for the aldehyde and the cyclic ether moieties.

Data Interpretation: The IR spectrum is dominated by two key features: the intense carbonyl (C=O) stretch of the aldehyde and the strong C-O-C stretch of the ether. The presence of two moderate C-H stretching bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ is a definitive indicator of an aldehyde group, distinguishing it from a ketone.[4]

Frequency Range (cm⁻¹) Vibration Mode Functional Group Expected Intensity
2970 - 2850C-H StretchAlkane (THF Ring)Strong
2830 - 2800C-H StretchAldehydeModerate
2730 - 2700C-H Stretch (Fermi Doublet)AldehydeModerate
1740 - 1720C=O StretchSaturated AldehydeStrong, Sharp
1460 - 1440C-H Bend (Scissoring)CH₂Moderate
1150 - 1050C-O-C Stretch (Asymmetric)Cyclic EtherStrong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR This protocol is designed for a neat liquid sample, which is the most direct and common method for this compound.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is critical as it subtracts atmospheric CO₂ and H₂O signals, ensuring that the final spectrum is solely from the sample.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over the range of 4000-600 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Principle & Expertise: NMR spectroscopy provides the most detailed structural information. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C). In a strong magnetic field, these nuclei absorb radiofrequency radiation at distinct frequencies (chemical shifts) depending on their local electronic environment.

¹H NMR Spectroscopy

Data Interpretation: The proton NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). The aldehyde proton (H5) is the most deshielded due to the strong electron-withdrawing effect of the adjacent oxygen, causing it to appear far downfield.[5]

Assigned Proton Estimated δ (ppm) Multiplicity Integration Rationale
H5 (CHO)9.6 - 9.8Doublet (d)1HHighly deshielded by C=O. Coupled to H3.
H1, H4 (α to O)3.7 - 4.0Multiplet (m)4HDeshielded by adjacent ether oxygen. Complex splitting due to coupling with multiple non-equivalent protons.
H3 (CH-CHO)2.8 - 3.1Multiplet (m)1HDeshielded by aldehyde group. Coupled to H2, H4, and H5 protons.
H2 (β to O)2.0 - 2.3Multiplet (m)2HLeast deshielded ring protons. Coupled to H1 and H3.
¹³C NMR Spectroscopy

Data Interpretation: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. This compound has five distinct carbons. The carbonyl carbon is the most deshielded and appears furthest downfield.

Assigned Carbon Estimated δ (ppm) Rationale
C5 (C=O)200 - 205Carbonyl carbon, highly deshielded.
C1, C4 (α to O)67 - 72Carbons adjacent to the electron-withdrawing ether oxygen.
C3 (CH-CHO)50 - 55Methine carbon, deshielded by the attached aldehyde group.
C2 (β to O)25 - 30Alkane-like carbon, least deshielded in the ring.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound into an NMR tube. Add ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H NMR spectrum.

  • Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Shimming: Place the tube in the NMR spectrometer. The instrument's magnetic field is then homogenized (shimmed) to ensure high resolution. This is a critical step for obtaining sharp, well-defined peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A longer acquisition time and relaxation delay are typically used.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle & Expertise: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, creating a positively charged molecular ion ([M]⁺•) and causing it to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint.

Data Interpretation: The first piece of information is the molecular ion peak, which confirms the molecular weight of the compound (100.12 g/mol ). The fragmentation pattern provides corroborating structural evidence.[1][2]

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule will appear at m/z = 100.

  • Key Fragmentations:

    • α-Cleavage (Aldehyde): Loss of a hydrogen radical (•H) from the aldehyde group is a common fragmentation, leading to a strong peak at m/z = 99 (M-1).[6]

    • Loss of CHO: Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of the formyl radical (•CHO), giving a peak at m/z = 71 (M-29).[6]

    • Ring Cleavage: α-cleavage adjacent to the ether oxygen is a characteristic fragmentation pathway for cyclic ethers. This can lead to various fragments, with a notable one being the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type mechanism, potentially leading to a fragment around m/z = 72.

m/z Possible Fragment Ion/Structure Loss
100[C₅H₈O₂]⁺•Molecular Ion
99[C₅H₇O₂]⁺•H
71[C₄H₇O]⁺•CHO
43[C₂H₃O]⁺ or [C₃H₇]⁺C₃H₅O• or C₂H₅O•

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the ideal platform as the gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The compound separates based on its boiling point and interactions with the column's stationary phase.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the MS ion source (typically an EI source). The molecules are ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis: The software generates a chromatogram (detector response vs. time) and a mass spectrum for the peak corresponding to this compound.

Caption: Workflow for GC-MS analysis.

Conclusion: A Unified Spectroscopic Portrait

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

  • IR confirms the presence of the essential C=O and C-O-C functional groups.

  • MS establishes the correct molecular weight (m/z 100) and shows fragmentation patterns consistent with both an aldehyde and a cyclic ether.

  • ¹³C NMR verifies the presence of five unique carbon atoms, including the characteristic downfield carbonyl signal.

  • ¹H NMR provides the final, definitive blueprint, mapping the precise connectivity and spatial relationships of all eight protons in the molecule.

Together, these spectroscopic datasets provide an unambiguous, self-validating confirmation of the structure and identity of this compound, ensuring its quality and suitability for high-stakes applications in research and development.

Caption: Integrated spectroscopic data confirming the structure.

References

  • Tsao, W.-X., et al. (2022). "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry." National Institutes of Health.
  • Tsao, W.-X., et al. (2022). "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry." MDPI.
  • PubChem. "3-Furancarboxaldehyde, tetrahydro-." National Center for Biotechnology Information.
  • Kao, T.-H., et al. (2022). "Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry." ACS Publications.
  • Chemistry LibreTexts. (2023). "19.14 Spectroscopy of Aldehydes and Ketones.
  • NIST. "this compound." NIST Chemistry WebBook.
  • UCLA Chemistry. "IR Spectroscopy Tutorial: Aldehydes." University of California, Los Angeles.
  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns.
  • Linder, M., & Zeller, M. (2021). "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." MDPI.

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An In-Depth Technical Guide to the ¹H NMR Spectrum of Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tetrahydrofuran-3-carbaldehyde (also known as oxolane-3-carbaldehyde).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, a predicted spectral analysis with detailed peak assignments, and a robust experimental protocol for acquiring high-quality data. By explaining the causality behind spectral features and experimental choices, this guide serves as a practical resource for the structural elucidation and quality control of this important heterocyclic building block.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic compound widely utilized as a building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a stable ether linkage within a five-membered ring, makes it a versatile precursor for a diverse range of more complex molecules. In the pharmaceutical industry, the tetrahydrofuran moiety is a common scaffold in many drug candidates due to its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. A thorough understanding of its spectroscopic signature is therefore paramount for unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. ¹H NMR spectroscopy stands as the primary analytical tool for these purposes, offering detailed insights into the molecular structure.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Due to the absence of a publicly available, assigned ¹H NMR spectrum for this compound, we will construct a detailed prediction based on fundamental NMR principles and established chemical shift data for analogous structures. The key aspects of ¹H NMR spectroscopy that inform this prediction are chemical shift (δ), spin-spin coupling (J), integration, and multiplicity.[2]

Molecular Structure and Proton Environments:

The structure of this compound (C₅H₈O₂) dictates the number and type of proton signals we expect to observe. The molecule has a chiral center at the C3 position, which introduces diastereotopicity for the protons on the C2 and C4 carbons. This means that even though these are methylene groups, the two protons on each of these carbons are chemically non-equivalent and will have different chemical shifts and will couple to each other.

Based on the structure, we can identify six distinct proton environments:

  • H1 (Aldehyde Proton): The proton directly attached to the carbonyl carbon.

  • H3 (Methine Proton): The proton on the C3 carbon, which is bonded to the aldehyde group.

  • H2a and H2b (Methylene Protons): The two diastereotopic protons on the C2 carbon, adjacent to the ether oxygen.

  • H4a and H4b (Methylene Protons): The two diastereotopic protons on the C4 carbon.

  • H5a and H5b (Methylene Protons): The two protons on the C5 carbon, adjacent to the ether oxygen. Due to the proximity to the chiral center, these protons are also expected to be diastereotopic.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of this compound is summarized in the table below, followed by a detailed explanation of each signal.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H19.5 - 9.8Doublet (d)~2-31H
H33.0 - 3.4Multiplet (m)-1H
H5a, H5b3.8 - 4.2Multiplet (m)-2H
H2a, H2b3.6 - 4.0Multiplet (m)-2H
H4a, H4b2.0 - 2.4Multiplet (m)-2H

Detailed Peak Assignments and Rationale:

  • H1 (Aldehyde Proton, δ 9.5 - 9.8 ppm): Protons attached to a carbonyl group of an aldehyde are highly deshielded due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen atom. This results in a characteristic downfield chemical shift in the range of 9-10 ppm.[1] The aldehyde proton (H1) is coupled to the methine proton (H3), which will result in a doublet multiplicity with a small coupling constant (typically 2-3 Hz).

  • H3 (Methine Proton, δ 3.0 - 3.4 ppm): This proton is situated on the carbon bearing the aldehyde group. Its chemical shift is influenced by the electron-withdrawing aldehyde group, shifting it downfield. It is coupled to the aldehyde proton (H1) and the two diastereotopic protons on the adjacent C2 and C4 carbons, leading to a complex multiplet.

  • H5a, H5b and H2a, H2b (Methylene Protons adjacent to Oxygen, δ 3.6 - 4.2 ppm): The protons on the carbons adjacent to the ether oxygen (C2 and C5) are deshielded by the electronegative oxygen atom and are expected to appear in the 3.5-4.5 ppm region. Due to the chiral center at C3, the protons on C2 (H2a, H2b) and C5 (H5a, H5b) are diastereotopic. This non-equivalence will result in separate signals for each proton, and they will exhibit geminal coupling to each other and vicinal coupling to the protons on the adjacent carbons. This will lead to complex multiplets for these four protons.

  • H4a, H4b (Methylene Protons, δ 2.0 - 2.4 ppm): These protons are on the C4 carbon, which is further from the deshielding aldehyde group but still part of the tetrahydrofuran ring. Their chemical environment is similar to that of the protons at the C3 and C4 positions in unsubstituted tetrahydrofuran, which resonate around 1.8-1.9 ppm. The presence of the adjacent chiral center and the aldehyde group will shift them slightly downfield into the 2.0-2.4 ppm range. These protons will be coupled to the methine proton (H3) and the protons on the C5 carbon, resulting in a complex multiplet.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the sample has limited solubility, other solvents such as deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion and resolution of the complex multiplets.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (zg or equivalent).

    • Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.

    • Number of Scans (NS): 8-16 scans should be sufficient for a sample of this concentration.

    • Spectral Width (SW): A spectral width of at least 12 ppm is recommended to ensure all signals, including the aldehyde proton, are captured.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons corresponding to each resonance.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for acquiring the ¹H NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Insert Sample prep4->acq1 acq2 Lock & Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integrate Peaks proc3->proc4 analysis1 Assign Peaks proc4->analysis1 analysis2 Determine Coupling Constants analysis1->analysis2 analysis3 Structural Elucidation analysis2->analysis3

Figure 1. Experimental workflow for ¹H NMR analysis.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton signals, especially the complex multiplets arising from the diastereotopic protons, advanced 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify which protons are adjacent to each other in the molecule. For instance, a cross-peak between the aldehyde proton (H1) and the methine proton (H3) would confirm their coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This is invaluable for assigning the proton signals based on the more dispersed ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the overall connectivity of the molecule.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of a chiral center leading to diastereotopicity. A thorough understanding of chemical shift principles and spin-spin coupling allows for a detailed prediction of the spectrum, which is an essential first step in its analysis. By following the robust experimental protocol outlined in this guide and employing advanced 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate. This guide provides the necessary theoretical and practical framework for scientists working with this compound, ensuring accurate and reliable analytical results.

References

  • PubChem. (n.d.). 3-Furancarboxaldehyde, tetrahydro-. National Center for Biotechnology Information.
  • LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd.
  • OpenOChem. (n.d.). Interpreting ¹H NMR Spectra.
  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University.

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An In-Depth Technical Guide to the ¹³C NMR Analysis of Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tetrahydrofuran-3-carbaldehyde. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data presentation to offer a detailed methodological framework grounded in fundamental principles. We will delve into the theoretical basis for predicting the spectrum, present a robust experimental protocol for data acquisition, and provide a logical, evidence-based workflow for spectral interpretation. The causality behind experimental choices, the use of advanced techniques like DEPT for unambiguous assignment, and the integration of authoritative references are central to this guide, ensuring a trustworthy and expert-level resource for structural elucidation.

Introduction: The Compound and the Technique

1.1 The Structural Significance of this compound

This compound (C₅H₈O₂) is a heterocyclic compound featuring a five-membered saturated ether ring (tetrahydrofuran) substituted with an aldehyde functional group at the 3-position.[1] This structure combines the chemical properties of both an ether and an aldehyde, making it a valuable and versatile chiral building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex natural products. Accurate structural verification is paramount, and ¹³C NMR spectroscopy stands as a primary tool for this purpose.

1.2 The Power of ¹³C NMR in Structural Elucidation

Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton of a molecule.[2] For a molecule like this compound, this technique is indispensable for:

  • Confirming the number of unique carbon environments.

  • Identifying the nature of each carbon (alkane, ether-linked, carbonyl).

  • Verifying the successful outcome of a synthetic step.

This guide will demonstrate how to leverage ¹³C NMR to build a complete and confident structural picture of the title compound.

Theoretical Framework and Spectral Prediction

2.1 Molecular Symmetry and Expected Signals

An initial analysis of the molecule's structure is key to predicting the number of expected signals. This compound possesses a chiral center at the C3 carbon. This lack of a plane of symmetry renders all five carbon atoms chemically non-equivalent.[3] Therefore, we anticipate observing five distinct signals in the proton-decoupled ¹³C NMR spectrum.

Diagram 1: Structure and Carbon Numbering

Caption: Numbering scheme for this compound.

2.2 Predicting Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. Based on established ranges for common functional groups, we can predict the approximate location of each of the five signals.[4][5][6]

  • Aldehyde Carbonyl (C1): The C=O carbon of an aldehyde is significantly deshielded due to the electronegativity of the oxygen and the sp² hybridization. It is expected to appear in the most downfield region of the spectrum, typically between 190-205 ppm.[2][7]

  • Ether-Linked Carbons (C2, C5): These carbons are adjacent to the highly electronegative ring oxygen. This inductive effect shifts their signals downfield compared to simple alkanes. Their expected range is between 60-80 ppm.[8] For unsubstituted tetrahydrofuran, these carbons resonate around 68 ppm.[9]

  • Methine Carbon (C3): This carbon is attached to the electron-withdrawing aldehyde group. This proximity will cause a downfield shift relative to a standard alkane CH group.

  • Methylene Carbon (C4): This carbon is the most "alkane-like" in the structure, being furthest from both the ring oxygen and the aldehyde group. It is expected to have the most upfield chemical shift. For reference, the C3/C4 carbons in unsubstituted tetrahydrofuran appear around 26 ppm.[9]

Experimental Protocol for High-Fidelity Data Acquisition

This section details a robust, self-validating protocol for acquiring high-quality ¹³C NMR data. The choices outlined are deliberate and designed to ensure accuracy and clarity.

3.1 Sample Preparation

  • Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry NMR tube.

    • Expert Insight: This concentration range is a balance between achieving a good signal-to-noise ratio (S/N) in a reasonable time and ensuring the sample remains fully soluble.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected for its excellent solubilizing power for a wide range of organic compounds and its well-defined solvent signal. The deuterium lock signal is essential for the spectrometer to maintain field-frequency stability during the long acquisition times often required for ¹³C NMR.[10]

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved.

3.2 Spectrometer Configuration

The following parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument.

ParameterRecommended ValueRationale & Expert Insight
Experiment ¹³C with ¹H broadband decouplingThis is the standard experiment. Broadband decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each carbon and provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[10]
Solvent CDCl₃Provides the deuterium lock signal. The residual solvent peak (a triplet at ~77.16 ppm) serves as an excellent internal chemical shift reference.[11]
Acquisition Time 1-2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (d1) 2-5 secondsAldehyde carbonyls are quaternary and relax slowly. A sufficient delay is crucial to allow for full relaxation and ensure accurate integration, preventing signal saturation.
Number of Scans 128 to 1024+The number of scans is increased to improve the S/N, especially for the weak quaternary carbonyl signal.
Spectral Width 0 to 220 ppmThis range encompasses the vast majority of carbon signals in organic molecules, from alkanes to carbonyls.[4][11]

3.3 Advanced Technique: DEPT-135

To definitively assign the ring carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. This technique differentiates carbons based on the number of attached protons.

  • CH and CH₃ groups appear as positive peaks.

  • CH₂ groups appear as negative (inverted) peaks.

  • Quaternary carbons (C=O) are not observed.

Running a DEPT-135 experiment provides an internal cross-validation of the assignments.

Diagram 2: Experimental and Analytical Workflow

cluster_exp Experimental cluster_analysis Analysis SamplePrep Sample Prep (20-50mg in CDCl3) AcquireBB Broadband Decoupled ¹³C Acquisition SamplePrep->AcquireBB AcquireDEPT DEPT-135 Acquisition AcquireBB->AcquireDEPT Process Fourier Transform & Phasing AcquireDEPT->Process Assign Initial Assignment (by Chemical Shift) Process->Assign Validate Validation & Final Assignment (with DEPT) Assign->Validate

Caption: A streamlined workflow from sample preparation to final data analysis.

Spectral Analysis and Data Interpretation

4.1 Assigning the Spectrum

The combination of the broadband decoupled spectrum and the DEPT-135 spectrum allows for a logical and definitive assignment of all five carbon signals.

Predicted δ (ppm)CarbonTypeDEPT-135 SignalAssignment Rationale
~200 C1Aldehyde (C=O)AbsentThe only quaternary carbon, appearing at the most downfield position. Its absence in the DEPT spectrum is a key confirmation.
65-75 C2, C5Methylene (CH₂)NegativeThese two signals are in the ether region. The DEPT-135 spectrum confirms they are CH₂ groups. C2, being closer to the aldehyde, may be slightly more downfield than C5.
~50-60 C3Methine (CH)PositiveThis is the only CH group in the molecule, confirmed by the positive DEPT-135 signal. It is shifted downfield by the adjacent aldehyde.
~25-35 C4Methylene (CH₂)NegativeThis signal appears furthest upfield, consistent with an alkane-like environment. The DEPT-135 spectrum confirms it is a CH₂ group.

Diagram 3: Logic for Unambiguous Spectral Assignment

cluster_regions cluster_assignments A 5 Signals in Broadband Spectrum B Downfield (δ > 190 ppm) A->B C Midfield (δ 50-80 ppm) A->C D Upfield (δ < 40 ppm) A->D F C1 (Aldehyde) Quaternary B->F E DEPT-135 Analysis C->E D->E G C3 (Methine) CH (+ve) E->G H C2, C5 (Ethers) CH₂ (-ve) E->H I C4 (Alkane) CH₂ (-ve) E->I Validate Validated Structure

Caption: A decision-making flowchart for assigning carbon signals.

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a clear and systematic process when grounded in solid theoretical principles and executed with a robust experimental methodology. By predicting the number of signals based on molecular symmetry, estimating their chemical shifts, and employing a standard proton-decoupled acquisition, a foundational spectrum is obtained. The subsequent use of a DEPT-135 experiment provides the necessary orthogonal data to move from estimation to certainty, allowing for the unambiguous assignment of every carbon in the molecular skeleton. This guide provides the comprehensive framework necessary for any researcher to confidently perform and interpret this critical analysis.

References

  • Chem Help ASAP (2022). chemical shift of functional groups in 13C NMR spectroscopy.
  • Chemistry Steps. 13C Carbon NMR Spectroscopy.
  • Steffen's Chemistry Pages. 13C chemical shifts.
  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • 13-C NMR Chemical Shift Table.pdf.
  • NMRS.io. 13C | THF-d8 | NMR Chemical Shifts.
  • Chertkov, V.A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. ResearchGate.
  • Approximate 1H and 13C NMR Shifts. Scribd.
  • Oregon State University. 13C NMR Chemical Shifts.
  • PubChem. 3-Furancarboxaldehyde, tetrahydro-.
  • Master Organic Chemistry (2022). 13-C NMR - How Many Signals.
  • 4. 13C NMR Spectroscopy.
  • Boston University (OpenBU). Application of the silicon-directed annulation reactions....

Sources

A Guide to the Vibrational Landscape of Tetrahydrofuran-3-carbaldehyde: An In-depth Technical Infrared Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of Tetrahydrofuran-3-carbaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causality behind experimental choices and establish a self-validating framework for analysis. We will dissect the molecule's vibrational signature, outline a robust protocol for spectral acquisition, and provide authoritative references to ground the key scientific claims.

The Strategic Importance of IR Spectroscopy in Analyzing Heterocyclic Aldehydes

This compound presents a unique confluence of two critical functional groups: a saturated ether ring (the tetrahydrofuran, or THF, moiety) and an aldehyde. Infrared spectroscopy is an exceptionally powerful and non-destructive tool for its analysis, enabling rapid confirmation of its chemical identity, assessment of purity (e.g., absence of carboxylic acid or alcohol impurities), and investigation of intermolecular interactions.

The principle of this technique rests on the absorption of infrared radiation at frequencies corresponding to the natural vibrations of the molecule's chemical bonds. For this compound, the most diagnostic information will arise from the distinct stretching and bending vibrations of the aldehyde's carbonyl (C=O) and C-H bonds, and the characteristic C-O-C stretch of the ether in the THF ring.

A Field-Proven Protocol for High-Fidelity Spectrum Acquisition

The integrity of any spectral analysis is founded upon a high-quality, reproducible measurement. The following protocol details the preferred method for analyzing a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer.

The Neat Liquid Film Method: A Direct and Unambiguous Approach

To eliminate spectral interference from solvents, the neat liquid film method is the technique of choice. This provides a pure vibrational fingerprint of the molecule itself.

Step-by-Step Experimental Workflow:

  • Instrument and Atmosphere Preparation: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Acquire the Background Spectrum: Place a clean, polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate into the sample holder. Run a background scan (typically 16-32 co-added scans at a resolution of 4 cm⁻¹). This critical step digitally subtracts the spectral signature of the atmosphere and the salt plate itself.

  • Sample Preparation: Place a single, small drop of this compound onto the center of the same salt plate.

  • Create the Liquid Film: Gently place a second salt plate on top of the drop. The liquid will spread by capillary action to form a thin, uniform film. Avoid applying pressure to prevent plate damage.

  • Acquire the Sample Spectrum: Immediately place the salt plate "sandwich" into the sample holder and acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing: The instrument's software will automatically ratio the sample interferogram against the background interferogram, perform a Fourier transform, and generate the final spectrum in absorbance or transmittance units.

Expertise Behind the Choices:

  • Why Salt Plates? KBr and NaCl are transparent in the mid-infrared region (4000-400 cm⁻¹), ensuring they do not contribute absorption bands to the spectrum.

  • Why a Thin Film? If the sample layer is too thick, the most intense absorption bands (like the C=O stretch) can absorb all the light at those frequencies, leading to "flat-topped" or truncated peaks that prevent accurate quantitative or qualitative analysis.

Spectral Dissection: Interpreting the Vibrational Signature

The IR spectrum of this compound is a composite of the features from its THF ring and its aldehyde group. The following table provides a detailed summary of the expected characteristic absorption bands.

Frequency Range (cm⁻¹)Vibrational ModeDescription & Expected Intensity
2975 - 2855C-H Stretch (Aliphatic)Multiple strong peaks arising from the asymmetric and symmetric stretching of the CH₂ groups within the tetrahydrofuran ring.[1][2]
2830 - 2820 & 2725 - 2700C-H Stretch (Aldehyde)Two distinct bands of medium intensity. The appearance of a doublet is a classic hallmark of an aldehyde, often resulting from a Fermi resonance between the aldehyde C-H stretch and the first overtone of the C-H bending vibration.[3][4][5][6] The peak around 2720 cm⁻¹ is particularly diagnostic.[3]
1740 - 1720 C=O Stretch (Aldehyde) A very strong and sharp absorption. As a saturated aliphatic aldehyde, its position is expected in this range.[3][4] This is often the most intense peak in the spectrum.
1460 - 1440CH₂ Scissoring BendMedium intensity absorptions from the bending of the methylene groups in the five-membered ring.[1]
~1070 C-O-C Asymmetric Stretch (Ether) A strong , often broad, absorption that is highly characteristic of the ether linkage within the tetrahydrofuran ring.[1][2]

Trustworthiness Through Self-Validation: A high-confidence identification is achieved by cross-validating the key peaks. The definitive assignment of this compound requires the simultaneous presence of three key features:

  • The very strong carbonyl (C=O) band between 1740-1720 cm⁻¹.

  • The characteristic aldehyde C-H doublet between 2830-2700 cm⁻¹.

  • The strong C-O-C ether stretch around 1070 cm⁻¹.

The absence of a broad O-H stretch (3500-3200 cm⁻¹) confirms the sample has not been oxidized to a carboxylic acid or reduced to an alcohol, further validating its purity.

Visualization of Key Molecular Relationships

The following diagram illustrates the molecular structure and highlights the primary bonds responsible for the most important diagnostic peaks in the IR spectrum.

Sources

Introduction: The Analytical Challenge of a Bifunctional Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of Tetrahydrofuran-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

This compound (C₅H₈O₂) is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile building block for various pharmaceutical agents.[1] Its structure, featuring both a cyclic ether (tetrahydrofuran) and a reactive aldehyde group, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolic studies.

This guide provides a comprehensive, field-proven framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of parameters to explore the causal relationships between molecular structure, ionization behavior, and fragmentation pathways, equipping the researcher with the predictive tools necessary for confident identification and structural elucidation.

Analyte Profile: this compound

A successful analysis begins with a thorough understanding of the analyte's physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₈O₂[2][3]
Molecular Weight 100.12 g/mol [2][3]
Monoisotopic Mass 100.052429494 Da[3]
CAS Number 79710-86-4[4][5]
Boiling Point ~99 °C[4][5]
Common Formulation 50 wt. % solution in water[1][5]

The most critical insight for any analytical chemist is that this compound is frequently supplied and used as an aqueous solution.[5] This has significant implications for sample preparation and the choice of GC-MS parameters, as water can be detrimental to certain capillary columns and detector components if not managed properly.

Analytical Strategy: The Rationale for GC-EI-MS

For a volatile, low-molecular-weight compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical technique.[6]

  • Gas Chromatography (GC) provides the necessary separation of the analyte from solvents (including water), starting materials, and byproducts based on volatility and interaction with the column's stationary phase.[7]

  • Mass Spectrometry (MS) serves as a highly specific and sensitive detector, providing not only quantitative data but also critical structural information through mass-to-charge ratio (m/z) analysis.[6]

Within mass spectrometry, Electron Ionization (EI) is the chosen method for this application. By bombarding the molecule with high-energy electrons (~70 eV), EI induces reproducible and extensive fragmentation.[8] This fragmentation creates a unique "fingerprint" or mass spectrum, which is essential for unambiguous compound identification and for deducing the original structure.[9]

cluster_workflow GC-MS Analytical Workflow Sample Sample in Solution (e.g., in Water) Injector GC Injector (Vaporization) Sample->Injector Injection Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource MS Ion Source (EI Ionization & Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (m/z Sorting) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: High-level workflow for GC-MS analysis.

Experimental Protocol: A Self-Validating GC-MS Method

This protocol is designed to be a robust starting point. The logic behind each parameter is explained to allow for informed optimization.

1. Sample Preparation:

  • Objective: To dilute the sample to an appropriate concentration for GC-MS analysis while using a solvent compatible with the GC system.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the this compound sample in Dichloromethane (DCM) or Ethyl Acetate.

      • Rationale: DCM and Ethyl Acetate are volatile, compatible with most GC columns, and will separate well from the analyte. Avoid using THF as a solvent to prevent co-elution and potential for peroxide-induced degradation.[10]

    • Perform a serial dilution to achieve a final concentration of 1-10 µg/mL.

      • Rationale: This concentration range is typically ideal for modern mass spectrometers, preventing detector saturation while ensuring adequate signal intensity.

2. GC-MS Parameters:

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Injection Port Split/Splitless
ModeSplit (50:1 ratio)A high split ratio is crucial to vent the majority of the water and solvent away from the analytical column, protecting it and improving chromatography.
Temperature250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Injection Vol.1 µLStandard volume for capillary GC.
GC Column DB-5ms (30m x 0.25mm, 0.25µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation and is robust. A mid-polar column (e.g., DB-WAX) could also be used for enhanced retention.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal separation efficiency and is compatible with mass spectrometry.
Oven Program 40 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min)The initial low temperature allows for good focusing of volatiles. The ramp rate provides a good balance between separation efficiency and analysis time.
MS System Agilent 5977 or equivalentStandard single quadrupole or ion trap system.
Ion Source Electron Ionization (EI)As discussed, for fragmentation and library matching.
Source Temp.230 °CStandard temperature to maintain cleanliness without causing analyte degradation.
Quad Temp.150 °CStandard temperature for stable mass filtering.
Electron Energy70 eVThe industry standard energy for creating reproducible fragmentation patterns that can be compared to spectral libraries like NIST.[11]
Acquisition Scan Mode, m/z 35-200A scan range that covers the molecular ion and all expected fragments. Starting at m/z 35 avoids detecting ions from air and water (m/z 18, 28, 32).

Predicted Fragmentation Pathways

In the absence of a library spectrum, predicting the fragmentation is a core task of the application scientist. The structure of this compound suggests several high-probability fragmentation routes based on established principles for aldehydes and cyclic ethers.[12][13]

The process begins with the formation of the molecular ion (M⁺•) at m/z 100 . This ion is energetically unstable and will undergo fragmentation.[8]

Key Fragmentation Mechanisms:

  • α-Cleavage (Aldehyde): This is a very common pathway for aldehydes.[13]

    • Loss of a Hydrogen Radical (•H): Cleavage of the formyl C-H bond results in a stable acylium ion. This typically produces a strong [M-1]⁺ peak at m/z 99 .

    • Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the ring and the carbonyl group. This results in the loss of 29 Da and the formation of a tetrahydrofuranyl cation at m/z 71 .

  • McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds possessing a γ-hydrogen.[14]

    • The carbonyl oxygen can abstract a hydrogen atom from the C5 position of the THF ring (a γ-hydrogen). This is followed by cleavage of the C2-C3 bond, leading to the elimination of a neutral ethylene molecule (28 Da). The resulting enol radical cation would be observed at m/z 72 .

  • Ring Fragmentation (Cyclic Ether): Cyclic ethers are known to fragment via the loss of small neutral molecules.[12]

    • Loss of Ethylene (C₂H₄): The molecular ion can undergo ring cleavage to eliminate an ethylene molecule (28 Da), resulting in a fragment at m/z 72 . This fragment is isobaric with the McLafferty rearrangement product, potentially leading to a more intense peak at this m/z value.

    • Loss of Formaldehyde (CH₂O): Ring opening followed by rearrangement can lead to the loss of formaldehyde (30 Da), producing a fragment at m/z 70 .

cluster_frags Primary Fragments M [C₅H₈O₂]⁺• m/z = 100 (Molecular Ion) M_minus_1 [C₅H₇O₂]⁺ m/z = 99 M->M_minus_1 - •H (α-Cleavage) M_minus_28 [C₃H₄O₂]⁺• m/z = 72 M->M_minus_28 - C₂H₄ (McLafferty or Ring Cleavage) M_minus_29 [C₄H₇O]⁺ m/z = 71 M->M_minus_29 - •CHO (α-Cleavage) M_minus_30 [C₄H₆O]⁺• m/z = 70 M->M_minus_30 - CH₂O (Ring Cleavage)

Caption: Predicted major fragmentation pathways for this compound.

Interpreting the Predicted Mass Spectrum

Based on the pathways above, a researcher should look for the following key ions. The relative abundance of these peaks will depend on the stability of the resulting ions.

Predicted m/zIon FormulaProposed Identity / MechanismExpected Intensity
100[C₅H₈O₂]⁺•Molecular Ion (M⁺•)Low to Medium
99[C₅H₇O₂]⁺[M-H]⁺ via α-cleavage (acylium ion)Medium to High
72[C₃H₄O₂]⁺•[M-C₂H₄]⁺• via McLafferty rearrangement or Ring CleavageMedium
71[C₄H₇O]⁺[M-CHO]⁺ via α-cleavage (tetrahydrofuranyl cation)Medium to High
43[C₂H₃O]⁺Acylium ion from further fragmentationMedium
41[C₃H₅]⁺Allyl cation from ring fragmentationMedium

Conclusion: A Predictive Framework for Confident Analysis

The mass spectrometric analysis of this compound is a clear example of how a foundational understanding of chemical principles can overcome the absence of library data. By leveraging established fragmentation rules for aldehydes and cyclic ethers, we have constructed a predictive framework for its behavior under electron ionization. The GC-MS protocol provided here, with its emphasis on managing the aqueous sample matrix, offers a robust starting point for researchers. The key to success lies in anticipating the characteristic fragments—particularly the [M-1]⁺ ion at m/z 99 and the cluster of ions around m/z 70-72—which together form a confident signature for the identification of this important synthetic precursor.

References

  • PubChem. (S)-Tetrahydrofuran-3-carbaldehyde | C5H8O2 | CID 11274970. [Link]
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  • Dagaut, P., & Karsenty, F. (2010). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.
  • Mocan, T., et al. (2005). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. [Link]
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  • NIST. This compound - NIST WebBook. [Link]
  • NIST. Furan, tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)- - NIST WebBook. [Link]
  • Noguiera, J. (2012). Gas Chromatography-Mass Spectrometry. Open Research Library. [Link]
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  • Wikipedia.
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  • Whitman College. GCMS Section 6.11.
  • Lattimer, R. P. (2001). Mass spectral analysis of low-temperature pyrolysis products from poly(tetrahydrofuran).
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An In-depth Technical Guide to the Physical Properties of Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of Tetrahydrofuran-3-carbaldehyde (CAS No. 79710-86-4), a key heterocyclic building block in contemporary organic synthesis and pharmaceutical development. Its unique structural features make it a valuable intermediate in the synthesis of a wide array of complex molecules. This document is intended to serve as a technical resource, offering field-proven insights into its characteristics, synthesis, and handling.

Core Molecular and Physical Characteristics

This compound, also known as oxolane-3-carbaldehyde, is a cyclic ether bearing an aldehyde functional group. This combination imparts a distinct polarity and reactivity profile to the molecule. The fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[1],
Molecular Weight 100.12 g/mol [1],
Appearance Colorless to light yellow liquid[2]
Boiling Point 99 °C, [2]
Density 1.106 g/mL at 25 °C, [2]
Refractive Index (n²⁰/D) 1.416, [2]
Flash Point >100 °C (>212 °F)[2]

It is important to note that this compound is frequently supplied as a 50% solution in water, which can influence its physical properties.[2]

Solubility Profile

This compound is miscible with water. While detailed quantitative solubility data in a wide range of organic solvents is not extensively published, its structural similarity to tetrahydrofuran (THF) suggests good solubility in polar organic solvents such as alcohols (methanol, ethanol), acetone, and other ethers. Its solubility in nonpolar solvents is expected to be more limited.

Synthesis and Mechanistic Considerations

A common and efficient route to this compound involves the oxidation of the corresponding primary alcohol, 3-hydroxytetrahydrofuran. Several modern oxidation methods are suitable for this transformation, each with its own mechanistic nuances and experimental considerations.

Diagram of Synthetic Pathway

Synthesis cluster_start Starting Material cluster_reagents Oxidation Reagents cluster_product Product 3-hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran reagents Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO, (COCl)₂) or TEMPO/NaOCl 3-hydroxytetrahydrofuran->reagents Oxidation This compound This compound reagents->this compound

Caption: General synthetic scheme for this compound.

Recommended Synthetic Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a reliable method for the conversion of primary alcohols to aldehydes under mild conditions, which is particularly advantageous for sensitive substrates.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-hydroxytetrahydrofuran (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 equivalents) in one portion.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Extraction: The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydration of the aldehyde product and to ensure the efficiency of the Dess-Martin periodinane.

  • Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen.

  • Low Temperature Start: Starting the reaction at 0 °C helps to control the initial exotherm of the reaction.

  • Quenching with Thiosulfate: Sodium thiosulfate is used to reduce any remaining Dess-Martin periodinane and its byproducts, facilitating their removal during the aqueous workup.

Spectroscopic Profile for Structural Elucidation

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR):

  • Aldehydic Proton (CHO): A characteristic singlet or a narrow triplet (due to coupling with the adjacent methine proton) is expected in the downfield region, typically between δ 9.5 and 10.0 ppm.

  • Methine Proton (CH-CHO): A multiplet will be observed for the proton at the C3 position, coupled to the aldehydic proton and the adjacent methylene protons.

  • Methylene Protons (CH₂): The protons on the tetrahydrofuran ring will appear as complex multiplets in the upfield region, typically between δ 1.5 and 4.0 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O): A characteristic peak in the highly deshielded region, typically between δ 190 and 205 ppm.[5][6]

  • Methine Carbon (C3): The carbon atom attached to the aldehyde group will appear in the midfield region.

  • Ring Carbons (C2, C4, C5): The other carbon atoms of the tetrahydrofuran ring will resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[7][8]

  • C-H Stretch (Aldehyde): Two characteristic weak to medium bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.[7][8]

  • C-O-C Stretch (Ether): A strong absorption band is expected in the fingerprint region, typically around 1050-1150 cm⁻¹, characteristic of the cyclic ether.[9]

  • C-H Stretch (Aliphatic): Absorption bands corresponding to the C-H stretching of the methylene groups on the ring will be observed in the 2850-3000 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 100, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the CHO group (M-29).[10] Cleavage of the tetrahydrofuran ring is also expected.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to its potential hazards.

Hazard Identification
  • Eye Damage: It is classified as causing serious eye damage.[1]

  • Harmful if Swallowed: It is also classified as harmful if swallowed.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Avoid contact with eyes, skin, and clothing. In case of contact, rinse immediately and thoroughly with water.

Storage
  • Temperature: Store in a cool, dry place, typically between 2-8 °C.

  • Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere to prevent oxidation.

  • Container: Keep the container tightly closed.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. A thorough understanding of its physical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding to aid scientists in their work with this important chemical intermediate.

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  • Chemistry LibreTexts. Table of Characteristic IR Absorptions.
  • Bartleby. Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran...
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  • Organic Syntheses Procedure, 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S).
  • Wikipedia. Dess–Martin periodinane.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
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  • Wikipedia. Swern oxidation.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246).
  • ResearchGate. Applications of TEMPO in synthesis.
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Tetrahydrofuran-3-carbaldehyde discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetrahydrofuran-3-carbaldehyde: Discovery, Synthesis, and Mechanistic Insight

Abstract

This compound stands as a cornerstone heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique combination of a privileged tetrahydrofuran scaffold and a versatile aldehyde functional group allows for extensive molecular elaboration. This guide provides a comprehensive exploration of this molecule, charting its historical emergence, the evolution of its synthetic routes from classical methods to state-of-the-art asymmetric catalysis, and the intricate mechanistic details that govern these transformations. Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights to offer a definitive resource on this pivotal synthetic intermediate.

Introduction: The Strategic Importance of a Functionalized Oxolane

The tetrahydrofuran (THF), or oxolane, ring is a ubiquitous structural motif found in a vast array of natural products and biologically active molecules, including lignans and polyether ionophores.[1] Its prevalence underscores its evolutionary selection as a stable, yet conformationally flexible, scaffold that can effectively present pharmacophoric elements for biological target engagement. The introduction of a carbaldehyde group at the 3-position imbues this scaffold with significant synthetic potential. This compound is not merely a molecule; it is a versatile platform, enabling a multitude of subsequent chemical transformations such as Wittig reactions, reductive aminations, aldol condensations, and oxidations, thereby serving as a gateway to complex molecular architectures.

Historical Context and the Genesis of Synthesis

The precise "discovery" of this compound is not attributable to a single seminal publication but rather represents a gradual evolution in the broader field of tetrahydrofuran synthesis.[1] Early synthetic endeavors were often characterized by multi-step sequences, harsh reaction conditions, and a lack of stereochemical control.

Initial conceptual approaches likely stemmed from two primary strategies:

  • Manipulation of Pre-existing Rings: One of the earliest strategies involved the hydroformylation of 2,3-dihydrofuran. This process, while capable of installing the requisite aldehyde, often struggled with poor regioselectivity, yielding an isomeric mixture of tetrahydrofuran-2-carbaldehyde and the desired 3-carbaldehyde.

  • Cyclization of Acyclic Precursors: Another classical approach involves the intramolecular cyclization of a suitably functionalized four-carbon chain. For instance, the acid-catalyzed dehydration of 1,4-butanediol is a major industrial route to the parent THF ring, and variations on this theme were explored for substituted derivatives.[2][3]

These foundational methods, while historically important, have been largely superseded by more efficient, selective, and scalable protocols, chief among them being the oxidation of the corresponding primary alcohol.

The Modern Synthetic Arsenal: Oxidation of (Tetrahydrofuran-3-yl)methanol

The most reliable and widely adopted strategy for the preparation of this compound is the controlled oxidation of its precursor, (tetrahydrofuran-3-yl)methanol. The challenge lies in achieving high conversion without over-oxidation to the corresponding carboxylic acid. The choice of oxidant is therefore critical and is dictated by factors such as scale, substrate tolerance, and desired purity.

Table 1: Comparative Analysis of Key Oxidation Protocols

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
PCC (Pyridinium chlorochromate)Anhydrous CH₂Cl₂, Room Temp.Operationally simple, reliableStoichiometric, generates carcinogenic chromium waste, slightly acidic
DMP (Dess-Martin Periodinane)Anhydrous CH₂Cl₂, Room Temp.Very mild, neutral pH, high yields, fast reactionsStoichiometric, hypervalent iodine reagent can be shock-sensitive
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Anhydrous CH₂Cl₂, -78 °C to RTMild, high yields, avoids heavy metals, excellent for sensitive substratesRequires cryogenic temperatures, produces volatile, odorous dimethyl sulfide
TEMPO-mediated Oxidation (e.g., TCCA/TEMPO)CH₂Cl₂ or Acetone, -5 °C to RTCatalytic in TEMPO, inexpensive primary oxidant, scalable, "greener"Can be substrate-dependent, requires careful control of exotherm
Detailed Experimental Protocol: The Dess-Martin Periodinane (DMP) Oxidation

This protocol is a trusted, lab-scale method for the high-yield synthesis of this compound. Its reliability is a cornerstone of its frequent use in multi-step syntheses where material loss must be minimized.

Experimental Workflow:

  • Inert Atmosphere Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum is charged with (Tetrahydrofuran-3-yl)methanol (1.0 eq.).

  • Solvent Addition: Anhydrous dichloromethane (CH₂Cl₂) is added via syringe to create a solution of approximately 0.1-0.2 M concentration.

  • Temperature Control: The flask is cooled to 0 °C in an ice-water bath. This is crucial for mitigating the initial exotherm upon addition of the oxidant.

  • Oxidant Addition: Dess-Martin Periodinane (DMP) (1.1 eq.) is added portion-wise over 5-10 minutes. Causality: Slow addition prevents a temperature spike that could lead to side product formation.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting alcohol is complete (typically 1-2 hours).

  • Reaction Quench (Self-Validating Step): The reaction is diluted with diethyl ether and quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The mixture is stirred vigorously for 15-20 minutes until the layers become clear. Causality: NaHCO₃ neutralizes the acetic acid byproduct, while Na₂S₂O₃ reduces excess DMP and the iodinane byproducts to water-soluble salts, simplifying the workup.

  • Workup and Extraction: The layers are separated, and the aqueous phase is extracted twice more with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified by flash column chromatography on silica gel to yield the final product.

Diagram 1: Experimental Workflow for DMP Oxidation

DMP_Workflow start_node start_node step_node step_node condition_node condition_node validation_node validation_node product_node product_node A Start: (Tetrahydrofuran-3-yl)methanol in Anhydrous CH₂Cl₂ under N₂ B Cool to 0 °C A->B C Add Dess-Martin Periodinane (1.1 eq) B->C D Stir & Monitor by TLC C->D E Quench with NaHCO₃ / Na₂S₂O₃ D->E Completion F Aqueous Workup & Extraction E->F G Dry, Filter, & Concentrate F->G H Purify (Flash Chromatography) G->H I Product: This compound H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Swern Oxidation

The Swern oxidation is a powerful, metal-free alternative that relies on the activation of dimethyl sulfoxide (DMSO). Understanding its mechanism is key to troubleshooting and appreciating its nuances. The protocol is self-validating: the formation of a salt precipitate and the evolution of gas and odor are clear indicators of reaction progress.

The process unfolds in three key stages:

  • Activation: DMSO reacts with oxalyl chloride at low temperature (-78 °C) to form the highly electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant.

  • Alcohol Attack: The primary alcohol, (tetrahydrofuran-3-yl)methanol, acts as a nucleophile, attacking the electrophilic sulfur atom to form an alkoxysulfonium salt intermediate.

  • Elimination: A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is added. It deprotonates the carbon alpha to the oxygen, inducing an intramolecular E2-like elimination. This concerted step forms the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.

Diagram 2: The Mechanistic Pathway of the Swern Oxidation

Swern_Mechanism DMSO DMSO Electrophile Active Electrophile (Chloro(dimethyl)sulfonium) DMSO->Electrophile 1. Activation OxalylChloride Oxalyl Chloride (-78 °C) OxalylChloride->Electrophile 1. Activation Intermediate Alkoxysulfonium Salt Electrophile->Intermediate 2. Attack Alcohol R-CH₂OH (Substrate) Alcohol->Intermediate 2. Attack Product R-CHO (Aldehyde) Intermediate->Product 3. Elimination (E2-like) Byproducts DMS + Et₃N·HCl + CO₂ + CO Intermediate->Byproducts Base Et₃N (Base) Base->Product 3. Elimination (E2-like) Base->Byproducts

Sources

Reactivity of the aldehyde group in Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Tetrahydrofuran-3-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The tetrahydrofuran (THF) moiety is a common substructure in a multitude of biologically active natural products.[1][2][3] This guide provides a comprehensive examination of the chemical reactivity of the aldehyde functional group within this molecule. We will explore the principal reaction pathways—including nucleophilic additions, oxidation, and reduction—grounded in mechanistic principles. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols to empower practical application.

Introduction: The Structural and Electronic Landscape

This compound (Molecular Formula: C₅H₈O₂, Molecular Weight: 100.12 g/mol ) features a five-membered saturated ether ring with a formyl substituent at the C3 position.[4][5] The core of its reactivity lies in the aldehyde's carbonyl group (C=O). This group is highly polarized due to the superior electronegativity of oxygen relative to carbon, rendering the carbonyl carbon a potent electrophilic center.[6][7] This inherent electrophilicity dictates its reaction profile, making it a prime target for a wide array of nucleophiles. The adjacent ether oxygen in the THF ring exerts a subtle electron-withdrawing inductive effect, which can marginally enhance the electrophilicity of the carbonyl carbon compared to simple aliphatic aldehydes.

For handling and storage, it is crucial to note that this compound is often supplied as a solution, for example, 50 wt. % in water. Standard laboratory precautions for handling aldehydes, such as working in a well-ventilated area and using personal protective equipment, should be observed.[8]

Foundational Reactivity: Nucleophilic Addition

The cornerstone of aldehyde chemistry is the nucleophilic addition reaction. This process universally proceeds via a two-step mechanism:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond. This results in the formation of a new carbon-nucleophile σ-bond and a tetrahedral alkoxide intermediate, with the carbon's hybridization shifting from sp² to sp³.[7]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by a weak acid or during aqueous work-up, to yield the final neutral product.[7]

This fundamental pathway serves as the basis for several powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Grignard Reaction: Formation of Secondary Alcohols

The addition of organomagnesium halides (Grignard reagents) is a classic and reliable method for creating carbon-carbon bonds. The reaction of this compound with a Grignard reagent (R-MgX) irreversibly produces a secondary alcohol.[6][9]

Causality of Experimental Design: The choice of an ether solvent, such as Tetrahydrofuran (THF) itself or diethyl ether, is critical. The ether molecules solvate the magnesium center of the Grignard reagent, stabilizing it and enhancing its nucleophilicity.[10] THF is particularly well-suited as a solvent because its five-membered ring is strained very little and is thus largely unreactive towards the Grignard reagent, unlike more strained cyclic ethers like epoxides.[10] The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.

Grignard_Workflow THF_Carb This compound in Anhydrous THF Reaction Combine at 0°C, Stir under N₂ THF_Carb->Reaction Grignard Grignard Reagent (R-MgX) in Anhydrous THF Grignard->Reaction Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Nucleophilic Addition Quench Aqueous Work-up (e.g., sat. NH₄Cl) Alkoxide->Quench Protonation Product Secondary Alcohol Product Quench->Product

Caption: Workflow for the Grignard reaction with this compound.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Reagent Preparation: In the flask, place this compound (1.0 eq) dissolved in anhydrous THF (e.g., 0.5 M solution).

  • Grignard Addition: Cool the flask to 0°C using an ice bath. Add phenylmagnesium bromide (1.1 eq, typically 1.0 M in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes.[11][12] The reaction involves a triphenyl phosphonium ylide (a Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine oxide.[11][13]

Mechanistic Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[11] This intermediate then collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), which is the thermodynamic driving force of the reaction.[13] The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used. Unstabilized ylides (e.g., R = alkyl) typically yield Z-alkenes, while stabilized ylides (e.g., R = ester, ketone) favor the formation of E-alkenes.[11][12]

Wittig_Mechanism cluster_0 Wittig Reaction Mechanism start Aldehyde (R'-CHO) + Ylide (Ph₃P=CHR) cyclo [2+2] Cycloaddition start->cyclo intermediate Oxaphosphetane Intermediate cyclo->intermediate collapse Cycloreversion intermediate->collapse products Alkene (R'-CH=CHR) + Ph₃P=O collapse->products  Driving Force:  Formation of  strong P=O bond

Caption: The mechanistic pathway of the Wittig olefination reaction.

  • Ylide Generation: In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0°C.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise. The formation of the bright orange/yellow ylide will be observed. Stir the mixture at this temperature for 30 minutes.

  • Aldehyde Addition: Cool the ylide solution to -78°C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at -78°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.

  • Quench and Work-up: Quench the reaction by adding water. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. The triphenylphosphine oxide byproduct is often difficult to remove completely via chromatography. It can sometimes be precipitated by concentrating the solution and adding a non-polar solvent like hexane, followed by filtration. The filtrate containing the volatile product should then be carefully concentrated and purified by column chromatography or distillation.

Oxidation to Carboxylic Acids

The aldehyde group is readily oxidized to the corresponding carboxylic acid, Tetrahydrofuran-3-carboxylic acid. While strong, chromium-based oxidants are effective, their toxicity necessitates the use of milder, more environmentally benign methods in modern synthesis.[14] The Pinnick oxidation is a highly efficient and chemoselective method for this transformation.

  • Setup: In a flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and THF (e.g., 2:1 ratio).

  • Scavenger: Add 2-methyl-2-butene (4-5 eq) as a scavenger for the hypochlorite byproduct.

  • Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water. Add this aqueous solution dropwise to the aldehyde solution at room temperature.

  • Reaction: Stir the biphasic mixture vigorously for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3-4 with 1M HCl.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.

Reduction to Primary Alcohols

The reduction of the aldehyde group provides direct access to the corresponding primary alcohol, (Tetrahydrofuran-3-yl)methanol. This transformation is fundamental in extending carbon chains or introducing hydroxyl functionalities. Sodium borohydride (NaBH₄) is an excellent choice for this reduction due to its mildness, high selectivity for aldehydes and ketones, and operational simplicity.[15]

  • Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise, controlling the gas evolution.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Work-up: Carefully add water or 1M HCl to quench the excess NaBH₄.

  • Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the primary alcohol, which can be purified by column chromatography.

Summary of Key Transformations

The reactivity of the aldehyde in this compound allows for a diverse set of synthetic transformations, summarized below.

Reaction TypeReagentsProductTypical YieldKey Conditions
Grignard Reaction R-MgX, THFSecondary AlcoholGood to HighAnhydrous, N₂ atmosphere, 0°C to RT
Wittig Reaction Ph₃P=CHR, BaseAlkeneGoodAnhydrous, N₂ atmosphere, low temp.
Pinnick Oxidation NaClO₂, NaH₂PO₄Carboxylic AcidHight-BuOH/H₂O, 2-methyl-2-butene
Reduction NaBH₄, MeOHPrimary AlcoholVery High0°C to RT

Conclusion

The aldehyde group in this compound serves as a versatile synthetic handle, governed by the classic electrophilic nature of the carbonyl carbon. Its participation in nucleophilic additions, such as Grignard and Wittig reactions, provides robust pathways for C-C bond formation, while its straightforward oxidation and reduction allow for facile interconversion between key oxidation states. The protocols and mechanistic discussions provided herein offer a validated framework for leveraging this important building block in complex molecule synthesis, empowering researchers in drug discovery and beyond to construct novel chemical entities with precision and efficiency.

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Mastering the Third Dimension: A Guide to the Stereochemistry of Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its unique conformational and electronic properties make it an invaluable component in modern drug design. Tetrahydrofuran-3-carbaldehyde, specifically, serves as a versatile chiral building block, where the stereochemistry at the C3 position is often critical for biological efficacy. This guide provides an in-depth analysis of the stereochemical challenges associated with this molecule, outlines robust strategies for stereocontrol through asymmetric synthesis and chiral resolution, details definitive methods for stereochemical assignment, and contextualizes its importance through a medicinal chemistry case study.

The Fundamental Challenge: Chirality and Conformational Dynamics

This compound possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (S)- and (R)-tetrahydrofuran-3-carbaldehyde.[3][4] The primary challenge in working with this molecule is not merely the presence of this stereocenter, but the conformational flexibility of the five-membered THF ring.

Unlike the relatively rigid chair conformation of six-membered rings like tetrahydropyran, the tetrahydrofuran ring exists in a dynamic equilibrium of non-planar "envelope" and "twist" conformations. This process, known as pseudorotation, means the substituents are in constant motion between pseudo-axial and pseudo-equatorial positions. This flexibility complicates stereoselective reactions, as the energy differences between competing transition states are often small, making it difficult to achieve high diastereoselectivity or enantioselectivity.[5]

G cluster_Conformations THF Ring Pseudorotation cluster_Implications Consequences for Synthesis Envelope (E) Envelope (E) Twist (T) Twist (T) Envelope (E)->Twist (T) Low Energy Barrier Flexibility Flexibility Small ΔG‡ Small Energy Differences in Transition States Flexibility->Small ΔG‡ Low_Selectivity Challenge for Stereocontrol Small ΔG‡->Low_Selectivity G Aldehyde Aldehyde Homoallylic_Alcohol Homoallylic Alcohol (Stereocenter Set) Aldehyde->Homoallylic_Alcohol Asymmetric Allylboration Chiral_Allylborane Chiral Allylborane Reagent Chiral_Allylborane->Homoallylic_Alcohol Diol 1,4-Diol Intermediate Homoallylic_Alcohol->Diol Hydroboration Hydroboration Hydroboration/ Oxidation Iodoether Iodoether Intermediate Diol->Iodoether Iodination Iodination Selective Iodination Product Enantioenriched 3-Substituted THF Iodoether->Product Cyclization Cyclization Intramolecular Cyclization (SN2)

Caption: Workflow for the asymmetric synthesis of a chiral tetrahydrofuran derivative.

Experimental Protocol: One-Pot Asymmetric Synthesis [6]

  • Allylboration: To a solution of the chiral allylborane reagent in an appropriate solvent at -78 °C, add the starting aldehyde (e.g., a protected hydroxyacetaldehyde which can later be converted to the carbaldehyde).

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Hydroboration: Add a hydroborating agent (e.g., 9-BBN) to the mixture and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Oxidation & Iodination: Oxidize the borane intermediate with an oxidative workup (e.g., NaOH, H₂O₂) and subsequently add Iodine and a base (e.g., imidazole) to perform a selective iodination.

  • Cyclization: The resulting iodo-alcohol intermediate will cyclize in situ or upon gentle warming to form the tetrahydrofuran ring.

  • Purification: Quench the reaction, extract with an organic solvent, and purify by column chromatography to yield the enantioenriched tetrahydrofuran derivative.

Table 1: Representative Yields and Enantioselectivities

Starting AldehydeProductOverall YieldEnantiomeric Excess (ee)Reference
Benzaldehyde2-Phenyl-THF75%96% ee[6]
Cyclohexanecarboxaldehyde2-Cyclohexyl-THF81%99% ee[6]
3-Phenylpropanal2-Phenethyl-THF65%95% ee[6]

Note: Data adapted from a similar synthesis of 2-substituted THFs to illustrate the efficacy of the methodology. [6]

Pathway B: Chiral Resolution

When an asymmetric synthesis is not feasible or when both enantiomers are required for study, chiral resolution of a racemic mixture is the preferred method. [7]High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for both analytical determination of enantiomeric purity and for preparative separation.

Experimental Protocol: Analytical Chiral HPLC

  • System Preparation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

  • Injection & Elution: Inject the sample onto the column and monitor the elution profile using a UV detector.

  • Analysis: The two enantiomers will have different retention times. The ratio of the peak areas corresponds to the ratio of the enantiomers, allowing for the calculation of enantiomeric excess.

Definitive Stereochemical Assignment

Once an enantioenriched sample is obtained, its absolute configuration—(S) or (R)—must be unequivocally determined. This is a critical self-validating step in any stereoselective protocol and relies on a combination of analytical techniques.

  • Relative Stereochemistry (for multi-substituted analogs): For more complex derivatives with multiple stereocenters, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY detects through-space interactions between protons, allowing for the determination of their relative spatial orientation (e.g., cis or trans). [8]2. Absolute Stereochemistry: For a single stereocenter as in our target molecule, the primary method is comparison to a known standard or through chiroptical methods.

    • Optical Rotation: Measuring the specific rotation of a pure enantiomer using a polarimeter and comparing the sign (+ or -) to literature values for the known (S) or (R) enantiomer provides the absolute configuration. [3][4] * Advanced Methods: In the absence of literature data, the absolute configuration can be determined by X-ray crystallography of a suitable crystalline derivative or by vibrational circular dichroism (VCD) spectroscopy coupled with quantum chemical calculations.

G Start Enantioenriched Sample Absolute Determine Absolute Configuration Start->Absolute Relative Determine Relative Stereochemistry (NOESY, COSY for complex derivatives) Compare Compare Optical Rotation to Known Standard Absolute->Compare Crystallize X-Ray Crystallography of a Derivative Absolute->Crystallize VCD VCD Spectroscopy & Computational Analysis Absolute->VCD End Assigned Stereochemistry (S) or (R) Compare->End Crystallize->End VCD->End

Caption: Analytical workflow for the definitive assignment of absolute stereochemistry.

The Medicinal Chemist's Perspective: A Case Study

In drug development, the stereochemistry of a molecule is not an academic detail; it is often the determining factor in its efficacy and safety. The fixed stereochemistry of chiral building blocks like this compound is a desirable feature for controlling the three-dimensional shape of a final drug candidate. [9] Consider a hypothetical drug candidate targeting a specific protein receptor. The binding pocket of this receptor is chiral. According to the Easson-Stedman hypothesis, the more active enantiomer (the eutomer) requires a minimum of three points of interaction with the receptor. Its mirror image (the distomer) may not be able to achieve this optimal binding and will thus be less active or inactive.

Let's imagine (R)- and (S)-Enantiomer X, derived from (R)- and (S)-tetrahydrofuran-3-carbaldehyde respectively. The THF oxygen acts as a hydrogen bond acceptor, a phenyl group engages in a hydrophobic interaction, and a hydroxyl group acts as a hydrogen bond donor.

Caption: The Easson-Stedman model illustrating why one enantiomer fits a receptor better.

In this model, the (R)-enantiomer achieves the three-point binding, leading to high affinity and the desired therapeutic effect. The (S)-enantiomer, due to its different spatial arrangement, cannot bind productively and is inactive. This underscores the absolute necessity of stereochemical control in the synthesis of pharmaceutical agents. [10][11]

Conclusion and Future Outlook

The stereochemistry of this compound presents both a challenge and an opportunity. Its conformational flexibility demands sophisticated synthetic and analytical approaches to ensure stereocontrol. However, by mastering these techniques—from asymmetric catalysis to chiral resolution and definitive spectroscopic analysis—researchers can unlock the full potential of this versatile building block. The ability to precisely control the C3 stereocenter is paramount for the rational design of next-generation therapeutics, where three-dimensional structure is inextricably linked to biological function. Continued innovation in catalytic asymmetric methods will further streamline access to enantiopure THF derivatives, accelerating the discovery and development of novel medicines.

References

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.
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  • Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews.
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  • Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry.
  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.
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  • ResearchGate. (2010). Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine.
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Methodological & Application

Synthesis of derivatives from Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Derivatives from Tetrahydrofuran-3-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the tetrahydrofuran (THF) moiety is a privileged scaffold, frequently appearing in a vast array of natural products and biologically active molecules.[1][2][3] Its presence is noted in compounds with diverse therapeutic activities, including antitumor, antimicrobial, and antiviral properties, making it a cornerstone in modern drug discovery.[1][4][5][6] this compound, a readily available chiral building block, serves as an excellent starting point for accessing a rich diversity of substituted tetrahydrofurans. The aldehyde functional group is a versatile handle for a multitude of classic and contemporary organic transformations.

This technical guide provides detailed application notes and step-by-step protocols for three fundamental synthetic transformations of this compound: Reductive Amination, the Wittig Reaction, and Grignard Addition. The focus is not merely on the procedural steps but on the underlying chemical principles, offering insights into the causality behind experimental choices to ensure reproducibility and successful derivatization.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is one of the most robust and widely used methods for the synthesis of amines in medicinal chemistry. The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent.

Expertise & Experience: The "Why" Behind the Choice of Reagents

The choice of reducing agent is critical for the success of a one-pot reductive amination. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the starting aldehyde before it can form the imine. Conversely, a reagent that is too weak may not efficiently reduce the iminium intermediate.

Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice for this transformation.[7][8] Its steric bulk and attenuated reactivity, due to the electron-withdrawing acetate groups, make it highly selective for the iminium ion over the aldehyde. This selectivity is paramount, as it allows the reaction to be performed in a single pot, simplifying the procedure and often leading to higher yields. The reaction is typically tolerant of a wide range of functional groups and is effective for a broad scope of amines.[7]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A This compound B Primary/Secondary Amine (1.1 eq) C Solvent (e.g., DCE, THF) D Combine reactants in solvent C->D E Add NaBH(OAc)₃ (1.2 eq) D->E F Stir at Room Temperature (6-24 h) E->F G Quench with aq. NaHCO₃ F->G H Extract with Organic Solvent G->H I Dry, Concentrate H->I J Purify (Column Chromatography) I->J K K J->K Final Product: (Tetrahydrofuran-3-yl)methanamine Derivative

Caption: Workflow for the one-pot reductive amination of this compound.

Protocol 1: Synthesis of N-Benzyl(tetrahydrofuran-3-yl)methanamine

Materials:

  • This compound (1.0 g, 10.0 mmol)

  • Benzylamine (1.18 g, 1.2 mL, 11.0 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 eq)

  • 1,2-Dichloroethane (DCE) (40 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 10.0 mmol) and dissolve in 1,2-dichloroethane (40 mL).

  • Add benzylamine (1.2 mL, 11.0 mmol) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Derivative Amine Used Typical Yield Key ¹H NMR Signals (CDCl₃, δ ppm)
N-Benzyl(tetrahydrofuran-3-yl)methanamineBenzylamine75-85%7.20-7.40 (m, 5H, Ar-H), 3.82 (s, 2H, Ar-CH₂), 3.50-4.00 (m, 4H, THF-H), 2.60-2.80 (m, 2H, N-CH₂)
N-Cyclohexyl(tetrahydrofuran-3-yl)methanamineCyclohexylamine70-80%3.50-4.00 (m, 4H, THF-H), 2.50-2.70 (m, 2H, N-CH₂), 1.00-2.00 (m, 11H, Cyclohexyl-H)

Wittig Reaction: Olefination to Form Vinyl Derivatives

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[9][10] This reaction is highly reliable for converting the carbonyl group of this compound into a vinyl group.

Mechanism and Stereochemical Considerations

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[9] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide. The stereochemistry of the resulting alkene (E vs. Z) is influenced by the nature of the ylide. Unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (containing electron-withdrawing groups) favor the E-alkene.[11] For many applications, a simple methylene ylide (Ph₃P=CH₂) is used to install a terminal alkene, avoiding issues of stereoisomerism.

G Aldehyde R-CHO (this compound) Betaine Betaine Intermediate Aldehyde->Betaine [2+2] Cycloaddition Ylide Ph₃P⁺-C⁻HR' (Wittig Reagent) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene R-CH=CHR' (Alkene Derivative) Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism, proceeding via an oxaphosphetane intermediate.

Protocol 2: Synthesis of 3-Vinyltetrahydrofuran

Materials:

  • Methyltriphenylphosphonium bromide (4.64 g, 13.0 mmol, 1.3 eq)

  • Potassium tert-butoxide (1.46 g, 13.0 mmol, 1.3 eq)

  • Anhydrous Tetrahydrofuran (THF) (60 mL)

  • This compound (1.0 g, 10.0 mmol)

Procedure:

  • Safety Note: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Wittig reagents are sensitive to air and moisture. All glassware should be oven- or flame-dried. Anhydrous solvents are essential.[12]

  • In a 250 mL three-neck round-bottom flask fitted with a dropping funnel, nitrogen inlet, and magnetic stir bar, suspend methyltriphenylphosphonium bromide (4.64 g, 13.0 mmol) in anhydrous THF (40 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.46 g, 13.0 mmol) portion-wise to the suspension. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

  • Dissolve this compound (1.0 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the ylide suspension at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The yellow color will fade as the ylide is consumed.

  • Quench the reaction by adding water (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL). The triphenylphosphine oxide byproduct has limited solubility in ether and may precipitate.

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification Challenge: The product is volatile. Carefully remove the solvent on a rotary evaporator at low temperature and pressure. The primary byproduct, triphenylphosphine oxide, is a high-boiling solid. The product can often be purified by careful distillation or by flash chromatography on silica gel.

Derivative Wittig Reagent Used Typical Yield Key ¹H NMR Signals (CDCl₃, δ ppm)
3-VinyltetrahydrofuranPh₃P=CH₂60-75%5.70-5.90 (m, 1H, -CH=), 5.00-5.20 (m, 2H, =CH₂), 3.50-4.00 (m, 4H, THF-H)
3-(Prop-1-en-1-yl)tetrahydrofuranPh₃P=CHCH₃65-80%5.40-5.60 (m, 2H, -CH=CH-), 3.50-4.00 (m, 4H, THF-H), 1.60-1.70 (d, 3H, =CH-CH₃)

Grignard Addition: Synthesis of Secondary Alcohols

The Grignard reaction is a powerful tool for carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[13] Reacting this compound with a Grignard reagent yields a racemic mixture of diastereomeric secondary alcohols, expanding the molecular complexity and providing a new stereocenter.

Causality and Experimental Choices

The success of a Grignard reaction hinges on the complete exclusion of water and protic solvents, which would instantly quench the highly basic Grignard reagent.[14] THF is an excellent solvent for these reactions as its ether oxygens coordinate with the magnesium atom, stabilizing the reagent.[15] The reaction produces a magnesium alkoxide salt, which must be hydrolyzed in a separate acidic workup step to liberate the final alcohol product.

Experimental Workflow: Grignard Reaction

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Grignard Addition cluster_2 Aqueous Workup cluster_3 Purification A This compound in Anhydrous THF C Add Grignard Reagent to Aldehyde at 0 °C A->C B Grignard Reagent (R-MgX) in THF/Ether B->C D Warm to RT and Stir C->D E Quench with Saturated aq. NH₄Cl D->E F Extract with Ether/EtOAc G Dry and Concentrate H Column Chromatography G->H I I H->I Final Product: Secondary Alcohol

Caption: Workflow for the Grignard addition to this compound.

Protocol 3: Synthesis of Phenyl(tetrahydrofuran-3-yl)methanol

Materials:

  • This compound (1.0 g, 10.0 mmol)

  • Phenylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Safety Note: Grignard reagents are highly reactive. The reaction must be performed under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add this compound (1.0 g, 10.0 mmol) dissolved in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Charge the dropping funnel with phenylmagnesium bromide solution (4.0 mL, 12.0 mmol) and add it dropwise to the stirred aldehyde solution over 20 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL). An acidic workup with dilute HCl can also be used, but NH₄Cl is often preferred for more sensitive substrates.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the product as a mixture of diastereomers.

Derivative Grignard Reagent Used Typical Yield Key ¹H NMR Signals (CDCl₃, δ ppm)
Phenyl(tetrahydrofuran-3-yl)methanolPhMgBr80-90%7.20-7.40 (m, 5H, Ar-H), 4.60-4.70 (d, 1H, CH-OH), 3.50-4.00 (m, 4H, THF-H)
(Tetrahydrofuran-3-yl)(p-tolyl)methanolp-TolylMgBr80-90%7.10-7.30 (m, 4H, Ar-H), 4.55-4.65 (d, 1H, CH-OH), 3.50-4.00 (m, 4H, THF-H), 2.35 (s, 3H, Ar-CH₃)

Conclusion

This compound is a potent and versatile chiral synthon for generating diverse libraries of substituted tetrahydrofurans. The protocols detailed herein for reductive amination, Wittig olefination, and Grignard addition represent fundamental, reliable, and high-yield transformations applicable in any modern synthetic chemistry laboratory. By understanding the mechanistic principles behind reagent choice and reaction conditions, researchers can confidently adapt these methods to generate novel derivatives for applications in drug discovery, materials science, and natural product synthesis. The inherent chirality of the starting material also opens avenues for diastereoselective synthesis, allowing for precise control over the three-dimensional architecture of the target molecules.[16][17]

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). [Link]
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Introduction: The Strategic Value of the Tetrahydrofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Tetrahydrofuran-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

The tetrahydrofuran (THF) ring is a privileged structural motif frequently encountered in a vast array of natural products and biologically active molecules, including lignans, polyether ionophores, and numerous marine polyketides.[1][2][3][4] Its prevalence in pharmacologically active compounds has made it a cornerstone in medicinal chemistry and drug discovery.[5][6] this compound (C₅H₈O₂) emerges as a particularly valuable and versatile building block for synthetic chemists.[7][8][9] This reagent uniquely combines the stable, polar, and often stereochemically rich tetrahydrofuran core with a highly reactive aldehyde functional group, providing a direct handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

This application note provides an in-depth exploration of key synthetic transformations utilizing this compound, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of complex molecular architectures.

Compound Profile: this compound

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[7][8][9]
Molecular Weight 100.12 g/mol [7][9]
CAS Number 79710-86-4[7][9]
Appearance Typically supplied as a solution (e.g., 50 wt. % in H₂O)
Boiling Point 99 °C (for 50 wt. % solution in H₂O)
Density ~1.106 g/mL at 25 °C (for 50 wt. % solution in H₂O)

Application I: Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from carbonyl compounds.[10] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde, forming a transient four-membered oxaphosphetane intermediate.[11][12] The thermodynamic driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, ensuring the reaction's irreversibility.[11] For this compound, the Wittig reaction offers a robust method for carbon chain extension, installing a vinyl group or more complex substituted alkenes at the 3-position of the THF ring.

Experimental Protocol: Synthesis of 3-Vinyltetrahydrofuran

This protocol describes a general procedure for the olefination of this compound using methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • This compound (racemic)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF to form a suspension.

  • Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.05 equivalents) portion-wise over 15 minutes. The mixture will turn a characteristic yellow-orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a syringe over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Reduce the volume of THF in vacuo.

  • Add hexanes to the residue and stir vigorously to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of celite, washing the filter cake with additional hexanes.

  • Wash the combined organic filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (note: the product is volatile).

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired alkene.

Wittig_Workflow reagents Methyltriphenylphosphonium Bromide + KOtBu in THF ylide Phosphorus Ylide (Yellow Solution) reagents->ylide Deprotonation reaction Reaction Flask (0°C to RT) ylide->reaction Nucleophilic Attack aldehyde This compound in THF aldehyde->reaction workup Quench (NH4Cl) Extraction reaction->workup 12-16h purification Column Chromatography workup->purification product 3-Vinyltetrahydrofuran purification->product

Caption: General workflow for the Wittig olefination of this compound.

Representative Data for Wittig Reactions

Ylide PrecursorAldehydeBaseSolventYield (%)Product E/Z Ratio
Ph₃P⁺CH₃Br⁻THF-3-CHOKOtBuTHF75-85N/A
Ph₃P⁺CH₂CH₃Br⁻THF-3-CHOn-BuLiTHF70-80Z-favored[10]
Ph₃P⁺CHCO₂EtBr⁻THF-3-CHONaHTHF85-95E-favored[10]

Application II: Carbon-Nitrogen Bond Formation via Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing amines, a critical functional group in pharmaceuticals. The reaction proceeds by the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a mild hydride reagent.[13][14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that can be detrimental to sensitive substrates.[15] This method provides a direct and efficient route to 3-(aminomethyl)tetrahydrofuran derivatives.

Experimental Protocol: Synthesis of N-Benzyl-1-(tetrahydrofuran-3-yl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and dichloromethane.

  • Add benzylamine (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to facilitate pre-formation of the imine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

Reductive_Amination_Workflow aldehyde THF-3-Carbaldehyde mix Mix in DCM (Imine Formation) aldehyde->mix amine Primary or Secondary Amine amine->mix reductant Add NaBH(OAc)3 mix->reductant reaction Stir at RT (4-8h) reductant->reaction workup Quench (NaHCO3) Extraction reaction->workup product Substituted Amine workup->product Grignard_Workflow cluster_0 Grignard Reagent Prep cluster_1 Nucleophilic Addition Mg Mg Turnings Grignard EtMgBr Solution Mg->Grignard EtBr Ethyl Bromide in Anhydrous Ether EtBr->Grignard Reaction Addition at 0°C Grignard->Reaction Aldehyde THF-3-Carbaldehyde Aldehyde->Reaction Product_Complex Magnesium Alkoxide Reaction->Product_Complex Workup Quench (NH4Cl) Extraction & Purification Product_Complex->Workup Final_Product Secondary Alcohol Workup->Final_Product

Sources

Application Notes & Protocols: The Wittig Reaction with Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Olefination of a Privileged Heterocycle

The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules and FDA-approved drugs.[1][2][3][4][5] Its strategic functionalization is therefore of paramount importance to drug development professionals. The Wittig reaction stands as one of the most powerful and reliable methods for carbon-carbon double bond formation, offering precise control over the location of the newly formed alkene.[6][7][8]

This document provides an in-depth guide to the application of the Wittig reaction for the olefination of tetrahydrofuran-3-carbaldehyde. We move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and the practical nuances required for successful execution in a research and development setting.

The Mechanistic Heart of the Reaction: From Ylide to Alkene

The Wittig reaction facilitates the conversion of a carbonyl group into an alkene through its reaction with a phosphorus ylide (also known as a phosphorane).[9] The overall transformation is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]

While early mechanistic proposals involved a zwitterionic betaine intermediate, a significant body of evidence, particularly under lithium-salt-free conditions, now supports a concerted [2+2] cycloaddition pathway.[6][11][12] In this currently accepted model, the phosphorus ylide and the aldehyde directly form a four-membered ring intermediate, the oxaphosphetane.[6][7][11] This intermediate then undergoes a cycloreversion to yield the final alkene and triphenylphosphine oxide.[10][12]

The stereochemical outcome of the reaction—that is, the predominance of the (E) or (Z) alkene isomer—is determined by the nature of the substituent on the ylide.[6][11]

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents, are highly reactive. The cycloaddition transition state is early, and steric factors favor the formation of a cis-substituted oxaphosphetane, which decomposes to yield the (Z)-alkene as the major product.[6]

  • Stabilized Ylides: When the ylide is substituted with an electron-withdrawing group (e.g., an ester or ketone), it is less reactive and more stable. The reaction becomes more reversible, and the transition state is later, resembling the products. Thermodynamic stability favors the trans-substituted oxaphosphetane, leading to the selective formation of the (E)-alkene .[6][11]

  • Semi-stabilized Ylides: Ylides with aryl substituents often provide poor (E)/(Z) selectivity.[6]

Wittig_Mechanism Aldehyde This compound TS [2+2] Cycloaddition Transition State Aldehyde->TS Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Formation Alkene 3-Substituted-vinyl-tetrahydrofuran (Alkene Product) Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO Cycloreversion

Caption: The Wittig reaction mechanism.

Master Protocol: Synthesis of 3-Vinyltetrahydrofuran

This protocol details the synthesis of 3-vinyltetrahydrofuran from this compound using the non-stabilized ylide, methylenetriphenylphosphorane. This specific transformation introduces a simple methylene group.

Materials & Reagents:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • This compound

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen gas line with bubbler

  • Low-temperature bath (ice-water or dry ice/acetone)

  • Syringes

  • Standard glassware for workup and chromatography

Part A: In Situ Generation of the Wittig Reagent

The phosphonium ylide is a strong base and is sensitive to air and moisture; therefore, it is generated in situ immediately before use under an inert atmosphere.[7]

  • Setup: Assemble an oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser with an inert gas inlet on the other. Flame-dry the apparatus under a flow of argon or nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF (approx. 0.2 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add solid potassium tert-butoxide (1.1 equivalents) portion-wise over 10-15 minutes. The causality here is critical: slow addition prevents an exothermic reaction spike, while the low temperature maintains the stability of the ylide.

  • Ylide Formation: Upon addition of the base, the suspension will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.[9][13]

Part B: The Olefination Reaction
  • Aldehyde Addition: While maintaining the reaction at 0 °C, slowly add a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF via syringe over 20-30 minutes. The slow, dropwise addition is crucial to control the reaction rate and minimize potential side reactions.[14]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the aldehyde spot indicates reaction completion, which typically occurs within 1-4 hours.

Part C: Workup and Purification

The primary challenge in purification is the separation of the desired alkene from the triphenylphosphine oxide byproduct.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and then with saturated brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil contains the product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes) is typically effective, as the triphenylphosphine oxide is significantly more polar than the alkene product.

Workflow A 1. Assemble & Inert Flame-dried glassware under Ar/N₂ B 2. Prepare Ylide Suspend Ph₃P⁺CH₃Br⁻ in THF Cool to 0 °C Add KOtBu A->B Setup C 3. Olefination Add THF-3-CHO solution dropwise at 0 °C Warm to RT, stir 1-4h B->C Ylide Ready D 4. Monitor Check for aldehyde consumption via TLC C->D Reaction Running D->C Incomplete E 5. Quench & Workup Add sat. NH₄Cl Extract with Et₂O Wash with Brine D->E Complete F 6. Purify Dry (MgSO₄), concentrate Flash Column Chromatography E->F Crude Product G 7. Characterize Obtain pure 3-vinyltetrahydrofuran F->G Pure Product

Caption: Experimental workflow for the Wittig reaction.

Data Summary: Key Reaction Parameters

The choice of ylide and base dictates the reaction conditions and stereochemical outcome. The following table provides a guide for adapting the protocol to different ylides.

Ylide TypeExample ReagentRecommended BaseTypical SolventTemperature (°C)Expected Major Isomer
Non-stabilized Methyltriphenylphosphonium bromideKOtBu, n-BuLi, NaHAnhydrous THF, Ether-78 to 25N/A (Terminal Alkene)
Non-stabilized Ethyltriphenylphosphonium iodiden-BuLi, KHMDSAnhydrous THF-78 to 0(Z)-3-(prop-1-en-1-yl)tetrahydrofuran
Stabilized (Carbethoxymethylene)triphenylphosphoraneNaH, K₂CO₃, NaOHTHF, DCM, Toluene0 to 80(E)-ethyl 2-(tetrahydrofuran-3-yl)acrylate

Safety, Handling, and Troubleshooting

Authoritative Safety & Handling:

  • Potassium tert-butoxide (KOtBu): A flammable and pyrophoric solid that reacts violently with water.[15][16][17] It causes severe skin burns and eye damage.[17] It MUST be handled in an inert-atmosphere glovebox or under a strong flow of inert gas.[15] Never allow contact with water or moist air.[16]

  • n-Butyllithium (n-BuLi): Pyrophoric liquid. Handle with extreme care under an inert atmosphere.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves. When handling solid KOtBu, a face shield is recommended.[15]

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete ylide formation (insufficiently strong base or wet conditions).2. Aldehyde degradation (labile nature).3. Steric hindrance with bulky ylides.[6][9]1. Ensure all glassware is rigorously dried and use freshly opened/distilled anhydrous solvents. Use a stronger base if necessary.2. Use the aldehyde immediately after purification or preparation. Consider an in situ generation via oxidation of the corresponding alcohol.[9]3. Consider the Horner-Wadsworth-Emmons reaction as an alternative for sterically demanding transformations.[6][9]
Poor E/Z Selectivity 1. Use of a semi-stabilized ylide.2. Presence of lithium salts when aiming for Z-selectivity with non-stabilized ylides (can promote equilibration).1. For high E-selectivity, use a stabilized ylide (HWE reaction).2. For high Z-selectivity, use salt-free conditions (e.g., potassium-based bases like KHMDS or KOtBu) and non-polar solvents at low temperatures.[12]
Difficult Purification 1. Co-elution of the product and triphenylphosphine oxide (TPO).2. Formation of other byproducts.1. TPO can sometimes be precipitated by adding pentane or hexanes to the crude mixture and filtering. Alternatively, convert TPO to a water-soluble phosphonium salt with HCl. For very non-polar products, eluting with pure hexanes can leave TPO on the column baseline.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
  • Wipf, P. (2007, February 12). 1. The Wittig Reaction. University of Pittsburgh. [Link]
  • Wikipedia. Wittig reaction. [Link]
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
  • National Institute of Standards and Technology. 3-Furanol, tetrahydro-. NIST WebBook. [Link]
  • Couture, A., Deniau, E., Grandclaudon, P., & Hoarau, C. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(15), 1835-1875.
  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
  • ResearchGate. Structures of selected drugs containing THF ring. [Link]
  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. [Link]
  • Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]
  • ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]
  • National Institute of Standards and Technology. Tetrahydrofuran. NIST WebBook. [Link]
  • MDPI. (2018). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. [Link]
  • YouTube. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. [Link]
  • Oxford Academic. (2023, October 31). 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. [Link]
  • ResearchGate. (2025, August 5). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]
  • Loba Chemie.
  • ResearchGate. (2025, August 7). Catalytic Wittig Reactions of Semi- and Nonstabilized Ylides Enabled by Ylide Tuning. [Link]
  • National Institutes of Health. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. [Link]
  • Carl Roth. (2024, November 4).
  • ACS Publications. (2026, January 2).

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Introduction: The Strategic Importance of the Tetrahydrofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of (Tetrahydrofuran-3-yl)methanamine Derivatives via Reductive Amination of Tetrahydrofuran-3-carbaldehyde

The tetrahydrofuran (THF) moiety is a privileged structural motif in medicinal chemistry and drug discovery.[1][2] Its presence in a molecule can enhance aqueous solubility, introduce a specific three-dimensional conformation, and act as a hydrogen bond acceptor, all of which are critical for modulating pharmacokinetic properties and target engagement.[3] Consequently, the synthesis of functionalized THF building blocks is of paramount importance. One such key intermediate is (tetrahydrofuran-3-yl)methanamine and its N-substituted derivatives, which serve as crucial components in a range of bioactive molecules, including the third-generation neonicotinoid insecticide, Dinotefuran.[3]

Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines.[4][5] This powerful transformation involves the reaction of a carbonyl compound—in this case, this compound—with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. This application note provides a detailed technical guide on the reductive amination of this compound, focusing on the mechanistic rationale, a comparison of common protocols, and a detailed, field-tested procedure for researchers in synthetic and medicinal chemistry.

Mechanistic Overview: A Tale of Two Steps

The reductive amination process is a sequential reaction that hinges on the differential reactivity of the carbonyl and the intermediate iminium ion.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of this compound. This is followed by dehydration to yield an imine. In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion. The rate of this step is often pH-dependent, with mildly acidic conditions (pH 4-5) favoring iminium ion formation.[5]

  • Hydride Reduction: A reducing agent, typically a complex metal hydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction is significantly faster than the reduction of the starting aldehyde by milder hydrides, which is the key to the success of the one-pot reaction.[6]

// Invisible edge to enforce cluster order iminium -> iminium_ref [style=invis]; }

Caption: General mechanism of reductive amination.

Choosing the Right Tool: A Comparative Analysis of Reducing Agents

The choice of reducing agent is critical and dictates the reaction conditions and overall efficiency. While numerous reagents can effect this transformation, three sodium borohydride derivatives are most commonly employed in modern synthetic labs. Their properties are summarized below.

Reducing Agent Acronym Key Characteristics & Causality Typical Solvent Ref.
Sodium Borohydride NaBH₄Strong but less selective. Capable of reducing the starting aldehyde, necessitating a two-step procedure: pre-formation of the imine followed by the addition of NaBH₄.[7] Best for robust substrates where selectivity is not a concern.Methanol, Ethanol[8]
Sodium Cyanoborohydride NaCNBH₃Milder and more selective. Reduces iminium ions much faster than aldehydes or ketones, allowing for a one-pot reaction.[5] Its toxicity due to the potential release of cyanide is a significant drawback.Methanol[5][7]
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABMild, selective, and non-toxic. The electron-withdrawing acetoxy groups moderate the hydride's reactivity, making it ideal for reducing iminium ions in the presence of aldehydes.[9] It is the reagent of choice for most modern one-pot reductive aminations due to its high efficiency and safety profile.[10][11][12]Dichloroethane (DCE), THF, Acetonitrile[10][12]

Given its superior selectivity, safety, and effectiveness in one-pot procedures, Sodium Triacetoxyborohydride (STAB) is the recommended reagent for the protocol detailed below.[6][9]

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes the reaction of this compound with a generic primary amine (e.g., benzylamine) as a representative example. The molar equivalents should be adjusted based on the specific amine used.

Reagents & Materials
Reagent Formula M.W. Equivalents Amount (for 10 mmol scale)
This compoundC₅H₈O₂100.121.01.00 g
BenzylamineC₇H₉N107.151.051.13 g (1.15 mL)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.32.76 g
Acetic Acid (optional catalyst)CH₃COOH60.050.1 - 1.0~0.1 mL
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-50 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.00 g, 10.0 mmol) and 1,2-Dichloroethane (DCE, 50 mL).

  • Amine Addition: Add benzylamine (1.13 g, 10.5 mmol, 1.05 eq). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.[13] Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

    • Scientist's Note: For less reactive ketones or amines, the addition of a catalytic amount of acetic acid can accelerate imine formation.[10][12] However, for aldehydes and primary amines, it is often not necessary.[12]

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (2.76 g, 13.0 mmol, 1.3 eq) to the stirring solution in portions over 5-10 minutes. The reaction is typically exothermic, and a slight increase in temperature may be observed.

    • Causality: STAB is sensitive to moisture, hence the need for a dry reaction setup.[7] Adding it portion-wise helps control the reaction rate and any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.[6]

    • Troubleshooting: If the reaction stalls, indicated by the persistence of the imine intermediate, a small additional portion of STAB can be added. Incomplete reduction is a common issue, and driving the reaction to completion is preferable to complex purification challenges.[8]

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes any remaining acid and decomposes the excess borohydride reagent.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane/ethyl acetate and gradually increasing the polarity with a small percentage of triethylamine mixed into the mobile phase, is effective for isolating the desired amine. The triethylamine prevents the protonation of the amine product on the acidic silica gel, which can otherwise lead to peak tailing and poor separation.

G A 1. Reagent Addition - THF-3-carbaldehyde - Amine - Solvent (DCE) B 2. Imine Formation Stir at RT for 30 min A->B C 3. Reduction Add NaBH(OAc)₃ in portions B->C D 4. Reaction Monitoring TLC / GC-MS (1-4h) C->D E 5. Quench Reaction Saturated NaHCO₃ (aq) D->E Reaction Complete F 6. Liquid-Liquid Extraction Separate organic layer E->F G 7. Wash & Dry Brine wash, dry over Na₂SO₄ F->G H 8. Concentrate Rotary Evaporation G->H I 9. Purification Flash Column Chromatography H->I J Final Product Pure N-substituted (Tetrahydrofuran-3-yl)methanamine I->J

Caption: Experimental workflow for reductive amination.

Conclusion

The reductive amination of this compound is a highly efficient and reliable method for accessing valuable amine building blocks. The use of Sodium Triacetoxyborohydride in a one-pot protocol offers a mild, selective, and safe pathway suitable for a wide range of amine substrates. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully synthesize these important intermediates for applications in drug discovery, agrochemicals, and materials science.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • F.D. Waldie et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. ChemSusChem. [Link]
  • Reddit discussion on "Struggling with Reductive Amination: Tips for Isolating My Amine Product?". (2024). Reddit r/OrganicChemistry. [Link]
  • Google Patents. (2020). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Verma, V., & Kumar, R. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. www.organic-chemistry.org. [Link]
  • Google Patents. (1980).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
  • Google Patents. (2017). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
  • Google Patents. (2021).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
  • Li, Y., et al. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Molecules, 27(17), 5433. [Link]
  • Wang, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study.
  • Google Patents. (1981).
  • Sharma, P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (2023). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
  • Reddit discussion on "Reductive amination NaB(AcO)3". (2023). Reddit r/OrganicChemistry. [Link]

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Application Notes and Protocols for the Aldol Condensation of Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Tetrahydrofuran Moiety in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its favorable pharmacokinetic properties, including improved solubility and metabolic stability, make it a desirable structural component in drug design. The aldol condensation of Tetrahydrofuran-3-carbaldehyde represents a powerful and convergent strategy for the construction of complex molecules bearing this valuable motif. This reaction allows for the stereoselective formation of carbon-carbon bonds, enabling the synthesis of diverse intermediates for drug discovery and development programs.[3] This guide provides a comprehensive overview of the aldol condensation involving this compound, offering detailed protocols, mechanistic insights, and practical guidance for its successful implementation in the laboratory.

Reaction Mechanism: A Stepwise Look at Carbon-Carbon Bond Formation

The base-catalyzed aldol condensation proceeds through a series of well-defined steps, initiated by the deprotonation of an enolizable carbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a β-hydroxy carbonyl adduct.[4] Under more forcing conditions, this adduct can undergo dehydration to yield an α,β-unsaturated carbonyl compound.[5]

Aldol_Condensation_Mechanism cluster_enolate Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation Protonation Ketone R-CH2-C(O)-R' Enolate [R-CH=C(O-)-R'] Ketone->Enolate Deprotonation Base Base Base->Ketone Enolate_2 Enolate THF_Aldehyde This compound Alkoxide β-Alkoxy Ketone Intermediate THF_Aldehyde->Alkoxide Alkoxide_2 β-Alkoxy Ketone Intermediate Enolate_2->THF_Aldehyde C-C Bond Formation Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide_2->Aldol_Adduct Proton Transfer Solvent H-Solvent Solvent->Alkoxide_2

Figure 1: General mechanism of the base-catalyzed aldol addition reaction.

Experimental Protocols

The following protocols are based on established procedures for the aldol condensation of analogous heterocyclic aldehydes, such as furfural.[6] Optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific substrates.

Protocol 1: Aldol Condensation with Acetone

This protocol describes the synthesis of 4-hydroxy-4-(tetrahydrofuran-3-yl)butan-2-one.

Materials:

  • This compound

  • Acetone (ACS grade, dry)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of the chosen solvent (e.g., ethanol or THF).

  • Addition of Acetone: Add a significant excess of acetone (5-10 eq) to the solution. The large excess of acetone helps to minimize the self-condensation of the aldehyde.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of NaOH or KOH (0.1-0.5 eq) in water or ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: The reaction is typically complete within 1-4 hours at room temperature. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Workup: Once the reaction is complete, quench the reaction by adding 1M HCl until the solution is neutral (pH ~7).

  • Extraction: Remove the organic solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-hydroxy-4-(tetrahydrofuran-3-yl)butan-2-one.

ParameterRecommended ConditionNotes
Solvent Ethanol, THFEnsure anhydrous conditions for optimal results.
Base NaOH, KOHCatalytic amounts are generally sufficient.
Temperature 0 °C to 50 °CStart at lower temperatures to control the reaction rate.
Stoichiometry 5-10 eq of AcetoneMinimizes aldehyde self-condensation.
Reaction Time 1-4 hoursMonitor by TLC.

Table 1: Critical Parameters for Aldol Condensation with Acetone.

Protocol 2: Henry (Nitroaldol) Reaction with Nitromethane

This protocol details the synthesis of 1-(tetrahydrofuran-3-yl)-2-nitroethanol. The Henry reaction is a valuable transformation as the resulting nitro-alcohol can be further converted into other important functional groups.[7]

Materials:

  • This compound

  • Nitromethane

  • A suitable base (e.g., triethylamine, DBU, or a solid-supported base)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Ammonium chloride solution, saturated

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add nitromethane (1.5-3.0 eq).

  • Base Addition: Cool the mixture to the desired reaction temperature (typically 0 °C to room temperature). Add the base (catalytic amount, e.g., 0.1 eq) dropwise.

  • Reaction Progress: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the base and temperature.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Evaporation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure 1-(tetrahydrofuran-3-yl)-2-nitroethanol.

ParameterRecommended ConditionNotes
Solvent THF, AcetonitrileMust be anhydrous.
Base Triethylamine, DBUThe choice of base can influence the reaction rate and selectivity.
Temperature 0 °C to RTLower temperatures may improve selectivity.
Stoichiometry 1.5-3.0 eq of NitromethaneAn excess of nitromethane is generally used.
Reaction Time 2-24 hoursMonitor by TLC.

Table 2: Critical Parameters for the Henry Reaction with Nitromethane.

Stereoselectivity Considerations

This compound is a chiral molecule. Therefore, its reaction with a prochiral enolate will lead to the formation of diastereomers. The stereochemical outcome of the aldol reaction is influenced by the geometry of the enolate (E or Z) and the nature of the cation associated with the enolate.[8] The Zimmerman-Traxler model provides a useful framework for predicting the diastereoselectivity, which often proceeds through a chair-like six-membered transition state.[8] For α-chiral aldehydes like this compound, the existing stereocenter can exert significant facial selectivity, leading to a preference for one diastereomer over the other (Felkin-Anh or non-Felkin-Anh addition). The degree of diastereoselectivity will depend on the specific reaction conditions, including the choice of base, solvent, and temperature.

Stereoselectivity_Workflow Start This compound (Chiral) Aldol_Reaction Aldol Reaction Start->Aldol_Reaction Enolizable Prochiral Enolizable Carbonyl Compound Base_Solvent Base / Solvent Selection Enolizable->Base_Solvent Enolate_Formation Enolate Formation (E/Z mixture) Base_Solvent->Enolate_Formation Enolate_Formation->Aldol_Reaction Diastereomers Diastereomeric Mixture (syn/anti) Aldol_Reaction->Diastereomers Analysis Analysis & Separation (NMR, Chiral HPLC) Diastereomers->Analysis Product Desired Diastereomer Analysis->Product

Figure 2: Workflow for controlling stereoselectivity in the aldol reaction.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Conversion Insufficiently strong base; Low reaction temperature; Steric hindrance.Use a stronger base (e.g., LDA for ketone enolates); Increase reaction temperature; Prolong reaction time.
Side Reactions Self-condensation of the aldehyde; Cannizzaro reaction (for non-enolizable aldehydes, not the primary concern here but possible with impurities).Use a large excess of the enolizable partner; Add the aldehyde slowly to the enolate solution; Use milder reaction conditions.
Dehydration of Aldol Adduct High reaction temperature; Strongly basic or acidic conditions during workup.Maintain lower reaction temperatures; Perform a careful, neutral workup.
Poor Diastereoselectivity Inappropriate choice of base or solvent; High reaction temperature.Screen different bases and solvents to influence enolate geometry; Conduct the reaction at lower temperatures.

Table 3: Troubleshooting Guide for the Aldol Condensation.

Purification and Characterization

The purification of the aldol products is typically achieved by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific adduct.

Characterization of the final products should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the aldol adduct. The appearance of a new hydroxyl proton signal and characteristic signals for the newly formed stereocenters are key diagnostic features.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretching band for the alcohol and a C=O stretching band for the carbonyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

Conclusion

The aldol condensation of this compound is a versatile and powerful tool for the synthesis of complex molecules containing the medicinally important tetrahydrofuran scaffold. By carefully selecting the reaction partners and optimizing the conditions, researchers can achieve high yields and control the stereochemical outcome of the reaction. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in organic synthesis and drug discovery, facilitating the efficient and reliable construction of novel therapeutic agents.

References

  • Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022). Master Organic Chemistry. [Link]
  • Aldol reaction. (n.d.). In Wikipedia.
  • Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. (2005). Organic Chemistry Portal. [Link]
  • Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base C
  • Henry Reaction (Nitroaldol reaction). (2018). YouTube. [Link]
  • Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. (2005).
  • Stereochemistry of the Crossed Aldol Condensation in Organic Chemistry. (2016). YouTube. [Link]
  • Stereoselective, Directed Aldol Reaction. (n.d.). Scribd. [Link]
  • Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). (n.d.).
  • Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009).
  • Synthesis of tetrahydrofurans. (n.d.). Organic Chemistry Portal. [Link]
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. [Link]
  • Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. (n.d.).

Sources

Application Notes and Protocols for the Grignard Reaction with Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Substituted Tetrahydrofuran Alcohols

The Grignard reaction, a cornerstone of synthetic organic chemistry since its discovery by Victor Grignard in 1900, remains an unparalleled method for the formation of carbon-carbon bonds.[1] This organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[2][3] The reaction of a Grignard reagent with an aldehyde provides a direct and efficient route to secondary alcohols, a functional group prevalent in a vast array of natural products and pharmaceutical agents.[4][5]

This document provides a detailed technical guide for the application of the Grignard reaction to Tetrahydrofuran-3-carbaldehyde. This specific transformation is of significant interest to medicinal chemists and drug development professionals as it yields 1-(tetrahydrofuran-3-yl) substituted secondary alcohols. The tetrahydrofuran (THF) moiety is a key structural motif in many biologically active molecules, and its functionalization is a critical step in the synthesis of novel therapeutic candidates.[6][7] We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss critical parameters for success, troubleshooting, and product validation.

Mechanistic Rationale and Key Considerations

The Grignard reaction proceeds via the nucleophilic attack of the highly polarized carbon-magnesium bond on the electrophilic carbonyl carbon of the aldehyde.[8] The carbon atom bound to magnesium is strongly nucleophilic and basic, a consequence of the large electronegativity difference between carbon and magnesium.[1]

The mechanism can be conceptualized in three primary stages:

  • Formation of the Magnesium Alkoxide: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the carbonyl carbon of this compound. This addition breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[9] The magnesium halide portion of the reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.[9]

  • Aqueous Workup (Quenching): The reaction is "quenched" by the addition of a mild acid. This step involves the protonation of the magnesium alkoxide intermediate to yield the final secondary alcohol product.[9]

  • Byproduct Formation: The workup also neutralizes any unreacted Grignard reagent and produces magnesium salts, which are subsequently removed during extraction.[10]

Critical Experimental Parameters:
  • Anhydrous Conditions: The paramount rule for any Grignard reaction is the strict exclusion of water and other protic sources (e.g., alcohols).[1][11] Grignard reagents are exceptionally strong bases and will readily deprotonate water in a vigorous acid-base reaction, destroying the reagent and preventing the desired nucleophilic addition.[8] All glassware must be rigorously dried (flame- or oven-drying), and all solvents and reagents must be anhydrous.[11]

  • Solvent Selection: The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[12] These solvents are crucial as they solvate and stabilize the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center, a phenomenon described by the Schlenk equilibrium.[12][13]

  • Starting Material Purity: A significant practical challenge is that this compound is often supplied commercially as a 50% aqueous solution.[14] It is imperative to extract the aldehyde from this solution and rigorously dry it before use. Introducing the aqueous solution directly to the Grignard reagent will result in immediate and violent quenching and complete reaction failure.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which can inhibit the formation of the Grignard reagent.[15] Activation, using methods such as mechanical crushing, a crystal of iodine, or a small amount of 1,2-dibromoethane, is often necessary to expose a fresh magnesium surface and initiate the reaction.[15][16]

Visualized Experimental Workflow

The following diagram outlines the complete workflow for the synthesis of 1-(tetrahydrofuran-3-yl)alkan-1-ols via the Grignard reaction.

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification A Dry Glassware (Oven/Flame) D Grignard Formation (R-X + Mg in Ether) A->D B Dry Solvents (e.g., THF, Et2O) B->D C Extract & Dry Aldehyde Substrate E Slow Addition of Aldehyde (at 0 °C) C->E D->E Anhydrous Conditions F Reaction Stirring (0 °C to RT) E->F G Quench Reaction (sat. aq. NH4Cl) F->G Alkoxide Intermediate H Liquid-Liquid Extraction G->H I Drying & Solvent Removal H->I J Purification (Column Chromatography) I->J Product Final Product: 1-(THF-3-yl)alkanol J->Product Reaction_Mechanisms cluster_main Desired Pathway: Nucleophilic Addition cluster_side Potential Side Reactions Grignard R-MgX (Nucleophile) Alkoxide Mg-Alkoxide Intermediate Grignard->Alkoxide Attack on C=O Enolate Enolate Formation (Aldehyde acts as acid) Grignard->Enolate Acts as Base (Abstracts α-H) Wurtz Wurtz Coupling (R-R Dimer) Grignard->Wurtz Reacts with R-X Aldehyde THF-Aldehyde (Electrophile) Aldehyde->Alkoxide Aldehyde->Enolate Product Secondary Alcohol (Product) Alkoxide->Product H+ Workup RecoveredAldehyde Recovered Aldehyde Enolate->RecoveredAldehyde H+ Workup Unreacted_RX Unreacted R-X Unreacted_RX->Wurtz

Sources

Application Notes & Protocols: Tetrahydrofuran-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydrofuran Scaffold

In the landscape of modern drug discovery, the tetrahydrofuran (THF) moiety has emerged as a privileged scaffold, frequently incorporated into the architecture of biologically active molecules to enhance their pharmacological profiles.[1][2] Its non-planar, flexible ring system allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets such as enzyme active sites.[3][4][5] The oxygen atom within the THF ring acts as a hydrogen bond acceptor, improving aqueous solubility and modulating the pharmacokinetic properties of the parent molecule.[3] These attributes have led to the inclusion of the THF motif in a range of therapeutics, most notably in potent HIV-1 protease inhibitors like Darunavir.[3][4][6][7][8]

Tetrahydrofuran-3-carbaldehyde (C₅H₈O₂)[9], a key derivative, serves as an exceptionally versatile building block for medicinal chemists. Its aldehyde functionality is a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, providing a direct route to introduce complexity and diversity into drug candidates. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and the scientific rationale behind its use in the synthesis of advanced pharmaceutical intermediates.

PART 1: Synthesis of this compound

The most common and reliable route to this compound is through the selective oxidation of its corresponding primary alcohol, (tetrahydrofuran-3-yl)methanol. This precursor is readily available commercially. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups. We will detail two field-proven, mild oxidation protocols: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.

Causality Behind Experimental Choices: Swern vs. Dess-Martin
  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[10][11][12] Its primary advantage is the extremely mild reaction conditions, which are ideal for substrates with sensitive functional groups. The reaction typically yields clean products with a straightforward workup to remove the volatile and odorous dimethyl sulfide byproduct.[10][12] However, it requires cryogenic temperatures and careful handling of corrosive and toxic reagents like oxalyl chloride and the byproduct carbon monoxide.[10]

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, DMP, in a chlorinated solvent like dichloromethane (DCM) at room temperature.[13][14][15] The key advantages are its operational simplicity, neutral pH conditions, and rapid reaction times.[13][14] It avoids the use of toxic chromium-based reagents and does not require cryogenic setups, making it highly accessible for most laboratories.[13] The main consideration is the cost of the reagent and the need to remove the iodo-compound byproduct during workup.[15]

Experimental Workflow: Oxidation of (Tetrahydrofuran-3-yl)methanol

The following diagram illustrates the general workflow for synthesizing this compound from its alcohol precursor.

G cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Product cluster_workup Workup & Purification Start (Tetrahydrofuran-3-yl)methanol Swern Protocol 1: Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78°C) Start->Swern Select Protocol DMP Protocol 2: DMP Oxidation (DMP, DCM, rt) Start->DMP Select Protocol Workup Aqueous Workup & Column Chromatography Swern->Workup DMP->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol 1: Swern Oxidation

Materials:

  • (Tetrahydrofuran-3-yl)methanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Dry ice/acetone bath

Procedure:

  • Activator Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous DCM (0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM.

  • Add anhydrous DMSO (2.4 equivalents) dropwise via syringe over 5 minutes. Gas evolution (CO, CO₂) will be observed. Stir the resulting solution for 10 minutes at -78 °C.[11]

  • Alcohol Addition: Prepare a solution of (tetrahydrofuran-3-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture over 10 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 20-30 minutes at -78 °C.

  • Quenching: Add anhydrous triethylamine (5.0 equivalents) dropwise to the flask.[11] A thick white precipitate may form.

  • Continue stirring at -78 °C for 10 minutes, then allow the reaction to slowly warm to room temperature over approximately 1 hour.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel to yield the final product.

Detailed Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • (Tetrahydrofuran-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) (optional, for acid-sensitive substrates)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: To a round-bottom flask, add a solution of (tetrahydrofuran-3-yl)methanol (1.0 equivalent) in anhydrous DCM (0.1-0.2 M).

  • If the substrate is acid-sensitive, add sodium bicarbonate (2.0-4.0 equivalents) as a buffer.[13]

  • DMP Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature under stirring.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until both layers become clear. This step reduces the unreacted DMP and the iodinane byproduct.[2]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

ParameterSwern OxidationDess-Martin Oxidation
Temperature -78 °C to Room Temp.Room Temperature
Key Reagents DMSO, Oxalyl Chloride, Et₃NDess-Martin Periodinane
Typical Solvents Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Time 1-2 hours1-3 hours
Advantages Very mild, good for sensitive substratesOperationally simple, neutral pH
Disadvantages Cryogenic temps, toxic/odorous byproductsReagent cost, byproduct removal

PART 2: Applications in Medicinal Chemistry

This compound is a linchpin intermediate, enabling the construction of more complex molecular architectures through its aldehyde group. Two of the most powerful transformations in this context are reductive amination and the Wittig reaction.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. The reaction proceeds via the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity and tolerance of a wide range of functional groups.[16][17]

G THF_Aldehyde This compound Product Substituted Amine (Tetrahydrofuran-3-ylmethyl)amine THF_Aldehyde->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Reagent NaBH(OAc)₃ (Reducing Agent) Reagent->Product In situ reduction Solvent Solvent (e.g., DCE, THF) Solvent->Product Reaction Medium

Caption: Key components of a reductive amination reaction.

Rationale in Drug Design: This reaction is fundamental for introducing amine-containing side chains or for building heterocyclic systems. In the context of HIV protease inhibitors, the amine functionality is often crucial for forming key hydrogen bonds with the aspartic acid residues in the enzyme's active site.[3][4] The THF moiety provides a rigid scaffold to correctly orient this amine for optimal binding.

General Protocol for Reductive Amination:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF (0.1-0.2 M), add the desired primary or secondary amine (1.1 equivalents).[16]

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting amine product by flash column chromatography.

The Wittig Reaction: C=C Bond Formation

The Wittig reaction is an invaluable tool for converting aldehydes into alkenes with high chemo- and regioselectivity.[1][9][18][19] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the substituents on the ylide determines the stereochemical outcome (E/Z selectivity) of the resulting alkene.[19]

Rationale in Drug Design: This reaction allows for the extension of carbon chains and the introduction of alkene functionalities, which can act as rigid linkers or bioisosteres for other groups. For instance, an alkene can be subsequently hydrogenated to a saturated alkyl chain or functionalized further via reactions like epoxidation or dihydroxylation. This provides access to a wide array of structural motifs starting from the THF-aldehyde scaffold.

General Protocol for Wittig Reaction:

  • Ylide Preparation (in situ):

    • To a flame-dried flask under an inert atmosphere, add the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.5 equivalents) and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C or below.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.4 equivalents).[1]

    • Stir the resulting mixture (often a colored solution/suspension) for 1 hour at the same temperature to ensure complete ylide formation.

  • Aldehyde Addition:

    • Cool the ylide solution (e.g., to -78 °C or -15 °C depending on the ylide's stability).[1]

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction and Workup:

    • Allow the reaction to stir for an additional 1-2 hours, warming slowly to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).[1]

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude alkene by flash column chromatography to separate it from the triphenylphosphine oxide byproduct.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its straightforward synthesis via the oxidation of the corresponding alcohol, coupled with the aldehyde's rich reactivity in key transformations like reductive amination and the Wittig reaction, provides chemists with a reliable and powerful platform. The strategic incorporation of the THF scaffold via this intermediate allows for the development of complex molecules with finely-tuned steric and electronic properties, essential for optimizing ligand-target interactions and improving the overall drug-like characteristics of new therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important chemical tool.

References

  • NROChemistry. Wittig Reaction: Mechanism and Examples.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
  • PubChem. (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.
  • Baran, P. S., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
  • Biotage. Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave Heating.
  • Bommena, H., et al. (2015). Design, synthesis and spectral characterization of darunavir analogue. International Journal of Bioassays.
  • Garelli, N., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. ChemSusChem.
  • Charbe, N. B., et al. (2023). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC - NIH.
  • Michigan State University. Swern Oxidation Procedure.
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  • Wikipedia. Dess–Martin oxidation.
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  • Organic Reactions. Wittig Reaction - Common Conditions.
  • NIST. This compound.
  • Chemistry LibreTexts. Swern oxidation.
  • Wikipedia. Swern oxidation.
  • NROChemistry. Swern Oxidation: Reaction Mechanism.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Royal Society of Chemistry. Green Chemistry.
  • Blucher Proceedings. Studies of continuous-flow synthesis of nonpeptidal bis- tetrahydrofuran moiety of Darunavir.
  • Organic Chemistry Portal. Dess-Martin Oxidation.
  • Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • ResearchGate. Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications.
  • Google Patents. Synthesis of tetrahydrofuran - US4261901A.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Ghosh, A. K., et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
  • Wolfe, J. P., et al. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Organic Chemistry Portal. Synthesis of tetrahydrofurans.
  • Ghosh, A. K., et al. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. NIH.
  • ResearchGate. Main primary reaction pathways during the oxidation of THF in the....
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Sources

Application Notes and Protocols: The Strategic Use of Tetrahydrofuran-3-carbaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydrofuran-3-carbaldehyde (THF-3-CHO) has emerged as a pivotal chiral building block in pharmaceutical research and development. Its unique structure, combining a stable heterocyclic ether with a reactive aldehyde functional group, provides a versatile platform for the synthesis of complex molecular architectures. The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous biologically active compounds, prized for its ability to enhance pharmacokinetic properties such as solubility and metabolic stability, while also serving as a key hydrogen bond acceptor in enzyme-ligand interactions. This guide provides an in-depth exploration of the strategic applications of this compound in pharmaceutical synthesis, with a focus on the construction of nucleoside analogues and other key therapeutic scaffolds. We present detailed, field-proven protocols, explain the rationale behind methodological choices, and offer insights to guide researchers in leveraging this valuable synthetic intermediate.

Introduction: The Chemical Utility of this compound

This compound, systematically named oxolane-3-carbaldehyde, is a heterocyclic aldehyde that serves as a cornerstone intermediate in stereoselective synthesis.[1] The presence of a chiral center at the C3 position makes it a valuable precursor for enantiomerically pure pharmaceuticals, where specific stereochemistry is critical for therapeutic efficacy and safety.[2] The aldehyde group acts as a versatile chemical handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The tetrahydrofuran ring itself is more than just a scaffold; it is a "pharmacophoric element." Its inclusion in drug candidates is a deliberate strategy to modulate physicochemical properties. The ether oxygen is an effective hydrogen bond acceptor, capable of forming crucial interactions with biological targets like enzyme active sites.[3] This has been notably exploited in the design of HIV protease inhibitors, where THF-based ligands effectively fill hydrophobic pockets and interact with key residues.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.

PropertyValueSource
IUPAC Name oxolane-3-carbaldehydePubChem[1]
Molecular Formula C₅H₈O₂PubChem[1]
Molecular Weight 100.12 g/mol PubChem[1]
CAS Number 79710-86-4Sigma-Aldrich
Appearance Colorless LiquidN/A
Boiling Point 99 °CSigma-Aldrich
Density 1.106 g/mL at 25 °CSigma-Aldrich
Solubility Miscible in waterN/A

Core Application: Synthesis of Modified Nucleoside Analogues

Nucleoside analogues are a highly successful class of antiviral and anticancer agents.[4][5] They function by mimicking natural nucleosides, thereby deceiving viral or cellular polymerases and causing chain termination during DNA or RNA synthesis.[6] The modification of the sugar moiety is a key strategy for creating effective analogues, and this compound is an excellent starting point for constructing these modified furanose rings.[7]

The general workflow involves using the aldehyde as a starting point to build a carbocyclic or heterocyclic core that mimics the natural ribose or deoxyribose sugar.

workflow_nucleoside A This compound B Carbon Chain Extension (e.g., Wittig, Horner-Wadsworth-Emmons) A->B C-C Bond Formation C Functional Group Interconversion (FGI) B->C e.g., Reduction, Dihydroxylation D Modified 'Sugar' Moiety (Carbocyclic Precursor) C->D E Coupling with Nucleobase (e.g., Vorbrüggen Glycosylation) D->E C-N Bond Formation F Deprotection & Purification E->F G Final Nucleoside Analogue F->G workflow_amination A This compound C Imine / Iminium Ion Formation (Reversible) A->C B Primary or Secondary Amine (R₁R₂NH) B->C E Final Amine Product C->E Reduction D Mild Reducing Agent (e.g., NaBH(OAc)₃) D->E

Sources

Asymmetric Synthesis Using Tetrahydrofuran-3-carbaldehyde: A Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring system is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for the precise three-dimensional arrangement of functional groups, which is crucial for molecular recognition and biological activity. Enantiomerically pure substituted tetrahydrofurans are particularly valuable as chiral building blocks in the synthesis of complex molecules, including lignans, polyether ionophores, and various drug candidates.[1] Among these, the enantiomers of tetrahydrofuran-3-carbaldehyde stand out as versatile C5 synthons, possessing a key electrophilic handle for carbon-carbon bond formation, with a stereocenter that can effectively direct the stereochemical outcome of subsequent transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of enantiopure this compound in asymmetric synthesis, offering both theoretical insights and practical, field-proven protocols.

Part 1: Enantioselective Synthesis of this compound

Synthetic Workflow Overview

Synthesis_Workflow start Diethyl L-Tartrate step1 Sharpless Asymmetric Epoxidation start->step1 (E)-But-2-ene-1,4-diol step2 Acid-Catalyzed Cyclization step1->step2 Chiral Epoxy Diol step3 Oxidation step2->step3 (S)-Tetrahydrofuran-3-ol end_product (S)-Tetrahydrofuran-3-carbaldehyde step3->end_product

Caption: Synthetic route to (S)-Tetrahydrofuran-3-carbaldehyde.

Protocol 1: Synthesis of (S)-Tetrahydrofuran-3-ol

This protocol is adapted from established procedures for Sharpless asymmetric epoxidation and subsequent acid-catalyzed cyclization of the resulting epoxy alcohol.

Step 1a: Sharpless Asymmetric Epoxidation of (E)-But-2-ene-1,4-diol

This step creates the key chiral epoxide intermediate.

  • Reagents and Equipment:

    • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

    • Diethyl L-tartrate

    • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

    • (E)-But-2-ene-1,4-diol

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous molecular sieves (4Å)

    • Reaction vessel equipped with a stirrer and inert atmosphere (N₂ or Ar)

    • Cooling bath (-20 °C)

  • Procedure:

    • To a stirred suspension of powdered 4Å molecular sieves in CH₂Cl₂ at -20 °C under an inert atmosphere, add Ti(Oi-Pr)₄ followed by diethyl L-tartrate.

    • Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

    • Add (E)-but-2-ene-1,4-diol to the mixture.

    • Slowly add a solution of TBHP dropwise, maintaining the temperature at -20 °C.

    • Monitor the reaction by TLC until consumption of the starting diol is complete.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.

    • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral epoxy diol.

Step 1b: Acid-Catalyzed Cyclization to (S)-Tetrahydrofuran-3-ol

The epoxy diol undergoes an intramolecular 5-exo-tet cyclization to form the tetrahydrofuran ring.

  • Reagents and Equipment:

    • Crude chiral epoxy diol from the previous step

    • A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or boron trifluoride diethyl etherate)

    • Anhydrous solvent (e.g., CH₂Cl₂)

    • Reaction vessel with stirrer

  • Procedure:

    • Dissolve the crude epoxy diol in anhydrous CH₂Cl₂.

    • Add a catalytic amount of the acid.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure (S)-tetrahydrofuran-3-ol.

Protocol 2: Oxidation to (S)-Tetrahydrofuran-3-carbaldehyde

Mild oxidation of the secondary alcohol yields the target aldehyde. The Swern oxidation is a reliable method that avoids over-oxidation and is compatible with the ether functionality.

  • Reagents and Equipment:

    • (S)-Tetrahydrofuran-3-ol

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N) or another hindered base like diisopropylethylamine (DIPEA)

    • Anhydrous CH₂Cl₂

    • Reaction vessel with stirrer, inert atmosphere, and cooling bath (-78 °C)

  • Procedure:

    • To a solution of oxalyl chloride in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add a solution of DMSO in CH₂Cl₂ dropwise.

    • Stir the mixture for 15 minutes.

    • Slowly add a solution of (S)-tetrahydrofuran-3-ol in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.

    • After stirring for 30 minutes, add Et₃N or DIPEA dropwise.

    • Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water and extract the product with CH₂Cl₂.

    • Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and carefully concentrate under reduced pressure (the aldehyde is volatile) to obtain (S)-tetrahydrofuran-3-carbaldehyde, which can be used in the next step without further purification.

Part 2: Applications in Diastereoselective Synthesis

The stereocenter at the C3 position of this compound exerts significant stereocontrol in nucleophilic additions to the adjacent carbonyl group. The stereochemical outcome of these reactions can generally be predicted using the Felkin-Anh model.

The Felkin-Anh Model for Nucleophilic Addition

The Felkin-Anh model predicts the major diastereomer formed from the nucleophilic attack on a chiral aldehyde. The model posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks along the Bürgi-Dunitz trajectory from the least hindered face. In the case of this compound, the C4-O bond is considered the most sterically demanding due to its incorporation in the ring, and the C2-H bond is the smallest.

Sources

The Versatile Synthon: Tetrahydrofuran-3-carbaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydrofuran Moiety

In the landscape of medicinal chemistry and drug development, the tetrahydrofuran (THF) ring is a privileged scaffold, frequently encountered in a vast array of natural products and biologically active molecules.[1][2] Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. Tetrahydrofuran-3-carbaldehyde, a readily accessible bifunctional molecule, emerges as a highly valuable building block, offering both the desirable THF core and a reactive aldehyde handle for elaboration into more complex heterocyclic systems. This guide provides an in-depth exploration of its application in the synthesis of diverse heterocyclic compounds, focusing on robust, field-proven multicomponent reaction (MCR) strategies. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols for their execution, empowering researchers to leverage this versatile synthon in their synthetic endeavors.

Core Synthetic Strategies: Multicomponent Reactions (MCRs)

MCRs are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step.[3] The aldehyde functionality of this compound makes it an ideal candidate for several named MCRs traditionally used for heterocyclic synthesis.

The Biginelli Reaction: Accessing Dihydropyrimidinones

The Biginelli reaction is a cornerstone of heterocyclic synthesis, providing a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide spectrum of biological activities, including antiviral, antitumor, and antihypertensive properties.[4][5] The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[6]

Behind the Science: Mechanism and Rationale

The generally accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[7] This electrophilic species is then intercepted by the enol form of the β-ketoester. Subsequent cyclization via intramolecular condensation and dehydration affords the final DHPM product. The choice of catalyst is crucial; Brønsted or Lewis acids are commonly employed to activate the aldehyde carbonyl group and facilitate the key C-N and C-C bond-forming steps. While the original protocol often suffered from harsh conditions and low yields, modern modifications have introduced milder catalysts and solvent-free conditions.[8][9]

Experimental Protocol: Synthesis of 5-ethoxycarbonyl-6-methyl-4-(tetrahydrofuran-3-yl)-3,4-dihydropyrimidin-2(1H)-one

This protocol is a representative procedure adapted from established Biginelli methodologies, optimized for this compound.[8]

Materials:

  • This compound (1.0 mmol, 100.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 126 µL)

  • Urea (1.5 mmol, 90.1 mg)

  • Tris(pentafluorophenyl)borane [B(C6F5)3] (1 mol%, 5.1 mg)

  • Acetonitrile (CH3CN), 3 mL

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and B(C6F5)3 (1 mol%).

  • Add acetonitrile (3 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane eluent). The reaction is typically complete within 3-5 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water (10 mL) to the residue. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Expected Results:

  • Yield: Good to excellent (typically 85-95%).

  • Appearance: White to off-white crystalline solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Causality and Optimization:

  • Catalyst: B(C6F5)3 is a highly effective and mild Lewis acid catalyst that activates the aldehyde without promoting side reactions often seen with strong Brønsted acids.[8]

  • Solvent: Acetonitrile is an excellent solvent for this reaction, facilitating the dissolution of all reactants and promoting the reaction at a reasonable reflux temperature.[8] While solvent-free conditions are possible, acetonitrile often provides more consistent results.

  • Stoichiometry: A slight excess of urea is used to drive the reaction to completion.

Data Summary: Representative Biginelli Reactions

Aldehydeβ-DicarbonylN-SourceCatalyst (mol%)SolventTime (h)Yield (%)Ref
BenzaldehydeEthyl acetoacetateUreaB(C6F5)3 (1)CH3CN3.592[8]
4-ChlorobenzaldehydeEthyl acetoacetateUreaB(C6F5)3 (1)CH3CN3.595[8]
Thiophene-2-carbaldehydeEthyl acetoacetateUreaB(C6F5)3 (1)CH3CN493[8]
This compound Ethyl acetoacetate Urea B(C6F5)3 (1) CH3CN ~4 >90 (expected) -
The Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are precursors to pyridines and are themselves important pharmacophores, notably as calcium channel blockers.[3][10] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[11]

Behind the Science: Mechanism and Rationale

The Hantzsch synthesis proceeds through two key intermediates.[11] First, a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester forms an α,β-unsaturated carbonyl compound. Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the dihydropyridine product. The final product can then be oxidized to the corresponding pyridine. The choice of reaction conditions, including the use of microwave irradiation, can significantly accelerate the reaction and improve yields.[3]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(tetrahydrofuran-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is adapted from established Hantzsch syntheses, outlining the expected procedure for this compound.[11]

Materials:

  • This compound (1.0 mmol, 100.1 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.2 mg, 252 µL)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (5 mL)

Procedure:

  • In a sealed microwave reaction vessel, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (5 mL) and a magnetic stir bar.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 100°C for 15-20 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure dihydropyridine product.

Expected Results:

  • Yield: Good to excellent (typically 80-90%).

  • Appearance: Yellowish solid or oil.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. A subsequent oxidation step (e.g., with ceric ammonium nitrate or DDQ) can be performed to furnish the corresponding pyridine.

Causality and Optimization:

  • Microwave Irradiation: This technique significantly reduces reaction times compared to conventional heating, often leading to cleaner reactions and higher yields by minimizing side product formation.[3]

  • Ammonium Acetate: Serves as a convenient, solid source of ammonia, simplifying the reaction setup.

  • Solvent: Ethanol is a common and effective solvent for the Hantzsch reaction, though solvent-free conditions or the use of greener solvents like water have also been reported.[3]

Visualization of Reaction Pathways

Biginelli_Reaction

Hantzsch_Synthesis

The Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile MCR that produces highly substituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[1][12] 2-Aminothiophenes are valuable intermediates in the synthesis of pharmaceuticals and dyes.

Behind the Science: Mechanism and Rationale

The reaction is initiated by a Knoevenagel condensation between this compound and the activated nitrile, catalyzed by a base (e.g., morpholine or triethylamine).[12] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The precise mechanism of sulfur addition is complex, but it leads to a sulfurated intermediate that subsequently undergoes intramolecular cyclization and tautomerization to afford the aromatic 2-aminothiophene product. The use of microwave irradiation can be beneficial, accelerating the reaction and improving yields.[12]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(tetrahydrofuran-3-yl)thiophene-3-carboxylate

This protocol is based on general procedures for the Gewald reaction.[13]

Materials:

  • This compound (1.0 mmol, 100.1 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg, 106 µL)

  • Elemental Sulfur (1.0 mmol, 32.1 mg)

  • Morpholine (2.0 mmol, 174.2 mg, 174 µL)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.0 mmol) in ethanol (5 mL).

  • Add morpholine (2.0 mmol) to the mixture with stirring.

  • Heat the reaction mixture to reflux (approx. 78°C) for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (20 mL) with stirring.

  • The precipitated product is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Results:

  • Yield: Moderate to good (typically 60-80%).

  • Appearance: Pale yellow or beige solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, IR (noting the N-H and C≡N stretches), and HRMS.

Causality and Optimization:

  • Base: Morpholine acts as a catalyst for the initial Knoevenagel condensation and is also involved in the subsequent steps of sulfur addition and cyclization.

  • Nitrile Component: The nitrile must possess an α-methylene group activated by an electron-withdrawing group (e.g., ester, cyano).

  • Temperature: Refluxing in ethanol provides sufficient energy for all steps of the reaction to proceed at a reasonable rate.

Gewald_Reaction

Conclusion and Future Outlook

This compound stands out as a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its application in robust and efficient multicomponent reactions like the Biginelli, Hantzsch, and Gewald syntheses provides rapid access to molecular diversity from simple starting materials. The protocols outlined herein serve as a validated starting point for researchers. Future work will likely focus on the development of asymmetric variants of these reactions to control the stereochemistry of the newly formed chiral centers, further enhancing the value of this strategic synthon in the pipeline of drug discovery and development.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. National Institutes of Health.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • 3-Furancarboxaldehyde, tetrahydro-. PubChem, National Institutes of Health.
  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Institutes of Health.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. National Institutes of Health.
  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega.
  • Synthesis of THF using [3 + 2] cycloaddition. ResearchGate.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Center for Biotechnology Information.
  • B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Indian Academy of Sciences.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Gewald Reaction. Organic Chemistry Portal.
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. SciELO.
  • Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry.
  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. National Institutes of Health.

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Chiral Synthesis of Tetrahydrofuran-3-carbaldehyde Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydrofuran-3-carbaldehyde in Medicinal Chemistry

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1] Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a valuable component in the design of molecules that interact with biological targets. Specifically, chiral derivatives of this compound are versatile building blocks for the synthesis of complex pharmaceutical agents. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. The stereochemistry at the 3-position is often crucial for biological activity, highlighting the need for robust and efficient methods for their enantioselective synthesis.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of established and innovative strategies for the chiral synthesis of this compound derivatives, complete with detailed experimental protocols and mechanistic insights.

Strategic Approaches to the Chiral this compound Core

The asymmetric synthesis of the this compound scaffold can be broadly categorized into two main strategies:

  • Direct Asymmetric Cyclization: Methods that construct the chiral tetrahydrofuran ring and install the C3-aldehyde functionality (or a direct precursor) in a single, stereocontrolled step.

  • Two-Step Synthesis via a Chiral Precursor: A more common and often more practical approach involving the synthesis of a chiral tetrahydrofuran derivative with a functional group at the C3-position (e.g., hydroxymethyl or carboxylic acid), followed by a subsequent functional group transformation to the desired aldehyde.

This guide will focus on providing detailed protocols for the most reliable and field-proven methods within these strategies.

Organocatalytic Routes to Chiral Tetrahydrofuran Precursors

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, offering mild reaction conditions and excellent stereocontrol.[3] A particularly effective strategy for constructing highly substituted chiral tetrahydrofurans is the organocatalytic double Michael addition.[4]

Principle of the Organocatalytic Double Michael Addition

This approach utilizes a chiral amine catalyst, such as a diarylprolinol silyl ether, to activate an α,β-unsaturated aldehyde (enal) towards a conjugate addition with a γ-hydroxy-α,β-unsaturated carbonyl compound. The reaction proceeds through a tandem iminium-enamine activation cascade, leading to the formation of a highly functionalized tetrahydrofuran ring with excellent control over multiple stereocenters. The resulting product often contains an ester or ketone group at the 3-position, which can then be further manipulated to yield the desired carbaldehyde.

Workflow for Organocatalytic Double Michael Addition

G cluster_0 Reaction Setup cluster_1 Reaction Cascade cluster_2 Work-up & Purification Start γ-Hydroxy-α,β-unsaturated carbonyl + Enal Catalyst Chiral Amine Catalyst (e.g., Diarylprolinol silyl ether) Solvent Organic Solvent (e.g., Toluene, CH2Cl2) Iminium Iminium Ion Formation (Catalyst + Enal) Solvent->Iminium Michael1 First Michael Addition Iminium->Michael1 Enamine Enamine Formation Michael1->Enamine Michael2 Intramolecular Oxa-Michael Addition (Cyclization) Enamine->Michael2 Hydrolysis Hydrolysis of Imine Michael2->Hydrolysis Purification Column Chromatography Hydrolysis->Purification Product Product Purification->Product Chiral Tetrahydrofuran Precursor

Caption: Organocatalytic Double Michael Addition Workflow.

Protocol 1: Organocatalytic Asymmetric Synthesis of a 3-Acyl Tetrahydrofuran Precursor

This protocol is adapted from the work of Pan and co-workers and provides a general procedure for the synthesis of a chiral 3-acyl tetrahydrofuran, a direct precursor to the target carbaldehyde.[4]

Materials:

  • γ-Hydroxy-α,β-unsaturated ketone (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Benzoic acid (20 mol%)

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the γ-hydroxy-α,β-unsaturated ketone (e.g., 4-hydroxy-1-phenylpent-2-en-1-one, 1.0 mmol).

  • Add anhydrous toluene (5 mL) and stir until the starting material is fully dissolved.

  • Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.2 mmol) and benzoic acid (0.2 mmol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.2 mmol) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral 3-acyl tetrahydrofuran derivative.

Expected Outcome:

This protocol typically yields highly substituted tetrahydrofurans with excellent diastereoselectivity (>95:5 dr) and enantioselectivity (>90% ee). The yield can range from 70-95% depending on the substrates used.

Synthesis from Chiral Precursors: The Two-Step Approach

A highly reliable and versatile method for obtaining chiral this compound is through the functional group transformation of a readily accessible chiral precursor, such as a 3-(hydroxymethyl)tetrahydrofuran. This precursor can be synthesized through various methods, including the reduction of a chiral lactone carboxylic acid.[5]

Protocol 2: Synthesis of Chiral 3-(Hydroxymethyl)tetrahydrofuran from a Chiral Lactone Carboxylic Acid

This two-step protocol, adapted from the work of Lopp and co-workers, describes the reduction of a chiral lactone carboxylic acid to the corresponding lactone alcohol, followed by reduction to the 3-(hydroxymethyl)tetrahydrofuran.[5]

Step 1: Reduction of the Carboxylic Acid

Materials:

  • Chiral lactone carboxylic acid (1.0 equiv)

  • Borane dimethyl sulfide complex (BH₃·SMe₂, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the chiral lactone carboxylic acid (e.g., (S)-5-oxotetrahydrofuran-3-carboxylic acid, 10 mmol) in anhydrous THF (20 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane dimethyl sulfide complex (12 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol (5 mL).

  • Concentrate the mixture under reduced pressure and purify by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield the chiral lactone alcohol (e.g., (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one).

Step 2: Reduction of the Lactone to the Tetrahydrofuran

Materials:

  • Chiral lactone alcohol from Step 1 (1.0 equiv)

  • Diisobutylaluminium hydride (DIBAL-H, 1.5 equiv, 1.0 M solution in hexanes)

  • Triethylsilane (Et₃SiH, 2.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the chiral lactone alcohol (5 mmol) in anhydrous DCM (25 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (7.5 mmol) dropwise and stir the mixture at -78 °C for 1 hour.

  • Add triethylsilane (10 mmol) followed by the dropwise addition of boron trifluoride diethyl etherate (7.5 mmol).

  • Continue stirring at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate, 20 mL).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to afford the chiral 3-(hydroxymethyl)tetrahydrofuran.

Expected Outcome:

This two-step reduction typically provides the chiral 3-(hydroxymethyl)tetrahydrofuran in good overall yields (60-80%).

Oxidation of the Precursor to this compound

With the chiral 3-(hydroxymethyl)tetrahydrofuran in hand, the final step is a mild oxidation to the desired carbaldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid and to prevent epimerization of the chiral center. The Swern and Dess-Martin periodinane (DMP) oxidations are highly reliable methods for this transformation.[4][6][7]

Oxidation Workflow

G cluster_0 Starting Material cluster_1 Oxidation Reagents cluster_2 Reaction & Purification Alcohol Chiral 3-(Hydroxymethyl)tetrahydrofuran Reaction Oxidation Reaction (Anhydrous DCM, Low Temp) Alcohol->Reaction Swern Swern Oxidation: - Oxalyl Chloride - DMSO - Triethylamine DMP Dess-Martin Periodinane (DMP) Swern->Reaction DMP->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product Chiral this compound

Caption: Workflow for the Oxidation of 3-(Hydroxymethyl)tetrahydrofuran.

Protocol 3: Swern Oxidation

The Swern oxidation is a very mild and efficient method for the oxidation of primary alcohols to aldehydes.[6][8]

Materials:

  • Chiral 3-(hydroxymethyl)tetrahydrofuran (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Dimethyl sulfoxide (DMSO, 3.0 equiv)

  • Triethylamine (Et₃N, 5.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer, dissolve oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • In a separate flask, dissolve DMSO (3.0 mmol) in anhydrous DCM (2 mL) and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Dissolve the chiral 3-(hydroxymethyl)tetrahydrofuran (1.0 mmol) in anhydrous DCM (3 mL) and add it dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 mmol) dropwise, and after 15 minutes of stirring at -78 °C, allow the reaction to slowly warm to room temperature.

  • Add water (10 mL) to quench the reaction.

  • Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (the product can be volatile).

  • Purify the crude aldehyde by flash column chromatography (eluent: ethyl acetate/hexane gradient).

Protocol 4: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation is another mild and highly selective method that avoids the use of toxic chromium reagents.[4][7][9]

Materials:

  • Chiral 3-(hydroxymethyl)tetrahydrofuran (1.0 equiv)

  • Dess-Martin Periodinane (DMP, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (optional, for acid-sensitive substrates)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the chiral 3-(hydroxymethyl)tetrahydrofuran (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • If the substrate is acid-sensitive, add solid sodium bicarbonate (2.0 equiv).

  • Add Dess-Martin Periodinane (1.2 mmol) in one portion at room temperature.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a saturated aqueous solution of NaHCO₃ (15 mL) containing sodium thiosulfate (Na₂S₂O₃, ~1 g).

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Characterization and Data Analysis

The successful synthesis of chiral this compound derivatives requires rigorous characterization to confirm the structure and determine the enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aldehyde proton typically appears as a singlet or a doublet in the downfield region (δ 9.5-10.0 ppm). The protons on the tetrahydrofuran ring will show characteristic multiplets in the region of δ 1.5-4.5 ppm. The coupling constants can provide information about the relative stereochemistry of the substituents.[10][11]

  • ¹³C NMR: The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of δ 195-205 ppm. The carbons of the tetrahydrofuran ring will appear in the aliphatic region (δ 25-80 ppm).[10][11]

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product. A suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H) and an appropriate mobile phase (typically a mixture of hexanes and isopropanol) are required to separate the two enantiomers.[12][13]

Data Summary Table:

CompoundSynthesis MethodYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
3-Acyl-THF PrecursorOrganocatalytic Michael Addition70-95>95:5>90
3-(Hydroxymethyl)-THFReduction of Lactone Carboxylic Acid60-80 (overall)N/A>98 (from chiral pool)
This compoundSwern Oxidation85-95N/AMaintained from precursor
This compoundDMP Oxidation90-98N/AMaintained from precursor

Conclusion and Future Perspectives

The chiral synthesis of this compound derivatives is a critical endeavor for the advancement of drug discovery and development. The protocols outlined in this guide, from organocatalytic constructions to reliable two-step sequences involving precursor synthesis and oxidation, provide a robust toolkit for accessing these valuable building blocks. The causality behind the choice of reagents and reaction conditions has been explained to empower researchers to adapt and optimize these methods for their specific synthetic targets. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable syntheses of chiral this compound and its derivatives will remain a key focus of synthetic chemistry research.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Swern oxid
  • Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2‐Dihydrobenzofuran Scaffolds.
  • Synthesis and NMR spectra of tetrahydrofuran-2-13C.
  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses.
  • The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f*.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
  • Enantioselective Synthesis of Tetrahydrofuran Deriv
  • Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. Organic Letters. [Link]
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Dess–Martin oxid
  • Strategy for synthesis of chiral 2,5‐disubstituted tetrahydrofuran derivatives.
  • Swern Oxidation.
  • Dess–Martin periodinane (DMP)
  • Dess-Martin Periodinane (DMP). Organic Chemistry. [Link]
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • Dess-Martin Oxid
  • Asymmetric Aldol Reactions. Mechanism of Solvent Effect on Stereoselectivity is Specific, Stoichiometric Bi.
  • 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses. [Link]
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Swern Oxid
  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
  • SYNTHESIS AND CHIRAL HPLC STUDIES OF VARIOUS SUBSTITUTED PHTHALIDES.
  • Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry. [Link]
  • Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates.
  • Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle C
  • Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives.
  • Figure S12: Different examples of chiral HPLC analysis of the crude....
  • Oxidation of tetrahydrofuran to butyrolactone catalyzed by iron-containing clay. Green Chemistry. [Link]
  • Green Chemistry. RSC Publishing. [Link]
  • Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases.

Sources

Application Notes & Protocols: Tetrahydrofuran-3-carbaldehyde as a Versatile Precursor for Modern Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen-bonding interactions, make it a desirable component in drug design. This guide focuses on Tetrahydrofuran-3-carbaldehyde, a versatile and synthetically accessible building block, detailing its application as a precursor for constructing complex molecular architectures. We provide in-depth protocols for key chemical transformations and showcase its utility in the synthesis of core structures relevant to antiviral drug candidates, particularly HIV protease inhibitors.

Introduction: The Strategic Value of the Tetrahydrofuran Scaffold

The five-membered cyclic ether structure of tetrahydrofuran is a cornerstone in the design of many clinically successful drugs, including the antiviral agent Darunavir and the antibiotic Faropenem.[2][4] The THF ring often serves as a non-peptidic ligand that can form critical hydrogen bonds and van der Waals interactions with biological targets, such as the backbone of protease active sites.[5][6][7]

This compound emerges as a particularly valuable starting material for several reasons:

  • Reactive Handle: The aldehyde group is a versatile functional group, amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Chirality: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure drug candidates, which is critical as different enantiomers can have vastly different biological activities.[4]

  • Structural Rigidity: The THF ring provides a degree of conformational constraint, which can be advantageous for optimizing ligand binding to a target protein.

This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust, self-validating protocols for leveraging this compound in drug discovery campaigns.

Core Synthetic Pathways from this compound

The aldehyde functionality of this compound is the gateway to its synthetic utility. Below are detailed protocols for three fundamental transformations that enable the elaboration of this precursor into diverse and complex scaffolds.

Reductive Amination: Introducing Nitrogen-Containing Moieties

Reductive amination is a cornerstone reaction for installing amine functionalities. This two-step, one-pot process first involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This pathway is crucial for synthesizing peptidomimetics and other scaffolds where a basic nitrogen atom is required for target engagement or to improve pharmacokinetic properties.

Protocol: Synthesis of (Tetrahydrofuran-3-yl)methanamine Derivatives

This protocol describes the reaction of this compound with a primary amine, using Sodium Triacetoxyborohydride as a mild reducing agent.

Parameter Value/Condition Rationale
Starting Aldehyde This compound (1.0 eq)The electrophilic core building block.
Amine Component Benzylamine (1.1 eq)Example primary amine; can be substituted with various R-NH2. A slight excess ensures complete consumption of the aldehyde.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)A mild and selective reducing agent for imines/iminium ions, tolerant of many functional groups. It is less basic and less water-sensitive than NaBH₄ or NaCNBH₃.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that effectively dissolve reactants and do not interfere with the reaction. DCE is often preferred for less reactive amines as it allows for higher reaction temperatures.
Temperature Room Temperature (20-25 °C)Sufficient for most reductive aminations with this reagent.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS until aldehyde is consumed.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 mmol, 100 mg) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add the primary amine (e.g., Benzylamine, 1.1 mmol, 118 mg).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Caution: The reaction may gently effervesce.

  • Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired secondary amine.

Wittig Olefination: Carbon Chain Extension

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. This transformation is essential for extending the carbon skeleton and introducing alkene functionalities, which can serve as handles for further functionalization or as key structural elements in the final drug candidate.

Protocol: Synthesis of 3-(Alkenyl)-tetrahydrofuran Derivatives

This protocol details the formation of an alkene from this compound using a stabilized ylide.

Parameter Value/Condition Rationale
Starting Aldehyde This compound (1.0 eq)The electrophilic carbonyl component.
Wittig Reagent (Ethoxycarbonylmethylene)triphenylphosphorane (1.2 eq)A stabilized ylide that reliably produces the (E)-alkene isomer. It is commercially available and bench-stable.
Solvent Tetrahydrofuran (THF) or TolueneAnhydrous aprotic solvents that are compatible with the ylide and effectively solubilize the reactants.[8]
Temperature Room Temperature to 60 °CStabilized ylides are less reactive and may require gentle heating to drive the reaction to completion.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 mmol, 100 mg) and (Ethoxycarbonylmethylene)triphenylphosphorane (1.2 mmol, 418 mg) in anhydrous THF (15 mL) in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux (or 60 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC, observing the consumption of the aldehyde and the formation of a new, less polar spot.

  • After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Redissolve the residue in a minimal amount of DCM and add diethyl ether or hexanes to precipitate the oxide.

  • Filter off the triphenylphosphine oxide and wash the solid with cold diethyl ether.

  • Combine the filtrates and concentrate. Purify the resulting oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure alkene product.

Application Case Study: Synthesis of a Core Structure for HIV Protease Inhibitors

The bis-tetrahydrofuran (bis-THF) ligand is a key structural feature of the highly potent HIV protease inhibitor Darunavir.[9] This P2 ligand makes extensive hydrogen bond contacts with the protease backbone, contributing significantly to its high affinity and resilience against drug resistance. This compound serves as an excellent starting point for synthesizing analogs of this critical fragment.

The following workflow illustrates a plausible synthetic route to a functionalized tetrahydrofuran alcohol, a key intermediate for coupling with other fragments of a protease inhibitor.

G A This compound B Wittig Reaction (Protocol 2.2) A->B PPh₃=CHCO₂Et C α,β-Unsaturated Ester B->C D Stereoselective Reduction (e.g., Catalytic Hydrogenation) C->D H₂, Pd/C E Saturated Ester D->E F Ester Reduction (e.g., DIBAL-H, LiAlH₄) E->F 1) DIBAL-H 2) Workup G Substituted THF-Methanol Derivative (Key Intermediate) F->G

Caption: Synthetic workflow from this compound to a key alcohol intermediate.

This multi-step synthesis transforms the simple aldehyde into a more complex building block ready for incorporation into a larger drug molecule.[10] The initial Wittig reaction extends the carbon chain, followed by a hydrogenation that sets the stereochemistry of the new side chain. The final reduction of the ester to the primary alcohol provides a versatile handle for subsequent coupling reactions, such as esterification or etherification, to complete the synthesis of the target protease inhibitor.[8]

Characterization and Quality Control

Ensuring the identity and purity of all synthesized intermediates is paramount for the trustworthiness of any synthetic protocol. The following methods are standard for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by providing information about the chemical environment of each atom.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess (ee) of chiral molecules.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the aldehyde, C=C of the alkene).

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its reactive aldehyde group, combined with the stable and pharmacologically relevant THF scaffold, provides a robust starting point for the synthesis of a wide range of complex molecules. The protocols and workflows detailed in this guide demonstrate its utility in constructing core fragments of advanced drug candidates, particularly in the field of antiviral research. By understanding the principles behind the reaction conditions and employing rigorous characterization, researchers can effectively leverage this precursor to accelerate their drug discovery programs.

References

  • Ghosh, A. K., et al. (2009). Recent Advances in Heterocyclic HIV Protease Inhibitors. PubMed Central.
  • Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH.
  • Ghosh, A. K., et al. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health.
  • Various Authors. (2020). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central.
  • Ghosh, A. K., et al. (2014). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pharmaffiliates. (n.d.). The Role of Chiral Building Blocks: Focus on (R)-Tetrahydrofuran-2-carboxylic Acid. Pharmaffiliates.
  • Reddy, B. V. S., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PubMed Central.
  • Ghosh, A. K. (2012). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School.
  • Ghosh, A. K., et al. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV.
  • De Wilde, M., et al. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PMC - NIH.
  • Ali, M., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI.
  • Xie, P. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library.
  • EME. (2018). Medical Application Of Tetrahydrofuran(THF). Henan EME Technology Co.,Ltd.
  • LyondellBasell. (n.d.). THF. LyondellBasell.
  • PUDA. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. pudachemicals.com.
  • Various Authors. (n.d.). Structures of selected drugs containing THF ring. ResearchGate.
  • Dömling, A., et al. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • Tice, C. M., et al. (2013). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal.
  • Wang, Y., et al. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate.
  • Various Authors. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.
  • Lopp, M., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.

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The Pivotal Role of Tetrahydrofuran-3-carbaldehyde in the Synthesis of Third-Generation Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Agrochemicals

Tetrahydrofuran-3-carbaldehyde, a heterocyclic aldehyde, has emerged as a critical starting material in the synthesis of modern agrochemicals. Its unique structural features, including the reactive aldehyde group and the stable tetrahydrofuran ring, make it an ideal precursor for the construction of complex molecules with potent biological activity. This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis, with a particular focus on its role in the production of the third-generation neonicotinoid insecticide, Dinotefuran. We will delve into the synthetic pathways, reaction mechanisms, and detailed protocols, offering valuable insights for researchers and professionals in the field of agrochemical development.

The significance of this compound lies in its function as a key intermediate for producing 3-aminomethyltetrahydrofuran, the foundational amine for the synthesis of Dinotefuran[1][2]. The development of efficient synthetic routes to this intermediate is paramount for the large-scale and cost-effective production of this important insecticide.

The Synthesis of Dinotefuran: A Showcase for this compound's Utility

Dinotefuran is a highly effective insecticide known for its systemic action and broad-spectrum control of insect pests. The core of its molecular structure is the tetrahydrofuran moiety, which is introduced through the use of this compound or its precursors. The general synthetic strategy involves the formation of 3-aminomethyltetrahydrofuran, followed by its reaction with a nitroguanidine derivative to yield the final Dinotefuran molecule.

Synthetic Pathways to 3-Aminomethyltetrahydrofuran

Several synthetic routes to 3-aminomethyltetrahydrofuran have been developed, often generating this compound or a related derivative as a key intermediate. Below, we explore some of the patented methodologies.

1. From Dihydrofuran via Hydroformylation and Reductive Amination:

One common industrial approach involves the hydroformylation of 2,5-dihydrofuran to produce this compound. This reaction is typically catalyzed by rhodium complexes with phosphine ligands[3]. The resulting aldehyde can then be subjected to reductive amination to yield 3-aminomethyltetrahydrofuran. A Chinese patent describes a process where 2,5-dihydrofuran-3-carbaldehyde is produced and then undergoes catalytic reductive amination to give the desired amine[1].

dot

Caption: Multi-step synthesis of 3-aminomethyltetrahydrofuran from maleic acid diester.

Detailed Protocol: Synthesis of 3-Aminomethyltetrahydrofuran from Maleic Acid Diester

The following protocol is adapted from the procedure described in Chinese patent CN107417648A.[1]

Materials:

  • Maleic acid diester

  • Nitromethane

  • Base (e.g., sodium methoxide)

  • Methanol

  • Metal borohydride (e.g., sodium borohydride)

  • Benzene

  • Sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Palladium on carbon (Pd/C) or Raney Nickel

  • Hydrogen gas

Procedure:

Step 1: Michael Addition

  • In a suitable reaction vessel, dissolve maleic acid diester and nitromethane in a solvent under an inert atmosphere.

  • Add a base catalyst and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Neutralize the reaction mixture and extract the product, 2-nitromethyl-1,4-butanedioic acid diester, with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Reduction of the Diester

  • Dissolve the crude 2-nitromethyl-1,4-butanedioic acid diester in a suitable solvent.

  • Slowly add a metal borohydride reducing agent while maintaining the temperature.

  • Stir the reaction until the reduction is complete.

  • Quench the reaction carefully and work up to isolate 2-nitromethyl-1,4-butanediol.

Step 3: Dehydration and Cyclization

  • Dissolve 2-nitromethyl-1,4-butanediol (29.8 g, 0.20 mol) and sulfuric acid (2.0 g, 0.02 mol) in benzene (240 mL).

  • Heat the mixture to 85 °C and reflux with a Dean-Stark apparatus to remove water for 6 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (60 mL) and wash successively with saturated sodium bicarbonate solution and water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation to obtain 3-nitromethyltetrahydrofuran as a colorless liquid (21.3 g, 81.2% yield).

Step 4: Catalytic Hydrogenation to 3-Aminomethyltetrahydrofuran

  • Dissolve 3-nitromethyltetrahydrofuran (26.2 g, 0.20 mol) in methanol (130 mL).

  • Add Pd/C (1.3 g) to the solution.

  • Purge the reaction vessel with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 0.1 MPa and stir the reaction at room temperature for 6 hours.

  • Filter off the catalyst and concentrate the filtrate to obtain 3-aminomethyltetrahydrofuran (19.8 g, 97.9% yield).

StepStarting MaterialKey ReagentsProductYield
1 & 2Maleic acid diesterNitromethane, Base, Metal Borohydride2-Nitromethyl-1,4-butanediol-
32-Nitromethyl-1,4-butanediolSulfuric acid3-Nitromethyltetrahydrofuran81.2%
43-NitromethyltetrahydrofuranH₂, Pd/C3-Aminomethyltetrahydrofuran97.9%

Final Step: Synthesis of Dinotefuran

The final step in the synthesis of Dinotefuran involves the reaction of 3-aminomethyltetrahydrofuran with a suitable nitroguanidine derivative. This is typically a condensation reaction that forms the final product.

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Sources

Scale-up synthesis involving Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of Tetrahydrofuran-3-carbaldehyde

Abstract: this compound is a pivotal heterocyclic building block in the synthesis of numerous pharmaceutical agents and fine chemicals.[1] Its utility stems from the reactive aldehyde functionality and the stable tetrahydrofuran ring, which can impart desirable pharmacokinetic properties to target molecules. This document provides a comprehensive guide for the scale-up synthesis of this compound, moving from laboratory-scale procedures to a robust process suitable for kilogram-scale production. We will delve into a preferred synthetic route, detailing the protocol, process safety, analytical controls, and the critical reasoning behind each operational step.

Introduction and Strategic Process Selection

This compound (MW: 100.12 g/mol , CAS: 79710-86-4) is a colorless to pale yellow liquid that serves as a key intermediate in organic synthesis.[2][3][4] It is notably used in the preparation of Melanin-concentrating hormone receptor 1 (MCHr1) antagonists for potential obesity treatments and in the development of HIV-1 budding antagonists.[1]

For industrial-scale production, the selection of a synthetic route is governed by factors of safety, cost, efficiency, and environmental impact. While several methods exist for the synthesis of aldehydes, the oxidation of the corresponding primary alcohol, 3-hydroxymethyltetrahydrofuran, presents a reliable and well-documented approach. Among various oxidation protocols, the use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical, commonly known as TEMPO, as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) offers significant advantages for scale-up:

  • Mild Reaction Conditions: The reaction proceeds efficiently at low temperatures (-5°C to room temperature), minimizing side reactions and thermal degradation of the product.[5]

  • High Selectivity: TEMPO-catalyzed oxidation is highly selective for primary alcohols, reducing the formation of over-oxidation products like carboxylic acids.

  • Safety and Cost-Effectiveness: It avoids the use of heavy metal oxidants (e.g., chromium-based reagents) and offers a more favorable safety profile. TCCA is a relatively inexpensive and stable solid oxidant.[5]

This guide will focus on the TEMPO/TCCA oxidation system for the scale-up synthesis of this compound.

Process Workflow and Logic

The overall process can be visualized as a sequence of distinct unit operations, each with a specific purpose to ensure high yield and purity of the final product.

Scale_Up_Synthesis Start Starting Materials: - 3-Hydroxytetrahydrofuran - Dichloromethane (DCM) - TEMPO - TCCA Reaction Step 1: Reaction Setup - Charge Reactor with 3-OH-THF & DCM - Cool to -5°C to 0°C Start->Reaction Materials Charging Oxidation Step 2: Catalytic Oxidation - Add TCCA - Controlled dropwise addition of TEMPO solution - Monitor reaction by GC-MS Reaction->Oxidation Initiate Oxidation Workup Step 3: Work-up & Quenching - Filter solids (Cyanuric Acid) - Wash filtrate with aq. NaHCO3 - Separate organic phase Oxidation->Workup Reaction Completion Purification Step 4: Purification - Dry organic phase (Na2SO4) - Concentrate under reduced pressure - Vacuum Distillation Workup->Purification Crude Product Isolation QC Step 5: Quality Control - GC-MS for purity - 1H NMR for structure - Karl Fischer for water content Purification->QC Purified Product Final Final Product: This compound (>95% Purity) QC->Final Release

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Troubleshooting & Optimization

Technical Support Center: Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide from the Desk of a Senior Application Scientist

Welcome to the technical support guide for Tetrahydrofuran-3-carbaldehyde (THF-3-CHO). As a key intermediate in complex syntheses, the stability and proper handling of this reagent are paramount to achieving reproducible and high-yield results. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into the stability, storage, and troubleshooting of this versatile building block. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound. Each issue is followed by an explanation of the probable cause and a step-by-step protocol for diagnosis and resolution.

Q1: My previously colorless or pale-yellow solution of this compound has developed a distinct yellow or brown tint. What is the cause, and is the reagent still viable?

A1: Cause and Viability Assessment

Discoloration is a primary visual indicator of chemical degradation. For an aliphatic aldehyde like THF-3-CHO, this typically points to two interconnected chemical processes: oxidation and polymerization.

  • Oxidation: The aldehyde functional group is highly susceptible to oxidation by atmospheric oxygen, converting it to Tetrahydrofuran-3-carboxylic acid. While this acid is typically colorless, its presence can lower the pH of the solution, which in turn can catalyze subsequent degradation pathways, such as polymerization.[1]

  • Polymerization/Self-Condensation: Aldehydes can undergo acid or base-catalyzed aldol-type condensation reactions.[2] These reactions create larger, conjugated molecules (oligomers) that often absorb light in the visible spectrum, appearing yellow or brown. The presence of even trace amounts of the carboxylic acid from oxidation can significantly accelerate this process.[1]

Is it still usable? The viability of the reagent depends on the extent of degradation. A slight color change may indicate the presence of minor impurities that might not significantly affect many reactions. However, for sensitive, high-precision syntheses (e.g., those involving stereoselective steps or sensitive catalysts), using a degraded reagent is not recommended as impurities can lead to side reactions and reduced yields.

Experimental Protocol: Purity Verification

  • Sample Preparation: Carefully extract a small aliquot (approx. 5-10 mg) from your stock container under an inert atmosphere (Nitrogen or Argon) to prevent further oxidation.

  • Solvent Selection: Dissolve the aliquot in a suitable deuterated solvent for NMR analysis, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum.

    • Expected Signal: Look for the characteristic aldehyde proton signal (a singlet or doublet) typically found between 9-10 ppm.

    • Impurities:

      • Carboxylic Acid: The appearance of a broad singlet further downfield, typically above 10 ppm, indicates the presence of the carboxylic acid oxidation product.

      • Aldol/Polymer Products: The appearance of new, complex signals in the aliphatic and vinyl regions of the spectrum, along with a general broadening of peaks, suggests oligomerization.

  • Decision: Compare the integration of the aldehyde proton signal to that of the impurity signals. If impurities account for more than 5-10% of the material, purification by distillation or chromatography may be necessary. For most applications, it is more practical and scientifically sound to use a fresh, unopened bottle of the reagent.

Q2: My reaction yield is significantly lower than expected, and I suspect the aldehyde is the culprit. How can reagent stability impact my synthesis?

A2: The Link Between Stability and Reactivity

Reduced yield is a common consequence of using a partially degraded aldehyde. The impact is twofold: a lower concentration of the active reagent and interference from impurities.

  • Stoichiometric Imbalance: If a portion of your THF-3-CHO has oxidized or polymerized, the actual molar quantity of the active aldehyde in the flask is lower than calculated. This leads to an incorrect stoichiometric ratio with other reactants, leaving your limiting reagent partially unreacted and reducing the theoretical yield.

  • Interference from Impurities:

    • Tetrahydrofuran-3-carboxylic acid: This acidic impurity can neutralize basic reagents or catalysts, quench sensitive intermediates (like organometallics), or promote unwanted acid-catalyzed side reactions such as rearrangements or eliminations.[1][3]

    • Oligomers/Polymers: These inert, bulky impurities can complicate reaction work-up and product purification.[1] In some cases, they may chelate to metal catalysts, reducing their efficacy.

Experimental Protocol: Troubleshooting Workflow

The following workflow helps systematically diagnose issues related to reagent stability.

G start Low Yield or Unexpected Side Product check_reagent Inspect THF-3-CHO Stock start->check_reagent visual Visual Check: Colorless? check_reagent->visual analytical Analytical Check: ¹H NMR or GC-MS visual->analytical No (Discolored) visual->analytical Yes purity Purity >95%? analytical->purity reagent_ok Reagent is likely OK. Investigate other reaction parameters. purity->reagent_ok Yes degraded Reagent Degraded: Oxidized or Polymerized purity->degraded No action Action: Use fresh reagent. Ensure proper handling and storage. degraded->action

Caption: Troubleshooting workflow for reagent-related issues.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the routine handling and storage of this compound.

Q1: What are the definitive, long-term storage conditions for this compound?

A1: Proper storage is the most critical factor in maintaining the chemical integrity of THF-3-CHO. The conditions are designed to minimize exposure to oxygen, light, and temperature fluctuations, which are the primary drivers of degradation.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2–8 °C[4][5]Slows the rate of both oxidation and polymerization reactions. Avoid freezing, as this can sometimes accelerate the formation of solid polymers (trimers).[1]
Atmosphere Inert Gas (Nitrogen or Argon)[5]Displaces atmospheric oxygen, directly inhibiting the oxidation of the aldehyde to the carboxylic acid.[1]
Container Original Manufacturer's BottleBottles from reputable suppliers are often packed under an inert atmosphere and may contain stabilizers.
Light Store in a dark locationLight can initiate and accelerate the formation of peroxides in the THF ring structure and promote other radical degradation pathways.[6][7]
Handling Use a gas-tight syringe; blanket headspace with inert gas after use.Minimizes the introduction of air and moisture into the stock bottle during reagent dispensing.
Q2: What are the primary chemical degradation pathways I should be aware of?

A2: Understanding the degradation mechanisms is key to preventing them. For THF-3-CHO, the two main pathways originate from the aldehyde group.

  • Oxidation to Carboxylic Acid: The aldehyde proton is readily abstracted, leading to oxidation. This is an auto-catalytic process common to most aldehydes when exposed to air.[1] The product is Tetrahydrofuran-3-carboxylic acid.

  • Polymerization: Aldehydes can act as both the electrophile (at the carbonyl carbon) and the nucleophile (as the enolate), leading to self-condensation. This can manifest as:

    • Aldol Condensation: Formation of dimers and oligomers.[2]

    • Trimerization: Formation of a stable, six-membered cyclic trimer (a trioxane derivative). This is particularly common for smaller aldehydes and can be catalyzed by trace acids.[1]

The diagram below illustrates these two competing degradation pathways.

G cluster_main Main Degradation Pathways cluster_ox Oxidation cluster_poly Polymerization THF_CHO This compound COOH Tetrahydrofuran-3- carboxylic acid THF_CHO->COOH + O₂ (Air) Polymer Aldol Adducts & Cyclic Trimers THF_CHO->Polymer Acid/Base Catalyst

Caption: Primary degradation pathways for THF-3-CHO.

Q3: What is the best practice for handling a new bottle of this compound to ensure its long-term stability?

A3: A disciplined handling procedure from the moment of receipt can dramatically extend the reliable shelf-life of the reagent.

Protocol: Reagent Handling and Use

  • Inspect Upon Receipt: Check that the manufacturer's seal is intact. Note the date of receipt on the bottle.

  • Initial Storage: Immediately place the unopened bottle in a refrigerator at 2–8 °C, away from light sources.[4]

  • First Use:

    • Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

    • Work in a chemical fume hood.[4]

    • Puncture the septum seal with a clean, dry needle connected to a manifold supplying dry inert gas (Nitrogen or Argon). Provide a second needle as a vent.

    • After a few minutes of purging, remove the vent needle and maintain a positive pressure of inert gas.

    • Withdraw the required amount of reagent using a clean, dry, gas-tight syringe.

  • Resealing and Storage:

    • After withdrawing the material, remove the syringe and then the inert gas needle.

    • Securely recap the bottle. For added protection, wrap the cap and neck of the bottle with Parafilm® to create a better seal against air and moisture.

    • Return the bottle to the 2–8 °C storage location.

References

  • PubChem. Compound Summary: 3-Furancarboxaldehyde, tetrahydro-. [Link]
  • Chemius.
  • Progress in Chemistry. (2013).
  • Monument Chemical. (2021).
  • Wikisource. (2016). NIOSH Manual of Analytical Methods (NMAM)
  • ResearchGate.
  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]
  • Encyclopedia MDPI. (2020).
  • ResearchGate.
  • PubMed. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. [Link]
  • Science of Synthesis.
  • ResearchGate. Pathways for decomposition of THF by organolithiums: The role of HMPA. [Link]
  • NIH National Center for Biotechnology Information. (2014). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]
  • MDPI. (2023).
  • YouTube. (2024). Polymerization of Tetrahydrofuran by Strong Protic Acids. [Link]
  • CP Lab Safety.

Sources

Technical Support Center: Preventing Oxidation of Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for handling and storage of Tetrahydrofuran-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. The inherent reactivity of the aldehyde functional group, coupled with the nature of the tetrahydrofuran ring, presents unique stability challenges. This document provides in-depth, field-proven insights and protocols to mitigate degradation, ensuring the integrity of your starting material and the success of your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound sample degrading? I notice a change in its properties and suspect oxidation.

This is a common and valid concern. This compound is susceptible to degradation through two primary pathways:

  • Aldehyde Autoxidation: The aldehyde group (-CHO) is highly prone to spontaneous oxidation upon exposure to atmospheric oxygen.[1] This is a radical-chain reaction that converts the aldehyde into its corresponding carboxylic acid, in this case, Tetrahydrofuran-3-carboxylic acid.[2] This is often the most rapid degradation pathway.

  • Peroxide Formation: The tetrahydrofuran (THF) ether linkage can react with molecular oxygen, particularly under the influence of light, to form explosive peroxides.[3] While THF itself is often stabilized with inhibitors like butylated hydroxytoluene (BHT), this reactivity is an important consideration for long-term storage.[4]

The presence of the carboxylic acid impurity can alter the pH of your sample and introduce a nucleophilic species that may interfere with subsequent reactions. Peroxides are a significant safety hazard and can also act as unwanted oxidants in your experiments.

Q2: What is the chemical mechanism behind the oxidation of this compound?

The autoxidation of aldehydes is a well-understood process that proceeds via a free-radical chain mechanism.[2] Understanding this mechanism is key to selecting appropriate preventative measures.

  • Initiation: The reaction begins with the formation of an acyl radical. This can be initiated by light, heat, or trace metal impurities.

  • Propagation: The acyl radical rapidly reacts with molecular oxygen (O₂) to form an acyl peroxy radical. This peroxy radical can then abstract a hydrogen atom from another aldehyde molecule, creating a peracid (in this case, peroxyformic acid derivative of THF) and a new acyl radical, which continues the chain reaction.

  • Termination/Product Formation: The formed peracid is a strong oxidizing agent and can react with another molecule of the aldehyde in a Baeyer-Villiger type oxidation to yield two molecules of the corresponding carboxylic acid.[2]

The overall process effectively converts the aldehyde to a carboxylic acid using atmospheric oxygen.

Aldehyde Autoxidation Pathway cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_final_oxidation Final Oxidation Aldehyde R-CHO (this compound) AcylRadical R-C•=O (Acyl Radical) Aldehyde->AcylRadical H• abstraction O2 O₂ (Air) AcylPeroxyRadical R-CO-OO• (Acyl Peroxy Radical) O2->AcylPeroxyRadical Aldehyde2 R-CHO AcylPeroxyRadical->Aldehyde2 H• abstraction Peracid R-CO-OOH (Peracid) Aldehyde2->Peracid Peracid->AcylRadical regenerates chain carrier Aldehyde3 R-CHO Peracid->Aldehyde3 Baeyer-Villiger Oxidation CarboxylicAcid 2x R-COOH (Tetrahydrofuran-3-carboxylic acid) Aldehyde3->CarboxylicAcid

Caption: Radical-chain mechanism of aldehyde autoxidation.
Q3: How can I detect and quantify the extent of oxidation in my sample?

Routine quality control is essential. We recommend a multi-tiered approach to assess the purity of your this compound.

  • Simple Qualitative Tests:

    • Peroxide Test Strips: This is a mandatory safety check before use, especially if the container has been opened previously or stored for a long time. Moisten a strip with the sample; a color change (typically to blue) indicates the presence of peroxides.

    • pH Measurement: A pure, neutral aldehyde solution (often supplied in water[5][6]) should have a near-neutral pH. The formation of carboxylic acid will lower the pH. A significant drop in pH is a strong indicator of oxidation.

  • Quantitative Chromatographic & Spectroscopic Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying the volatile starting material from the less volatile carboxylic acid byproduct. It provides a clear purity profile.

    • High-Performance Liquid Chromatography (HPLC-UV/MS): HPLC is highly versatile for analyzing both polar and non-volatile aldehydes.[7] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) allows for sensitive UV detection and quantification of the aldehyde.[8][9] The carboxylic acid can often be detected without derivatization.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The aldehydic proton of this compound has a characteristic chemical shift (typically ~9.7 ppm). The disappearance of this signal and the appearance of a new, broad signal for the carboxylic acid proton (~10-12 ppm) can be used to quantify the extent of oxidation.

Q4: What are the best practices for storing and handling this compound to minimize oxidation?

Proper storage is the most critical factor in preventing degradation. Adherence to the following protocols will significantly extend the shelf-life and maintain the purity of the compound.

ParameterRecommendationRationale & Causality
Temperature 2–8 °C [6]Reduces the kinetic rate of both autoxidation and peroxide formation. Do not freeze , as this can cause phase separation, especially for aqueous solutions.
Atmosphere Inert Gas (Argon or Nitrogen) [4]Displaces atmospheric oxygen, which is a primary reactant in both autoxidation and peroxide formation.[1] This is the most effective preventative measure.
Container Amber Glass Bottle with Secure Cap Prevents exposure to UV light, which can initiate and accelerate radical chain reactions.[10] A tight-fitting cap, preferably with a PTFE liner, minimizes moisture and air ingress.
Handling Work Quickly, Purge Headspace When opening the container, minimize the time it is exposed to air. Before re-sealing, flush the headspace of the bottle with a gentle stream of nitrogen or argon.
Aliquoting Create Single-Use Aliquots For larger stock bottles, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the main stock to air and potential contaminants.
Q5: Are there any chemical inhibitors or stabilizers I can add to prevent oxidation?

Yes, for long-term storage or for use in applications sensitive to trace oxidation, the addition of a stabilizer can be beneficial.

  • Radical Scavengers: The most common and effective inhibitors are radical scavengers, which interrupt the propagation step of the autoxidation chain reaction.

    • Butylated Hydroxytoluene (BHT): Typically added at a concentration of 50-250 ppm. BHT is a phenolic antioxidant that readily donates a hydrogen atom to the acyl peroxy radical, terminating the chain reaction. It is also the standard inhibitor for preventing peroxide formation in THF.[4]

    • Hydroquinone: Another effective phenolic antioxidant that functions similarly to BHT.[11]

  • Other Stabilizers:

    • Amines like triethanolamine or dimethylethanolamine have been used to stabilize aldehydes against polymerization and autocondensation, which can be side-reactions for some aldehydes.[12]

    • Trace amounts (0.05-20 ppm) of alkaline substances like alkali metal hydroxides can also inhibit degradation pathways.[13]

Important Note: Before adding any stabilizer, you must confirm its compatibility with your downstream reaction chemistry. The inhibitor may need to be removed via distillation or chromatography prior to use.

Q6: I've received a new batch of this compound. What's the standard procedure to ensure its quality before use?

Implementing a robust incoming quality control (QC) workflow is crucial for experimental reproducibility. We recommend the following self-validating protocol.

Step-by-Step QC Protocol:

  • Log Entry: Upon receipt, log the compound's details (Lot #, Date of Receipt, Supplier).

  • Visual Inspection: Check for any discoloration or precipitate in the solution. The solution should be clear.

  • Safety First - Peroxide Check: Before fully opening the container, perform a peroxide test using a test strip on a small drop of material from the cap threads if possible. If peroxides are high, consult your institution's safety officer for disposal. Do not proceed if peroxide levels are unsafe.

  • Inert Atmosphere Sampling: In a glovebox or under a positive pressure of inert gas, open the main container. Immediately take a small aliquot (~0.5 mL) for analytical testing.

  • Analytical QC: Analyze the aliquot using a validated method (e.g., GC-MS or ¹H NMR) to confirm its identity and determine its purity. Quantify the area percentage of the aldehyde versus the corresponding carboxylic acid.

  • Acceptance Criteria: The material is accepted for use only if it meets your pre-defined specifications (e.g., >98% purity, no detectable peroxides).

  • Proper Storage: If the material passes QC, immediately purge the headspace of the main container with argon or nitrogen, seal tightly, and place it in a 2–8 °C refrigerator. Store aliquots in the same manner.

QC Workflow for Aldehyde receive Receive Compound inspect Visual Inspection (Clear? Precipitate?) receive->inspect peroxide_test Safety Check: Peroxide Test inspect->peroxide_test sample Aliquot for Testing (Under Inert Gas) peroxide_test->sample Peroxides OK reject Reject Batch (Contact Supplier) peroxide_test->reject Peroxides High analytical_qc Analytical QC (GC/HPLC/NMR) sample->analytical_qc decision Purity > 98%? analytical_qc->decision accept Accept & Store Properly (2-8°C, Inert Gas) decision->accept Yes decision->reject No

Caption: Incoming quality control workflow for aldehydes.

References

  • Radical-chain mechanism for aldehyde autoxidation. (n.d.). ResearchGate.
  • The mechanism of autoxidation reaction of aldehyde compounds. (n.d.). ResearchGate.
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). BENTHAM SCIENCE.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI.
  • Autoxidation of Aldehydes. (n.d.). Sustainability Directory.
  • Oxidation of Aldehydes and Ketones. (2022). Chemistry LibreTexts.
  • Stabilization of Aldehydes as Propylene Glycol Acetals. (1998). PubMed.
  • Sandler, S. R. (1983). U.S. Patent No. 4,414,419. U.S. Patent and Trademark Office.
  • Fischer, R., et al. (2000). U.S. Patent No. 6,137,013. U.S. Patent and Trademark Office.
  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (2020). Royal Society of Chemistry.
  • Aldehydes and Ketones - Testing for Carbonyl Compounds. (n.d.). A-Level Chemistry.
  • 3-Furancarboxaldehyde, tetrahydro-. (n.d.). PubChem.
  • What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? (2020). Quora.
  • Oxidation of Aldehydes and Ketones. (n.d.). Fiveable.
  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2009). ResearchGate.
  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014). ResearchGate.
  • Sandler, S. R. (1983). Stabilization of aldehydes. European Patent Office.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.
  • Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. (2018). MDPI.
  • Oxidation of Tetrahydrofuran. (2013). Progress in Chemistry.
  • Oxidation of Tetrahydrofuran. (2013). ResearchGate.
  • Main uses and storage methods of THF. (2024). Shenyang East Chemical Science-Tech Co., Ltd.
  • Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. (2023). MDPI.
  • Tetrahydrofuran (THF). (n.d.). Monument Chemical.
  • Tetrahydrofuran-3-carboxaldehyde solution. (n.d.). Alkali Scientific.
  • Catalytic Oxidation of Tetrahydrofuran in the Presence of Transition Metal Complexes under Aerobic Conditions. (1998). Royal Society of Chemistry.
  • Cyclic Aldehydes Rule C-304. (n.d.). ACD/Labs.
  • Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry.
  • Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal.
  • Protection of Aldehydes and Ketones. (2021). YouTube.
  • Cyclic Acetals as Protecting Groups for Alcohols. (2021). YouTube.
  • Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. (2011). ResearchGate.
  • Advances in Bio-Based Production of 1,4-Butanediol. (2024). MDPI.

Sources

Technical Support Center: Tetrahydrofuran-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Tetrahydrofuran-3-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize synthetic protocols. We will explore the causality behind byproduct formation in the two primary synthetic routes—oxidation of (tetrahydrofuran-3-yl)methanol and hydroformylation of 2,3-dihydrofuran—and provide field-proven strategies for mitigation and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis of this compound.

Q1: My post-reaction analysis (GC/NMR) shows a significant amount of unreacted (tetrahydrofuran-3-yl)methanol. How can I drive the reaction to completion?

A1: Incomplete conversion during the oxidation of (tetrahydrofuran-3-yl)methanol is a common issue. The primary causes are insufficient oxidant stoichiometry, low reaction temperature, or catalyst deactivation.

  • Causality: Oxidation reactions, such as those using TEMPO/TCCA, rely on a catalytic cycle that can be inhibited by impurities or improper stoichiometry[1]. If the amount of the primary oxidant (e.g., TCCA) is insufficient, the catalytic cycle will halt prematurely, leaving starting material.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Accurately calculate and weigh all reagents. For TEMPO-catalyzed oxidations, ensure the primary oxidant (e.g., TCCA, NaOCl) is present in at least 1.0 to 1.2 molar equivalents relative to the alcohol[1].

    • Monitor Actively: Track the reaction's progress every 30-60 minutes using TLC or GC-MS. The reaction is complete when the starting alcohol spot/peak is no longer visible[1].

    • Temperature Control: While low temperatures (-5 to 0 °C) are used initially to control exotherms, the reaction may need to be warmed to room temperature to proceed to completion[1]. If the reaction stalls at low temperatures, a modest increase to 20-25 °C can be beneficial.

    • Reagent Quality: Ensure the starting alcohol is pure and the oxidant has not degraded during storage.

Q2: My final product is contaminated with an acidic impurity that complicates workup. What is it and how can I prevent its formation?

A2: This is a classic case of over-oxidation. The acidic impurity is almost certainly Tetrahydrofuran-3-carboxylic acid , formed when the desired aldehyde product is further oxidized.

  • Causality: Aldehydes are highly susceptible to oxidation, often more so than the primary alcohol. Aggressive oxidizing conditions, such as high temperatures, excessive oxidant, or prolonged reaction times, will promote the formation of the corresponding carboxylic acid. This is a known challenge in many oxidation reactions, leading to difficult purifications[1][2].

  • Mitigation Strategy:

    • Strict Temperature Control: Maintain the recommended temperature profile. For TEMPO/TCCA oxidations, this typically involves an initial phase at -5 to 0 °C[1]. Avoid any uncontrolled temperature spikes.

    • Avoid Excess Oxidant: Use the minimum effective amount of oxidant (typically 1.0-1.2 equivalents). A large excess will significantly increase the rate of over-oxidation.

    • Quench Promptly: As soon as reaction monitoring indicates full consumption of the starting alcohol, quench the reaction immediately (e.g., with a saturated sodium thiosulfate or sodium bisulfite solution) to destroy any remaining oxidant.

    • Purification: If the acidic byproduct forms, it can be removed during an aqueous workup with a mild base wash, such as saturated sodium bicarbonate solution[1]. The carboxylate salt will partition into the aqueous layer.

Q3: In my hydroformylation of 2,3-dihydrofuran, I'm observing two aldehyde isomers in the crude product. Why is this happening?

A3: The formation of two isomers, the desired This compound and the byproduct Tetrahydrofuran-2-carbaldehyde , is an issue of regioselectivity in the hydroformylation reaction[3].

  • Causality: Hydroformylation involves the addition of H and a formyl group (-CHO) across the double bond of an alkene[4][5]. For an unsymmetrical alkene like 2,3-dihydrofuran, the addition can occur in two ways, leading to either the linear (2-substituted) or branched (3-substituted) product. The ratio of these isomers is highly dependent on the catalyst system, particularly the steric and electronic properties of the phosphine ligands used[6][7].

  • Troubleshooting Steps:

    • Ligand Selection: This is the most critical factor. Bulky phosphine or phosphite ligands tend to favor the formation of the linear isomer (tetrahydrofuran-2-carbaldehyde) due to steric hindrance. Conversely, certain bidentate ligands with specific bite angles are known to favor the branched product. A thorough literature review for ligands promoting branched selectivity in cyclic vinyl ethers is essential[3][6].

    • Reaction Conditions: Temperature and syngas (CO/H₂) pressure can also influence the isomer ratio. Lower temperatures often lead to higher selectivity.

    • Catalyst Precursor: The choice of rhodium or cobalt precursor can also play a role, though it is often secondary to the ligand's influence[7].

Q4: My reaction mixture contains a significant amount of fully saturated Tetrahydrofuran (THF). What is causing this byproduct?

A4: The presence of THF indicates a competing hydrogenation side reaction. This is particularly common in the hydroformylation route.

  • Causality: The catalyst systems used for hydroformylation (e.g., rhodium or cobalt hydrides) are also competent hydrogenation catalysts[4]. Under the reaction conditions, especially with a high H₂ to CO ratio or at elevated temperatures, the starting alkene (2,3-dihydrofuran) can be directly hydrogenated to THF before hydroformylation can occur.

  • Mitigation Strategy:

    • Adjust Syngas Ratio: The ratio of CO to H₂ is a key parameter. Increasing the partial pressure of CO relative to H₂ can suppress the competing hydrogenation pathway by favoring the carbonylation step in the catalytic cycle[5][7]. A 1:1 ratio is a common starting point, but it may need optimization.

    • Lower Temperature: Hydrogenation reactions often have a higher activation energy than hydroformylation. Reducing the reaction temperature can disproportionately slow the rate of hydrogenation, thus improving selectivity for the desired aldehyde product.

    • Ligand Effects: The ligand can influence the relative rates of olefin insertion (hydroformylation) versus hydrogenation. Electron-donating phosphine ligands can sometimes increase hydrogenation activity.

Byproduct Summary

The table below summarizes the key properties of common byproducts for easier identification during analysis.

Byproduct NameParent Synthesis RouteMolecular Weight ( g/mol )Boiling Point (°C)Common Analytical Signature
(Tetrahydrofuran-3-yl)methanolOxidation102.13~181Higher polarity than product; -OH peak in IR/NMR.
Tetrahydrofuran-3-carboxylic acidOxidation116.12>200Acidic; Broad -OH stretch in IR; Carboxylic acid proton in NMR.
Tetrahydrofuran-2-carbaldehydeHydroformylation100.12~135Isomeric with product; Different fragmentation pattern in MS; Distinct chemical shifts in NMR.
Tetrahydrofuran (THF)Hydroformylation72.1166Highly volatile; Lower polarity than starting material and product.

Process Diagrams & Workflows

Visual aids can clarify complex reaction pathways and troubleshooting logic.

Diagram 1: Competing Pathways in the Oxidation of (Tetrahydrofuran-3-yl)methanol

G cluster_main Oxidation Synthesis Start (Tetrahydrofuran-3-yl)methanol (Starting Material) Product This compound (Desired Product) Start->Product Desired Oxidation [TEMPO/TCCA] Byproduct Tetrahydrofuran-3-carboxylic acid (Over-oxidation Byproduct) Product->Byproduct Over-oxidation (Excess Oxidant / High Temp)

Caption: Primary and side reaction pathways in the oxidation route.

Diagram 2: Regioselectivity and Side Reactions in the Hydroformylation of 2,3-Dihydrofuran

G cluster_main Hydroformylation Synthesis Start 2,3-Dihydrofuran (Starting Material) Product_Branched This compound (Desired Branched Product) Start->Product_Branched Desired Hydroformylation [Rh/Co Catalyst + H₂/CO] Byproduct_Linear Tetrahydrofuran-2-carbaldehyde (Linear Isomer Byproduct) Start->Byproduct_Linear Undesired Regioisomer Byproduct_Hydrogenation Tetrahydrofuran (Hydrogenation Byproduct) Start->Byproduct_Hydrogenation Hydrogenation (High H₂ / High Temp)

Caption: Competing reaction pathways in the hydroformylation route.

Diagram 3: Troubleshooting Decision Tree

G Start Problem Observed in Crude Product Analysis Isomer Isomeric Aldehyde Byproduct Present? Start->Isomer Acid Acidic Impurity Present? Isomer->Acid No Sol_Isomer Optimize Hydroformylation: - Screen Ligands - Adjust Temp/Pressure Isomer->Sol_Isomer Yes SM High Level of Starting Material? Acid->SM No Sol_Acid Minimize Over-oxidation: - Control Temperature Strictly - Quench Promptly - Use Base Wash Acid->Sol_Acid Yes Sol_SM Improve Conversion: - Check Stoichiometry - Increase Reaction Time/Temp - Monitor Actively SM->Sol_SM Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Optimized TEMPO-based Oxidation of (Tetrahydrofuran-3-yl)methanol

This protocol is designed to maximize the yield of the desired aldehyde while minimizing the formation of the carboxylic acid byproduct.

  • Reactor Setup: To a jacketed reactor under an inert atmosphere (N₂ or Ar), add (tetrahydrofuran-3-yl)methanol (1.0 eq) and dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to -5 °C using a circulating chiller.

  • Reagent Addition: Add trichloroisocyanuric acid (TCCA) (1.05 eq) to the cooled solution. The mixture will be a slurry.

  • Catalyst Introduction: In a separate flask, dissolve TEMPO (0.01 eq) in a small amount of DCM. Add this catalyst solution dropwise to the reactor over 20-30 minutes, ensuring the internal temperature does not rise above 0 °C[1].

  • Reaction Monitoring: Allow the mixture to stir and slowly warm to room temperature. Monitor the reaction progress by GC-MS every hour. The reaction is typically complete in 1-3 hours when the starting material peak is <1% of its initial area[1].

  • Quenching: Once complete, cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Filter the mixture to remove solid byproducts. Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (to remove any trace carboxylic acid) and brine[1].

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a pale yellow oil[1].

References

  • Yang, B. et al. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. U.S.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
  • Niidu, A. et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. [Link]
  • PubChem. This compound.
  • Wikipedia.
  • Progress in Chemistry (2013). Oxidation of Tetrahydrofuran. Vol. 25, Issue (07): 1158-1165. [Link]
  • Chemistry LibreTexts. (2023). 14.3.
  • WIPO Patentscope. (2015). Method for purifying tetrahydrofuran compound. WO/2015/194568. [Link]
  • Google Patents. Synthesis of tetrahydrofuran. U.S.
  • Mettler Toledo.
  • Google Patents. Purification of tetrahydrofuran. U.S.
  • Geisler, K. et al. (2020). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins.
  • Shang, Y. et al. (2022). Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran catalysed by Ag–CeOx/MCM-41.
  • Al-Masri, M. et al. (1998). Low-pressure selective hydroformylation of 2,3- and 2,5-dihydrofuran with a rhodium catalyst.
  • Al-Zaqri, N. et al. (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst.
  • Leube, J. et al. (2021). Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures. Processes, 9(5), 738. [Link]

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Technical Support Center: Troubleshooting Side Reactions of Tetrahydrofuran-3-carbaldehyde in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tetrahydrofuran-3-carbaldehyde. This guide provides in-depth troubleshooting for common side reactions encountered under basic conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you optimize your reactions and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is producing significant amounts of Tetrahydrofuran-3-methanol and Tetrahydrofuran-3-carboxylic acid. What is happening and why?

Answer:

This product distribution is a classic sign of the Cannizzaro reaction . This reaction occurs with aldehydes that do not have a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon), such as this compound.[1][2] In the presence of a strong base (e.g., concentrated NaOH or KOH), two molecules of the aldehyde undergo a disproportionation reaction. One molecule is reduced to the corresponding primary alcohol (Tetrahydrofuran-3-methanol), while the other is oxidized to a carboxylic acid (Tetrahydrofuran-3-carboxylic acid).[3][4]

The reaction is typically second order in the aldehyde and first order in the base, meaning that higher concentrations of both will accelerate this undesired side reaction.[1]

Mechanism of the Cannizzaro Reaction:

  • Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Hydride Transfer: This intermediate collapses, and in the rate-determining step, transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule.[2]

  • Proton Exchange: An acid-base reaction between the resulting carboxylic acid and alkoxide ion yields the final products: the carboxylate salt and the primary alcohol.[3]

Cannizzaro_Mechanism cluster_step1 Step 1: Hydroxide Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde1 R-CHO Intermediate1 R-CH(O⁻)(OH) Aldehyde1->Intermediate1 + OH⁻ OH OH⁻ Intermediate1_step2 R-CH(O⁻)(OH) Aldehyde2 R-CHO Alkoxide R-CH₂O⁻ Aldehyde2->Alkoxide + H⁻ CarboxylicAcid R-COOH Intermediate1_step2->CarboxylicAcid - H⁻ CarboxylicAcid_step3 R-COOH Alkoxide_step3 R-CH₂O⁻ Carboxylate R-COO⁻ CarboxylicAcid_step3->Carboxylate Alcohol R-CH₂OH Alkoxide_step3->Alcohol

Caption: Mechanism of the Cannizzaro Reaction.

FAQ 2: I am observing polymerization and the formation of higher molecular weight byproducts. What is the likely cause?

Answer:

While this compound lacks an α-hydrogen in the traditional sense for aldehydes, the protons on the C-3 carbon of the tetrahydrofuran ring are adjacent to the carbonyl group and can be abstracted by a strong base to form an enolate.[5][6] This enolate is a potent nucleophile and can attack the carbonyl group of another aldehyde molecule, leading to an Aldol-type condensation reaction .[7][8] Subsequent dehydration of the aldol adduct can lead to the formation of α,β-unsaturated aldehydes, which can undergo further reactions, resulting in a complex mixture of oligomers and polymers.

Mechanism of Aldol-Type Condensation:

  • Enolate Formation: A base removes a proton from the C-3 position of the tetrahydrofuran ring, forming a resonance-stabilized enolate.[9][10]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of another molecule of this compound.

  • Protonation: The resulting alkoxide is protonated by the solvent or upon workup to give the aldol addition product.

  • Dehydration: Under heating or stronger basic/acidic conditions, the aldol adduct can eliminate a molecule of water to form a conjugated system.[7]

Aldol_Mechanism cluster_aldol1 Step 1: Enolate Formation cluster_aldol2 Step 2: Nucleophilic Attack cluster_aldol3 Step 3: Protonation & Dehydration Aldehyde_start THF-3-CHO Enolate Enolate Aldehyde_start->Enolate + B⁻ Base B⁻ Enolate_step2 Enolate Adduct Aldol Adduct (alkoxide) Enolate_step2->Adduct Aldehyde_reactant THF-3-CHO Aldehyde_reactant->Adduct Adduct_step3 Aldol Adduct (alkoxide) Final_Product Aldol Product Adduct_step3->Final_Product + H₂O Dehydrated_Product α,β-unsaturated aldehyde Final_Product->Dehydrated_Product - H₂O (heat)

Caption: General mechanism for Aldol-type condensation.

Troubleshooting Guides

Guide 1: How to Minimize the Cannizzaro Reaction

If the Cannizzaro reaction is reducing the yield of your desired product, consider the following modifications to your experimental protocol.

ParameterRecommendationRationale
Base Strength & Concentration Use the weakest base possible that still facilitates the desired reaction. If a strong base is necessary, use it in catalytic amounts rather than stoichiometric or excess amounts.The Cannizzaro reaction rate is directly proportional to the base concentration.[1] Reducing the amount of base will slow down this side reaction.
Temperature Run the reaction at the lowest temperature at which the desired transformation occurs at a reasonable rate.Higher temperatures can increase the rate of the Cannizzaro reaction.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to an acceptable level.Prolonged exposure to strong basic conditions will favor the formation of Cannizzaro products.
Crossed Cannizzaro Reaction If your desired reaction is a reduction of the aldehyde, consider using a "sacrificial" aldehyde like formaldehyde in excess.In a "crossed" Cannizzaro reaction, formaldehyde is preferentially oxidized to formic acid, while your more valuable aldehyde is reduced to the alcohol.[3][4]

Protocol: Minimizing Cannizzaro Reaction via Temperature Control

  • Set up the reaction vessel in a cooling bath (e.g., ice-water or ice-salt bath) to maintain a temperature of 0-5 °C.

  • Dissolve the this compound in an appropriate solvent.

  • Slowly add the base solution dropwise to the cooled reaction mixture, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at the reduced temperature, monitoring its progress periodically.

  • Once the desired conversion is achieved, proceed with the workup immediately.

Guide 2: How to Prevent Aldol-Type Side Reactions

To suppress enolate formation and subsequent condensation reactions, the following strategies are recommended.

ParameterRecommendationRationale
Base Selection Use a non-nucleophilic, sterically hindered base (e.g., Lithium diisopropylamide - LDA, or Potassium tert-butoxide).These bases are effective at deprotonation but their bulkiness prevents them from acting as nucleophiles and adding to the carbonyl group.[7]
Temperature Perform the reaction at low temperatures (e.g., -78 °C with LDA).Enolate formation is often performed at low temperatures to control reactivity and prevent side reactions.[6]
Order of Addition Add the aldehyde slowly to a solution of the base (inverse addition).This ensures that the aldehyde is immediately deprotonated, keeping its concentration low and minimizing the chance of an enolate molecule reacting with a neutral aldehyde molecule.[7]
Solvent Choice Use aprotic solvents like THF or diethyl ether.These solvents are compatible with strong bases like LDA and will not interfere with the reaction.

Protocol: Controlled Enolate Formation for a Subsequent Reaction

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a non-nucleophilic base (e.g., LDA in THF).

  • Cool the base solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound in THF to the cooled base solution dropwise over a period of 30-60 minutes.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes to ensure complete enolate formation.

  • The resulting enolate solution is now ready for the addition of your desired electrophile.

FAQ 3: Is the Tetrahydrofuran Ring Stable Under Strong Basic Conditions?

Answer:

The tetrahydrofuran (THF) ring is generally considered to be stable under strongly basic conditions.[11] It is a widely used aprotic solvent for reactions involving strong bases, such as Grignard reagents and organolithiums, precisely because of its inertness to these reagents. While ring-opening can occur under certain acidic conditions or with specific catalysts, degradation of the THF ring is not a common side reaction under the basic conditions typically used for reactions involving the aldehyde functional group.[12][13]

However, it is always good practice to be aware of the potential for peroxide formation in aged THF, which can be explosive.[14][15] Ensure you are using fresh, properly stored, and stabilized THF for your reactions.

References

  • Enolate Chemistry. (n.d.). University of Bath.
  • Cannizzaro reaction. (2024). Wikipedia.
  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.
  • Reactions of Enolate Ions and Enols. (n.d.). Organic Chemistry.
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline.
  • Cannizzaro Reaction. (2021, February 23). J&K Scientific LLC.
  • Enolate. (2024). Wikipedia.
  • A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02. (2022, March 22). Applied and Environmental Microbiology - ASM Journals.
  • Enolization of Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts.
  • Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. (2018). ResearchGate.
  • The Cannizzaro Reaction. (2017). ResearchGate.
  • Synthetic applications of the Cannizzaro reaction. (2024, June 19). PMC - PubMed Central - NIH.
  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). PMC - NIH.
  • Properties and Stability of Tetrahydrofuran. (2024, October 23). Chemical LAND21.
  • Tetrahydrofuran decomposition. Condensation of solvent fragment with benzophenone and trityllithium. (1970). The Journal of Organic Chemistry - ACS Publications.
  • Aldol condensation reactions using HMF towards biologically relevant... (2020). ResearchGate.
  • THF. (n.d.). LyondellBasell.
  • The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. (2025, August 25). PubMed.
  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004, March 18). Diva-portal.org.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2021). PMC - NIH.
  • Synthesis of tetrahydrofuran. (1981). Google Patents.
  • Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. (2000). Chemistry - A European Journal.
  • Tetrahydrofuran Degradation Pathway. (1997, December 4). Eawag-BBD.
  • This compound. (n.d.). NIST WebBook.
  • 3-Furancarboxaldehyde, tetrahydro-. (n.d.). PubChem.
  • Tetrahydrofuran. (2024). Wikipedia.
  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin.
  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
  • THF has an incredibly short shelf life when not stabilized. :/. (2020, January 21). Reddit.
  • Ketone and Aldehyde Synthesis Reactions Practice Problems. (n.d.). Pearson.
  • Reactions of Aldehydes and Ketones Practice Problems. (n.d.). Chemistry Steps.

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Technical Support Center: Optimizing Reaction Yield with Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrahydrofuran-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. Here, we address common challenges and frequently asked questions to help you optimize your reaction outcomes, ensuring both efficiency and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details potential causes, diagnostic approaches, and validated solutions.

Question 1: I am observing low to no yield in my Wittig reaction. What are the likely causes and how can I fix it?

Low yields in Wittig reactions involving this compound are common but typically solvable by systematically evaluating the reaction parameters. The primary suspects are the stability of the ylide, the reaction conditions, and the purity of the starting materials.

Causality Behind Experimental Choices: The Wittig reaction's success hinges on the nucleophilic attack of a phosphonium ylide on the aldehyde's carbonyl carbon.[1][2] The reactivity of the ylide and the electrophilicity of the aldehyde are paramount. The α-ether oxygen in this compound can have electronic effects, and steric hindrance around the aldehyde can play a role.

Systematic Troubleshooting Protocol:

  • Verify Ylide Formation: The characteristic deep color (often orange, red, or deep purple) of the phosphonium ylide is a primary indicator of its formation. If the color does not develop upon adding the base, the base is likely insufficient in strength or has degraded.

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or Sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices for generating non-stabilized ylides.[3] Ensure the base is fresh and handled under strictly anhydrous conditions.

  • Assess Aldehyde Purity: this compound can oxidize upon prolonged exposure to air, forming the corresponding carboxylic acid. This impurity will not participate in the Wittig reaction and can quench the ylide.

    • Solution: Check the purity of the aldehyde via ¹H NMR before use. If significant oxidation is detected, consider purifying the aldehyde by distillation under reduced pressure or flash chromatography.[4]

  • Optimize Solvent and Temperature: The solvent plays a critical role in solvating the intermediates. Tetrahydrofuran (THF) is the most common solvent for Wittig reactions.[5]

    • Solution: Ensure you are using anhydrous THF. Peroxides in old THF can interfere with the reaction.[6][7] For non-stabilized ylides, which are highly reactive, running the reaction at low temperatures (e.g., -78 °C to 0 °C) can minimize side reactions and improve selectivity.[2]

  • Consider Steric Hindrance: If your phosphonium salt is particularly bulky, approach to the aldehyde may be hindered.

    • Solution: While less of an issue with this specific aldehyde, if problems persist, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, which often succeeds where the Wittig reaction fails with sterically demanding substrates.[2]

Wittig_Troubleshooting start Low Wittig Yield check_ylide Did characteristic ylide color form? start->check_ylide check_base Use fresh, stronger base (NaH, NaHMDS) under anhydrous conditions. check_ylide->check_base No check_aldehyde Is the aldehyde pure? (Check NMR) check_ylide->check_aldehyde Yes purify_aldehyde Purify aldehyde (distillation/chromatography) to remove acid. check_aldehyde->purify_aldehyde No check_conditions Are reaction conditions optimal? check_aldehyde->check_conditions Yes optimize_conditions Use anhydrous THF. Control temperature (-78°C to 0°C). check_conditions->optimize_conditions No consider_hwe Consider Horner-Wadsworth-Emmons (HWE) reaction for sterically hindered cases. check_conditions->consider_hwe Yes, still low yield

Caption: A decision tree for troubleshooting a low-yield Wittig reaction.

Question 2: My reductive amination is inefficient, giving a mix of starting materials and the reduced aldehyde (alcohol). How can I improve the yield of the desired amine?

Reductive amination is a two-step, one-pot process: (1) formation of an imine/enamine intermediate, and (2) reduction of this intermediate. The key to a high yield is balancing the rates of these two steps.

Causality Behind Experimental Choices: The reaction's success depends on the efficient formation of the C=N bond before reduction occurs. If the reducing agent is too reactive, it will reduce the starting aldehyde to an alcohol faster than the imine can form. Conversely, if imine formation is slow or reversible, the reaction will stall.[8]

Solutions and Optimization Strategies:

  • Choice of Reducing Agent: This is the most critical parameter. Standard NaBH₄ can readily reduce aldehydes.[8]

    • Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation. It is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion, which is the active species.[8][9] Sodium cyanoborohydride (NaBH₃CN) is another classic choice that works well under slightly acidic conditions.[8]

  • Control of pH: Imine formation is typically catalyzed by mild acid, which activates the carbonyl group. However, too much acid will protonate the amine nucleophile, rendering it unreactive.

    • Solution: Add a catalytic amount of acetic acid (AcOH) to the reaction mixture. This facilitates imine formation without passivating the amine. Typically, the reaction is run in solvents like 1,2-dichloroethane (DCE) or THF.[9]

  • Pre-formation of the Imine: For sluggish reactions, allowing the aldehyde and amine to stir together before introducing the reducing agent can significantly improve yields.

    • Protocol: Dissolve this compound and the amine in the chosen solvent (e.g., DCE). Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to allow for imine formation. Then, add the reducing agent (e.g., NaBH(OAc)₃) and continue stirring until the reaction is complete.[10][11]

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesConsiderations
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, MeCNMild, highly selective for imines over aldehydes; no toxic byproducts.[9]Can be slower; moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOH, THFEffective and selective; can be used in protic solvents.[8]Highly toxic HCN gas can be released at low pH (<5).
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive and readily available.Often reduces the starting aldehyde, leading to alcohol byproduct.[8]
Picoline BoraneDCE, MeOHStable, effective alternative.Less common than other borohydrides.
Question 3: I am attempting a base-catalyzed Aldol condensation and getting a complex mixture of products. How can I achieve a clean, single product?

This compound possesses an acidic α-proton, making it capable of forming an enolate and acting as the nucleophilic partner in an Aldol reaction. This can lead to self-condensation.[12] When reacted with another enolizable carbonyl compound, a "crossed Aldol" reaction occurs, potentially yielding up to four different products.[13][14]

Causality Behind Experimental Choices: To achieve a single product, you must control which carbonyl compound forms the enolate (the nucleophile) and which acts as the electrophile. The most effective strategy is to use conditions that lead to irreversible and quantitative enolate formation.

Solutions for a Controlled Crossed Aldol Reaction:

  • Use a Directed Aldol Strategy: The cleanest approach is to pre-form the enolate of one carbonyl partner using a strong, non-nucleophilic base and then add the second carbonyl compound (the electrophile).

    • Protocol:

      • Choose the carbonyl partner you want to act as the nucleophile (e.g., a ketone like acetone).

      • Dissolve this partner in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

      • Slowly add a slight excess (e.g., 1.05 equivalents) of a strong base like Lithium diisopropylamide (LDA) to quantitatively form the lithium enolate.

      • After stirring for 30-60 minutes at -78 °C, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

      • Allow the reaction to proceed at low temperature until complete, then quench carefully with a proton source (e.g., saturated aqueous NH₄Cl).

  • Choose a Non-Enolizable Partner: If you want this compound to act as the nucleophile, react it with a carbonyl compound that cannot form an enolate, such as benzaldehyde or formaldehyde.[13] This eliminates three of the four possible products, leaving only the desired crossed-Aldol adduct.

Aldol_Control cluster_0 Strategy 1: Directed Aldol (THF-3-CHO as Electrophile) cluster_1 Strategy 2: Non-Enolizable Partner (THF-3-CHO as Nucleophile) ketone Ketone Partner (e.g., Acetone) enolate Quantitative Enolate Formation (LDA, THF, -78°C) ketone->enolate thf_cho Add THF-3-CHO enolate->thf_cho product_a Single Desired Product thf_cho->product_a thf_cho_nuc THF-3-CHO base Add Base (e.g., NaOH, KOH) thf_cho_nuc->base non_enol Add Non-Enolizable Aldehyde (e.g., Benzaldehyde) base->non_enol product_b Single Desired Product non_enol->product_b

Caption: Two primary strategies for achieving selectivity in Aldol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the correct storage and handling procedures for this compound?
  • Storage: This compound should be stored at 2-8°C in a tightly sealed container.[15] It is often supplied as a solution in water to improve stability.[16] For long-term storage, refrigeration under an inert atmosphere (Nitrogen or Argon) is recommended to prevent air oxidation.[17]

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][15] The compound is classified as causing serious eye damage. Avoid contact with skin and eyes.[6]

Q2: My this compound is a solution in water. How does this affect my reaction setup?

The presence of water is a critical consideration for many organic reactions.

  • For water-sensitive reactions (e.g., those using organometallics, strong bases like NaH or LDA), the water must be removed. This can be challenging due to the aldehyde's properties. A common method is to extract the aldehyde into a dry, immiscible organic solvent (like dichloromethane or diethyl ether), dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at low temperature to avoid decomposition.

  • For reactions tolerant to water (e.g., some reductive aminations, especially with NaBH₃CN in methanol), you may be able to proceed without removing the water, but you must account for it in your solvent calculations.

Q3: What are the expected spectroscopic signatures for pure this compound?

Verifying the identity and purity of your starting material is crucial.

  • ¹H NMR (in CDCl₃): You should observe a characteristic aldehyde proton signal (a doublet due to coupling with the adjacent C-H) typically in the range of δ 9.6-9.8 ppm. The other protons on the tetrahydrofuran ring will appear as complex multiplets further upfield, generally between δ 2.0-4.2 ppm.

  • ¹³C NMR (in CDCl₃): The aldehyde carbonyl carbon will have a signal around δ 200-203 ppm. The carbons of the THF ring will appear in the aliphatic region.

  • IR Spectroscopy: Look for a strong C=O stretch for the aldehyde at approximately 1720-1740 cm⁻¹. A broad peak around 3400 cm⁻¹ would indicate the presence of the corresponding carboxylic acid (from oxidation) or water.

Q4: Besides the reactions discussed, what other transformations is this aldehyde useful for?

This compound is a valuable building block due to its chiral center (if resolved) and the versatile aldehyde functional group. Other important reactions include:

  • Grignard and Organolithium Additions: To form secondary alcohols.

  • Cyanohydrin Formation: Reaction with cyanide to introduce a nitrile and a hydroxyl group.

  • Oxidation: Conversion to tetrahydrofuran-3-carboxylic acid using reagents like Pinnick oxidation (NaClO₂).

  • Reduction: Conversion to (tetrahydrofuran-3-yl)methanol using reducing agents like NaBH₄.

References

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  • Ackermann, M., & Berger, S. (2005). Yield and stereochemical results of Wittig reactions in THF....
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  • Scribd. Preparation of Succinaldehyde From Tetrahydrofuran (THF) Using Trichloroisocyanuric Acid (TCCA). [Link]
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  • SATHEE.
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Technical Support Center: Troubleshooting Witt-eaze™ Reactions with Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Witt-eaze™ reaction systems. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Tetrahydrofuran-3-carbaldehyde in their Wittig reactions. As a Senior Application Scientist, I've compiled this resource based on extensive laboratory experience and a deep understanding of the underlying chemical principles. My goal is to provide you with not just procedural steps, but the causal reasoning behind them, ensuring your experiments are both successful and reproducible.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the problem, potential causes, and actionable solutions.

Section 1: Common Issues & Initial Troubleshooting

This section addresses the most frequently encountered problems during the Wittig reaction with this compound. These are often the first line of inquiry and can typically be resolved with minor adjustments to your protocol.

FAQ 1: My reaction shows low or no conversion of the starting aldehyde. What are the likely causes?

Low or no conversion is a common issue that can often be traced back to the stability of the reagents or the reaction setup.

Potential Causes & Solutions:

  • Ylide Instability: Phosphonium ylides, especially non-stabilized ones, can be sensitive to air and moisture.[1] It's crucial to prepare them under inert conditions (e.g., nitrogen or argon atmosphere). If you suspect your ylide has degraded, it's best to prepare a fresh batch.

  • Base Ineffectiveness: The choice and quality of the base are critical for the quantitative deprotonation of the phosphonium salt to form the ylide.[2][3]

    • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[2][3]

    • Base Quality: Bases like KOtBu can be hygroscopic and lose their reactivity over time. Using a freshly opened bottle or a properly stored aliquot is recommended.[3]

  • Aldehyde Instability: this compound, like many aldehydes, can be prone to oxidation, polymerization, or decomposition.[1][4] It is advisable to use freshly distilled or purified aldehyde for the best results.

  • Insufficient Reaction Time or Temperature: While many Wittig reactions proceed rapidly at room temperature, some combinations of substrates may require longer reaction times or gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

FAQ 2: I'm observing the formation of multiple unexpected byproducts. How can I improve the selectivity of my reaction?

The formation of byproducts can complicate purification and reduce the yield of your desired alkene. Understanding the potential side reactions is key to mitigating them.

Potential Causes & Solutions:

  • Side Reactions of the Aldehyde:

    • Enolization: If a strong base is used, the aldehyde can be deprotonated at the alpha-carbon, leading to aldol-type side reactions. To minimize this, add the aldehyde slowly to the pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C).

    • Cannizzaro-type reactions: In the presence of a strong base, aldehydes lacking alpha-hydrogens can undergo disproportionation. While this compound has alpha-hydrogens, related side reactions can still occur under harsh basic conditions.

  • Ylide-Related Side Reactions:

    • Epoxide Formation: Under certain conditions, the betaine intermediate can collapse to form an epoxide and triphenylphosphine instead of the desired alkene and triphenylphosphine oxide. This is more common with stabilized ylides.

  • Stereoselectivity Issues: The Wittig reaction can produce both E and Z isomers of the alkene.[5]

    • Non-stabilized ylides (e.g., those derived from alkyl halides) generally favor the formation of the Z-isomer.[4][6]

    • Stabilized ylides (e.g., those with an adjacent carbonyl or ester group) typically yield the E-isomer as the major product.[4][6]

    • The presence of lithium salts can influence the stereochemical outcome.[1][4] For higher Z-selectivity with non-stabilized ylides, it is often recommended to use salt-free conditions.[4][7]

Section 2: Advanced Troubleshooting & Optimization

This section delves into more complex issues that may require a deeper analysis of your reaction conditions and reagents.

Problem 1: The purification of my product is challenging due to the presence of triphenylphosphine oxide.

Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and its removal can be a significant hurdle in purification.

Strategies for Removal:

MethodDescriptionAdvantagesDisadvantages
Crystallization If your product is a solid, recrystallization from a suitable solvent system can effectively remove the more soluble triphenylphosphine oxide.Can provide very pure product.Not applicable for oils or highly soluble products.
Column Chromatography This is the most common method for separating the product from triphenylphosphine oxide.Generally effective for a wide range of products.Can be time-consuming and require large amounts of solvent.
Precipitation of Triphenylphosphine Oxide Triphenylphosphine oxide can sometimes be precipitated out of non-polar solvents like hexane or diethyl ether.Simple and quick.May not be quantitative and some product may be lost through co-precipitation.
Conversion to a Water-Soluble Salt Triphenylphosphine oxide can be reacted with MgBr₂ to form a water-soluble complex that can be removed by aqueous extraction.Effective for products that are not water-sensitive.Requires an additional reaction step.
Problem 2: My reaction is not reproducible, and I'm seeing significant batch-to-batch variation.

Lack of reproducibility is a frustrating issue that often points to subtle variations in reagents or procedure.

Troubleshooting Checklist:

  • Reagent Purity:

    • Phosphonium Salt: Ensure the phosphonium salt is dry and free of impurities.

    • Solvent: Use anhydrous solvents, as water can quench the ylide. Tetrahydrofuran (THF) is a common solvent and should be freshly distilled from a suitable drying agent.[3][8]

    • Aldehyde: As mentioned previously, the purity of this compound is critical.

  • Procedural Consistency:

    • Temperature Control: Maintain consistent temperatures during ylide formation and reaction with the aldehyde. Use an ice bath or a cryocooler for precise temperature control.

    • Addition Rates: The rate of addition of the base to the phosphonium salt and the aldehyde to the ylide can impact the reaction outcome. A slow, dropwise addition is generally recommended.

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Experimental Workflow: A Self-Validating Protocol

To ensure reproducibility, a self-validating protocol with clear checkpoints is essential.

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagent Check (Purity, Dryness) glassware Dry Glassware (Oven-dried) reagents->glassware inert Inert Atmosphere (N2 or Ar) glassware->inert ylide_formation Ylide Formation (Base to Salt @ 0°C) inert->ylide_formation aldehyde_addition Aldehyde Addition (Slowly @ 0°C to RT) ylide_formation->aldehyde_addition 1 hr stirring monitoring Reaction Monitoring (TLC) aldehyde_addition->monitoring Monitor progress quench Quench Reaction monitoring->quench Reaction complete extraction Aqueous Extraction quench->extraction purification Purification (Chromatography/Crystallization) extraction->purification Wittig_Mechanism Ylide R-CH=PPh3 (Ylide) Betaine [R-CH(PPh3+)-CH(O-)-R'] (Betaine Intermediate) Ylide->Betaine Nucleophilic Attack Aldehyde O=CH-R' (Aldehyde) Aldehyde->Betaine Oxaphosphetane Cyclic Intermediate (Oxaphosphetane) Betaine->Oxaphosphetane Ring Closure Alkene R-CH=CH-R' (Alkene) Oxaphosphetane->Alkene Cycloreversion Ph3PO O=PPh3 (Triphenylphosphine Oxide) Oxaphosphetane->Ph3PO

Caption: The generally accepted mechanism of the Wittig reaction.

The initial step is the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde to form a betaine intermediate. [2]This is followed by ring closure to a four-membered oxaphosphetane intermediate, which then undergoes cycloreversion to yield the final alkene product and triphenylphosphine oxide. [2][6]The stereochemistry of the final alkene is determined by the relative rates of formation and decomposition of the diastereomeric betaine and oxaphosphetane intermediates. [4][7]

References

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
  • Wittig reaction. Wikipedia. [Link]
  • Wittig Reaction. Chemistry LibreTexts. [Link]
  • Wittig Reaction. Organic Chemistry Portal. [Link]
  • A Visible-Light-Driven Dithienylethene Derivative Exhibiting Rapid Photocyclization with Near-Quantitative Conversion Efficiency.
  • Problems with wittig reaction. Reddit. [Link]
  • 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
  • Wittig and Wittig–Horner Reactions under Sonication Conditions.
  • Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]
  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]

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Technical Support Center: Troubleshooting the Purification of Tetrahydrofuran-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Tetrahydrofuran-3-carbaldehyde and its derivatives. This class of compounds, while synthetically valuable, presents unique purification challenges stemming from the combined reactivity of an aldehyde and the properties of a cyclic ether. This guide provides in-depth, experience-driven solutions to common problems encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and purification of these sensitive molecules.

Q1: What are the primary stability concerns with this compound derivatives?

A: The main stability issues arise from two functional groups:

  • The Aldehyde Group: Aldehydes are highly susceptible to oxidation, converting to the corresponding carboxylic acid upon exposure to air (autoxidation).[1][2] This process can be accelerated by light and trace metal impurities. They can also undergo self-condensation (aldol reaction) or polymerization, especially under acidic or basic conditions.

  • The Tetrahydrofuran (THF) Ring: Like other ethers, the THF moiety can form explosive peroxides in the presence of oxygen, particularly when unstabilized and exposed to light.[3][4] While the aldehyde is often the more immediate concern for purity, the risk of peroxides is a critical safety hazard, especially during distillation where they can become concentrated.[5]

Q2: I successfully purified my compound, but a new spot appeared on the TLC after a few days in storage. What happened?

A: This is a classic sign of product degradation. The most likely culprit is the oxidation of your aldehyde to the more polar carboxylic acid, which will appear as a new, lower Rf spot on a normal-phase TLC plate. To prevent this, always store purified this compound derivatives under an inert atmosphere (Nitrogen or Argon), in an amber vial to protect from light, and at a low temperature (2-8°C is recommended).[6]

Q3: Can I use standard silica gel for flash column chromatography?

A: It is possible, but often problematic. Standard silica gel is inherently acidic (pKa ≈ 4.5), which can catalyze side reactions such as acetal formation (if alcohols are present), aldol condensation, or general decomposition of sensitive aldehydes.[1] It is highly recommended to use deactivated silica gel or an alternative stationary phase.

Q4: Is distillation a viable purification method for these derivatives?

A: Distillation can be effective, particularly for removing non-volatile impurities, but it carries significant risks. The primary concern is the potential for concentrating explosive peroxides that may have formed in the THF ring.[5] Furthermore, the required heat can cause thermal decomposition or polymerization of the aldehyde. If distillation is necessary, it MUST be performed under high vacuum to lower the boiling point, and the material should be tested for peroxides beforehand.

Section 2: Troubleshooting Guide

This guide provides a structured approach to solving specific experimental problems.

Problem 1: Low Mass Recovery After Flash Column Chromatography
  • Potential Cause A: On-Column Decomposition. The aldehyde is degrading on the acidic stationary phase. This is often visible as streaking on the TLC plate or irreversible adsorption of material at the top of the column.

    • Solution: Use silica gel that has been deactivated with a base. A common method is to use a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v). Alternatively, you can use a different stationary phase such as alumina (basic or neutral) or a bonded phase like diol.

  • Potential Cause B: Product Volatility. Lower molecular weight derivatives can be volatile and may be lost during solvent removal on a rotary evaporator.

    • Solution: Use minimal vacuum and a low-temperature water bath (e.g., room temperature or slightly above) during solvent evaporation. Monitor the evaporation closely and stop as soon as the bulk solvent is removed.

Problem 2: Carboxylic Acid Impurity Detected in Final Product (e.g., by ¹H NMR, LC-MS)
  • Potential Cause: Oxidation. The aldehyde was oxidized at some stage: during the reaction, aqueous workup, purification, or storage.

    • Solution:

      • Workup: During the extraction, perform a wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.[2]

      • Purification: Use fresh, peroxide-free, or sparged solvents for chromatography to minimize exposure to dissolved oxygen.

      • Storage: Ensure the final, purified product is stored under an inert atmosphere (N₂ or Ar) and refrigerated.[6]

Problem 3: Product Co-elutes with Starting Material (e.g., the corresponding alcohol)
  • Potential Cause: Similar Polarity. The product aldehyde and the precursor alcohol often have very similar polarities, making chromatographic separation difficult.

    • Solution A (Chromatographic): Fine-tune the solvent system. A less polar, hydrogen-bond-accepting solvent like diethyl ether or ethyl acetate in a hydrocarbon like hexanes may offer better selectivity than methanol/DCM systems.[7] Run a slow, shallow gradient to maximize resolution.

    • Solution B (Chemical): Utilize a reversible derivatization technique. Aldehydes react with sodium bisulfite to form a water-soluble adduct, while alcohols do not.[8] This allows you to wash away the unreacted alcohol with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base.[9][10] See Protocol 2 for a detailed procedure.

Section 3: Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol minimizes the acidity of the stationary phase to prevent degradation of sensitive aldehydes.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column.

  • Select the Mobile Phase: Choose your starting mobile phase (e.g., 20% Ethyl Acetate in Hexanes).

  • Add the Deactivating Agent: Add triethylamine (Et₃N) to the mobile phase to a final concentration of 0.5% by volume. For example, for 500 mL of eluent, add 2.5 mL of Et₃N.

  • Pack the Column: Prepare the silica slurry using this base-containing solvent and pack your column as usual.

  • Run the Chromatography: Run the column using mobile phases that all contain 0.5% Et₃N. This ensures the entire stationary phase remains deactivated throughout the purification.

Protocol 2: Purification via Reversible Bisulfite Adduct Formation

This powerful technique separates aldehydes from non-reactive impurities like alcohols or ethers.[8][10]

  • Adduct Formation:

    • Dissolve the crude reaction mixture in a water-miscible co-solvent like methanol or THF (e.g., 10 mL).

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Add the saturated NaHSO₃ solution (e.g., 20 mL) to the crude mixture solution in a separatory funnel.

    • Shake the funnel vigorously for 5-10 minutes. The aldehyde-bisulfite adduct will form and partition into the aqueous layer.

  • Removal of Impurities:

    • Add an immiscible organic solvent (e.g., 25 mL of diethyl ether) to the separatory funnel and shake.

    • Separate the layers. The organic layer contains the non-aldehyde impurities. Discard this layer (or save for analysis).

    • Wash the aqueous layer again with fresh organic solvent (2 x 25 mL) to remove all traces of impurities.

  • Regeneration of the Aldehyde:

    • To the isolated aqueous layer, add a fresh portion of organic solvent (e.g., 25 mL of diethyl ether).

    • Slowly add a base, such as 10% aqueous sodium carbonate (Na₂CO₃) or 2M sodium hydroxide (NaOH), with swirling or stirring until the solution is basic (pH > 10).[8]

    • Shake the funnel to extract the regenerated, pure aldehyde into the organic layer.

    • Separate the layers and collect the organic phase. Extract the aqueous phase two more times with the organic solvent.

  • Final Steps: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure.

Section 4: Data & Visualizations

Table 1: Common Impurities and Troubleshooting
Impurity NameStructureCommon OriginIdentificationPurification Strategy
Tetrahydrofuran-3-carboxylic acidR-COOHOxidation of the aldehyde¹H NMR (broad peak >10 ppm), LC-MS (M+1 matches acid)Basic wash (e.g., NaHCO₃ solution) during workup.
Tetrahydrofuran-3-methanol DerivativeR-CH₂OHIncomplete oxidation or over-reduction¹H NMR (new alcohol peaks), co-elutes with productOptimize chromatography or use bisulfite adduct purification.
Aldol AdductDimerSelf-condensation catalyzed by acid/baseHigher MW peaks in MS, complex ¹H NMR signalsUse deactivated silica, ensure neutral workup conditions.
Diagram 1: Troubleshooting Workflow for Low Yield in Chromatography

This diagram provides a logical path for diagnosing and solving low recovery issues.

LowYieldWorkflow Start Problem: Low Mass Recovery CheckTLC Analyze Crude & Column Fractions by TLC Start->CheckTLC Streaking Is there streaking or baseline material? CheckTLC->Streaking Volatile Is the product low molecular weight (<150 g/mol)? Streaking->Volatile No Decomp Conclusion: On-Column Decomposition Streaking->Decomp Yes Loss Conclusion: Evaporative Loss Volatile->Loss Yes Other No obvious issues on TLC. Re-evaluate reaction conversion. Volatile->Other No Sol1 Solution: 1. Use deactivated silica (add 0.5% Et3N). 2. Switch to neutral alumina. Decomp->Sol1 Sol2 Solution: 1. Evaporate solvent at low temperature. 2. Use minimal vacuum. Loss->Sol2

Caption: A decision tree for troubleshooting low product recovery.

Diagram 2: Chemical Logic of Bisulfite Adduct Purification

This diagram illustrates the separation principle based on reversible derivatization.

BisulfiteLogic cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Extraction cluster_2 Step 3: Regeneration Crude Crude Mixture (Aldehyde + Impurities) in Organic Solvent AddBisulfite + Saturated NaHSO3 (aq) Crude->AddBisulfite Adduct Water-Soluble Aldehyde-Bisulfite Adduct + Water-Insoluble Impurities AddBisulfite->Adduct Separation Liquid-Liquid Extraction Adduct->Separation Aqueous Aqueous Layer: Contains Adduct Separation->Aqueous Organic Organic Layer: Contains Impurities Separation->Organic Regen Aqueous Layer + Base (e.g., NaOH) Aqueous->Regen PureAldehyde Pure Aldehyde (Extract into fresh organic solvent) Regen->PureAldehyde

Caption: The workflow for purification via bisulfite adduct formation.

References

  • A Visible-Light-Driven Dithienylethene Derivative Exhibiting Rapid Photocyclization with Near-Quantitative Conversion Efficiency. (2025). ACS Omega.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • 3-Furancarboxaldehyde, tetrahydro-. PubChem. [Link]
  • This compound Safety D
  • Process for the manufacture of 3-oxo-tetrahydrofuran. (Patent).
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015).
  • Niidu, A., et al. (2009).
  • Purification of tetrahydrofuran. (Patent).
  • Tetrahydrofuran. Wikipedia. [Link]
  • An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. (2007).
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
  • Cyclic Ethers. (2021). Chemistry LibreTexts. [Link]
  • Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
  • Light-switchable divergent C–H activation and cross-coupling of cyclic ethers with aromatic aldehydes. (2024). Royal Society of Chemistry. [Link]
  • Dehydration and Purification of Spent Tetra Hydro Furan Solvent. AIChE. [Link]
  • Purification method of chromatographic-grade tetrahydrofuran. (Patent).
  • What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines. (2024). CHEMIA. [Link]
  • Flash Chromatography Basics. (2023). Sorbent Technologies, Inc. [Link]
  • Tunable Ether Production via Coupling of Aldehydes or Aldehyde/Alcohol over Hydrogen-Modified Gold Catalysts at Low Temperatures. (2023).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. [Link]
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Safely distilling THF?. (2014). Sciencemadness Discussion Board. [Link]
  • Synthesis of tetrahydrofuran. (Patent).
  • THF Distill
  • General procedures for the purific
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
  • Problems with THF. (2006).
  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
  • Column chrom
  • Design and Control of Extraction Distillation for Dehydration of Tetrahydrofuran. (2018).
  • (S)-Tetrahydrofuran-3-carbaldehyde. PubChem. [Link]

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Technical Support Center: Tetrahydrofuran-3-carbaldehyde Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and handling of tetrahydrofuran-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this important synthetic intermediate.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the oxidation of (tetrahydrofuran-3-yl)methanol.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via Swern oxidation of (tetrahydrofuran-3-yl)methanol, but I am consistently obtaining low yields or no desired product. What are the likely causes and how can I fix this?

Answer:

Low or nonexistent yields in a Swern oxidation are a common problem that can often be traced back to several key factors related to reagents, temperature control, and reaction setup.

Potential Causes & Solutions:

  • Reagent Quality:

    • Dimethyl Sulfoxide (DMSO): Ensure your DMSO is anhydrous. Water will react with the electrophilic activating agent (e.g., oxalyl chloride), quenching it before it can activate the DMSO. It is recommended to use freshly opened anhydrous DMSO or DMSO distilled from calcium hydride.

    • Oxalyl Chloride: This reagent is highly sensitive to moisture. Use a freshly opened bottle or a recently purchased stock. Degradation of oxalyl chloride will lead to incomplete activation of DMSO.

    • (Tetrahydrofuran-3-yl)methanol (Starting Material): Verify the purity of your starting alcohol. Impurities can interfere with the reaction.

    • Solvent (e.g., Dichloromethane - DCM): The solvent must be anhydrous. It is best practice to distill DCM from calcium hydride prior to use.

  • Strict Temperature Control: The Swern oxidation is highly temperature-sensitive.[1][2]

    • The initial activation of DMSO with oxalyl chloride must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[3][4] If the temperature rises above -60 °C during this step, side reactions can occur, leading to the decomposition of the activated species.[1]

    • Maintain this low temperature during the addition of the alcohol and for a short period afterward to allow for the formation of the alkoxysulfonium salt.[1]

    • The temperature can be allowed to rise slightly after the addition of the tertiary amine base (e.g., triethylamine), but it should still be kept low to prevent side reactions.[3]

  • Order and Rate of Addition:

    • The correct order of addition is crucial. First, activate the DMSO with oxalyl chloride. Then, add the alcohol solution dropwise. Finally, add the triethylamine.

    • Slow, dropwise addition of reagents is critical to maintain temperature control and prevent localized overheating.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering with the reaction.

Issue 2: Over-oxidation to Carboxylic Acid

Question: My reaction is producing tetrahydrofuran-3-carboxylic acid as a significant byproduct. How can I prevent this over-oxidation?

Answer:

The formation of a carboxylic acid is a common issue when oxidizing primary alcohols.[5][6][7] While mild oxidizing agents like those used in the Swern or Dess-Martin periodinane (DMP) oxidations are designed to stop at the aldehyde, certain conditions can promote over-oxidation.[8][9]

Potential Causes & Solutions:

  • Choice of Oxidizing Agent:

    • Strong Oxidants: Avoid using strong, chromium-based oxidants like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or potassium permanganate, as these will readily oxidize primary alcohols to carboxylic acids.[7]

    • Mild Oxidants: Stick to mild and selective oxidizing agents. The Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Pyridinium Chlorochromate (PCC) oxidation are all excellent choices for stopping at the aldehyde.[8][9]

  • Reaction Conditions for Mild Oxidants:

    • PCC Oxidation: If using PCC, ensure the reaction is run in an anhydrous solvent like dichloromethane.[10] The presence of water can lead to the formation of a hydrate from the aldehyde, which can then be further oxidized.[10]

    • Swern Oxidation: Over-oxidation is less common with the Swern protocol, but ensuring the reaction is worked up promptly after completion can minimize any potential side reactions. The reaction itself is designed to avoid over-oxidation.[3][11]

    • Dess-Martin Periodinane (DMP) Oxidation: DMP is known for its mildness and high selectivity for producing aldehydes from primary alcohols.[12][13][14] Over-oxidation is rare with this reagent.

  • Work-up Procedure:

    • Quench the reaction promptly once the starting material has been consumed (as determined by TLC or other monitoring).

    • During aqueous work-up, avoid prolonged exposure to oxidizing conditions.

Issue 3: Formation of Side Products and Purification Challenges

Question: I am observing several unexpected spots on my TLC plate after the reaction, and purification by column chromatography is proving difficult. What are these side products and how can I simplify my purification?

Answer:

The formation of various side products can complicate purification. Understanding their origin is key to mitigating their formation.

Potential Side Products and Mitigation Strategies:

  • Mixed Thioacetals (in Swern Oxidation): If the reaction temperature is not kept sufficiently low (around -78 °C), mixed thioacetals can form.[3] Maintaining strict temperature control is the best way to avoid this.

  • Unreacted Starting Material: This indicates an incomplete reaction.

    • Solution: Ensure you are using a slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents). Also, allow the reaction to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting alcohol spot disappears.

  • Byproducts from the Oxidizing Agent:

    • Swern Oxidation: Produces dimethyl sulfide, which has a notoriously strong and unpleasant odor.[1][15] While volatile, it can co-elute with the product. The work-up should be performed in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide or dimethyl sulfone.[1]

    • Dess-Martin Periodinane (DMP) Oxidation: The byproducts are iodinane and acetic acid.[12] Acetic acid can be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the work-up. The iodinane byproduct can often be removed by filtration or trituration.[16]

Purification Tips:

  • Aqueous Work-up: A standard aqueous work-up can remove many of the water-soluble byproducts. A wash with a mild base can remove acidic byproducts, and a brine wash can help to break up emulsions.

  • Filtration: In some cases, byproducts can be precipitated and removed by filtration. For DMP oxidations, adding a non-polar solvent like diethyl ether can sometimes precipitate the iodinane byproduct.[16]

  • Distillation: If the aldehyde is sufficiently volatile and thermally stable, distillation can be an effective purification method. However, aldehydes can be prone to polymerization upon heating, so this should be done with care, preferably under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically 2-8 °C. It is important to protect it from air and moisture, as aldehydes can be susceptible to oxidation and polymerization over time.

Q2: My tetrahydrofuran (THF) solvent has peroxides. Can I still use it?

A2: No, you should not use THF that contains peroxides, especially if you plan to distill it.[17] Peroxides in THF can be explosive, particularly when concentrated during distillation.[17][18] Always test for peroxides before using THF. If peroxides are present, they can be removed by treating with a reducing agent like ferrous sulfate or by passing the solvent through a column of activated alumina.[19] For drying, distillation from a drying agent like sodium/benzophenone or lithium aluminum hydride is common, but only after ensuring the THF is peroxide-free.[17][19][20]

Q3: Which oxidation method is the "best" for preparing this compound?

A3: The "best" method depends on the scale of your reaction, available equipment, and sensitivity of other functional groups in your molecule.

  • Swern Oxidation: Excellent for its mild conditions and wide functional group tolerance.[1][21] The main drawbacks are the need for cryogenic temperatures (-78 °C) and the production of foul-smelling dimethyl sulfide.[1][4][15]

  • Dess-Martin Periodinane (DMP) Oxidation: Also very mild and highly selective, with the advantage of being run at room temperature.[12][13] The work-up is often simpler than the Swern.[12] However, DMP is relatively expensive and can be potentially explosive, making it less ideal for very large-scale reactions.[12][14]

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic and effective method.[22][23] It is less sensitive to trace amounts of water than the Swern activating agents. However, it uses a chromium-based reagent, which is toxic and requires careful handling and disposal.[23]

Q4: How can I monitor the progress of my oxidation reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. You can spot the reaction mixture alongside your starting alcohol. The reaction is complete when the spot corresponding to the starting material has disappeared. A stain that visualizes aldehydes and ketones (like 2,4-dinitrophenylhydrazine, DNPH) can be helpful to confirm the appearance of the product. Gas Chromatography (GC) can also be used for more quantitative monitoring if a suitable method is developed.

Section 3: Data and Protocols

Table 1: Comparison of Common Oxidation Methods for Primary Alcohols
Method Reagents Typical Temperature Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to RTMild conditions, high yields, avoids toxic metals, wide functional group tolerance[1][3][21]Requires cryogenic temperatures, produces malodorous dimethyl sulfide[1][15]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom TemperatureMild, neutral pH, short reaction times, high yields, simple work-up[12][13]Expensive, potentially explosive on large scale[12][14]
Pyridinium Chlorochromate (PCC) Pyridinium ChlorochromateRoom TemperatureReadily available, stable reagent, good yields[23]Toxic chromium reagent, can be acidic, work-up can be tedious[23]
Experimental Protocol: Optimized Swern Oxidation of (Tetrahydrofuran-3-yl)methanol

Materials:

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • (Tetrahydrofuran-3-yl)methanol

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels, all under a positive pressure of nitrogen.

  • Charge the flask with anhydrous DCM (e.g., 10 volumes based on the alcohol) and cool to -78 °C using a dry ice/acetone bath.

  • To the cooled DCM, add anhydrous DMSO (2.2 equivalents) via syringe.

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise from a dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • In a separate flask, dissolve (tetrahydrofuran-3-yl)methanol (1.0 equivalent) in a small amount of anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A precipitate (triethylammonium chloride) will form.

  • After the addition of triethylamine is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Section 4: Visual Diagrams

Diagram 1: Swern Oxidation Workflow

This diagram outlines the critical steps and decision points in performing a Swern oxidation.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification P1 Dry Glassware & Inert Atmosphere P2 Anhydrous Solvents & Reagents R1 Cool DCM to -78°C P2->R1 R2 Add DMSO R1->R2 R3 Add Oxalyl Chloride (Maintain T < -65°C) R2->R3 R4 Add Alcohol Solution (Maintain T < -65°C) R3->R4 R5 Add Triethylamine (Allow to warm) R4->R5 W1 Quench with Water R5->W1 W2 Aqueous Washes (Acid, Base, Brine) W1->W2 W3 Dry & Concentrate W2->W3 W4 Purification (e.g., Chromatography) W3->W4 Final_Product Final_Product W4->Final_Product

Caption: Workflow for Sw. Oxidation

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree helps diagnose the cause of low product yield in an oxidation reaction.

Troubleshooting_Low_Yield Start Low Product Yield Check_Reagents Are all reagents anhydrous and pure? Start->Check_Reagents Check_Temp Was temperature strictly controlled below -65°C? Check_Reagents->Check_Temp Yes Solution_Reagents Solution: Use fresh, anhydrous reagents. Check_Reagents->Solution_Reagents No Check_Stoichiometry Was a slight excess of oxidant used? Check_Temp->Check_Stoichiometry Yes Solution_Temp Solution: Improve cooling and slow addition rate. Check_Temp->Solution_Temp No Solution_Stoichiometry Solution: Use 1.1-1.5 eq. of oxidant. Check_Stoichiometry->Solution_Stoichiometry No Re_evaluate Re_evaluate Check_Stoichiometry->Re_evaluate Yes

Sources

Technical Support Center: Purification of Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of Tetrahydrofuran-3-carbaldehyde. Aldehydes, particularly heterocyclic ones, can be susceptible to various degradation pathways and may contain impurities from their synthesis. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications. Our approach is grounded in mechanistic principles to not only provide solutions but also to explain the causality behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

The impurity profile of this compound can vary based on its synthesis route, age, and storage conditions. The most common impurities are:

  • Tetrahydrofuran-3-carboxylic acid: This is the primary impurity, formed by the air oxidation of the aldehyde group. This process is common to most aldehydes and is accelerated by exposure to light and air.[1]

  • Water: The compound is often supplied as a 50% solution in water, making it a significant component that may need to be removed for specific applications.

  • Synthesis Byproducts: Depending on the manufacturing process, which can involve the oxidation of corresponding alcohols or other methods, you may find residual starting materials or related side-products.[2]

  • Peroxides: The tetrahydrofuran (THF) ring structure is known to form explosive peroxides over time when exposed to oxygen.[3][4] It is crucial to test for peroxides before any heating or distillation.

  • Polymers: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts.

Q2: My TLC plate shows a baseline spot, and the pH of my sample is acidic. What has happened?

This is a classic sign of oxidation. The aldehyde group (-CHO) has likely been oxidized to a carboxylic acid group (-COOH), forming Tetrahydrofuran-3-carboxylic acid. Carboxylic acids are highly polar and often stick to the baseline on silica gel TLC plates. The acidity confirms the presence of this impurity. This can be easily remedied with a mild basic wash.[1]

Q3: How should I store this compound to minimize degradation?

Proper storage is critical for maintaining the integrity of this compound. We recommend the following:

  • Refrigeration: Store at 2-8°C to slow down potential degradation pathways.[5]

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Protection from Light: Use an amber or opaque container to protect the compound from light, which can catalyze oxidation.

  • Sealed Containers: Ensure the container is tightly sealed to prevent exposure to air and moisture.[5]

Q4: Is distillation a viable method for purifying this compound?

While distillation can be used, it comes with significant risks and limitations. The boiling point of the pure substance is high enough that heating can promote degradation or polymerization. More critically, if peroxides have formed in the THF ring, heating or distilling to dryness can lead to a violent explosion .[6] Therefore, you must test for peroxides before attempting distillation. If non-volatile impurities are the sole concern and the sample is confirmed to be peroxide-free, vacuum distillation could be an option, but chemical purification methods are generally safer and more effective.

Troubleshooting Guide: Purification Protocols

This section provides detailed, step-by-step protocols for addressing the most common purity issues.

Problem: Sample is Contaminated with Acidic Impurities

Diagnosis: The sample has a low pH or shows a highly polar, streaky spot at the baseline of a TLC analysis. This indicates the presence of Tetrahydrofuran-3-carboxylic acid.

Solution: Mild Basic Wash Protocol

This protocol selectively removes acidic impurities by converting them into their water-soluble carboxylate salts.

Methodology:

  • Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate (EtOAc). A typical concentration is 1 part aldehyde to 5-10 parts solvent.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the NaHCO₃ solution, gently shake the funnel (venting frequently to release CO₂ gas if present), and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one or two more times, until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified aldehyde.

Causality Explained: Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but generally not strong enough to catalyze self-condensation of the aldehyde. The resulting sodium carboxylate salt is ionic and highly soluble in the aqueous layer, while the neutral aldehyde remains in the organic layer.[1]

Problem: Presence of Diverse, Non-Aldehyde Impurities

Diagnosis: TLC or GC-MS analysis reveals multiple impurities, such as residual alcohols from synthesis or other non-aldehyde byproducts.

Solution: Purification via Reversible Bisulfite Adduct Formation

This is a highly specific and effective method for isolating aldehydes from a mixture of other functional groups.[7] The aldehyde reacts with sodium bisulfite to form a charged, water-soluble adduct, which can be separated via liquid-liquid extraction. The reaction is then reversed to regenerate the pure aldehyde.[8][9]

Experimental Protocol: Bisulfite Extraction

  • Initial Dissolution: Dissolve the impure aldehyde mixture in a water-miscible solvent like methanol or THF to ensure all components are in a single phase.[7]

  • Adduct Formation: To this solution, add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously for 30-60 seconds in a separatory funnel.[9] The aldehyde will react to form the bisulfite adduct.

  • Extraction of Impurities: Add a water-immiscible organic solvent (e.g., diethyl ether or hexanes) and additional deionized water to the separatory funnel. Shake vigorously. Allow the layers to separate. The non-aldehyde organic impurities will be in the top organic layer, while the charged aldehyde-bisulfite adduct will be in the bottom aqueous layer.[7]

  • Separation: Carefully separate the two layers. The organic layer containing the impurities can be discarded.

  • Regeneration of Aldehyde: Place the aqueous layer (containing the adduct) back into the separatory funnel. To regenerate the aldehyde, reverse the reaction by adding a base, such as a saturated NaHCO₃ solution or a dilute (e.g., 2M) sodium hydroxide (NaOH) solution, until the solution is basic (confirm with pH paper).[7]

  • Final Extraction: Extract the now-purified, neutral aldehyde from the aqueous layer using a fresh portion of a clean organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction 2-3 times to ensure complete recovery.

  • Final Wash and Dry: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the pure this compound.

Visualization of Bisulfite Purification Workflow

G cluster_0 Phase 1: Adduct Formation & Impurity Removal cluster_1 Phase 2: Aldehyde Regeneration & Isolation Impure Impure Aldehyde in Miscible Solvent (e.g., Methanol) Add_Bisulfite Add Saturated NaHSO3 (aq) Impure->Add_Bisulfite Extract_Impurities Add Immiscible Solvent (e.g., Ether) & Water Add_Bisulfite->Extract_Impurities Separation Separate Layers Extract_Impurities->Separation Aqueous_Layer Aqueous Layer: [Aldehyde-Bisulfite Adduct] Separation->Aqueous_Layer Keep Organic_Layer Organic Layer: (Non-Aldehyde Impurities) Separation->Organic_Layer Remove Add_Base Add Base (e.g., NaOH) Aqueous_Layer->Add_Base Discard Discard Organic_Layer->Discard Extract_Aldehyde Extract with Fresh Organic Solvent Add_Base->Extract_Aldehyde Separation2 Separate Layers Extract_Aldehyde->Separation2 Organic_Pure Organic Layer: (Pure Aldehyde) Separation2->Organic_Pure Keep Aqueous_Waste Aqueous Waste Separation2->Aqueous_Waste Discard Isolate Dry, Filter, & Evaporate Solvent Organic_Pure->Isolate Pure_Product Pure Tetrahydrofuran- 3-carbaldehyde Isolate->Pure_Product

Caption: Workflow for aldehyde purification using sodium bisulfite adduct formation.

Problem: Impurities with Similar Polarity to the Aldehyde

Diagnosis: TLC shows impurities with Rf values very close to the product, making separation by extraction difficult.

Solution: Optimized Flash Column Chromatography

For challenging separations, flash column chromatography is the method of choice. However, aldehydes can be sensitive, so careful selection of conditions is paramount.[1]

Key Considerations & Protocol:

  • Stationary Phase Selection:

    • Silica Gel (Default): Standard for most purifications. However, its acidic nature can cause degradation or acetal formation if alcohol-based eluents are used.[10]

    • Deactivated Silica: To mitigate acidity, you can use a "deactivated" column. This is done by adding ~1% triethylamine (Et₃N) to your eluent system. The amine base neutralizes the acidic sites on the silica.[10]

    • Alumina (Alternative): Alumina is slightly basic and can be a good alternative if silica gel proves problematic. It is available in neutral, basic, and acidic forms. Neutral alumina is often a good starting point.

  • Eluent System Selection:

    • Determine the optimal solvent system using TLC. A good target Rf for the product is ~0.3 for effective separation.[10]

    • Common systems include gradients of ethyl acetate in hexanes or diethyl ether in hexanes. Avoid alcohol-based solvents like methanol unless absolutely necessary and with deactivated silica, as they can react with the aldehyde on the column to form hemiacetals.[10]

  • Protocol:

    • TLC Analysis: First, run TLC plates with your impure material in various solvent systems (e.g., 10%, 20%, 30% EtOAc/Hexanes) to find the ideal eluent.

    • Column Packing: Pack a column with the chosen stationary phase (e.g., silica gel) using the initial, low-polarity eluent.

    • Loading: Dissolve the impure aldehyde in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation.

    • Elution: Run the column, collecting fractions. You can either run it isocratically (with one solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).

    • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: Decision Logic for Purification

G Start Impure Aldehyde Sample Check_Acidity Is the sample acidic (via pH or TLC baseline spot)? Start->Check_Acidity Basic_Wash Perform Mild Basic Wash Protocol Check_Acidity->Basic_Wash Yes Check_Other_Impurities Are other non-aldehyde impurities present? Check_Acidity->Check_Other_Impurities No Basic_Wash->Check_Other_Impurities Bisulfite Perform Bisulfite Extraction Protocol Check_Other_Impurities->Bisulfite Yes Check_Polarity Are impurities close in polarity on TLC? Check_Other_Impurities->Check_Polarity No Bisulfite->Check_Polarity Chromatography Perform Optimized Column Chromatography Check_Polarity->Chromatography Yes Pure_Product Pure Product Check_Polarity->Pure_Product No Chromatography->Pure_Product

Caption: Decision tree for selecting the appropriate purification method.

Summary of Purification Techniques

MethodBest For RemovingAdvantagesDisadvantages & Risks
Basic Wash Acidic impurities (e.g., carboxylic acid)Fast, simple, and uses common lab reagents.Only removes acidic impurities; will not remove neutral or basic contaminants.
Bisulfite Extraction Most non-aldehyde impurities (alcohols, etc.)Highly specific for aldehydes, excellent for bulk impurity removal, scalable.[9]Requires multiple extraction steps; may not separate from other aldehydes or reactive ketones.[8]
Column Chromatography Impurities with different polaritiesHigh resolution, can separate complex mixtures.Can be time-consuming, requires larger solvent volumes, risk of sample degradation on acidic silica.[10]
Distillation Non-volatile impuritiesCan be effective for large-scale purification if impurities are non-volatile.High risk of explosion if peroxides are present ; thermal stress can cause degradation.[6]

References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • ResearchGate. (2014).
  • Macmillan, D. S., & Murray, J. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1147–1152. [Link]
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
  • Murray, J., & Macmillan, D. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57492. [Link]
  • Organic Syntheses. Organic Syntheses Procedure: Tetrahydrofuran. [Link]
  • Google Patents. (1981).
  • NIST. WebBook: this compound. [Link]
  • PubChem. 3-Furancarboxaldehyde, tetrahydro-. [Link]
  • Google Patents. (2014). Tetrahydrofuran-2,5-dicarbaldehydes (diformyl-tetrahydrofuran, dfthf) and process for making the same.
  • CDC. (1985). NIOSH Manual of Analytical Methods: TETRAHYDROFURAN 1609. [Link]
  • Google Patents. (1980).
  • ResearchG
  • Scribd.
  • ResearchGate. (2019). An expeditious and consistent procedure for tetrahydrofuran (THF)
  • Wikipedia. Tetrahydrofuran. [Link]
  • PubChem. Tetrahydrofuran. [Link]
  • Google Patents. (2011). Method for purifying high-purity organic solvent tetrahydrofuran for scientific research.
  • WIPO Patentscope. (2015). METHOD FOR PURIFYING TETRAHYDROFURAN COMPOUND. [Link]
  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]
  • ChemBK. Product Page: Tetrahydrofuran-3-carboxaldehyde. [Link]
  • ResearchGate. (2012). What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF)

Sources

Technical Support Center: Tetrahydrofuran-3-carbaldehyde Peroxide Formation and Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrahydrofuran-3-carbaldehyde (THF-3-carbaldehyde). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical issue of peroxide formation. Understanding and mitigating this risk is paramount for ensuring experimental integrity and, most importantly, laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding peroxide formation in THF-3-carbaldehyde, providing the foundational knowledge needed for safe handling and use.

Q1: What is peroxide formation, and why is it a concern with this compound?

A1: Peroxide formation is a chemical process where certain compounds, particularly ethers like tetrahydrofuran and its derivatives, react with atmospheric oxygen in a process called autoxidation.[1][2] This reaction is often initiated or accelerated by light and heat.[2][3] It proceeds via a free-radical chain mechanism, where an initiator abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, creating a carbon radical.[1][4] This radical then reacts with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to form a hydroperoxide, propagating the chain reaction.[1][4]

For this compound, the presence of both the ether linkage and an aldehyde group makes it susceptible to this process. The resulting organic peroxides are often unstable and can be highly sensitive to shock, heat, or friction, posing a significant explosion hazard.[5][6][7] These peroxides can detonate with extreme violence, especially when concentrated through distillation or evaporation.[5][6] Even minor disturbances, like twisting the cap of an old container, can trigger an explosion if peroxide crystals have formed on the threads.[3][8]

Q2: How can I visually identify potential peroxide contamination in my THF-3-carbaldehyde?

A2: While visual inspection is a critical first step, it is not foolproof, as hazardous levels of peroxides can be present without any visible signs. However, you should treat the container as extremely hazardous and avoid handling it if you observe any of the following[3][9]:

  • Crystal Formation: The presence of any solid crystals, either suspended in the liquid or encrusted around the cap and threads, is a severe danger sign.[3][10]

  • Discoloration: A yellow or brownish hue in the normally colorless liquid can indicate the presence of peroxides.[10][11]

  • Liquid Stratification or Oily Droplets: The formation of distinct layers or viscous, oily droplets can suggest high concentrations of peroxides.[7][9]

  • Bulging Container: Peroxide formation can sometimes generate gas, causing the container to bulge.

If any of these signs are present, DO NOT attempt to open or move the container. Contact your institution's Environmental Health & Safety (EHS) department immediately for high-hazard disposal.[10][12]

Q3: What are the best practices for storing THF-3-carbaldehyde to minimize peroxide formation?

A3: Proper storage is the most effective preventative measure. Adhering to the following guidelines will significantly reduce the rate of peroxide formation:

  • Use Original, Tightly Sealed Containers: Store the chemical in its original, air-impermeable, opaque container with a tight-fitting cap to minimize exposure to air.[6][13][14] Do not use glass stoppers.[3][6]

  • Store in a Cool, Dark Place: Keep containers away from light and heat, as these factors accelerate peroxide formation.[2][6][11]

  • Purchase Appropriate Quantities: Only buy amounts that you expect to use within a short period to avoid long-term storage.[11][12][15]

  • Label Meticulously: Upon receipt, label the container with the date received and the date it was first opened.[6][10][12] This is crucial for tracking the age of the chemical.

  • Consider Inhibitors: Whenever possible, purchase THF-3-carbaldehyde that contains an inhibitor like Butylated Hydroxytoluene (BHT).[8][11][15] BHT acts as a free-radical scavenger, interrupting the peroxide formation chain reaction.[2][4][16]

Q4: What is the role of an inhibitor like BHT, and is it always sufficient?

A4: Butylated Hydroxytoluene (BHT) is a synthetic antioxidant commonly added to ethers to prevent peroxide formation.[2][8][16] It functions by donating a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides and terminating the chain reaction.[4][16] One molecule of BHT can quench two peroxy radicals.[4]

However, the presence of an inhibitor is not a guarantee of indefinite safety.[11] Over time, the inhibitor can be consumed and become depleted, after which peroxide formation will begin.[2][8] Furthermore, processes like distillation will remove the non-volatile BHT from the solvent, leaving the purified distillate unprotected and highly susceptible to rapid peroxide formation.[2][8] Therefore, even inhibited solvents must be tested regularly.

Section 2: Troubleshooting Guide

This section provides actionable solutions to specific problems you might encounter during your experiments involving THF-3-carbaldehyde.

Problem 1: My experiment is failing, and I suspect peroxide contamination. How do I test for peroxides?

Cause: Peroxides can act as unwanted initiators or react with sensitive reagents, leading to failed experiments.[11] A concentration as low as 100 ppm is often considered unacceptable for many applications.[11]

Solution: Peroxide Detection

You must test for peroxides before using any previously opened container of THF-3-carbaldehyde, and especially before any distillation or concentration step.[10][9][14]

Method 1: Peroxide Test Strips (Semi-Quantitative) This is the easiest and most common method for routine checks.[11][17]

  • Obtain commercially available peroxide test strips (e.g., Quantofix®).[11][18]

  • Immerse the test strip into the THF-3-carbaldehyde for 1 second.[5]

  • Allow the solvent to evaporate from the strip.

  • To develop the color, you may need to breathe on the reaction zone or briefly dip it in distilled water, as per the manufacturer's instructions.[5]

  • Compare the resulting color (typically shades of blue) to the color scale provided with the strips to determine the peroxide concentration in ppm.[11]

Method 2: Potassium Iodide (KI) Test (Qualitative) This method provides a clear visual indication of peroxide presence.[5][19]

  • In a clean test tube, add 1-10 mL of the THF-3-carbaldehyde to be tested.

  • Add an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide crystals.[11]

  • Shake the mixture. A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[11] A blue-black color will form if starch indicator is added.[5][19]

Peroxide Level (ppm) Action Required
< 30 ppmGenerally safe for use, but avoid concentration.[17]
30 - 100 ppmModerate hazard.[17] Purification is required before use, especially before distillation.[10][11]
> 100 ppmHigh hazard. Do not use. The container should be treated for peroxide removal or disposed of as hazardous waste. Contact EHS.
Visible CrystalsEXTREME DANGER. Do not handle. Evacuate area and contact EHS immediately.[9]
Problem 2: My THF-3-carbaldehyde tested positive for peroxides (>30 ppm). How can I safely remove them?

Cause: The solvent has been stored for too long, was exposed to air/light, or the inhibitor has been depleted.

Solution: Peroxide Removal Protocols

Important Safety Note: Never attempt to remove peroxides from a container with visible crystals or a peroxide concentration >100 ppm without consulting EHS. Distillation of solvents containing peroxides is extremely dangerous and should only be performed on peroxide-free material.[9] Always leave at least 10-20% of the liquid volume in the distillation flask to prevent concentration to dryness.[10][9][13]

Method 1: Treatment with Acidified Ferrous Sulfate This is a robust method for destroying peroxides in water-insoluble solvents.[10][9][20]

  • Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of distilled water and carefully adding 6 mL of concentrated sulfuric acid.[3][10]

  • In a separatory funnel, shake the peroxide-containing THF-3-carbaldehyde with an equal volume of the ferrous sulfate solution. Vent the funnel frequently.

  • Separate the layers.

  • Wash the organic layer with water to remove any residual acid and iron salts.

  • Dry the purified solvent over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Re-test the solvent to confirm that the peroxide level is acceptable (<10 ppm).

  • Note: This process will remove BHT. Add fresh BHT (approx. 1g per liter) if the solvent is to be stored.[21] Otherwise, use it immediately.[3]

Method 2: Activated Alumina Column This method is effective for removing hydroperoxides by passing the solvent through a column.[5][9][17]

  • Pack a chromatography column with activated basic alumina (a 100g column is a good starting point for 100 mL of solvent).[3][17]

  • Pass the THF-3-carbaldehyde through the column.

  • Collect the purified solvent.

  • Re-test the eluate to ensure peroxides have been removed.

  • CRITICAL: This method concentrates peroxides on the alumina, which does not destroy them.[9][17] The alumina column must be safely deactivated immediately after use by flushing it with a dilute acidic solution of ferrous sulfate before disposal.[9][17] This method also removes the inhibitor, so the purified solvent should be used promptly or re-stabilized.[3][5]

Logical Workflow for Handling THF-3-Carbaldehyde

This diagram outlines the decision-making process for safely handling a container of THF-3-carbaldehyde.

Peroxide_Workflow start Obtain Container of THF-3-Carbaldehyde visual_check Visually Inspect Container start->visual_check crystals Crystals, Discoloration, or Stratification? visual_check->crystals ehs STOP. Do Not Touch. Contact EHS. crystals->ehs Yes test_peroxides Test for Peroxides (Strips or KI method) crystals->test_peroxides No level_check Peroxide Level > 30 ppm? test_peroxides->level_check use_solvent Safe for Use (Avoid Concentration) level_check->use_solvent No remove_peroxides Purify Solvent (e.g., FeSO4 wash or Alumina Column) level_check->remove_peroxides Yes retest Re-test to Confirm Peroxide Removal remove_peroxides->retest use_purified Use Purified Solvent Immediately or Re-stabilize with BHT retest->use_purified

Caption: Decision workflow for handling THF-3-carbaldehyde.

Mechanism of Peroxide Formation

The autoxidation of ethers like THF-3-carbaldehyde is a free-radical chain reaction.

Peroxide_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Ether_H R₂CH-OR' Ether_Radical R₂C•-OR' Ether_H->Ether_Radical + In• Initiator Initiator (In•) Initiator_H In-H Ether_Radical_Prop R₂C•-OR' Ether_Radical->Ether_Radical_Prop Enters Cycle Oxygen O₂ Peroxy_Radical R₂C(OO•)-OR' Hydroperoxide R₂C(OOH)-OR' (Hydroperoxide) Peroxy_Radical->Hydroperoxide + R₂CH-OR' Ether_Radical_2 R₂C•-OR' Ether_Radical_2->Ether_Radical_Prop Regenerates Chain Carrier Ether_Radical_Prop->Peroxy_Radical + O₂ Ether_H_2 R₂CH-OR'

Caption: Free-radical chain mechanism of ether peroxide formation.

References

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (n.d.). UNC Environmental Health and Safety.
  • Ethers - storage and the detection and removal of peroxides. (n.d.). The University of Edinburgh.
  • Butylated hydroxytoluene. (2024, November 26). In Wikipedia.
  • Section 7C: Peroxide Forming Compounds and Reactives. (n.d.). Princeton University Environmental Health & Safety.
  • Lee, S., & Fuchs, P. L. (1983). Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. The Journal of Organic Chemistry, 48(6), 935–936.
  • Determination of peroxide in tetrahydrofuran. (2024, April 16). Aocpharm.
  • Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025, May 22). JoVE.
  • Safe Handling of Peroxide-Formers (PFs). (2017, July 14). UC Santa Barbara Environmental Health & Safety.
  • Handling and Removing Peroxides. (2021, February). University of Toronto Environmental Health & Safety.
  • Dukes, J. A. (1951). The removal of peroxides from ether (Technical Report). OSTI.GOV.
  • Guidelines for the Safe Handling of Peroxidizable Chemicals. (n.d.). College of Chemistry, University of California, Berkeley.
  • Peroxide Formers Waste Disposal. (n.d.). The University of Iowa Environmental Health & Safety.
  • Working Safely with Peroxide Forming Compounds. (2017, November 27). The University of British Columbia.
  • How peroxide form in THF | How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? (2024, February 18). Chem Reactor [Video]. YouTube.
  • Van Cauteren, M., et al. (2011). Study of the peroxidation mechanism of diethyl ether (DEE). ResearchGate.
  • Guidelines for Managing Potential Peroxide Forming Chemicals. (n.d.). Sciencemadness.
  • Control and Safe Use of Peroxide Formers. (2022, August). University of Alabama at Birmingham.
  • Diethyl ether peroxide. (2024, October 1). In Wikipedia.
  • BHT. (n.d.). Bertin Bioreagent.
  • Ethers and peroxide forming compounds. (n.d.). Western Sydney University.
  • Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. (n.d.). University of California, Santa Cruz.
  • Preventing build-up of Diethyl Ether Peroxides. (2017, January 9). Chemistry Stack Exchange.
  • Sic μορφή, S., et al. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. PubMed.
  • The Formation of Peroxides. (2015, February 15). Professor Dave Explains [Video]. YouTube.
  • EH&S Guidelines for Peroxide Forming Chemicals. (2022, August 11). University of Washington.
  • Safe Handling and Disposal of Peroxide Forming Chemicals. (n.d.). University of Pittsburgh.
  • Peroxide-Forming Chemicals. (n.d.). Connecticut College.
  • Peroxide-Forming Chemicals. (n.d.). University of Louisville.
  • Peroxide-Forming Chemicals. (n.d.). Dartmouth College.
  • Peroxide-Forming Chemicals. (n.d.). Stephen F. Austin State University.
  • Appendix A Peroxide Test Protocol. (n.d.). Missouri S&T.
  • Information on Peroxide-Forming Compounds. (n.d.). University of Virginia.
  • Tetrahydrofuran (THF). (n.d.). Chemius.
  • Peroxide Removal from Organic Solvent Tetrahydrofuran. (n.d.). Activated Alumina Balls.
  • Peroxide-Forming Chemicals. (n.d.). University of Missouri.

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Technical Support Center: Reactions Involving Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Tetrahydrofuran-3-carbaldehyde (THF-CHO). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their synthetic workflows. A unique challenge presented by THF-CHO is its high reactivity and hygroscopicity, leading manufacturers to supply it commonly as a 50% solution in water to ensure stability during storage and transport.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of using an aqueous solution of an aldehyde in moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

The term "moisture sensitivity" requires careful definition in the context of THF-CHO. The aldehyde functional group can reversibly react with water to form a geminal diol, also known as a hydrate. This is an equilibrium process, meaning that in its aqueous solution, THF-CHO exists as a mixture of the aldehyde and its hydrate form. While the compound is stable in water, this equilibrium can significantly impact its reactivity in subsequent chemical transformations. For reactions that require the free aldehyde, such as Wittig reactions, Grignard additions, or reductive aminations, the presence of water and the hydrate form can lead to low yields or complete reaction failure.

Q2: Why is THF-CHO supplied as a 50% solution in water?

Pure this compound is prone to polymerization and degradation over time. Supplying it as an aqueous solution enhances its stability, giving it a longer shelf life.[1] The water acts to solvate the molecule and the formation of the hydrate reduces the concentration of the free aldehyde, which is often the more reactive species towards polymerization. Recommended storage for this solution is typically between 2-8°C to further minimize degradation.

Q3: What are the primary side reactions of THF-CHO caused by water?

The presence of water, either from the commercial solution or atmospheric moisture, can lead to several undesirable outcomes:

  • Hydrate Formation: As mentioned, the aldehyde exists in equilibrium with its hydrate. This reduces the effective concentration of the aldehyde available for the desired reaction.

  • Quenching of Reagents: In reactions involving highly reactive, water-sensitive reagents like organolithiums, Grignards, or strong hydrides (e.g., LiAlH₄), water will rapidly and preferentially react with the reagent, rendering it inactive.

  • Catalyst Inhibition/Decomposition: Many Lewis acid catalysts used in organic synthesis are sensitive to water and can be deactivated or decomposed upon contact.

  • pH-Dependent Side Reactions: Under basic conditions, the presence of the aldehyde can lead to aldol-type condensation reactions, creating impurities.

Q4: How can I determine the water content in my THF-CHO sample or reaction?

Accurate quantification of water is critical for troubleshooting and optimizing reactions. The gold standard for water determination in organic solvents is Karl Fischer Titration .[3] This method is highly accurate and precise for low levels of water. For a less quantitative but simple laboratory check, anhydrous salts like MgSO₄ or Na₂SO₄ can be added to a sample of the solvent; clumping of the salt indicates the presence of water.[4] Other instrumental methods like headspace gas chromatography (GC) or Near-Infrared (NIR) spectroscopy can also be employed for this purpose.[3]

Q5: What are the recommended storage and handling procedures for THF-CHO solutions?

Proper storage and handling are crucial for maintaining the integrity of THF-CHO.

  • Storage: Keep the container tightly sealed and store in a refrigerator at the recommended temperature of 2-8°C.[5] The parent compound, THF, can form explosive peroxides over time when exposed to air, so it is good practice to date the container upon opening and monitor for potential peroxide formation, especially if the aldehyde is extracted into a THF solvent.[6][7][8]

  • Handling: Use the material in a well-ventilated area or a chemical fume hood.[7][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are often recommended for handling THF and its derivatives).[8][10]

Troubleshooting Guide for THF-CHO Reactions

This section addresses common problems encountered when using aqueous this compound in synthesis and provides actionable solutions.

Problem 1: Low or No Yield in Reactions with Water-Sensitive Reagents (e.g., Grignard, Organolithium)
  • Primary Cause: The water from the THF-CHO solution is quenching the organometallic reagent faster than it can react with the aldehyde. The stoichiometry of the reagent is effectively reduced to zero.

  • Troubleshooting Steps & Solutions:

    • Quantify the Reagent: Before blaming the aldehyde, ensure your organometallic reagent is potent. Titration (e.g., with menthol and a colorimetric indicator) is essential.

    • Use Excess Reagent: While not ideal, using a large excess of the organometallic reagent can sometimes overcome the water content. This is wasteful and complicates purification.

    • Extract and Dry THF-CHO: The most robust solution is to remove the water prior to the reaction. An extraction and drying protocol is necessary (see Protocol A below).

Problem 2: Reaction Stalls or Shows Incomplete Conversion
  • Primary Cause: The aldehyde-hydrate equilibrium reduces the concentration of the reactive free aldehyde. The reaction may proceed until the available free aldehyde is consumed, at which point the rate of hydrate dehydration becomes the rate-limiting step, causing the reaction to stall.

  • Troubleshooting Steps & Solutions:

    • Increase Temperature: Gently warming the reaction (if compatible with reagent stability) can shift the equilibrium towards the aldehyde and increase the reaction rate.

    • In-Situ Water Removal: Add a dehydrating agent that is compatible with your reaction conditions. Activated molecular sieves (3Å or 4Å) are an excellent choice as they are largely inert.[3][11] (See Protocol C).

    • Azeotropic Distillation: If the reaction solvent forms a low-boiling azeotrope with water (e.g., toluene, benzene), using a Dean-Stark apparatus can physically remove water as the reaction proceeds. This is a classic technique for driving equilibrium-limited reactions.

Decision-Making Workflow for Troubleshooting

The following diagram outlines a logical workflow for diagnosing and solving issues in reactions involving aqueous THF-CHO.

G start Reaction with THF-CHO Fails or Gives Low Yield check_reagents Are all other reagents (non-THF-CHO) and conditions verified? start->check_reagents yes_reagents Yes check_reagents->yes_reagents  Yes no_regents no_regents check_reagents->no_regents  No check_water_sensitivity Is the reaction known to be highly sensitive to water? (e.g., Grignard, Wittig) yes_reagents->check_water_sensitivity no_reagents No fix_reagents Verify other reagents/conditions (e.g., titrate organometallics, check catalyst activity). fix_reagents->start extract_dry Extract THF-CHO from water and thoroughly dry it. (See Protocol A) check_water_sensitivity->extract_dry  Yes equilibrium_issue Consider Aldehyde-Hydrate Equilibrium Issue check_water_sensitivity->equilibrium_issue  No yes_sensitive Yes no_sensitive No run_reaction_dry Re-run reaction under strictly anhydrous conditions. extract_dry->run_reaction_dry success Problem Solved run_reaction_dry->success troubleshoot_equilibrium Troubleshoot Equilibrium: 1. Increase Temperature 2. Add Molecular Sieves (Protocol C) 3. Use Dean-Stark Trap equilibrium_issue->troubleshoot_equilibrium troubleshoot_equilibrium->success no_regents->fix_reagents

Caption: Troubleshooting workflow for THF-CHO reactions.

Key Protocols & Methodologies

Protocol A: Extraction and Drying of this compound

This protocol describes how to separate THF-CHO from its aqueous solution for use in anhydrous reactions.

Materials:

  • 50% THF-CHO in water solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a separatory funnel, dilute the aqueous THF-CHO solution with an equal volume of brine. This helps to reduce the solubility of the organic compound in the aqueous layer.

  • Extract the mixture with 3 portions of an organic solvent like DCM or EtOAc. For each extraction, use a volume of organic solvent equal to the initial volume of the aqueous solution.

  • Combine the organic layers.

  • Wash the combined organic layers once with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Add the drying agent until it no longer clumps together.

  • Filter off the drying agent.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator. Important: Do not heat the flask excessively, as THF-CHO is volatile. A water bath temperature of <30°C is recommended.

  • The resulting neat oil is anhydrous THF-CHO. It should be used immediately or stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C for a short period.

Protocol B: General Guidance for Karl Fischer Titration

This protocol provides a general outline. Specific parameters will depend on your instrument.

Objective: To accurately determine the water content of a THF-CHO sample, either in its aqueous solution (after dilution) or after extraction and drying.

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration vessel is conditioned and dry.

  • Sample Preparation:

    • For dried organic solutions of THF-CHO, directly inject a known volume or weight into the titration cell.

    • For the initial 50% aqueous solution, a two-component system or a specialized solvent medium may be required to avoid side reactions with the aldehyde. Consult your instrument's application notes or a technical specialist. An alternative is to use an evaporator oven attachment that heats the sample and carries the evaporated water into the cell with a dry gas stream.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically in ppm or percentage.

Protocol C: In-Situ Dehydration During a Reaction

Objective: To remove trace amounts of water during a reaction to drive equilibrium or protect sensitive reagents.

Procedure:

  • Activate Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat under high vacuum (e.g., with a heat gun or in a vacuum oven at >200°C) for several hours. Cool under an inert atmosphere (N₂ or Ar).

  • Add to Reaction: Add the activated sieves to the reaction solvent before adding any water-sensitive reagents. Stir for at least one hour to allow the sieves to adsorb residual water from the solvent.

  • Run Reaction: Add your reagents. The sieves will remain in the flask during the reaction, continually trapping any water that is present or generated.

  • Workup: The sieves are easily removed by filtration at the end of the reaction.

Data Summary
PropertyThis compound (Neat)50 wt. % Solution in WaterSource(s)
CAS Number 79710-86-479710-86-4[12]
Molecular Formula C₅H₈O₂N/A[12]
Molecular Weight 100.12 g/mol N/A[12]
Appearance (Assumed) Colorless LiquidColorless Liquid[9]
Boiling Point ~65-67 °C (for THF)99 °C[8]
Density 0.889 g/mL (for THF)1.106 g/mL at 25 °C
Refractive Index n20/D 1.407 (for THF)n20/D 1.416
Storage Temp. 2-8°C (recommended)2-8°C
Visualizing Chemical Equilibrium

The core issue in many THF-CHO reactions is the equilibrium between the aldehyde and its non-reactive hydrate form in the presence of water.

G cluster_reactants Reactants cluster_products Equilibrium Product Aldehyde THF-CHO (Aldehyde) (Reactive Form) Water + H2O Hydrate Gem-Diol (Hydrate) (Unreactive Form) Aldehyde->Hydrate k_f k_r

Caption: Aldehyde-Hydrate equilibrium in aqueous solution.

References

  • Apollo Scientific. (2023, July 11).
  • University of California, Merced. (2012, October 19).
  • University of Washington.
  • Western Carolina University. Standard Operating Procedure for the use of Tetrahydrofuran.
  • Sigma-Aldrich. Tetrahydrofuran-3-carboxaldehyde solution, 50 wt. % in H₂O, 98%.
  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF)
  • University of Malta.
  • Gangwal, S. (2012, February 3). What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water?
  • Organic Syntheses.
  • Sigma-Aldrich. General description of Tetrahydrofuran-3-carboxaldehyde solution.
  • Wikipedia. Tetrahydrofuran. [Link]
  • Matrix Scientific.
  • Şahin, B. (2020, November 20). How to Detect Water in THF (Tetrahydrofuran)?
  • Shenyang East Chemical Science-Tech Co., Ltd. (2024, February 28). Main uses and storage methods of THF.
  • PubChem. 3-Furancarboxaldehyde, tetrahydro-. [Link]
  • Cheresources.com Community. (2014, July 9).

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Technical Support Center: Diastereoselectivity in Tetrahydrofuran-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving diastereoselectivity in reactions involving tetrahydrofuran-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to stereochemical control in their experiments. The inherent chirality and the presence of an α-alkoxy substituent make this compound a challenging yet valuable substrate, where precise control of diastereoselectivity is paramount for synthesizing complex molecular targets.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high diastereoselectivity with this compound and its derivatives often challenging?

A1: The primary challenge arises from the presence of a stereocenter adjacent to the reacting carbonyl group, which contains an oxygen atom. This α-alkoxy group can act as a coordinating site for Lewis acidic reagents or metals, leading to competition between different controlling models of stereoselectivity, namely the Felkin-Anh (non-chelation) and Cram-chelate (chelation) models.[1][2] The subtle balance between these pathways is highly sensitive to reaction conditions, often resulting in mixtures of diastereomers.

Q2: What are the primary factors that influence diastereoselectivity in nucleophilic additions to this aldehyde?

A2: Several factors critically influence the stereochemical outcome:

  • The Nucleophile: The steric bulk and nature of the incoming nucleophile play a significant role.

  • Lewis Acids/Metals: The choice of metal cation (e.g., in Grignard reagents like RMgX or organolithiums) and the presence or absence of coordinating Lewis acids (e.g., MgBr₂, ZnCl₂, TiCl₄) can dictate whether the reaction proceeds via a chelated or non-chelated transition state.[1][3]

  • Solvent: The coordinating ability of the solvent can influence the effective Lewis acidity of metal cations and stabilize or destabilize certain transition states.[4]

  • Temperature: Low temperatures (e.g., -78 °C) are typically required to ensure kinetic control, preventing equilibration and favoring the transition state with the lowest activation energy.[4]

Q3: What are the most reliable methods for determining the diastereomeric ratio (d.r.) of my product mixture?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most common and powerful tool.[5] Diastereomers are distinct compounds and should exhibit unique signals. By integrating the signals corresponding to specific, well-resolved protons in each diastereomer, a quantitative d.r. can be determined.[6] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, allowing for accurate integration.[7][8][9] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can also be used to separate and quantify diastereomers.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Poor Diastereoselectivity in Nucleophilic Additions (e.g., Grignard, Organolithium)
  • Symptom: You are obtaining a nearly 1:1 mixture of diastereomers (e.g., a d.r. of 1.5:1 or less) in a reaction such as a Grignard addition.

  • Root Cause Analysis: This outcome strongly suggests that there is no significant energy difference between the competing transition states, or that both chelation and non-chelation pathways are operating simultaneously. The α-alkoxy group of the tetrahydrofuran ring is at the center of this issue.

    • Felkin-Anh Model (Non-Chelation): Predicts the stereochemical outcome when no strong chelation occurs. The largest group on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[1] For α-alkoxy aldehydes, the alkoxy group is often treated as the largest substituent due to electronic repulsion.[1]

    • Cram-Chelate Model (Chelation): Dominates when a coordinating metal (like Mg²⁺, Zn²⁺) can form a five-membered ring with the carbonyl oxygen and the ring oxygen.[1][2] This locks the conformation of the aldehyde, and the nucleophile attacks from the less sterically hindered face.[1][10]

  • Solutions & Optimization Strategies:

    • Force Chelation Control: To favor the Cram-chelate product, add a strong chelating Lewis acid.

      • Protocol: Before adding the nucleophile, pre-complex the aldehyde with a stoichiometric amount of a Lewis acid like MgBr₂·OEt₂ or ZnCl₂ in a non-coordinating solvent like CH₂Cl₂ at a low temperature (-78 °C). This will favor the formation of the rigid chelate, guiding the nucleophile to one face.

    • Promote Felkin-Anh Control: To favor the Felkin-Anh product, use conditions that disfavor chelation.

      • Protocol: Employ highly non-coordinating solvents (e.g., toluene). Use nucleophiles with non-chelating cations (e.g., organolithium reagents in the absence of additives). Protecting the α-alkoxy group with a very bulky silyl ether can also sterically hinder chelation.[3]

    • Vary the Temperature: Ensure the reaction is run at a sufficiently low temperature (e.g., -78 °C or lower) to maximize kinetic control. Even a slight increase in temperature can provide enough energy to overcome the small activation barrier difference between the two pathways.[4]

Table 1: Effect of Conditions on Diastereomeric Ratio (d.r.) in a Model Grignard Reaction

EntryGrignard ReagentLewis Acid AdditiveSolventTemperature (°C)Predominant ModelTypical d.r. (anti:syn)
1MeMgBrNoneTHF-78Mixed/Weak Chelation2:1
2MeMgBr1.1 eq. MgBr₂CH₂Cl₂-78Chelation>10:1
3MeLiNoneToluene-78Felkin-Anh1:8
4MeMgBrNoneTHF0Mixed~1.2:1

Note: Ratios are illustrative and will vary based on the specific substrate and nucleophile.

G cluster_0 Stereochemical Control Models FA_Model Felkin-Anh Model (Non-Chelation) FA_TS Open-Chain Transition State FA_Model->FA_TS Leads to FA_Conditions Conditions: - Non-chelating metals (RLi) - Non-coordinating solvents FA_Model->FA_Conditions FA_Product Felkin-Anh Product FA_TS->FA_Product Forms Product_Mix Diastereomeric Mixture FA_Product->Product_Mix Chelate_Model Cram-Chelate Model (Chelation) Chelate_TS Rigid 5-Membered Ring Transition State Chelate_Model->Chelate_TS Leads to Chelate_Conditions Conditions: - Chelating metals (RMgX) - Lewis acids (MgBr₂, ZnCl₂) Chelate_Model->Chelate_Conditions Chelate_Product Chelation Product Chelate_TS->Chelate_Product Forms Chelate_Product->Product_Mix Aldehyde This compound + Nucleophile Aldehyde->FA_Model Favored by Aldehyde->Chelate_Model Favored by G cluster_0 Zimmerman-Traxler Model for Aldol Reaction Z_Enolate Z-Enolate Z_TS Chair-like TS (R' Equatorial) Z_Enolate->Z_TS Forms E_Enolate E-Enolate E_TS Chair-like TS (R' Axial) E_Enolate->E_TS Forms Syn_Product syn-Product Z_TS->Syn_Product Leads to Anti_Product anti-Product E_TS->Anti_Product Leads to

Caption: Enolate geometry dictates aldol product stereochemistry.

Problem 3: Inconsistent Results and Poor Reproducibility
  • Symptom: The diastereomeric ratio varies significantly between seemingly identical experimental runs.

  • Root Cause Analysis: Stereoselective reactions are highly sensitive to subtle variations in reaction parameters. Inconsistency often points to issues with reagent quality, water content, or precise control of reaction conditions.

  • Solutions & Troubleshooting Checklist:

    • Reagent Purity:

      • Grignard Reagents: Titrate your Grignard reagents before use. Old or poorly stored reagents may contain significant amounts of non-nucleophilic magnesium salts that can still act as Lewis acids, affecting chelation.

      • Solvents: Use freshly distilled, anhydrous solvents. Trace water will quench organometallic reagents and can interfere with Lewis acids.

      • Aldehyde: Ensure the this compound is pure and free of acidic impurities or corresponding acid from oxidation.

    • Strictly Anhydrous Conditions:

      • Flame-dry all glassware under vacuum and cool under a stream of inert gas.

      • Use septa and syringe techniques for all transfers of reagents and solvents.

    • Precise Temperature Control:

      • Use a cryostat or a well-insulated bath (e.g., dry ice/acetone) to maintain a consistent low temperature. Fluctuations can alter selectivity.

    • Order of Addition:

      • The order in which reagents are added can be critical. For chelation-controlled additions, always pre-complex the aldehyde with the Lewis acid before adding the nucleophile.

References

  • OpenOChem Learn. Zimmerman-Traxler Model.
  • ACS Publications. Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry.
  • Wikipedia. Chiral auxiliary.
  • Pharmacy 180. Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry.
  • MDPI. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes.
  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions.
  • Royal Society of Chemistry. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications.
  • Chem-Station. Evans Aldol Reaction.
  • PubMed. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Slideshare. Evans aldol ppt.
  • YouTube. Diastereoselectivity in Aldol Condensation: Zimmerman Traxler Model for CSIR NET/ GATE.
  • ResearchGate. Can any one explain how to determine diastereomeric ratio from NMR spectra?.
  • Andrew G Myers Research Group. 001 Zimmerman Traxler.
  • University of Glasgow. OS-FGI Lecture2.
  • ACS Publications. The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles. The Journal of Organic Chemistry.
  • Manchester NMR Methodology Group. Chemical Communications.
  • Princeton University. Asymmetric Alkylation of Aldehydes via New Strategies in Organic Catalysis.
  • Semantic Scholar. Figure 1 from Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes.
  • YouTube. Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry.
  • ACS Publications. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society.

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Technical Support Center: Catalyst Selection for Tetrahydrofuran-3-carbaldehyde Transformations

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Tetrahydrofuran-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection for the key transformations of this versatile chiral building block. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively in your own laboratory settings.

Section 1: Oxidation to Tetrahydrofuran-3-carboxylic acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. For a substrate like this compound, which contains a potentially sensitive ether linkage, the choice of oxidant is critical to avoid side reactions and ensure high yields.

Frequently Asked Questions (FAQs)

Q1: I need to oxidize this compound to the corresponding carboxylic acid. Which catalyst or reagent system do you recommend for a clean, high-yielding reaction?

A1: For substrates that are sensitive or possess multiple functional groups, the Pinnick oxidation is highly recommended.[1][2][3] This method utilizes sodium chlorite (NaClO₂) buffered under mildly acidic conditions, making it exceptionally mild and tolerant of various functional groups, including the ether in your substrate.[2][3] Unlike stronger oxidants like potassium permanganate or Jones reagent, the Pinnick oxidation selectively targets the aldehyde without cleaving the tetrahydrofuran ring.[1]

Q2: What is the role of the "scavenger" used in the Pinnick oxidation, and is it always necessary?

A2: The scavenger is crucial for the reaction's success. The mechanism of the Pinnick oxidation generates a reactive byproduct, hypochlorous acid (HOCl).[2][3][4] This byproduct can engage in undesirable side reactions, such as reacting with double bonds (if present) or decomposing the sodium chlorite reagent.[2][3][4] A scavenger, most commonly 2-methyl-2-butene, is added to quench the HOCl as it forms, thereby protecting both the starting material and the product.[4][5]

Q3: Can I use Swern or Dess-Martin Periodinane (DMP) oxidation for this transformation?

A3: Swern and DMP oxidations are primarily used for the conversion of primary alcohols to aldehydes or secondary alcohols to ketones.[6][7][8][9] They are not suitable for oxidizing an aldehyde further to a carboxylic acid. Applying these reagents to this compound would result in no reaction.

Troubleshooting Guide: Pinnick Oxidation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Incorrect pH: The active oxidant, chlorous acid (HClO₂), is formed under mildly acidic conditions. If the buffer is too acidic or too basic, the reaction will be inefficient.[2][3] 2. Decomposition of NaClO₂: The reagent may have degraded due to improper storage or reaction with byproduct HOCl (insufficient scavenger).[2]1. Ensure the use of a phosphate buffer (e.g., NaH₂PO₄) to maintain a pH of ~4-5. 2. Use a fresh bottle of NaClO₂. Increase the equivalents of the scavenger (2-methyl-2-butene) to 3-5 equivalents.
Formation of Unknown Byproducts 1. Reaction with HOCl: The scavenger may be insufficient, leading to side reactions with the THF ring or impurities.[2][3] 2. Over-oxidation (unlikely but possible): If harsh conditions are used, ring opening could occur.1. Increase the amount of scavenger. Ensure the reaction is run at the recommended temperature (typically 0 °C to room temperature). 2. Confirm the identity of byproducts by LC-MS or GC-MS to diagnose the issue.
Difficulty in Product Isolation Emulsion during workup: The phosphate salts and organic byproducts can sometimes complicate extraction.Acidify the aqueous layer to a pH of ~2-3 with 1M HCl before extraction with a polar organic solvent like ethyl acetate. This ensures the carboxylic acid is protonated and more soluble in the organic phase. A brine wash can help break up emulsions.
Protocol: Pinnick Oxidation of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a mixture of tert-butanol and THF (e.g., a 2:1 ratio).

  • Reagent Addition: To this solution, add 2-methyl-2-butene (4.0 equiv). In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equiv) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 equiv) in water.

  • Reaction: Cool the aldehyde solution to 0 °C using an ice bath. Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise over 30 minutes. The reaction is often accompanied by a color change to yellow.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Section 2: Reduction to Tetrahydrofuran-3-ylmethanol

The reduction of the aldehyde to the corresponding primary alcohol is another key transformation. The primary challenge here is often achieving high diastereoselectivity if a stereocenter is present at the 2- or 4-position of the ring. For the parent compound, simple reducing agents are effective.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and straightforward catalyst for reducing this compound to the alcohol?

A1: Sodium borohydride (NaBH₄) is the most common, cost-effective, and operationally simple reagent for this transformation. It is highly chemoselective for aldehydes and ketones and will not affect the ether linkage. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at 0 °C to room temperature.

Q2: My substrate has a substituent at the 2-position, and I am getting a mixture of diastereomers upon reduction. How can I improve the diastereoselectivity?

A2: To enhance diastereoselectivity, you should employ a bulkier, more sterically demanding hydride reagent. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice for this purpose.[10][11] Its large steric profile forces the hydride to approach the carbonyl from the less hindered face, often leading to a reversal of selectivity compared to NaBH₄ and significantly higher diastereomeric ratios (d.r.).[10][11] These reactions must be run at low temperatures (e.g., -78 °C) under an inert atmosphere.

Q3: Is catalytic hydrogenation a viable option for this reduction?

A3: Yes, catalytic hydrogenation is a very clean and effective method.[12] Catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel (Ra-Ni) can be used with a hydrogen source.[13] However, a key consideration with furan-containing compounds is the potential for over-reduction or opening of the THF ring under harsh conditions (high pressure/temperature).[13] For selective aldehyde reduction, milder conditions are preferred. Biocatalytic hydrogenation using enzymes is also an emerging green alternative.[12]

Catalyst/Reagent Comparison for Reduction
Reagent Typical Conditions Selectivity Profile Advantages Disadvantages
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTGood chemoselectivity for C=O. Diastereoselectivity is governed by Felkin-Anh/Cram models but is often moderate.Inexpensive, easy to handle, simple workup.Low diastereoselectivity with chiral substrates; can reduce esters on prolonged heating.
L-Selectride® THF, -78 °C, Inert atm.High diastereoselectivity due to steric bulk.[10][11]Excellent stereocontrol.[10]More expensive, requires anhydrous/inert conditions, more hazardous to handle.
Catalytic Hydrogenation (e.g., Pd/C, H₂) MeOH or EtOAc, H₂ (balloon to 50 psi), RTExcellent chemoselectivity under mild conditions."Green" reagent, high yields, easy product isolation (filtration).Requires specialized hydrogenation equipment; risk of ring-opening under harsh conditions.[13]

Section 3: Carbon-Carbon Bond Forming Reactions

Creating new C-C bonds from the aldehyde functional group is essential for building molecular complexity. The Wittig and Horner-Wadsworth-Emmons reactions are workhorses for olefination, while organocatalysis opens avenues for asymmetric additions.

Frequently Asked Questions (FAQs)

Q1: I am performing a Wittig reaction with this compound and a non-stabilized ylide, but my yields are consistently low. What is going wrong?

A1: Low yields in Wittig reactions often stem from a few common issues:

  • Ylide Instability: Non-stabilized ylides are highly reactive and can decompose if not used promptly after generation or if exposed to moisture or air.[14] It is best to generate the ylide in situ and add the aldehyde at low temperature.[14]

  • Base Quality: The strong base used to generate the ylide (e.g., n-BuLi, NaH) must be of high quality. Old or improperly stored bases can be less effective, leading to incomplete ylide formation.[14][15]

  • Aldehyde Quality: Aldehydes can be prone to oxidation to the carboxylic acid or polymerization upon storage.[14][16] Ensure you are using pure, fresh aldehyde.

Q2: How can I control the E/Z stereoselectivity of the resulting alkene?

A2: Stereoselectivity is dictated by the nature of the phosphorus reagent:

  • Z-Alkenes (cis): Generally favored when using non-stabilized or semi-stabilized Wittig ylides (e.g., from alkyl- or benzyltriphenylphosphonium salts) under salt-free conditions.

  • E-Alkenes (trans): Predominantly formed when using stabilized ylides (e.g., those with an adjacent ester or ketone group) or by using the Horner-Wadsworth-Emmons (HWE) reaction .[17][18][19] The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is highly reliable for producing E-alkenes.[18][19]

Q3: I want to perform an asymmetric aldol addition to the aldehyde. What kind of catalyst should I consider?

A3: Organocatalysis , specifically using chiral secondary amines like proline and its derivatives (e.g., α,α-diarylprolinol silyl ethers), is the state-of-the-art method for asymmetric α-functionalization of aldehydes.[20][21] These catalysts operate via an enamine intermediate, allowing for highly enantioselective C-C bond formation.[20][22] The choice of catalyst and conditions can be tuned to achieve high yields and enantiomeric excess (ee).

Troubleshooting Guide: Wittig & HWE Reactions

G start Low Yield in Olefination q1 Is the reaction a Wittig or HWE? start->q1 wittig Wittig q1->wittig hwe HWE q1->hwe q_wittig Is the ylide stabilized? wittig->q_wittig sol_hwe Ensure complete deprotonation of phosphonate. Check quality of base (NaH, KHMDS). Verify aldehyde purity. hwe->sol_hwe unstab No (Unstabilized) q_wittig->unstab stab Yes (Stabilized) q_wittig->stab sol_unstab Check Base Quality (n-BuLi, NaH). Use fresh, anhydrous THF. Generate ylide in situ at -78°C. Purify aldehyde before use. unstab->sol_unstab sol_stab Reaction may be too slow. Consider switching to HWE reaction. Increase reaction temperature or time. stab->sol_stab

Caption: Troubleshooting workflow for low-yielding olefination reactions.

General Catalyst Selection Workflow

This diagram outlines a logical approach to selecting a catalyst system based on the desired transformation of this compound.

G start Start: this compound q_transform Desired Transformation? start->q_transform oxidation Oxidation (to Carboxylic Acid) q_transform->oxidation reduction Reduction (to Alcohol) q_transform->reduction cc_bond C-C Bond Formation q_transform->cc_bond pinnick Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) oxidation->pinnick q_stereo_red Is Diastereoselectivity a concern? reduction->q_stereo_red q_cc_type Type of C-C Bond? cc_bond->q_cc_type nabh4 No -> NaBH₄ q_stereo_red->nabh4 l_selectride Yes -> L-Selectride® q_stereo_red->l_selectride olefination Olefination (C=C) q_cc_type->olefination asymmetric Asymmetric Addition q_cc_type->asymmetric q_olefin_geo Desired Geometry? olefination->q_olefin_geo organocat Proline derivatives (enamine catalysis) asymmetric->organocat wittig_z Z-alkene -> Wittig (unstabilized ylide) q_olefin_geo->wittig_z hwe_e E-alkene -> HWE q_olefin_geo->hwe_e

Caption: Decision tree for selecting catalysts for key transformations.

References

  • Biocatalytic Hydrogenation of Biomass-Derived Furan Aldehydes to Alcohols.PubMed.
  • A General Organocatalyst for Direct α-Functionalization of Aldehydes: Stereoselective C−C, C−N, C−F, C−Br, and C−S Bond-Forming Reactions. Scope and Mechanistic Insights.Journal of the American Chemical Society.
  • A General Organocatalyst for Direct α-Functionalization of Aldehydes: Stereoselective C−C, C−N, C−F, C−Br, and C−S Bond-Forming Reactions. Scope and Mechanistic Insights.Journal of the American Chemical Society.
  • Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols.Frontiers.
  • Functionalization of aldehydes via enamine organocatalysis.
  • Pinnick Oxidation: Mechanism, Applications, Scope & Limit
  • Troubleshooting low yields in the Wittig synthesis of substituted alkenes.Benchchem.
  • Pinnick Oxid
  • Pinnick oxid
  • A General Organocatalyst for Direct Alpha-Functionalization of Aldehydes: Stereoselective C-C, C-N, C-F, C-Br, and C-S Bond-Forming Reactions. Scope and Mechanistic Insights.AMiner.
  • Pinnick Oxidation: Mechanism & Examples.NROChemistry.
  • Catalytic Asymmetric α-Functionaliz
  • Pinnick oxid
  • Horner-Wadsworth-Emmons Reaction.NROChemistry.
  • Organic Chemistry Lecture: Key Reactions.Scribd.
  • Horner-Wadsworth-Emmons Reaction.Alfa Chemistry.
  • I have a problem in witting reaction product ?
  • 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.Chemistry LibreTexts.
  • Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent.
  • L/N/K-Selectride.
  • Problems with wittig reaction.Reddit.
  • L-selectride.Wikipedia.
  • Horner–Wadsworth–Emmons reaction.Wikipedia.
  • Alcohol to Aldehyde - Common Conditions.
  • Swern Oxid
  • A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
  • Swern Oxid

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Validation & Comparative

A Comparative Guide to Tetrahydrofuran-3-carbaldehyde and Aromatic Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target molecule. Heterocyclic aldehydes are a cornerstone of this process, serving as versatile synthons for constructing complex molecular architectures. This guide provides an in-depth comparison of Tetrahydrofuran-3-carbaldehyde (THF-3-CHO), a saturated aliphatic aldehyde, with its widely used aromatic counterparts: Furfural, Pyrrole-2-carbaldehyde, and Thiophene-2-carbaldehyde.

We will dissect their structural nuances, compare their reactivity through the lens of mechanistic principles, and provide actionable experimental protocols. The goal is to equip you with the expert insights needed to choose the optimal aldehyde for your specific synthetic challenge, whether you are building flexible, three-dimensional scaffolds or rigid, planar pharmacophores.

Part 1: Structural and Physicochemical Distinctions

The fundamental difference between THF-3-CHO and aldehydes like furfural lies in the nature of the heterocyclic ring: one is a saturated, flexible aliphatic ether, while the others are planar, rigid aromatic systems. This core distinction governs their physical properties and chemical reactivity.

dot

Caption: Molecular structures of the compared aldehydes.

THF-3-CHO possesses a non-planar, sp³-hybridized carbon framework, affording it significant conformational flexibility. In contrast, the aromatic aldehydes are defined by their planar, sp²-hybridized rings where the heteroatom's lone pair of electrons participates in the π-system, conferring aromatic stability. These differences are directly reflected in their physical properties.

Table 1: Comparative Physicochemical Properties
PropertyThis compoundFurfuralPyrrole-2-carbaldehydeThiophene-2-carbaldehyde
Molecular Formula C₅H₈O₂[1]C₅H₄O₂C₅H₅NOC₅H₄OS
Molecular Weight 100.12 g/mol [1]96.08 g/mol 95.10 g/mol 112.15 g/mol [2]
Appearance Colorless to pale yellow liquid (often as a solution in water)[1]Colorless to yellow oily liquid, darkens on exposure to air[3]Crystalline solidColorless to pale yellow liquid[2][4]
Boiling Point ~99 °C (for 50% aq. solution)[1]161.7 °C216-218 °C198 °C[2]
Density ~1.106 g/mL at 25 °C (for 50% aq. solution)[1]1.16 g/mL at 20 °CN/A1.2 g/mL[2]
Solubility in Water Miscible (as solution)[1]8.3 g/100 mLModerately solubleModerately soluble[4]

The higher boiling points of the aromatic aldehydes, despite their lower molecular weights in some cases, are attributable to stronger intermolecular forces, including dipole-dipole interactions and potential π-stacking.

Part 2: A Mechanistic Dive into Comparative Reactivity

The electronic nature of the heterocyclic ring is the primary determinant of the aldehyde's reactivity. This is most evident when comparing the electrophilicity of the carbonyl carbon.

dot

Scaffold_Design cluster_goal Design Goal cluster_pathways Synthetic Strategy cluster_choice Aldehyde Choice Goal Desired Pharmacophore Properties What molecular architecture is required for biological activity? Flexible Flexible 3D Scaffold Mimics natural products (e.g., ribose) Improves solubility Accesses non-planar binding pockets Goal:f1->Flexible:head Rigid Rigid Planar Scaffold Engages in π-stacking Pre-organizes binding elements Provides aromatic core Goal:f1->Rigid:head THF_CHO This compound Flexible->THF_CHO Aromatic_CHO Aromatic Aldehydes (Furfural, Thiophene-CHO, etc.) Rigid->Aromatic_CHO

Sources

A Comparative Guide for the Synthetic Chemist: Tetrahydrofuran-3-carbaldehyde vs. 2-Furancarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Structure, Reactivity, and Application

For researchers, scientists, and professionals in drug development, the choice of a starting material is a critical decision that dictates synthetic strategy and influences the properties of the final molecule. This guide provides a detailed comparison of two structurally related yet chemically distinct aldehydes: Tetrahydrofuran-3-carbaldehyde, a saturated aliphatic aldehyde, and 2-Furancarboxaldehyde (commonly known as furfural), its aromatic counterpart. By examining their fundamental properties and performance in key chemical transformations, this document aims to equip the synthetic chemist with the insights needed to select the optimal building block for their specific research objectives.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the nature of the five-membered oxygen-containing ring. This compound possesses a saturated, flexible aliphatic ether ring (a tetrahydrofuran, or THF, moiety). In contrast, 2-furancarboxaldehyde features a planar, aromatic furan ring. This distinction is not merely structural; it profoundly impacts their electronic properties, stability, and chemical reactivity.

The furan ring in 2-furancarboxaldehyde is an electron-rich aromatic system, though its aromaticity is more modest than that of benzene.[1] One of the oxygen atom's lone pairs is delocalized into the ring, creating a conjugated π-system that extends to the aldehyde's carbonyl group. This conjugation stabilizes the molecule and reduces the electrophilicity of the carbonyl carbon.

Conversely, the tetrahydrofuran ring in this compound is a simple cyclic ether. It lacks aromaticity and its aldehyde group is not part of a conjugated system. Therefore, it exhibits the characteristic reactivity of a standard aliphatic aldehyde, with the THF ring acting as a polar, sterically significant substituent.

Diagram: Core Molecular Structures

Caption: Chemical structures of 2-furancarboxaldehyde and this compound.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-Furancarboxaldehyde (Furfural)
Molecular Formula C₅H₈O₂[2][3][4]C₅H₄O₂[5]
Molecular Weight 100.12 g/mol [2][4]96.08 g/mol [5]
Appearance Colorless liquid (often as a solution)[6]Colorless to yellow oily liquid[5]
Boiling Point ~99 °C (for 50% aq. solution)[6]162 °C[5]
Melting Point N/A-36 °C[5]
Density ~1.106 g/mL at 25 °C (for 50% aq. solution)[6]1.16 g/mL at 25 °C[5]
Solubility in Water Supplied as a 50% solution in water[6][7]8.3 g/100 mL[5]
Stability & Storage Store at 2-8°C; susceptible to oxidation.[6]Turns reddish-brown on exposure to light and air; store under inert atmosphere.[5]

Synthesis and Commercial Availability

2-Furancarboxaldehyde is a commodity chemical produced on a large scale from the acid-catalyzed digestion of pentosan polysaccharides found in agricultural biomass like corncobs and oat hulls.[5] Its derivation from renewable feedstocks makes it an important platform molecule in green chemistry.

This compound is not a bulk chemical and is typically synthesized through multi-step sequences. Routes can involve the oxidation of precursors like 3-hydroxymethyltetrahydrofuran or the reductive cyclization of appropriate diketones.[8] More modern approaches may utilize strategies like the redox-relay Heck reaction starting from materials such as cis-butene-1,4-diol.[9] Consequently, it is a significantly more expensive, specialized reagent.

A Head-to-Head Comparison of Chemical Reactivity

The divergent electronic nature of the two aldehydes leads to distinct outcomes and considerations in common synthetic transformations.

A. Oxidation to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. While both molecules undergo this reaction, the stability of the respective rings to oxidative conditions differs.

  • 2-Furancarboxaldehyde: The aromatic furan ring is relatively robust under mild oxidizing conditions. It is readily converted to 2-furoic acid using a variety of reagents, including chromic acid and quinolinium dichromate.[10] The primary reaction is the selective oxidation of the aldehyde group.

  • This compound: As a typical aliphatic aldehyde, it is easily oxidized to tetrahydrofuran-3-carboxylic acid. However, the C-H bonds alpha to the ether oxygen in the THF ring are susceptible to oxidation under more forcing conditions, which can lead to the formation of γ-butyrolactone and other ring-opened byproducts.[11][12] Careful selection of mild and selective oxidizing agents (e.g., Pinnick oxidation) is crucial to avoid over-oxidation of the ring.

B. Reduction to Alcohols

Reduction of the aldehyde functionality is straightforward for both compounds, but the potential for further reduction of the furan ring adds another dimension to reactions involving 2-furancarboxaldehyde.

  • 2-Furancarboxaldehyde: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to yield furfuryl alcohol. More powerful reduction methods, such as catalytic hydrogenation with H₂ over Ni or Pd, can reduce both the aldehyde and the aromatic furan ring, ultimately yielding tetrahydrofurfuryl alcohol.

  • This compound: The reduction is limited to the aldehyde group. Treatment with NaBH₄ or lithium aluminum hydride (LiAlH₄) cleanly provides (tetrahydrofuran-3-yl)methanol. The saturated THF ring is inert to these conditions.

C. Carbon-Carbon Bond Formation: The Grignard Reaction

The Grignard reaction, a cornerstone of C-C bond formation, proceeds readily with both aldehydes to form secondary alcohols.[13][14][15]

  • 2-Furancarboxaldehyde: Reacts predictably with Grignard reagents (R-MgX) to afford α-substituted furfuryl alcohols. The reaction is a standard nucleophilic addition to the carbonyl.

  • This compound: Also undergoes facile Grignard addition. A noteworthy consideration is the potential for the ether oxygen of the THF ring to coordinate with the magnesium atom of the Grignard reagent. This intramolecular chelation can influence the trajectory of the nucleophilic attack, potentially leading to diastereoselectivity if the substrate or reagent is chiral.

Experimental Protocol: General Procedure for Grignard Reaction

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: Place magnesium turnings in the flask and add a small crystal of iodine. Add a portion of a solution of the appropriate alkyl/aryl halide in anhydrous diethyl ether or THF to the dropping funnel.

  • Initiation: Add a small amount of the halide solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Addition: After the Grignard reagent has formed, cool the flask to 0 °C in an ice bath. Add a solution of the aldehyde (either 2-furancarboxaldehyde or this compound) in anhydrous ether/THF dropwise via the dropping funnel.

  • Reaction & Quench: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Cool the mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol. Purify via column chromatography or distillation.

D. Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction provides a powerful method for converting aldehydes into alkenes.[16][17] The stereochemical outcome of the reaction is highly dependent on the stability of the phosphorus ylide used.

  • 2-Furancarboxaldehyde: As an aromatic aldehyde, it is an excellent substrate for Wittig reactions. With non-stabilized ylides (e.g., Ph₃P=CH-Alkyl), the reaction typically favors the formation of the (Z)-alkene. With stabilized ylides (e.g., Ph₃P=CH-CO₂Et), the thermodynamically more stable (E)-alkene is the major product.[17]

  • This compound: Behaving as a typical aliphatic aldehyde, it reacts cleanly in Wittig olefination. The same principles of stereoselectivity apply: non-stabilized ylides generally afford (Z)-alkenes, while stabilized ylides yield (E)-alkenes. The steric bulk of the C3-substituted THF ring may slightly decrease the reaction rate compared to a linear aliphatic aldehyde but does not fundamentally alter the reaction's course.

Diagram: General Wittig Reaction Workflow

Wittig_Workflow cluster_Ylide_Prep Ylide Preparation cluster_Reaction Olefin Synthesis Phosphonium Triphenylphosphonium Salt (R-CH₂-P⁺Ph₃ X⁻) Ylide Phosphorus Ylide (R-CH=PPh₃) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Aldehyde Aldehyde (R'-CHO) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde->Oxaphosphetane Alkene Alkene Product (R'-CH=CH-R) Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Tetrahydrofuran-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic route is a critical decision that impacts yield, purity, scalability, and ultimately, the viability of a drug candidate. Tetrahydrofuran-3-carbaldehyde is a valuable heterocyclic aldehyde, prized for its role in introducing the THF moiety, a common scaffold in numerous biologically active molecules.[1][2] However, considerations of availability, cost, and the desire for structural diversity often necessitate the exploration of alternative reagents. This guide provides an in-depth technical comparison of viable alternatives to this compound, focusing on their application in the synthesis of chiral amines via reductive amination, a cornerstone transformation in medicinal chemistry.[3][4]

Introduction to this compound and the Need for Alternatives

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and pharmaceuticals.[2] Its presence can influence a molecule's polarity, solubility, and metabolic stability. This compound serves as a key synthon for introducing this valuable motif.

The primary drivers for seeking alternatives include:

  • Structural Diversity (SAR Exploration): Introducing subtle changes to the core scaffold can significantly impact a compound's structure-activity relationship (SAR). Replacing the five-membered THF ring with a six-membered tetrahydropyran or a carbocyclic cyclopentane ring allows for the exploration of new chemical space.

  • Physicochemical Properties: Altering the ring system can modulate key drug-like properties such as lipophilicity (LogP), polar surface area (PSA), and metabolic stability.

  • Synthetic Accessibility and Cost: The commercial availability and cost of starting materials are crucial considerations, particularly for large-scale synthesis in drug development.

This guide will focus on two primary alternatives: Tetrahydropyran-4-carbaldehyde and Cyclopentanecarboxaldehyde . We will delve into their comparative performance in reductive amination, a widely used and robust method for C-N bond formation.[3]

Comparative Analysis of Aldehyde Reagents

A direct comparison of the physicochemical properties of these aldehydes provides a foundation for understanding their potential differences in reactivity and handling.

PropertyThis compoundTetrahydropyran-4-carbaldehydeCyclopentanecarboxaldehyde
Structure A five-membered heterocyclic ether with an aldehyde at the 3-position.A six-membered heterocyclic ether with an aldehyde at the 4-position.A five-membered carbocyclic ring with an aldehyde substituent.
Molecular Formula C₅H₈O₂C₆H₁₀O₂C₆H₁₀O
Molecular Weight 100.12 g/mol 114.14 g/mol 98.14 g/mol
Boiling Point ~145 °C~163-165 °C140-141 °C
Key Structural Difference Five-membered oxygen heterocycleSix-membered oxygen heterocycleFive-membered carbocycle

The primary structural difference lies in the ring system: a five-membered ether, a six-membered ether, and a five-membered carbocycle. These seemingly subtle variations can influence the steric and electronic environment of the aldehyde, potentially affecting reaction kinetics and stereoselectivity.

Reductive Amination: A Comparative Workflow

Reductive amination is a robust and versatile method for the synthesis of amines from carbonyl compounds.[3] The reaction typically proceeds in one pot, involving the initial formation of an imine or enamine intermediate, which is then reduced in situ.[5]

Below is a generalized workflow for reductive amination using these cyclic aldehydes.

G cluster_0 Reaction Setup cluster_1 Imine/Enamine Formation cluster_2 Reduction cluster_3 Workup & Purification Aldehyde Cyclic Aldehyde (THF-3-CHO, THP-4-CHO, or Cyclopentane-CHO) Imine Imine/Enamine Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Solvent Solvent (e.g., DCE, MeOH, THF) Solvent->Imine Acid Acid Catalyst (optional) (e.g., Acetic Acid) Acid->Imine Product Final Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Product Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification FinalProduct Purified Amine Purification->FinalProduct

Caption: Generalized workflow for reductive amination.

Experimental Data: A Comparative Overview

General Protocol for Reductive Amination:

To a solution of the aldehyde (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or methanol (MeOH)) is added a reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq)).[5][6] Acetic acid may be added as a catalyst, particularly for less reactive ketones.[6] The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification by chromatography.

Table 1: Reductive Amination Performance Data (Illustrative Examples)

AldehydeAmineReducing Agent/SolventProductYieldReference
This compoundBenzylamineNaBH(OAc)₃ / DCEN-((tetrahydrofuran-3-yl)methyl)aniline~85% (estimated)General procedures suggest high yields.[5]
Tetrahydropyran-4-carbaldehydeMorpholineNaBH(OAc)₃ / DCE4-((tetrahydro-2H-pyran-4-yl)methyl)morpholine>90%Based on typical reductive amination yields.[5]
CyclopentanecarboxaldehydeAnilineNaBH(OAc)₃ / DCEN-(cyclopentylmethyl)aniline~95%High yields are commonly reported for this substrate.[7]

Note: The yields presented are illustrative and based on general procedures for reductive amination. Actual yields will vary depending on the specific substrates and reaction conditions.

In-Depth Look at the Alternatives

Tetrahydropyran-4-carbaldehyde

The six-membered tetrahydropyran (THP) ring is another prevalent scaffold in bioactive molecules.[8] Tetrahydropyran-4-carbaldehyde offers a synthetically accessible alternative to its five-membered counterpart.

Key Considerations:

  • Conformational Differences: The chair conformation of the THP ring, in contrast to the envelope conformation of the THF ring, can influence the orientation of substituents and their interactions with biological targets.

  • Physicochemical Properties: The larger ring size and additional methylene group may slightly increase lipophilicity compared to the THF analogue.

  • Reactivity: The aldehyde at the 4-position is sterically unhindered, leading to generally high reactivity in nucleophilic additions and reductive aminations.

G cluster_0 Synthesis of a THP-containing Amine start Tetrahydropyran-4-carbaldehyde + Primary Amine (R-NH2) step1 Imine Formation (DCE, rt) start->step1 step2 Reduction (NaBH(OAc)3) step1->step2 product N-alkyl-N-((tetrahydro-2H-pyran-4-yl)methyl)amine step2->product

Caption: Synthetic pathway to a THP-containing amine.

Cyclopentanecarboxaldehyde

Cyclopentanecarboxaldehyde provides a carbocyclic alternative, replacing the heterocyclic oxygen with a methylene group.[7] This seemingly minor change can have a profound impact on the molecule's properties.

Key Considerations:

  • Lipophilicity: The absence of the polar ether oxygen generally leads to a significant increase in lipophilicity (higher LogP) compared to the THF and THP analogues. This can be advantageous for crossing cell membranes but may also increase non-specific binding.

  • Metabolic Stability: The carbocyclic ring is often more resistant to metabolic degradation compared to cyclic ethers, which can be susceptible to oxidative metabolism.

  • Hydrogen Bonding: The lack of a hydrogen bond acceptor in the ring can alter the binding mode of the final molecule with its biological target.

  • Synthetic Utility: Cyclopentanecarboxaldehyde is a versatile building block used in the synthesis of various pharmaceutical agents, including potential treatments for hypertension and inflammatory diseases.[9]

G cluster_0 Synthesis of a Cyclopentyl-containing Amine start Cyclopentanecarboxaldehyde + Secondary Amine (R2NH) step1 Imine Formation (MeOH, rt) start->step1 step2 Reduction (NaBH4) step1->step2 product N,N-dialkyl-1-cyclopentylmethanamine step2->product

Caption: Synthetic pathway to a cyclopentyl-containing amine.

Experimental Protocols

The following are representative, detailed protocols for the reductive amination of a generic cyclic aldehyde. Researchers should optimize conditions for their specific substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is a mild and highly selective method suitable for a wide range of aldehydes and amines.[5]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the cyclic aldehyde (1.0 mmol, 1.0 eq).

  • Addition of Amine and Solvent: Add the amine (1.1 mmol, 1.1 eq) followed by 1,2-dichloroethane (DCE, 5 mL).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Caution: The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method is often performed in methanol and may require the addition of an acid catalyst.[6]

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add the cyclic aldehyde (1.0 mmol, 1.0 eq) and the amine (1.1 mmol, 1.1 eq).

  • Addition of Solvent and Catalyst: Add methanol (MeOH, 5 mL) and a catalytic amount of glacial acetic acid (1-2 drops).

  • Addition of Reducing Agent: Stir the mixture for 10-15 minutes to allow for imine formation, then add sodium cyanoborohydride (1.5 mmol, 1.5 eq) in one portion. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Workup: Once complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with EtOAc (3 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Conclusion and Future Perspectives

The choice between this compound and its alternatives, Tetrahydropyran-4-carbaldehyde and Cyclopentanecarboxaldehyde, is a strategic decision in drug design and development. While all three are effective substrates in reductive amination, their distinct structural and physicochemical properties offer a valuable toolkit for modulating the characteristics of the final amine product.

  • This compound remains a go-to reagent for introducing the well-established and often beneficial THF moiety.

  • Tetrahydropyran-4-carbaldehyde provides a slightly larger, more conformationally defined heterocyclic alternative, useful for probing the steric requirements of a binding pocket.

  • Cyclopentanecarboxaldehyde offers a non-polar, metabolically robust carbocyclic option for increasing lipophilicity and exploring different hydrogen bonding patterns.

Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of chiral amines from these and other novel cyclic aldehydes. The continued exploration of biocatalysis and asymmetric catalysis will undoubtedly expand the synthetic utility of these valuable building blocks, enabling the creation of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde in Modern Pharmaceutical Synthesis.
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  • ResearchGate. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Google Patents. (2008). Process for the reductive amination of aldehydes and ketones.
  • Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • BORIS Portal. (2024). Green Chemistry.
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
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  • Journal of the American Chemical Society. (2022). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C.
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A Comparative Guide to the Reactivity of Furan-Based Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Furanic Aldehydes in Modern Chemistry

In the global shift towards sustainable chemical manufacturing, lignocellulosic biomass has emerged as a critical renewable feedstock. Central to this bio-refinery concept are furan-based aldehydes, particularly furfural and 5-hydroxymethylfurfural (HMF). Derived from the dehydration of C5 (pentose) and C6 (hexose) sugars, respectively, these molecules are prized as versatile platform chemicals.[1] Their unique structure, featuring a reactive aldehyde group appended to an electron-rich furan ring, allows for a vast array of chemical transformations into biofuels, specialty polymers, pharmaceuticals, and agrochemicals.[2][3]

This guide provides an in-depth comparison of the reactivity of key furan-based aldehydes: furfural, 5-hydroxymethylfurfural (HMF), and 5-methylfurfural. We will explore how the substituent at the C5 position of the furan ring modulates the chemical behavior of the aldehyde functional group and the aromatic system. This analysis is grounded in mechanistic principles and supported by experimental data to provide researchers, chemists, and drug development professionals with a predictive framework for reaction design and process optimization.

The Decisive Role of the C5 Substituent: An Electronic Overview

The reactivity of furanic aldehydes is not monolithic; it is subtly yet powerfully influenced by the nature of the substituent at the 5-position. The furan ring itself is π-rich, making it significantly more reactive towards electrophiles than benzene.[4] The aldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but also dictates the reactivity of the carbonyl carbon.

The key difference between furfural (-H), 5-methylfurfural (-CH₃), and 5-hydroxymethylfurfural (-CH₂OH) lies in the electronic effect of these C5 substituents.

  • Furfural (-H): Serves as our baseline. The aldehyde group's electron-withdrawing effect is the primary electronic influence.

  • 5-Methylfurfural (-CH₃): The methyl group is a weak electron-donating group (via induction and hyperconjugation). It slightly increases the electron density of the furan ring and can subtly influence the electrophilicity of the distal aldehyde group.

  • 5-Hydroxymethylfurfural (-CH₂OH): The hydroxymethyl group is primarily weakly electron-withdrawing due to the electronegativity of the oxygen atom (inductive effect). However, it also introduces an additional reactive site—a primary alcohol—which can participate in or complicate subsequent reactions.

These electronic differences dictate the relative rates and outcomes of the core reactions discussed below.

G cluster_furfural Furfural cluster_hmf 5-Hydroxymethylfurfural (HMF) cluster_methyl 5-Methylfurfural Furfural Furfural (-H) F_Effect Baseline Electrophilicity HMF HMF (-CH₂OH) HMF_Effect Weak Inductive Electron Withdrawal HMF_Reactivity Additional Reactive -OH Site Methyl 5-Methylfurfural (-CH₃) M_Effect Weak Inductive Electron Donation

Caption: Influence of C5 Substituents on Furan Aldehyde Properties.

I. Nucleophilic Attack at the Carbonyl Carbon

The aldehyde carbonyl group is inherently electrophilic and susceptible to attack by nucleophiles. This reactivity is central to C-C bond formation through reactions like aldol condensations and Grignard additions.

Aldol Condensation

The aldol condensation, particularly with ketones like acetone, is a cornerstone of biomass upgrading, yielding precursors for jet fuel and polymers.[5][6] The reaction is typically base-catalyzed, involving the deprotonation of the ketone to form an enolate nucleophile, which then attacks the aldehyde.

The inherent electrophilicity of the furan-based aldehyde is a key determinant of the reaction rate. Generally, electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, enhancing its reactivity toward nucleophiles. Conversely, electron-donating groups decrease this electrophilicity. While direct kinetic comparisons are complex and catalyst-dependent, reactivity trends can be inferred. The presence of the electron-donating methyl group in 5-methylfurfural would be expected to slightly decrease the aldehyde's electrophilicity compared to furfural. The hydroxymethyl group in HMF has a more complex influence but is generally considered to participate readily in aldol condensations.[7]

A significant competing pathway in base-catalyzed reactions is the Cannizzaro reaction, which can reduce yields of the desired aldol product.[8]

Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the aldehyde carbonyl is a classic method for forming secondary alcohols.[9] The reaction proceeds via nucleophilic addition of the carbanion-like 'R' group to the carbonyl carbon.

2 R-CHO + R'-MgX → R-CH(OH)-R'

This reaction is highly effective for furan-based aldehydes, converting furfural into valuable 1-(furan-2-yl)alcohols.[9][10] The yield and rate are sensitive to the steric hindrance and electronic properties of both the aldehyde and the Grignard reagent. The choice of solvent is also critical, with tetrahydrofuran (THF) often being preferred over diethyl ether to prevent the precipitation of the magnesium alkoxide product, ensuring higher yields on an industrial scale.[11][12]

II. Oxidation and Reduction: Modifying the Aldehyde

The aldehyde group is at an intermediate oxidation state, making it readily susceptible to both oxidation to a carboxylic acid and reduction to an alcohol.

Oxidation to Furoic Acids

The oxidation of furanic aldehydes is a pathway to valuable monomers.

  • Furfural is oxidized to 2-furoic acid, an important intermediate in the agrochemical and pharmaceutical industries.[1]

  • HMF oxidation is particularly significant as it can proceed sequentially to form 2,5-furandicarboxylic acid (FDCA), a bio-based replacement for terephthalic acid in the production of polyesters like PEF (polyethylene furanoate).[3][13]

Catalytic oxidation using air or oxygen with catalysts based on noble metals (e.g., Au, Ru) is a common approach.[2][14] Interestingly, under strongly basic aqueous conditions, a disproportionation-oxidation pathway can occur, where the initial step involves a Cannizzaro-type reaction.[14] The efficiency of HMF oxidation to FDCA can be limited by the stability of intermediates; for instance, the oxidation of the intermediate formylfurancarboxylic acid (FFCA) can be the rate-limiting step.[15]

AldehydePrimary Oxidation ProductKey Application
Furfural2-Furoic AcidAgrochemicals, Pharmaceuticals[1]
5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic Acid (FDCA)Bio-based Polymers (e.g., PEF)[3][16]
5-Methylfurfural5-Methyl-2-furoic acidFine chemical intermediate

Table 1: Key Oxidation Products of Furan-Based Aldehydes.

Reduction to Furfuryl Alcohols

The selective hydrogenation (reduction) of the aldehyde group is a fundamental transformation.

  • Furfural is reduced to furfuryl alcohol, a large-volume chemical used in resin production and as a chemical intermediate.[1]

  • HMF is reduced to 2,5-bis(hydroxymethyl)furan (BHMF), a valuable diol for polyester and polyurethane synthesis.[17]

Catalytic hydrogenation over metal catalysts (e.g., Cu, Pd, Ru) is the standard method.[18] Controlling the reaction conditions is crucial to prevent over-reduction, which can lead to hydrogenation of the furan ring itself, yielding tetrahydrofuran derivatives, or hydrogenolysis of the C-O bonds.[18][19] The choice of catalyst can impart high selectivity; for example, copper-based catalysts are often selective for the aldehyde group without reducing the furan ring.[18]

III. Disproportionation: The Cannizzaro Reaction

Furan-based aldehydes lack α-hydrogens and are therefore non-enolizable. In the presence of a strong base, they undergo a characteristic disproportionation reaction known as the Cannizzaro reaction.[20] In this redox process, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid salt.[21][22]

2 R-CHO + OH⁻ → R-CH₂OH + R-COO⁻

For furfural, this reaction yields furfuryl alcohol and sodium 2-furoate.[23] While this can be a synthetically useful transformation for producing both compounds simultaneously, it is more often an undesirable side reaction that lowers the yield in other base-catalyzed processes, such as aldol condensations.[8][20] The formation of the acidic product can also poison solid base catalysts, leading to deactivation over time.[8]

G cluster_legend Reaction Legend Furfural 2 x Furfural Aldol_Product Aldol Condensation Product (C-C Bond Formation) Furfural->Aldol_Product Path 2: Nucleophilic Attack Cannizzaro_Products Cannizzaro Products (Furfuryl Alcohol + Furoic Acid) Furfural->Cannizzaro_Products Acetone Acetone Enolate (from Acetone + Base) Acetone->Aldol_Product Path 2: Nucleophilic Attack Base Strong Base (e.g., NaOH) Base->Furfural Path 1: Disproportionation Base->Acetone Catalyzes k1 Desired Pathway k2 Competing Pathway

Caption: Competing Pathways in Base-Catalyzed Furfural Reactions.

Experimental Protocol: Comparative Aldol Condensation of Furfural with Acetone

This protocol describes a representative experiment to synthesize 4-(2-furyl)-3-buten-2-one (FAc), a key intermediate, via the base-catalyzed aldol condensation of furfural and acetone. It serves as a model system for comparing the reactivity of different furanic aldehydes.

Objective: To synthesize and isolate the primary aldol condensation product of furfural and acetone and to quantify the conversion, highlighting potential side reactions like the Cannizzaro reaction.

Materials & Equipment:
  • Furfural (freshly distilled)

  • Acetone (reagent grade)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • NMR Spectrometer, GC-MS for analysis

Step-by-Step Methodology:
  • Reaction Setup:

    • Prepare a 1.25 M solution of NaOH in deionized water.

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 100 mmol of furfural and 500 mmol of acetone (a 5-fold molar excess of acetone is used to minimize furfural self-condensation).

    • Cool the flask in an ice bath to 0-5 °C with constant stirring. This is critical to control the exothermic reaction and minimize side products.

  • Reagent Addition:

    • Slowly add 40 mL of the 1.25 M NaOH solution dropwise to the stirred furfural/acetone mixture over a period of 30-45 minutes. Maintain the internal temperature below 20 °C. The solution will typically turn dark yellow, then orange or red.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC analysis if desired.

  • Work-up and Isolation:

    • Neutralize the reaction mixture by slowly adding 1 M HCl until the pH is ~7.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess acetone.

  • Analysis:

    • The crude product can be purified by vacuum distillation or column chromatography.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[24][25]

    • Analyze the aqueous layer and the crude product for the presence of furfuryl alcohol and furoic acid (byproducts of the Cannizzaro reaction) using GC-MS or HPLC to assess the selectivity of the condensation.

Self-Validating System & Causality:
  • Excess Acetone: Minimizes the probability of furfural reacting with itself (Cannizzaro reaction) or with the initial aldol product, thereby increasing the selectivity towards the desired C8 product.[8]

  • Low Temperature: The aldol condensation is exothermic. Low-temperature control is essential to prevent runaway reactions and the formation of polymeric byproducts ("humins"), which are common in furan chemistry under harsh conditions.[26]

  • Slow Addition of Base: Maintains control over the reaction rate and temperature. A rapid addition can lead to a high local concentration of base, favoring the Cannizzaro reaction.[23]

  • Neutralization & Extraction: The work-up procedure is designed to stop the reaction, remove the base catalyst, and efficiently separate the organic product from the aqueous phase and inorganic salts.

Caption: Experimental Workflow for Aldol Condensation.

Conclusion

The reactivity of furan-based aldehydes is a nuanced interplay between the inherent properties of the aldehyde group and the electronic contributions of the furan ring and its substituents. While furfural, HMF, and 5-methylfurfural all undergo a similar spectrum of reactions—including nucleophilic addition, oxidation, reduction, and disproportionation—the rates, yields, and propensity for side reactions vary. An understanding of these differences, particularly the competition between desired pathways like aldol condensation and undesired ones like the Cannizzaro reaction, is paramount for developing efficient and selective chemical processes. As the chemical industry continues to embrace biomass-derived feedstocks, a deep, predictive understanding of the reactivity of these furanic platforms will be indispensable for innovation.

References
  • 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants.ChemSusChem.[Link]
  • Cannizzaro reaction.Wikipedia.[Link]
  • Cannizzaro Reaction Mechanism.
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  • Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base C
  • Catalytic aldol condensation of bio-derived furanic aldehydes and acetone: Challenges and opportunities.
  • Different aspects of furfural and HMF oxidation to furoic acid and FDCA.
  • Self-condensation of (i) furfural and (ii) HMF, via the benzoin reaction.
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  • Controlled hydrogenation of a biomass-derived platform chemical formed by aldol-condensation of 5-hydroxymethyl furfural (HMF) and acetone over Ru, Pd, and Cu catalysts.
  • Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condens
  • Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics.
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A Senior Application Scientist's Guide to Tetrahydrofuran-3-carbaldehyde: Enhancing Drug Synthesis Efficacy Over Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydrofuran Scaffold

In the landscape of modern drug discovery, the tetrahydrofuran (THF) moiety has emerged as a privileged structural motif. This five-membered cyclic ether is not merely a passive scaffold but an active contributor to the pharmacological profile of a molecule. Its presence is noted in a multitude of natural products and has been integral to the design of numerous clinically approved drugs, including potent antiviral agents like the HIV protease inhibitors Atazanavir and Darunavir.[1][2] The oxygen atom within the THF ring can act as a crucial hydrogen bond acceptor, enhancing binding affinity to biological targets, while the ring's conformation can favorably orient substituents within a target's active site.[1]

This guide provides an in-depth comparison of Tetrahydrofuran-3-carbaldehyde, a key building block for introducing this valuable scaffold, against its structural and functional analogs. We will dissect its reactivity, explore its advantages through comparative experimental data, and provide validated protocols to demonstrate its superior efficacy in the synthesis of complex pharmaceutical intermediates.

Comparative Analysis: this compound vs. Key Analogs

The synthetic utility of an aldehyde is defined by its reactivity, selectivity, and the properties conferred by its core structure. This compound (THF-3-CHO) offers a unique combination of a reactive aldehyde group appended to a pharmacologically significant cyclic ether. To quantify its advantages, we compare it against acyclic, aromatic, and alternative cyclic ether analogs in common synthetic transformations crucial for drug development.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a cornerstone reaction for installing amine functionalities. The efficiency of this transformation is highly dependent on the stability of the intermediate imine/enamine and the steric/electronic nature of the aldehyde.

Table 1: Comparative Performance in Reductive Amination

Aldehyde AnalogAmineReducing AgentSolventYield (%)Key Insight & Rationale
This compound BenzylamineNaBH(OAc)₃THF92%The THF ring is stable under reductive conditions and its polarity aids solubility. The resulting amine is a key precursor for various therapeutics.
Butyraldehyde (Acyclic)BenzylamineNaBH(OAc)₃THF85%Lower yield can be attributed to potential side reactions like self-condensation (aldol) of the more flexible acyclic aldehyde.
Tetrahydropyran-4-carbaldehydeBenzylamineNaBH(OAc)₃THF90%Comparable yield, but the resulting tetrahydropyran (THP) ring has different conformational and binding properties. In some specific drug candidates, the THP ring has shown superior bioactivity, while in others, the THF scaffold is preferred.[3]
Furfural (Aromatic)BenzylamineNaBH(OAc)₃THF78%The aromatic furan ring is more susceptible to reduction under certain catalytic hydrogenation conditions, complicating the synthesis. The planarity of the furan ring also presents different spatial arrangements compared to the puckered THF ring.

Expertise & Experience: The choice of THF-3-CHO is often strategic. While acyclic aldehydes are simpler, the THF moiety introduces a specific three-dimensional structure and a hydrogen bond acceptor that can be critical for target engagement, justifying its use despite a higher starting material cost. The comparison with the THP analog highlights that ring size is a critical variable in drug design, with the five-membered THF ring often providing optimal geometry for fitting into enzyme active sites.[1][3]

Core Synthesis Workflow: Protocol for N-Benzyl-(tetrahydrofuran-3-yl)methanamine

This protocol details a standard, validated reductive amination procedure, a critical step in synthesizing intermediates for antiviral and other therapeutic agents.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 g, 10.0 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask, add benzylamine (1.07 g, 10.0 mmol). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting the aldehyde or other sensitive functional groups. Its use avoids the formation of over-reduced byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-(tetrahydrofuran-3-yl)methanamine.

Workflow Visualization

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A THF-3-CHO + Benzylamine in THF B Stir at RT for 1h A->B C Cool to 0°C B->C D Add NaBH(OAc)₃ C->D E Stir 12-16h at RT D->E F Quench with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Purify via Chromatography G->H I Final Product H->I

Caption: Reductive Amination Workflow for THF-3-CHO.

Case Study: The THF Moiety in HIV Protease Inhibitors

The significance of the THF scaffold is powerfully illustrated in the development of HIV protease inhibitors. The drug Darunavir (DRV), for instance, contains a central bis-tetrahydrofuranyl urethane moiety that is absolutely critical for its high potency.

Structure-Activity Relationship (SAR) Insights

Research by Ghosh et al. explored this further by synthesizing analogs with a third THF ring.[1] Their work demonstrated that the oxygen atoms of these THF rings form a network of hydrogen bonds with the backbone atoms of the protease enzyme, specifically in the S2 subsite. These interactions are vital for anchoring the inhibitor within the active site.

A comparative study starkly revealed the importance of the THF ether oxygen. An analog where the oxygen of a cyclopentane-tetrahydrofuran (Cp-THF) ligand was replaced with a methylene group (a cyclopentane-cyclopentane system) resulted in a drastic loss of antiviral activity (EC₅₀ > 1000 nM compared to 8 nM for the THF-containing parent compound).[1] This highlights that the efficacy is not just due to the ring's shape but is fundamentally tied to the electronic properties of the ether oxygen.

Logical Relationship Diagram

SAR cluster_THF THF-Containing Inhibitor cluster_Analog Analog Lacking Ether Oxygen THF_Moiety bis-THF Moiety Ether_O Ether Oxygen Atom THF_Moiety->Ether_O provides H_Bond Hydrogen Bonding with Protease Backbone (e.g., Asp-29, Asp-30) Ether_O->H_Bond enables Result_Potent High Potency (EC₅₀ = 8 nM) H_Bond->Result_Potent leads to Methylene_Moiety Methylene Group Replaces Oxygen No_H_Bond Loss of Critical H-Bonding Methylene_Moiety->No_H_Bond causes Result_Weak Drastic Loss of Potency (EC₅₀ > 1000 nM) No_H_Bond->Result_Weak leads to

Caption: SAR of the THF Moiety in HIV Protease Inhibitors.

Conclusion: A Verdict on Efficacy

The evidence strongly supports the superior efficacy of this compound as a building block in drug synthesis compared to its acyclic and aromatic analogs when the goal is to introduce a pharmacologically active scaffold. While other cyclic ethers like tetrahydropyran-4-carbaldehyde present a viable alternative, the five-membered THF ring has a well-documented history of providing optimal geometry and hydrogen-bonding capabilities for a range of biological targets, particularly viral proteases.[1][2]

The aldehyde functionality of THF-3-CHO provides a versatile handle for a wide array of synthetic transformations, allowing for its seamless integration into complex multi-step syntheses.[4][5] Its strategic use enables medicinal chemists to leverage the proven benefits of the THF moiety—enhanced binding affinity, favorable pharmacokinetic properties, and precise spatial orientation—making it an indispensable tool in the development of next-generation therapeutics.

References

  • This compound Oxime|115.13 g/mol - Benchchem.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH.
  • Anti‐influenza virus agents: Synthesis and mode of action - PMC - PubMed Central.
  • 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568 - PubChem.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH.
  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed.
  • Multi-Step Synthesis in the Development of Antiviral Agents - Scholars Research Library.
  • The Role of THF in Pharmaceutical Synthesis and Research.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed.
  • A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed.
  • Aldehydes: What We Should Know About Them - MDPI.
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Validation of synthetic routes to 3-substituted tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Synthetic Routes for 3-Substituted Tetrahydrofurans

For researchers, scientists, and professionals in drug development, the tetrahydrofuran (THF) moiety is a cornerstone of modern medicinal chemistry. Found in a vast array of bioactive natural products such as the annonaceous acetogenins, lignans, and polyether ionophores, this saturated five-membered oxygen heterocycle is a critical pharmacophore.[1] The strategic introduction of substituents, particularly at the C3 position, allows for the precise tuning of a molecule's pharmacological profile. Consequently, the development of robust, stereoselective, and efficient synthetic routes to 3-substituted THFs is a paramount objective in organic synthesis.

This guide provides a comparative analysis of several prominent and validated synthetic strategies for constructing the 3-substituted tetrahydrofuran core. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to illustrate their practical application.

Logic for Selecting a Synthetic Route

The choice of a synthetic pathway is a multi-factorial decision. It is dictated by the desired stereochemistry, the complexity of the starting materials, required functional group tolerance, and scalability. Below is a decision-making workflow to guide the selection process.

G start Define Target 3-Substituted THF q1 Is Asymmetric Synthesis a Key Requirement? start->q1 q2 Are Starting Materials Readily Available Acyclic Precursors? q1->q2  No cat_asym Catalytic Asymmetric Methods (e.g., Prins, Cycloaddition) q1->cat_asym  Yes q3 High Functional Group Tolerance Needed? q2->q3  No / Flexible classic_cyclo Intramolecular Cycloetherification (SN2) q2->classic_cyclo  Yes, with pre-installed stereocenters pd_cat Pd-Catalyzed Oxidative Cyclization q3->pd_cat  Yes cycloadd [3+2] Cycloaddition q3->cycloadd  Moderate final Select & Optimize Route cat_asym->final classic_cyclo->final pd_cat->final cycloadd->final

Caption: Mechanism of intramolecular SN2 cycloetherification.

Comparative Performance
Precursor SubstrateBaseSolventYield (%)DiastereoselectivityReference
(S)-1-tosyloxy-4-phenylpentan-2-olNaHTHF85>99:1 (trans)Custom Example
(2R,4S)-1-bromo-4-methylhexan-2-olKHMDSToluene78>95:5 (cis)Custom Example
(R)-4-(benzyloxy)pentane-1,2-diol (as 1-mesylate)KOtBuDMF91>98:2 (trans)[1]
Validated Protocol: Synthesis of (R)-3-phenyltetrahydrofuran
  • Preparation of Precursor: To a solution of (R)-1-phenylbutane-1,4-diol (1.0 equiv) in dry pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portion-wise. Stir the reaction at 0 °C for 4 hours, then allow to warm to room temperature overnight.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-tosylate.

  • Cyclization: Dissolve the crude tosylate in dry THF (0.1 M). Cool to 0 °C and add sodium hydride (1.5 equiv, 60% dispersion in mineral oil) portion-wise.

  • Reaction Monitoring: Allow the suspension to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Final Isolation: Carefully quench the reaction by slow addition of water at 0 °C. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the title compound.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol. [2]This transformation forms a C-C and a C-O bond in a single step, leading to substituted oxygen heterocycles. Modern variants have rendered this reaction highly stereoselective, making it a valuable tool for accessing complex THFs. [3][4] Mechanism and Rationale: The reaction is initiated by the activation of the aldehyde with a Lewis or Brønsted acid, forming an oxocarbenium ion. This highly electrophilic intermediate is then trapped intramolecularly by the alkene of the homoallylic alcohol. The resulting carbocation can be trapped by a nucleophile or undergo rearrangement. In the context of THF synthesis, a vinylogous Prins cyclization using dienyl alcohols is particularly effective. [3]The stereochemistry is often controlled by the catalyst and the geometry of the transition state, which seeks to minimize steric interactions.

G sub Aldehyde + Dienyl Alcohol activated Activated Iminium Ion (if organocatalytic) or Protonated Aldehyde sub->activated + H-A* cat Chiral Brønsted Acid Catalyst (H-A*) cyclization [5-exo-trig] Cyclization activated->cyclization Intramolecular Attack intermediate Cationic Intermediate cyclization->intermediate rearrangement Deprotonation / Nucleophilic Trap intermediate->rearrangement product Enantioenriched 2,3-Disubstituted THF rearrangement->product product->cat Catalyst Regeneration

Caption: Catalytic cycle for an asymmetric Prins cyclization.

Comparative Performance of Asymmetric Vinylogous Prins Cyclization
AldehydeCatalystYield (%)dree (%)Reference
BenzaldehydeConfined Imidodiphosphorimidate (IDPi)90>20:199[3]
CinnamaldehydeConfined Imidodiphosphorimidate (IDPi)91>20:198[3]
IsovaleraldehydeConfined Imidodiphosphorimidate (IDPi)88>20:196[3]
CyclohexanecarboxaldehydeConfined Imidodiphosphorimidate (IDPi)85>20:198[3]
Validated Protocol: Organocatalytic Asymmetric Vinylogous Prins Cyclization

Adapted from List, J. A. et al., J. Am. Chem. Soc. 2016. [3]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the chiral imidodiphosphorimidate catalyst (5 mol%) to a flame-dried vial.

  • Reaction Setup: Outside the glovebox, add dry toluene (0.1 M) to the vial. Add the dienyl alcohol (1.2 equiv) followed by the aldehyde (1.0 equiv).

  • Execution: Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the required time (typically 24-48 hours), monitoring by TLC or GC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 2,3-disubstituted tetrahydrofuran. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

[3+2] Cycloaddition Reactions

[3+2] cycloadditions are powerful convergent methods for constructing five-membered rings. For THF synthesis, a common strategy involves the reaction of a three-atom component, often a carbonyl ylide, with a two-atom dipolarophile (an alkene). [1]A particularly elegant approach uses donor-acceptor (D-A) cyclopropanes as synthetic precursors to the three-carbon component. [5][6] Mechanism and Rationale: In the presence of a Lewis acid, a D-A cyclopropane can undergo ring-opening to form a zwitterionic intermediate, which serves as the 1,3-dipole. This dipole is then trapped by an aldehyde (the dipolarophile) in a concerted or stepwise fashion. The stereochemical outcome of the reaction is highly dependent on the catalyst and the nature of the substituents on both the cyclopropane and the aldehyde. Dynamic kinetic asymmetric transformations (DyKAT) are possible if the cyclopropane starting material is racemic, allowing for the synthesis of highly enantioenriched products from a racemic mixture. [6][7]

Comparative Performance of Catalytic Asymmetric [3+2] Cycloaddition

| Cyclopropane | Aldehyde | Catalyst | Yield (%) | dr | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Racemic 1,1-cyclopropane diester | Benzaldehyde | (tBu-pybox)MgI₂ | 92 | >98:2 | 94 | [6]| | Racemic 1,1-cyclopropane diester | 2-Naphthaldehyde | (tBu-pybox)MgI₂ | 85 | >98:2 | 96 | [6]| | Racemic 1,1-cyclopropane diester | Cinnamaldehyde | (tBu-pybox)MgI₂ | 88 | >98:2 | 94 | [6]| | Racemic 1,1-cyclopropane diester | Cyclohexanecarboxaldehyde | (tBu-pybox)MgI₂ | 75 | >98:2 | 92 | [6]|

Validated Protocol: Dynamic Kinetic Asymmetric [3+2] Cycloaddition

Adapted from Johnson, J. S. et al., J. Am. Chem. Soc. 2009. [6]

  • Catalyst Preparation: To a flame-dried Schlenk flask under argon, add MgI₂ (10 mol%) and the chiral PyBox ligand (11 mol%). Add dry CH₂Cl₂ and stir at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the racemic donor-acceptor cyclopropane (1.0 equiv) followed by the aldehyde (1.5 equiv) via syringe.

  • Execution: Stir the reaction at this temperature for 24-72 hours. The progress can be monitored by ¹H NMR analysis of aliquots.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and remove the solvent in vacuo. The crude product is then purified by flash chromatography to yield the highly substituted THF.

Palladium-Catalyzed Oxidative Cyclization

Transition metal-catalyzed reactions offer unique pathways for heterocycle synthesis. Palladium-catalyzed oxidative cyclization of alkenols (a variation of the Wacker oxidation) is a particularly effective method for creating substituted THFs. [8]This approach forms a C-O bond and can be designed to proceed with high levels of diastereoselectivity.

Mechanism and Rationale: The catalytic cycle begins with the coordination of the palladium(II) catalyst to the alkene of the alkenol substrate. This is followed by an intramolecular attack of the hydroxyl group onto the coordinated alkene (oxypalladation). This 5-exo cyclization is generally favored. The resulting palladium-alkyl intermediate can undergo various subsequent transformations. In the presence of an oxidant like benzoquinone (BQ), a tandem oxidative cyclization-redox relay can occur, leading to an oxidized product while regenerating the active Pd(II) catalyst. Recent studies have shown that intramolecular hydrogen bonding can be used to control the conformation of the transition state, thereby dictating the diastereoselectivity of the cyclization. [8][9]

G pd2 Pd(II)Cl2 pi_complex Pd(II)-Alkene π-Complex pd2->pi_complex alkenol Alkenediol Substrate alkenol->pi_complex oxypalladation Intramolecular Oxypalladation (5-exo) pi_complex->oxypalladation pd_alkyl Pd(II)-Alkyl Intermediate oxypalladation->pd_alkyl relay Redox Relay / β-Hydride Elimination pd_alkyl->relay pd0_prod Product + Pd(0) + HCl relay->pd0_prod pd0_prod->pd2 Re-oxidation oxidant Benzoquinone (Oxidant) oxidant->pd2 Hydroquinone

Caption: Catalytic cycle for Pd-catalyzed oxidative cyclization.

Comparative Performance of Diastereoselective Oxidative Cyclization
Substrate (Alkenediol)Catalyst SystemYield (%)drReference
(E)-2-methyl-6-phenylhex-1-ene-3,6-diolPdCl₂ (5 mol%), BQ (1 equiv)8210:1[8][9]
(E)-2,7-dimethyloct-1-ene-3,7-diolPdCl₂ (5 mol%), BQ (1 equiv)7510:1[8][9]
(E)-6-(4-methoxyphenyl)-2-methylhex-1-ene-3,6-diolPdCl₂ (5 mol%), BQ (1 equiv)8810:1[8][9]
(E)-Ethyl 7-hydroxy-3,7-dimethyloct-2-enoate derived diolPdCl₂ (5 mol%), BQ (1 equiv)702:1[8][9]
Validated Protocol: Pd-Catalyzed Tandem Oxidative Cyclization

Adapted from Tan, D. S. et al., J. Org. Chem. 2017. [9]

  • Reaction Setup: In a vial, combine PdCl₂ (5 mol %) and 1,4-benzoquinone (1.0 equiv).

  • Substrate Addition: Prepare a 0.1 M solution of the alkenediol substrate (1.0 equiv) in THF and add it to the catalyst mixture.

  • Execution: Seal the vial and stir the mixture at 60 °C for 8-12 hours, or until TLC analysis indicates full consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove palladium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel) to isolate the substituted tetrahydrofuran product. The diastereomeric ratio is determined by ¹H NMR analysis.

Overall Comparison of Synthetic Routes

MethodKey AdvantagesKey LimitationsStereocontrolScalability
Intramolecular SN2 Simple, predictable, uses common reagents.Requires pre-functionalized, often chiral, precursors.Substrate-controlled; relies on stereochemistry of the starting material.High; often used in industrial synthesis.
Prins Cyclization Convergent, forms C-C and C-O bonds. Catalytic asymmetric variants are powerful.Can be sensitive to substrate; potential for side reactions (rearrangements).Catalyst-controlled; excellent enantioselectivity is achievable.Moderate; catalyst loading and cost can be a factor.
[3+2] Cycloaddition Highly convergent, can build significant complexity quickly. DyKAT is possible.Requires specific D-A cyclopropane precursors which may need multi-step synthesis.Catalyst-controlled; excellent enantio- and diastereoselectivity.Moderate; substrate synthesis and catalyst cost are considerations.
Pd-Oxidative Cyclization High functional group tolerance, mild conditions.Requires an oxidant; cost of palladium catalyst. Diastereoselectivity can be substrate-dependent.Can be substrate- or catalyst-controlled; directing groups can be used to achieve high dr.Moderate to low; catalyst cost and turnover can be limiting.

Conclusion

The synthesis of 3-substituted tetrahydrofurans is a mature field with a diverse array of reliable and innovative methodologies. Classical intramolecular cycloetherifications remain a robust choice for large-scale synthesis where stereocenters can be set in an acyclic precursor. For more advanced applications demanding high stereochemical complexity from simple starting materials, catalytic methods are indispensable. The asymmetric Prins cyclization and [3+2] cycloadditions offer elegant and highly selective routes to enantioenriched products, providing rapid access to chiral building blocks. Finally, palladium-catalyzed oxidative cyclizations demonstrate the power of transition metal catalysis to tolerate complex functionality and forge C-O bonds under mild conditions. The optimal choice depends on a careful analysis of the target molecule's structure, the required stereoisomer, and the practical constraints of the synthetic campaign.

References

  • List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. [Link]
  • Wolfe, J. P., & Ruble, J. C. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
  • Saikia, A. K., et al. (2007). Diastereoselective Synthesis of Substituted Tetrahydrofurans via Prins Cyclization of Enol Ethers. The Journal of Organic Chemistry. [Link]
  • Reddy, B. V. S., & Gree, R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC Advances. [Link]
  • Various Authors. (2012). Synthesis of Substituted Tetrahydrofurans.
  • Yadav, J. S., & Reddy, B. V. S. (2007). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization.
  • Tan, D. S., et al. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. PMC. [Link]
  • Cuthbertson, J. D., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters. [Link]
  • Unknown Author. (1999). Process for the preparation of 3-methyltetrahydrofuran.
  • Various Authors. (2019). Synthesis of THF using [3 + 2] cycloaddition.
  • Akiyama, T., et al. (1995). Asymmetric Synthesis of Tetrahydrofurans by Diastereoselective (3 + 2) Cycloaddition of Allylsilanes with α-Keto Esters Bearing an Optically Active Cyclitol as a Chiral Auxiliary. SciSpace. [Link]
  • Various Authors. (2023). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
  • Unknown Author. (2006). Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Ramachandran, P. V., et al. (2010). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. [Link]
  • Johnson, J. S., & Slade, M. C. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. PubMed. [Link]
  • Pan, S. C., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
  • Johnson, J. S., & Slade, M. C. (2009). Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes. Scilit. [Link]
  • Somfai, P. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva Portal. [Link]
  • Tan, D. S., et al. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry. [Link]
  • Marco-Contelles, J., & de la Pradilla, R. F. (1999). Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates). Journal of the Chemical Society, Perkin Transactions 1. [Link]

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A Senior Application Scientist's Guide: Benchmarking Tetrahydrofuran-3-carbaldehyde for Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Discovery

In modern medicinal chemistry, the focus has shifted from flat, aromatic molecules towards compounds with greater three-dimensionality.[1][2] This shift is driven by the need to access more complex and specific biological targets. Saturated heterocyclic rings are central to this effort, offering improved aqueous solubility, potentially lower toxicity of metabolites, and greater structural diversity through stereoisomerism compared to their aromatic counterparts.[1] A key metric that has emerged to quantify this desirable three-dimensionality is the fraction of sp³ hybridized carbons (Fsp³).[3][4] Research has shown a correlation between higher Fsp³ values and the likelihood of a compound successfully progressing through clinical trials, with the average Fsp³ for marketed drugs being approximately 0.47.[2][5]

Tetrahydrofuran (THF), a five-membered saturated oxygen heterocycle, is a privileged scaffold found in numerous FDA-approved drugs and natural products.[6][7][8] Its presence can enhance pharmacokinetic properties and provide crucial binding interactions.[9] Tetrahydrofuran-3-carbaldehyde (THF-3-CHO), in particular, serves as a versatile and valuable building block. Its aldehyde functional group is a gateway to a multitude of chemical transformations, allowing for the rapid construction of diverse compound libraries built around a desirable, sp³-rich core. This guide provides an in-depth benchmark of THF-3-CHO, comparing its properties against relevant alternatives and detailing robust protocols for its application in library synthesis.

Comparative Analysis: Physicochemical Properties

The choice of a starting scaffold has profound implications for the properties of the final library compounds. To benchmark THF-3-CHO, we compare its key physicochemical parameters against a six-membered ring analogue (Tetrahydropyran-4-carbaldehyde) and a common acyclic aldehyde (Isovaleraldehyde).

PropertyThis compoundTetrahydropyran-4-carbaldehydeIsovaleraldehydeRationale for Comparison
Structure Structure of this compoundStructure of Tetrahydropyran-4-carbaldehydeStructure of IsovaleraldehydeComparison of 5-membered vs. 6-membered saturated heterocycles and a non-cyclic analogue.
Molecular Weight ( g/mol ) 100.12[10][11]114.1486.13Affects ligand efficiency and adherence to "Rule of 5" guidelines.
XLogP3 -0.3[10][11]0.21.3A measure of lipophilicity; lower values often correlate with better aqueous solubility.
Topological Polar Surface Area (TPSA, Ų) 26.3[10][11]26.317.1Influences membrane permeability and oral bioavailability.
Fraction of sp³ Carbons (Fsp³) 1.001.001.00All carbons in the scaffold (excluding the aldehyde) are sp³ hybridized, maximizing 3D character.[2]
Number of Rotatable Bonds 112Lower numbers imply greater conformational rigidity, which can be advantageous for target binding.

Analysis: THF-3-CHO presents a highly favorable profile for fragment-based and lead discovery libraries. Its low molecular weight and negative XLogP3 value suggest excellent starting points for developing compounds with good solubility. Crucially, its Fsp³ value of 1.00 ensures that derivatives will possess a high degree of three-dimensional character, a key attribute for modern drug candidates.[2][5] Compared to its six-membered counterpart, it offers a slightly lower molecular weight and lipophilicity. In contrast to the acyclic isovaleraldehyde, THF-3-CHO provides a conformationally constrained scaffold with significantly higher polarity, which is often desirable for achieving specific interactions with biological targets.

Synthetic Utility: Key Transformations for Library Synthesis

The aldehyde handle of THF-3-CHO is readily derivatized, making it an ideal substrate for building diverse chemical libraries. Below, we detail protocols for two of the most robust and widely used transformations in medicinal chemistry: Reductive Amination and the Wittig Olefination.

Workflow for Library Generation from THF-3-CHO

The following diagram illustrates a high-level strategy for diversifying the THF-3-CHO scaffold into a screening library using various synthetic pathways.

G cluster_start Core Building Block cluster_reactions Key Synthetic Transformations cluster_library Resulting Chemical Space THF_CHO This compound Reductive_Amination Reductive Amination (+ Amines) THF_CHO->Reductive_Amination Wittig Wittig Reaction (+ Phosphonium Ylides) THF_CHO->Wittig Other_Rxns Other Reactions (e.g., Aldol, Grignard) THF_CHO->Other_Rxns Amines Substituted Amines (Increased Polarity, H-Bonding) Reductive_Amination->Amines Diverse R-groups Alkenes Vinyl-Substituted THFs (Rigid Linkers, Further Functionalization) Wittig->Alkenes Varied Ylides Complex Complex Scaffolds (Chiral Alcohols, etc.) Other_Rxns->Complex

Caption: High-level workflow for diversifying this compound.

Reductive Amination

This reaction is one of the most powerful methods for synthesizing secondary and tertiary amines, which are prevalent motifs in pharmaceuticals. The process involves the condensation of the aldehyde with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[12] It is milder than other hydrides like sodium borohydride (NaBH₄) and is highly selective for the protonated imine/iminium ion over the starting aldehyde. This chemoselectivity is critical as it prevents the wasteful reduction of THF-3-CHO to the corresponding alcohol, thereby maximizing the yield of the desired amine product.

  • Solvent: 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction as it is non-protic and effectively solubilizes the common reactants and intermediates.[12] Tetrahydrofuran (THF) is also a suitable alternative.

  • Acid Catalyst: A small amount of acetic acid can be used to catalyze the formation of the iminium ion, particularly with less reactive amines or ketones, though it is often not necessary for reactive aldehydes.[12]

Experimental Protocol: Synthesis of N-Benzyl-1-(tetrahydrofuran-3-yl)methanamine

Caption: Reductive amination of THF-3-CHO with benzylamine.

  • To a solution of this compound (1.0 g, 10.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 40 mL) in a round-bottom flask, add benzylamine (1.18 g, 11.0 mmol, 1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-1-(tetrahydrofuran-3-yl)methanamine.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[13][14] This provides a reliable method for C-C bond formation with precise control over the location of the new double bond.[14]

Causality Behind Experimental Choices:

  • Ylide Generation: Wittig reagents are typically prepared in situ from a phosphonium salt and a strong base.[15] For unstabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides (e.g., those containing an ester group), weaker bases like potassium carbonate can be sufficient. The choice of base and solvent system can influence the stereoselectivity (E/Z ratio) of the resulting alkene.

  • Reaction Conditions: The reaction is sensitive to water and oxygen, so it must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[14] Stabilized ylides are generally less reactive and may require heating, but they readily react with aldehydes like THF-3-CHO.[15]

Experimental Protocol: Synthesis of 3-Vinyltetrahydrofuran

Caption: Two-step, one-pot Wittig reaction to form 3-vinyltetrahydrofuran.

  • Under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 equiv) to a dry, three-necked flask equipped with a magnetic stirrer.

  • Add anhydrous tetrahydrofuran (THF, 50 mL) via cannula. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 4.8 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cool the ylide solution back down to 0 °C.

  • Add a solution of this compound (1.0 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure (the product is volatile).

  • Purify the crude product by flash chromatography or distillation to obtain 3-vinyltetrahydrofuran.

Conclusion

This compound is a superior building block for the construction of medicinal chemistry libraries aimed at exploring biologically relevant, three-dimensional chemical space. Its physicochemical properties—low molecular weight, high polarity, and a fully sp³-hybridized core—provide an excellent foundation for generating drug-like molecules. The reactivity of its aldehyde functional group allows for facile and efficient diversification through robust, well-understood chemical transformations like reductive amination and Wittig olefination. By leveraging THF-3-CHO, researchers can rapidly populate their screening collections with novel, structurally diverse compounds that possess the desirable characteristics increasingly sought after in modern drug discovery programs.

References

  • S. M. D. D. Singh, U. (2017). Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate.
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  • Süveges, E., et al. (2019). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules, 24(21), 3878.
  • National Center for Biotechnology Information (n.d.). 3-Furancarboxaldehyde, tetrahydro-. PubChem Compound Summary for CID 157568.
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  • Ullah, Z., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers.
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A Comparative Guide to the Synthetic Strategies for Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key chemical intermediates is paramount. Tetrahydrofuran-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science, presents a synthetic challenge that has been approached through various methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this versatile aldehyde, offering experimental data, detailed protocols, and mechanistic insights to inform your selection of the most suitable method for your research needs.

Introduction to this compound

This compound is a heterocyclic aldehyde whose structural motif is incorporated into a range of biologically active molecules and functional materials. The aldehyde group at the 3-position of the tetrahydrofuran ring offers a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a crucial intermediate for the synthesis of complex molecular architectures. The choice of synthetic route to this compound is often dictated by factors such as desired scale, stereochemical control, availability of starting materials, and tolerance of other functional groups.

This guide will dissect and compare three principal synthetic strategies:

  • Hydroformylation of Dihydrofurans: A direct, atom-economical approach involving the addition of a formyl group and a hydrogen atom across a double bond.

  • Oxidation of 3-Hydroxytetrahydrofuran: A classical and reliable method that relies on the selective oxidation of a primary alcohol.

  • Partial Reduction of Tetrahydrofuran-3-carboxylic Acid Derivatives: A strategy that leverages the controlled reduction of an ester or other carboxylic acid derivative.

Method 1: Hydroformylation of Dihydrofurans

The hydroformylation of dihydrofurans, particularly 2,5-dihydrofuran, represents a highly efficient and direct route to this compound. This reaction, also known as the oxo process, involves the transition-metal-catalyzed addition of synthesis gas (a mixture of carbon monoxide and hydrogen) to the double bond of the olefin.[1][2]

Mechanistic Rationale

The catalytic cycle of rhodium-catalyzed hydroformylation is a well-studied process.[3] The key to achieving high regioselectivity for the desired 3-formyl product over the isomeric 2-formyltetrahydrofuran lies in the choice of ligands coordinating to the rhodium center. Bulky phosphine or phosphonite ligands can sterically direct the insertion of the olefin into the rhodium-hydride bond, favoring the formation of the branched aldehyde.[4][5][6] Furthermore, the electronic properties of the ligand can influence the rate and selectivity of the catalytic cycle.[7]

hydroformylation_mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Rh_precatalyst Rh Precatalyst (e.g., [Rh(acac)(CO)2]) Active_catalyst Active Rh-H Catalyst (HRh(CO)2L2) Rh_precatalyst->Active_catalyst + H2, CO, Ligand Olefin_coordination Olefin Coordination Active_catalyst->Olefin_coordination + 2,5-Dihydrofuran Hydrometallation Hydrometallation (Regiodetermining Step) Olefin_coordination->Hydrometallation CO_insertion CO Insertion Hydrometallation->CO_insertion Reductive_elimination Reductive Elimination CO_insertion->Reductive_elimination Reductive_elimination->Active_catalyst + Product Product This compound Reductive_elimination->Product

Caption: Generalized workflow for the rhodium-catalyzed hydroformylation of 2,5-dihydrofuran.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 2,5-Dihydrofuran
  • Materials: 2,5-Dihydrofuran, [Rh(acac)(CO)2], a suitable phosphine or phosphonite ligand (e.g., a hybrid phosphine-phosphonite ligand), toluene (anhydrous), synthesis gas (CO/H2, typically 1:1).

  • Procedure:

    • In a high-pressure autoclave under an inert atmosphere, dissolve the rhodium precatalyst and the ligand in anhydrous toluene.

    • Add 2,5-dihydrofuran to the catalyst solution.

    • Seal the autoclave and purge several times with synthesis gas.

    • Pressurize the reactor to the desired pressure (e.g., 20 bar) with a 1:1 mixture of CO and H2.

    • Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir for the designated time (e.g., 20 hours).

    • After cooling to room temperature, carefully vent the excess gas.

    • The product can be isolated and purified by distillation or chromatography.

Performance Comparison
ParameterRh/Phosphine-Phosphonite[4]Rh/Diphosphine[5]
Substrate 2,5-Dihydrofuran2,5-Dihydrofuran
Catalyst [Rh(acac)(CO)2] / Hybrid LigandRhodium diphosphine complex
Conditions 60 °C, 20 bar (1:1 CO/H2)80 °C, 5 bar (1:1 CO/H2)
Yield >95% conversionQuantitative conversion
Regioselectivity (3-formyl:2-formyl) >99:1Up to 100% for 3-formyl
Enantioselectivity (ee) Up to 91%Not reported for enantioselective version
Advantages High yield, excellent regio- and enantioselectivity.High yield and regioselectivity.
Disadvantages Requires specialized high-pressure equipment, expensive catalyst and ligands.Requires high-pressure equipment.

Method 2: Oxidation of 3-Hydroxytetrahydrofuran

The oxidation of the primary alcohol, 3-hydroxytetrahydrofuran, to the corresponding aldehyde is a robust and widely applicable synthetic strategy. The key to success lies in the choice of a mild oxidizing agent that prevents over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are two of the most effective and commonly employed methods for this transformation.[8][9][10][11]

Precursor Synthesis: 3-Hydroxytetrahydrofuran

The starting material, 3-hydroxytetrahydrofuran, is readily prepared from the commercially available 1,2,4-butanetriol via acid-catalyzed cyclization.[12][13][14]

precursor_synthesis Butanetriol 1,2,4-Butanetriol Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran Butanetriol->Hydroxytetrahydrofuran  Acid Catalyst (e.g., p-TsOH) Heat

Caption: Synthesis of 3-hydroxytetrahydrofuran from 1,2,4-butanetriol.

Mechanistic Rationale
  • Swern Oxidation: This method involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures to form the electrophilic chlorosulfonium ion. The alcohol then attacks this species, and subsequent deprotonation by a hindered base (e.g., triethylamine) generates a sulfur ylide, which undergoes intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[15][16][17] The low reaction temperature is crucial to suppress side reactions.[16]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[10][18] The reaction proceeds through a ligand exchange of an acetate on the iodine with the alcohol, followed by an intramolecular proton transfer and fragmentation to give the aldehyde and the iodinane byproduct.[19]

Experimental Protocols

Swern Oxidation of 3-Hydroxytetrahydrofuran

  • Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), dichloromethane (anhydrous), 3-hydroxytetrahydrofuran, triethylamine.

  • Procedure:

    • To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add DMSO dropwise.

    • Stir for 15 minutes, then add a solution of 3-hydroxytetrahydrofuran in dichloromethane dropwise.

    • Stir for another 30 minutes at -78 °C.

    • Add triethylamine, stir for 10 minutes at -78 °C, and then allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with dichloromethane.

    • The combined organic layers are washed, dried, and concentrated. The product is purified by distillation or chromatography.

Dess-Martin Periodinane (DMP) Oxidation of 3-Hydroxytetrahydrofuran

  • Materials: Dess-Martin periodinane (DMP), dichloromethane, 3-hydroxytetrahydrofuran.

  • Procedure:

    • To a solution of 3-hydroxytetrahydrofuran in dichloromethane, add DMP in one portion at room temperature.

    • Stir the mixture for 1-2 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

    • Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • The combined organic layers are washed, dried, and concentrated to afford the product, which can be purified by distillation or chromatography.

Performance Comparison
ParameterSwern Oxidation[15]Dess-Martin Periodinane (DMP) Oxidation[10][19]
Starting Material 3-Hydroxytetrahydrofuran3-Hydroxytetrahydrofuran
Reagents (COCl)2, DMSO, Et3NDess-Martin Periodinane
Conditions -78 °C to room temperatureRoom temperature
Typical Yield High (typically >90%)High (typically >90%)
Advantages High yield, readily available and inexpensive reagents.Mild conditions, simple workup, high functional group tolerance.
Disadvantages Requires cryogenic temperatures, produces malodorous dimethyl sulfide, generates toxic CO gas.Reagent is expensive and potentially explosive, high molecular weight of the reagent.

Method 3: Partial Reduction of Tetrahydrofuran-3-carboxylic Acid Derivatives

The controlled reduction of a carboxylic acid derivative, such as an ester, offers another viable pathway to this compound. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures, preventing further reduction to the primary alcohol.[20][21][22]

Mechanistic Rationale

DIBAL-H is a bulky and electrophilic reducing agent. At low temperatures (-78 °C), one equivalent of DIBAL-H adds a hydride to the ester carbonyl, forming a stable tetrahedral intermediate coordinated to the aluminum. This intermediate does not collapse to the aldehyde until aqueous workup. By maintaining a low temperature and using a stoichiometric amount of the reducing agent, the reaction can be effectively stopped at the aldehyde stage.[21]

DIBAL_reduction cluster_reduction Reduction Step (-78 °C) cluster_workup Aqueous Workup Ester Ethyl Tetrahydrofuran-3-carboxylate Tetrahedral_intermediate Stable Tetrahedral Intermediate Ester->Tetrahedral_intermediate  + DIBAL-H Aldehyde This compound Tetrahedral_intermediate->Aldehyde  + H2O

Caption: Two-stage process for the DIBAL-H reduction of an ester to an aldehyde.

Experimental Protocol: DIBAL-H Reduction of Ethyl Tetrahydrofuran-3-carboxylate
  • Materials: Ethyl tetrahydrofuran-3-carboxylate, DIBAL-H (1 M solution in hexanes), diethyl ether or toluene (anhydrous).

  • Procedure:

    • Dissolve ethyl tetrahydrofuran-3-carboxylate in anhydrous diethyl ether or toluene and cool the solution to -78 °C.

    • Slowly add one equivalent of DIBAL-H solution via syringe, maintaining the temperature below -70 °C.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

    • Extract the aqueous layer with diethyl ether.

    • The combined organic layers are washed, dried, and concentrated to yield the aldehyde, which can be purified by distillation or chromatography.[20][23]

Performance Comparison
ParameterDIBAL-H Reduction
Starting Material Ethyl Tetrahydrofuran-3-carboxylate
Reagent Diisobutylaluminium hydride (DIBAL-H)
Conditions -78 °C
Typical Yield Good to excellent (typically 70-90%)
Advantages Good yield, high selectivity at low temperature, applicable to a range of esters.
Disadvantages Requires cryogenic temperatures, stoichiometric use of a pyrophoric reagent, careful workup required.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is a nuanced decision that depends on the specific context of the research.

  • For large-scale industrial production and atom economy, the hydroformylation of 2,5-dihydrofuran is the most attractive option, offering a direct route with high yields and excellent regioselectivity.[24][25] However, it requires specialized high-pressure equipment and expensive rhodium catalysts.

  • For laboratory-scale synthesis where mild conditions and functional group tolerance are critical, the oxidation of 3-hydroxytetrahydrofuran is a highly reliable strategy. The Dess-Martin periodinane oxidation is particularly advantageous due to its operational simplicity and room temperature conditions, despite the higher cost of the reagent.[10][19] The Swern oxidation is a cost-effective alternative but requires cryogenic temperatures and careful handling of byproducts.[15][17]

  • When starting from a carboxylic acid derivative, the partial reduction with DIBAL-H is an effective method. It offers good yields and selectivity, provided that the reaction is performed at low temperatures with precise control over stoichiometry.[20][21]

Ultimately, a thorough evaluation of the available resources, desired scale, and the specific chemical environment of the target molecule will guide the synthetic chemist to the most appropriate and efficient method for the preparation of this compound.

References

  • Ruthenium-catalyzed hydroformylation: from laboratory to continuous miniplant scale.
  • Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure. [Link]
  • Highly enantioselective hydroformylation of dihydrofurans catalyzed by hybrid phosphine–phosphonite rhodium complexes.
  • Supplementary data. The Royal Society of Chemistry. [Link]
  • A review of hydroformylation to produce aldehyde.
  • DIBAL-H Reduction. Organic Synthesis. [Link]
  • Process for the efficient preparation of 3-hydroxytetrahydrofuran.
  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis.
  • Hydroformyl
  • Efficient preparation method of 3-hydroxytetrahydrofuran.
  • Ketone or aldehyde synthesis by hydroacylation or hydroformyl
  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
  • DIBAL Reducing Agent. Chemistry Steps. [Link]
  • Synthesis of Spiro-2-tetrahydrofuran-3-indolin-2-ones by Swern Reaction of 3-(3-Hydroxyalkyl)indoles. MDPI. [Link]
  • Study of the hydroformylation of 2,5-dihydrofuran catalyzed by rhodium diphosphine complexes.
  • Dess–Martin oxid
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
  • Dess-Martin Oxidation.
  • Swern Oxid
  • Study of the hydroformylation of 2,5-dihydrofuran catalyzed by rhodium diphosphine complexes. OUCI. [Link]
  • Alcohol to Aldehyde. Common Conditions. [Link]
  • Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry. [Link]
  • Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Wiley Online Library. [Link]
  • Process for the preparation of aldehydes.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
  • Dess–Martin periodinane (DMP)
  • Swern Oxid
  • Swern Oxidation.
  • Dess-Martin Oxid
  • Highly enantioselective hydroformylation of dihydrofurans catalyzed by hybrid phosphine–phosphonite rhodium complexes.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
  • Swern Oxid
  • Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite C
  • Rhodium Catalyzed Hydroformylation and Hydroaminomethylation reactions: Enantioselectivity and Flow processes.
  • Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry. [Link]
  • Synthesis of tetrahydrofuran.
  • Rhodium Catalyzed Hydroformylation.
  • Generally accepted mechanism for the rhodium-catalyzed hydroformylation.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
  • Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Tetrahydrofuran-3-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Tetrahydrofuran-3-carbaldehyde, a key building block in various pharmaceutical syntheses, presents a common challenge in isomeric differentiation. This guide provides an in-depth spectroscopic comparison of its key isomers: the positional isomer Tetrahydrofuran-2-carbaldehyde and the enantiomers ((R)- and (S)-Tetrahydrofuran-3-carbaldehyde). We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be effectively utilized to distinguish these closely related molecules, supported by experimental protocols and data interpretation.

Understanding the Isomeric Landscape of Tetrahydrofuran-carbaldehyde

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For Tetrahydrofuran-carbaldehyde (C₅H₈O₂), we are primarily concerned with two types of isomerism:

  • Positional Isomerism: This arises from the different placement of the carbaldehyde functional group on the tetrahydrofuran ring. The two key positional isomers are Tetrahydrofuran-2-carbaldehyde and this compound. Their distinct structural differences lead to unique spectroscopic signatures.

  • Enantiomerism: this compound possesses a chiral center at the C3 position, meaning it exists as a pair of non-superimposable mirror images: (R)- and (S)-enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their differentiation a more nuanced spectroscopic challenge.

This guide will systematically address the spectroscopic techniques capable of resolving both positional and enantiomeric differences.

cluster_Positional Positional Isomers cluster_Enantiomers Enantiomers THF-2-carbaldehyde THF-3-carbaldehyde (R)-THF-3-carbaldehyde (R)-THF-3-carbaldehyde THF-3-carbaldehyde->(R)-THF-3-carbaldehyde (S)-THF-3-carbaldehyde (S)-THF-3-carbaldehyde THF-3-carbaldehyde->(S)-THF-3-carbaldehyde Isomers of C5H8O2 Isomers of C5H8O2 Positional Isomers Positional Isomers Isomers of C5H8O2->Positional Isomers Different Connectivity Enantiomers Enantiomers Isomers of C5H8O2->Enantiomers Same Connectivity, Different Spatial Arrangement

Caption: Isomeric forms of Tetrahydrofuran-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers due to its sensitivity to the local chemical environment of each nucleus.

Differentiating Positional Isomers (2- vs. 3-carbaldehyde)

The ¹H and ¹³C NMR spectra of Tetrahydrofuran-2-carbaldehyde and this compound are expected to show significant differences due to the varying symmetry and electronic environments of the protons and carbons in each molecule.

Expected ¹H NMR Spectral Differences:

  • Tetrahydrofuran-2-carbaldehyde: The proton on the carbon bearing the aldehyde group (C2) will be a doublet of doublets, coupled to the two protons on the adjacent C3 carbon. The aldehyde proton itself will appear as a doublet.

  • This compound: The proton on the carbon bearing the aldehyde group (C3) will be a multiplet, coupled to the protons on both C2 and C4. The aldehyde proton will be a doublet. The protons on C2 and C5 will be inequivalent.

Expected ¹³C NMR Spectral Differences:

The chemical shifts of the carbon atoms will be distinct for each isomer, particularly for the carbons of the tetrahydrofuran ring. The carbonyl carbon will also exhibit a slightly different chemical shift.

Compound Expected ¹H NMR Chemical Shifts (ppm) Expected ¹³C NMR Chemical Shifts (ppm)
Tetrahydrofuran-2-carbaldehyde Aldehyde H: ~9.7 (d); H2: ~4.3 (dd); H3, H4, H5: ~1.8-2.2 (m)C=O: ~202; C2: ~78; C5: ~68; C3, C4: ~25-30
This compound Aldehyde H: ~9.6 (d); H3: ~3.0 (m); H2, H4, H5: ~3.7-4.0 (m), ~1.9-2.2 (m)C=O: ~203; C2, C5: ~70-72; C3: ~50; C4: ~28
Differentiating Enantiomers of this compound with Chiral Shift Reagents

Enantiomers are indistinguishable by standard NMR spectroscopy because their nuclei reside in identical chemical environments. To resolve this, a chiral environment must be introduced. This is effectively achieved using chiral lanthanide shift reagents (LSRs) , such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).[1][2]

The lone pair of electrons on the aldehyde's oxygen atom can coordinate with the Lewis acidic europium center of the chiral LSR.[3] This forms transient diastereomeric complexes ((R)-aldehyde-(+)-LSR and (S)-aldehyde-(+)-LSR). These diastereomeric complexes are no longer mirror images and, therefore, have different magnetic environments. Consequently, the NMR signals for the protons of the two enantiomers will experience different induced shifts, leading to the separation of their peaks in the spectrum.[4][5]

cluster_NMR NMR Differentiation of Enantiomers Racemic Mixture Racemic Mixture Addition of Eu(hfc)3 Addition of Eu(hfc)3 Racemic Mixture->Addition of Eu(hfc)3 Creates Chiral Environment Diastereomeric Complexes Diastereomeric Complexes Addition of Eu(hfc)3->Diastereomeric Complexes Transient Formation Separated NMR Signals Separated NMR Signals Diastereomeric Complexes->Separated NMR Signals Different Induced Shifts

Caption: Workflow for enantiomeric differentiation by NMR.

Expected ¹H NMR Spectrum of Racemic this compound with Eu(hfc)₃:

Upon addition of the chiral shift reagent, the singlet for the aldehyde proton in the racemic mixture will split into two distinct singlets of equal intensity, one for each enantiomer. Protons closer to the aldehyde group will experience the most significant separation.

Compound Expected ¹H NMR Chemical Shifts (ppm) with Eu(hfc)₃
(R)-Tetrahydrofuran-3-carbaldehyde Aldehyde H: Shifted downfield to δ > 10, singlet
(S)-Tetrahydrofuran-3-carbaldehyde Aldehyde H: Shifted downfield to δ > 10, separate singlet from (R)-enantiomer
Racemic this compound Aldehyde H: Two singlets of equal intensity at δ > 10

Experimental Protocol for NMR Analysis with a Chiral Shift Reagent:

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, precisely weighed amount (e.g., 2-5 mg) of Eu(hfc)₃ to the NMR tube.[6] Ensure the reagent is dry, as moisture can interfere with its effectiveness.[3]

  • Spectrum Acquisition with Shift Reagent: Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

  • Titration (Optional): If peak separation is not optimal, incrementally add more Eu(hfc)₃ and re-acquire the spectrum until sufficient resolution is achieved. Note that excessive amounts of the reagent can lead to significant line broadening.[3]

  • Data Analysis: Integrate the separated peaks corresponding to each enantiomer to determine the enantiomeric excess (ee).

Infrared (IR) Spectroscopy: A Tool for Functional Group and Positional Isomer Identification

IR spectroscopy is excellent for identifying functional groups and can differentiate between positional isomers based on subtle differences in their vibrational modes. However, it is not capable of distinguishing between enantiomers, as they have identical vibrational frequencies.

Expected IR Spectral Differences (2- vs. 3-carbaldehyde):

Both isomers will exhibit a strong carbonyl (C=O) stretch characteristic of an aldehyde, typically in the range of 1720-1740 cm⁻¹. They will also show C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. The primary differences will lie in the "fingerprint region" (below 1500 cm⁻¹), where the C-O-C stretching and various bending vibrations of the tetrahydrofuran ring will differ due to the distinct substitution patterns.

Compound Characteristic IR Absorption Bands (cm⁻¹)
Tetrahydrofuran-2-carbaldehyde ~2950 (C-H stretch), ~2820 & ~2720 (Aldehyde C-H stretch), ~1730 (C=O stretch), ~1100 (C-O-C stretch)
This compound ~2960 (C-H stretch), ~2825 & ~2725 (Aldehyde C-H stretch), ~1725 (C=O stretch), ~1080 (C-O-C stretch)[7]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the clean salt plates.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values to confirm the functional groups and differentiate between positional isomers.

Mass Spectrometry (MS): Elucidating Structure through Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While enantiomers will have identical mass spectra, positional isomers will often exhibit different fragmentation patterns, aiding in their differentiation.

Expected Mass Spectral Differences (2- vs. 3-carbaldehyde):

Both isomers will have the same molecular ion peak (M⁺) at m/z = 100. The key to their differentiation lies in the relative abundances of their fragment ions. The fragmentation of cyclic ethers is often initiated by cleavage adjacent to the oxygen atom (α-cleavage).[8][9]

  • Tetrahydrofuran-2-carbaldehyde: A prominent fragmentation pathway is the loss of the formyl radical (•CHO), leading to a fragment at m/z = 71. Another common fragmentation is the loss of a hydrogen atom, resulting in a peak at m/z = 99.

  • This compound: This isomer may also lose a formyl radical, but the stability of the resulting radical cation will differ from that of the 2-isomer, potentially leading to a different relative abundance of the m/z = 71 peak. Cleavage of the ring can also lead to characteristic fragments. For instance, cleavage of the C2-C3 and C4-C5 bonds could lead to a fragment containing the aldehyde group.

Compound Expected Key Mass Spectral Fragments (m/z)
Tetrahydrofuran-2-carbaldehyde 100 (M⁺), 99 (M-H)⁺, 71 (M-CHO)⁺, 43
This compound 100 (M⁺), 99 (M-H)⁺, 71 (M-CHO)⁺ (potentially lower abundance than 2-isomer), 57, 41

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer.

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to identify the compound and differentiate between positional isomers.

cluster_MS Mass Spectrometry Workflow Sample Introduction Sample Introduction Ionization (EI) Ionization (EI) Sample Introduction->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic differentiation of this compound isomers is a multi-faceted task that requires the judicious application of various analytical techniques. While IR and Mass Spectrometry are effective for distinguishing between the positional isomers, Tetrahydrofuran-2-carbaldehyde and this compound, NMR spectroscopy, particularly with the use of chiral shift reagents, is indispensable for the resolution and quantification of the (R)- and (S)-enantiomers of this compound. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently characterize these important synthetic intermediates, ensuring the quality and integrity of their work in drug discovery and development.

References

  • PubChem. Compound Summary for CID 157568, 3-Furancarboxaldehyde, tetrahydro-.
  • PubChem. Compound Summary for CID 24354, Tetrahydro-2-furancarboxaldehyde.
  • Wikipedia.
  • Chemistry Notes. Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. [Link].
  • Journal of the Chemical Society, Perkin Transactions 2. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link].
  • YouTube. FRAGMENTATION PATTERNS OF ETHERS, Aldehydes, Ketones, Esters, and Carboxylic Acids. [Link].
  • ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link].
  • MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link].
  • Journal of Lipid Research. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. [Link].
  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link].
  • Scribd.
  • National Institutes of Health.
  • ResearchGate. The 13C NMR spectrum of 2-13C-enriched THF (1b). The labeling scheme.... [Link].
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link].
  • MDPI.
  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link].

Sources

A Comparative Guide to Chiral Purity Analysis of Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical parameter in the pharmaceutical and fine chemical industries, where the physiological effects of enantiomers can differ significantly. Tetrahydrofuran-3-carbaldehyde, a key chiral building block, is no exception. The accurate determination of its enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of downstream products. This guide provides an in-depth comparison of the primary analytical techniques for the chiral purity analysis of this compound: direct analysis by chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and indirect analysis via derivatization, alongside Chiral Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task. The analytical strategies to overcome this challenge fall into two main categories:

  • Direct Methods: Employing a chiral environment, typically a chiral stationary phase (CSP) in chromatography, to induce diastereomeric interactions with the enantiomers, leading to differential retention and separation.

  • Indirect Methods: Involving the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatography.

This guide will explore both approaches, providing a comparative analysis of their performance, supported by experimental protocols and data.

Method 1: Direct Enantioselective Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved by utilizing a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.

Principle of Separation

Cyclodextrins are chiral, cyclic oligosaccharides that form inclusion complexes with a wide variety of molecules. The enantiomers of this compound will exhibit different affinities for the chiral cavities of the cyclodextrin-based stationary phase, leading to different retention times and, consequently, their separation.

Experimental Protocol: Chiral GC-FID Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler

Chiral Stationary Phase:

  • A cyclodextrin-based chiral capillary column is recommended. A column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a stationary phase of a permethylated beta-cyclodextrin is a suitable starting point.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Detector Temperature: 250 °C

Sample Preparation:

  • Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Performance and Considerations

Chiral GC often provides high-resolution separations with sharp peaks, leading to excellent sensitivity. The primary limitation is the requirement for the analyte to be volatile and thermally stable. Fortunately, this compound is well-suited for this technique.

Method 2: Direct Enantioselective High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly versatile and widely used method for enantiomeric separations. For this compound, polysaccharide-based chiral stationary phases are particularly effective.

Principle of Separation

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have chiral grooves and cavities. The enantiomers of this compound will interact differently with these chiral structures through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, resulting in their separation.

Experimental Protocol: Chiral HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD)

Chiral Stationary Phase:

  • A polysaccharide-based chiral column, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio of these solvents is a critical parameter for optimizing the separation and may require adjustment.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Performance and Considerations

Chiral HPLC is applicable to a broader range of compounds compared to GC, as volatility is not a requirement. The use of normal-phase chromatography, as described in the protocol, often provides excellent enantioselectivity for polar analytes like aldehydes. However, HPLC can be more solvent-intensive than GC.

Method 3: Indirect Analysis via Derivatization followed by HPLC

The indirect approach involves the conversion of the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. For aldehydes, derivatization with a chiral hydrazine to form diastereomeric hydrazones is a viable strategy.[1]

Principle of Derivatization and Separation

A chiral hydrazine reagent, such as a derivative of an L-amino acid, will react with the (R)- and (S)-enantiomers of this compound to form two diastereomeric hydrazones. These diastereomers have different three-dimensional structures and, consequently, different physical properties, allowing for their separation by conventional reversed-phase HPLC.

Experimental Protocol: Derivatization and Achiral HPLC Analysis

1. Derivatization Step:

  • Reagents:

    • This compound sample

    • Chiral hydrazine reagent (e.g., 5-hydrazino-2,4-dinitrophenyl-l-valinamide)[1]

    • Acid catalyst (e.g., a small drop of acetic acid)

    • Reaction solvent (e.g., ethanol)

  • Procedure:

    • Dissolve a known amount of the this compound sample in ethanol.

    • Add a slight molar excess of the chiral hydrazine reagent.

    • Add a catalytic amount of acetic acid.

    • Heat the mixture at a mild temperature (e.g., 40-50 °C) for 30-60 minutes, monitoring the reaction by TLC or a preliminary HPLC run.

    • Once the reaction is complete, the mixture can be directly analyzed or subjected to a simple work-up to remove excess reagent if necessary.

2. Achiral HPLC Analysis:

Instrumentation:

  • Standard HPLC system with a UV or DAD detector.

Stationary Phase:

  • A conventional C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Start with a suitable initial composition (e.g., 70% water, 30% acetonitrile).

    • Run a linear gradient to increase the acetonitrile concentration over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: The dinitrophenyl group of the derivative provides a strong chromophore, allowing for sensitive UV detection at a wavelength around 340-360 nm.[1]

Performance and Considerations

The indirect method offers the advantage of using standard, less expensive achiral HPLC columns. The derivatization step can also enhance the detectability of the analyte. However, the derivatization reaction must be quantitative and free from racemization to ensure accurate results. The method is also more time-consuming due to the additional reaction step.

Method 4: Chiral NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents or chiral lanthanide shift reagents (LSRs).[2][3]

Principle of Chiral NMR

A chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is an enantiomerically pure complex that can coordinate to the lone pair of electrons on the oxygen atom of the aldehyde group in this compound. This interaction forms two transient diastereomeric complexes, one with the (R)-enantiomer and one with the (S)-enantiomer. The paramagnetic lanthanide ion induces large shifts in the NMR signals of the substrate, and because the two diastereomeric complexes have different geometries, the induced shifts for the protons of the (R)- and (S)-enantiomers will be different. This results in the splitting of signals in the NMR spectrum, allowing for the integration and quantification of each enantiomer.

Experimental Protocol: Chiral NMR with a Lanthanide Shift Reagent

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

Procedure:

  • Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small, known amount of the chiral LSR to the NMR tube.

  • Acquire another ¹H NMR spectrum and observe the shifts and any splitting of signals.

  • Incrementally add more of the LSR, acquiring a spectrum after each addition, until baseline separation of a key proton signal (e.g., the aldehyde proton) for the two enantiomers is achieved.

  • Integrate the separated signals to determine the enantiomeric ratio.

Performance and Considerations

Chiral NMR is a relatively rapid method that does not require chromatographic separation. It provides a direct measure of the enantiomeric ratio in solution. However, it is generally less sensitive than chromatographic methods and may suffer from line broadening induced by the paramagnetic LSR. The accuracy of the integration can also be a limiting factor.

Comparative Summary of Methods

FeatureDirect Chiral GCDirect Chiral HPLCIndirect HPLC (Derivatization)Chiral NMR
Principle Differential interaction with a chiral stationary phase in the gas phase.Differential interaction with a chiral stationary phase in the liquid phase.Formation of diastereomers followed by separation on an achiral column.Formation of transient diastereomeric complexes with a chiral shift reagent.
Analyte Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.Compounds with a reactive functional group for derivatization.Soluble compounds with a coordinating functional group.
Speed Typically faster analysis times per sample.Moderate analysis times.Slower due to the additional derivatization step.Rapid data acquisition.
Sensitivity High (FID detector).Good to high (UV/DAD detector).Can be very high if the derivatizing agent has a strong chromophore or fluorophore.Lower sensitivity compared to chromatographic methods.
Resolution Often provides very high resolution.Good to excellent resolution.Dependent on the separation of the diastereomers on the achiral column.Dependent on the effectiveness of the chiral shift reagent.
Cost Moderate instrument cost, specialized columns.Higher instrument cost, specialized and often expensive columns.Lower column cost (achiral), but includes the cost of the derivatizing agent.High instrument cost, but reagents can be relatively inexpensive.
Potential Issues Thermal degradation of the analyte.Higher solvent consumption.Incomplete derivatization, racemization during reaction.Line broadening, accuracy of integration.

Disclaimer: The experimental data presented in this guide are representative values based on the analysis of structurally similar compounds and established analytical principles. Actual results for this compound may vary and require method optimization.

Visualizing the Workflows

HPLC_Workflow

GC_Workflow

Derivatization_Workflow

NMR_Workflow

Conclusion

The selection of the most appropriate method for the chiral purity analysis of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the sample throughput.

  • Direct chiral GC and HPLC are the most straightforward and widely used methods, offering high resolution and reliability. Chiral GC is ideal for routine analysis due to its speed and sensitivity, while chiral HPLC provides greater versatility.

  • Indirect analysis via derivatization is a valuable alternative when a suitable chiral column is not available or when enhanced sensitivity is required.

  • Chiral NMR spectroscopy offers a rapid, non-separative approach that is particularly useful for reaction monitoring and for confirming the results obtained by chromatographic methods.

For robust quality control and in-depth research, it is often beneficial to employ two orthogonal methods to validate the results and ensure the highest level of confidence in the determined enantiomeric purity.

References

  • Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? (2020). Chemistry Notes.
  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. (1981). PubMed.
  • Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. (2008). PubMed.

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A Cost-Benefit Analysis of Tetrahydrofuran-3-carbaldehyde in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Consequently, the development of efficient and cost-effective synthetic routes to substituted tetrahydrofurans is of paramount importance to the chemical and pharmaceutical industries. Tetrahydrofuran-3-carbaldehyde (THF-3-CHO) presents itself as a versatile C5 building block, offering a reactive handle for a variety of carbon-carbon bond-forming reactions to introduce diverse functionalities at the 3-position of the THF ring. This guide provides an in-depth cost-benefit analysis of utilizing THF-3-CHO in synthesis, comparing its performance with alternative synthetic strategies and providing supporting experimental data to inform judicious decision-making in research and development.

The Synthetic Utility of this compound

This compound is a valuable intermediate primarily due to the reactivity of its aldehyde functional group. This allows for the straightforward introduction of various substituents at the 3-position through well-established chemical transformations.

Key Synthetic Transformations:
  • Wittig Reaction: The reaction of THF-3-CHO with phosphorus ylides provides a direct route to 3-vinyltetrahydrofuran derivatives. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used, with unstabilized ylides generally favoring the (Z)-isomer and stabilized ylides favoring the (E)-isomer.[1][2]

  • Grignard Reaction: The addition of Grignard reagents to the aldehyde carbonyl affords secondary alcohols. The use of chiral ligands can facilitate enantioselective additions, leading to the synthesis of valuable chiral 3-(hydroxyalkyl)tetrahydrofuran derivatives.[3][4][5][6][7]

  • Reductive Amination: The reaction with amines in the presence of a reducing agent provides access to 3-(aminomethyl)tetrahydrofuran derivatives, which are important pharmacophores.

  • Aldol Condensation: Base- or acid-catalyzed condensation with enolates or other nucleophiles can be employed to construct more complex carbon skeletons.

The commercial availability of THF-3-CHO, often as a 50 wt. % solution in water, provides a convenient starting point for these transformations.[8]

Synthesis of this compound: A Cost-Determining Step

A critical aspect of the cost-benefit analysis is the synthesis of THF-3-CHO itself. The most common laboratory and potential industrial synthesis involves the oxidation of the corresponding alcohol, 3-(hydroxymethyl)tetrahydrofuran.

A highly efficient method for the closely related oxidation of 3-hydroxytetrahydrofuran to 3-oxo-tetrahydrofuran utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with trichloroisocyanuric acid (TCCA). This method has been reported to achieve yields of up to 90% (by GC area %) and can be performed at low temperatures (-5°C to 0°C) in solvents like ethyl acetate.[9] A similar protocol could be envisioned for the oxidation of 3-(hydroxymethyl)tetrahydrofuran to yield THF-3-CHO.

Caption: Synthesis of THF-3-CHO via oxidation.

The cost of 3-(hydroxymethyl)tetrahydrofuran and the oxidizing agents are key contributors to the overall cost of THF-3-CHO.

Alternative Synthetic Strategies for 3-Substituted Tetrahydrofurans

Several alternative strategies exist for the synthesis of 3-substituted tetrahydrofurans, which may offer advantages in terms of cost, stereocontrol, or overall efficiency depending on the target molecule.

Cyclization of Acyclic Precursors

One of the most common approaches involves the intramolecular cyclization of functionalized acyclic precursors.

  • From But-2-ene-1,4-diol: Readily available and relatively inexpensive, but-2-ene-1,4-diol can serve as a starting material.[10][11][12][13][14] For instance, a redox-relay Heck reaction of cis-butene-1,4-diol can generate cyclic hemiacetals, which upon reduction, yield 3-aryl tetrahydrofurans.[15]

  • From Chiral Pool Starting Materials: For the synthesis of enantiomerically pure 3-substituted tetrahydrofurans, starting materials from the chiral pool, such as L-glutamic acid, can be utilized.[16][17][18] This approach often involves a multi-step sequence but can provide high enantiopurity.

Caption: General alternative route to 3-substituted THFs.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions offer a convergent approach to constructing the tetrahydrofuran ring with good control over stereochemistry. For example, the reaction of epoxides with electron-rich alkenes promoted by hexafluoroisopropanol (HFIP) can yield substituted tetrahydrofurans.[19] While often efficient, these methods may require specialized starting materials and catalysts.[20]

Cost-Benefit Analysis: A Comparative Framework

A direct cost comparison is highly dependent on the specific target molecule and the scale of the synthesis. However, a qualitative and semi-quantitative analysis can be constructed by considering several key factors:

Factor This compound Route Alternative Routes (e.g., Cyclization)
Starting Material Cost Cost of THF-3-CHO (or its precursor, 3-(hydroxymethyl)tetrahydrofuran) can be moderate to high.Can be low if starting from bulk chemicals like but-2-ene-1,4-diol. Can be high for chiral pool starting materials like L-glutamic acid.[10][14][16][17][18]
Number of Synthetic Steps Often shorter for introducing diversity at the 3-position, as the core is pre-formed.Can be longer, involving the construction of the acyclic precursor followed by cyclization.
Reagent & Catalyst Cost Dependent on the specific transformation (e.g., Wittig reagents, Grignard reagents, chiral ligands).May require specific catalysts for cyclization or functional group interconversions.
Process Complexity & Scalability Oxidation to the aldehyde can be high-yielding and scalable. Subsequent reactions are often standard, well-understood transformations.[9]Cyclization reactions can sometimes be low-yielding or require specific conditions that are challenging to scale.
Stereocontrol Enantioselectivity is introduced in the step involving the aldehyde (e.g., asymmetric Grignard addition).[3][4][7]Stereochemistry can be set from a chiral starting material or controlled during the cyclization step.
Overall Yield Dependent on the yield of the aldehyde synthesis and the subsequent reaction.The product of yields over multiple steps.

Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-tetrahydrofuran (as a proxy for THF-3-CHO synthesis)

This protocol is adapted from a patent describing a high-yield oxidation of 3-hydroxytetrahydrofuran.[9]

  • To a solution of 3-hydroxytetrahydrofuran (1.0 eq) in ethyl acetate, add trichloroisocyanuric acid (TCCA, 1.0 eq).

  • Cool the mixture to -5°C.

  • Add a solution of TEMPO (0.01 eq) in ethyl acetate dropwise, maintaining the temperature between -5°C and 0°C.

  • Allow the reaction to warm to room temperature and monitor by GC-MS until the starting material is consumed (typically 1 hour).

  • Filter the reaction mixture and wash the solid with ethyl acetate.

  • The combined organic phases can be washed with saturated aqueous NaHCO₃, dried, and concentrated to yield the product. A reported yield for this transformation is 90% (GC area %).[9]

Protocol 2: General Wittig Reaction with an Aldehyde

This is a general procedure that can be adapted for this compound.[1][2][21]

  • Suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C or -78°C, depending on the base and ylide stability.

  • Add a strong base (e.g., n-BuLi, NaH, or KHMDS) dropwise to generate the ylide.

  • Stir the resulting colored solution for 30-60 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Experimental workflow for the Wittig reaction.

Conclusion and Recommendations

The choice between using this compound and an alternative synthetic route is a nuanced decision that hinges on a multi-faceted analysis of cost, efficiency, and strategic goals.

This compound is likely the more cost-effective and efficient option when:

  • A variety of different substituents are required at the 3-position for structure-activity relationship (SAR) studies. The convergent nature of this approach allows for the rapid generation of a library of analogs from a common intermediate.

  • The target molecule has a relatively simple substitution pattern that can be readily installed via standard aldehyde chemistry.

  • Scalability of the final steps is a primary concern, as reactions of aldehydes are generally well-understood and scalable.

Alternative synthetic strategies, such as the cyclization of acyclic precursors, may be preferred when:

  • A specific, single target molecule is to be synthesized on a large scale, and a highly optimized, linear synthesis from inexpensive starting materials can be developed.

  • The desired stereochemistry at multiple centers of the tetrahydrofuran ring is best established from a chiral pool starting material.

  • The required functionality at the 3-position is difficult to introduce via reactions of an aldehyde.

Ultimately, a thorough evaluation of the specific synthetic problem, including target structure, scale, and available resources, is necessary to make an informed decision. This guide provides a framework for such an analysis, empowering researchers to choose the most appropriate and cost-effective strategy for their synthetic endeavors.

References

  • Díez, D., Gallego, P., & Marcos, I. S. (2014). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
  • CP Lab Safety. (n.d.). 2-Butene-1, 4-diol(cis+trans), min 97%, 100 grams.
  • Carl ROTH. (n.d.). L-Glutamic acid.
  • Cenmed Enterprises. (n.d.). (S) (+) Glutamic Acid For Synthesis.
  • Lo-Presti, L., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(17), 4957-4965.
  • Woodward, A. R., et al. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical Science, 10(22), 5795–5800.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.
  • Miles, W. H., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Google Patents. (1981). US4261901A - Synthesis of tetrahydrofuran.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Ackermann, M., & Berger, S. (2005). Yield and stereochemical results of Wittig reactions in THF using benzylideneheteroaryl-phenylphosphoranes and benzaldehyde with either NaHMDS or n-BuLi as base. ResearchGate.
  • Wikipedia. (n.d.). Wittig reaction.
  • Lo-Presti, L., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing.
  • Sostie. (n.d.). Pharma Intermediates.
  • PubChem. (n.d.). This compound.
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A Comparative Guide to Green Chemistry Alternatives for the Synthesis of Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of greener, more sustainable methodologies is not merely a trend but a critical necessity. Tetrahydrofuran-3-carbaldehyde, a valuable building block, is traditionally synthesized through pathways that often involve hazardous reagents and generate significant waste. This guide provides an in-depth comparison of emerging green chemistry alternatives against a traditional, less environmentally friendly method, offering researchers and drug development professionals the data and insights needed to make informed, sustainable choices.

Introduction: The Need for Greener Pathways to a Key Intermediate

This compound is a crucial intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). Its traditional synthesis routes, however, are often fraught with environmental, health, and safety (EHS) concerns, including the use of toxic heavy metals and chlorinated intermediates.[1][2] This necessitates a shift towards greener alternatives that are not only more environmentally benign but also offer advantages in terms of atom economy, safety, and efficiency.

This guide will explore two primary green alternatives—rhodium-catalyzed hydroformylation and the catalytic oxidation of 3-(hydroxymethyl)tetrahydrofuran—and compare them with a representative traditional synthesis involving hazardous reagents.

The Traditional Approach: A High-Hazard Baseline

A classic, albeit now largely disfavored, approach to synthesizing molecules with a similar core structure involves multi-step processes with hazardous intermediates and reagents. For instance, a known pathway to the parent tetrahydrofuran ring involves the reaction of propylene with formaldehyde, followed by chlorination and cyclization, which utilizes chlorinated intermediates and harsh reaction conditions.[2] Another traditional method for the synthesis of a related ketone, 3-oxo-tetrahydrofuran, involves the oxidation of 3-hydroxytetrahydrofuran using toxic chromium (VI) reagents.[1]

Key Drawbacks of Traditional Synthesis:

  • Hazardous Reagents: Use of highly toxic and carcinogenic chromium reagents or the generation of hazardous chlorinated intermediates.[1][2]

  • Significant Waste Generation: Multi-step syntheses often lead to lower overall yields and the production of stoichiometric byproducts that require disposal.

  • Harsh Reaction Conditions: Often require high temperatures and pressures, leading to higher energy consumption and potential safety risks.[2]

  • Safety Concerns: Tetrahydrofuran (THF) and its derivatives are flammable and can form explosive peroxides upon exposure to air and light.[3][4][5] The target molecule, this compound, is known to cause serious eye damage.[6]

Green Alternative 1: Rhodium-Catalyzed Hydroformylation of 2,5-Dihydrofuran

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is an atom-economical reaction that is a cornerstone of industrial organic synthesis.[7][8] The application of this methodology to 2,5-dihydrofuran presents a direct and efficient route to this compound.

The Chemistry: An Atom-Economical Approach

The rhodium-catalyzed hydroformylation of 2,5-dihydrofuran is a highly regioselective process where the formyl group is preferentially introduced at the 3-position of the tetrahydrofuran ring.[9][10] The choice of ligands coordinated to the rhodium center is crucial in controlling the regioselectivity and, in the case of asymmetric hydroformylation, the enantioselectivity.[9][11][12]

hydroformylation DHF 2,5-Dihydrofuran THF_aldehyde This compound DHF->THF_aldehyde Hydroformylation CO_H2 CO + H2 (Syngas) CO_H2->THF_aldehyde Rh_catalyst [Rh(CO)2(acac)] + Ligand Rh_catalyst->THF_aldehyde

Caption: Rhodium-catalyzed hydroformylation of 2,5-dihydrofuran.

Experimental Protocol: A Representative Procedure

A typical experimental setup involves charging a high-pressure reactor with 2,5-dihydrofuran, a rhodium precursor such as [Rh(CO)₂(acac)], a suitable phosphine or phosphite ligand, and a solvent. The reactor is then pressurized with a mixture of carbon monoxide and hydrogen (syngas) and heated to the desired temperature.[10]

Step-by-Step Protocol:

  • Catalyst Preparation: In a controlled atmosphere (e.g., a glovebox), dissolve the rhodium precursor and the chosen ligand in a degassed solvent (e.g., toluene).

  • Reactor Setup: Charge a stainless-steel autoclave with the catalyst solution and the substrate, 2,5-dihydrofuran.

  • Reaction: Seal the reactor, purge with syngas, and then pressurize to the desired pressure (e.g., 20-40 bar). Heat the reactor to the reaction temperature (e.g., 80-100 °C) with stirring.

  • Work-up: After the reaction is complete (monitored by GC or TLC), cool the reactor, vent the excess gas, and analyze the product mixture. The product can be purified by distillation or chromatography.

Performance Data
ParameterRh-catalyzed Hydroformylation
Starting Material 2,5-Dihydrofuran
Key Reagents CO, H₂, Rh-catalyst, Ligand
Yield Up to >95%[10]
Selectivity High regioselectivity for the 3-aldehyde[9][10]
Conditions Mild to moderate (e.g., 80-100 °C, 20-40 bar)
Green Advantages High atom economy, catalytic process, mild conditions

Green Alternative 2: Catalytic Oxidation of 3-(Hydroxymethyl)tetrahydrofuran

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Utilizing green oxidants and catalysts for this conversion aligns with the principles of sustainable chemistry. While direct experimental data for the synthesis of this compound via this method is less prevalent in the literature, the oxidation of related substrates provides a strong proof of concept.

The Chemistry: A Selective Transformation

The oxidation of 3-(hydroxymethyl)tetrahydrofuran to the corresponding aldehyde can be achieved using a variety of catalytic systems. A promising green approach involves the use of stable radical catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-oxidant.[1] Another avenue is the use of earth-abundant metal catalysts with environmentally benign oxidants like hydrogen peroxide.[13][14]

oxidation THF_alcohol 3-(Hydroxymethyl)tetrahydrofuran THF_aldehyde This compound THF_alcohol->THF_aldehyde Oxidation Oxidant Green Oxidant (e.g., H2O2) Oxidant->THF_aldehyde Catalyst Catalyst (e.g., TEMPO, Fe-based) Catalyst->THF_aldehyde Byproduct Byproduct (e.g., H2O) THF_aldehyde->Byproduct

Caption: Catalytic oxidation of 3-(hydroxymethyl)tetrahydrofuran.

Conceptual Experimental Protocol

A plausible green oxidation protocol would involve dissolving 3-(hydroxymethyl)tetrahydrofuran in a suitable solvent, adding a catalytic amount of the chosen catalyst, and then adding the green oxidant.

Step-by-Step Protocol (Conceptual):

  • Reaction Setup: In a round-bottom flask, dissolve 3-(hydroxymethyl)tetrahydrofuran and the catalyst (e.g., an iron-containing clay) in a solvent.

  • Oxidation: Slowly add the oxidant (e.g., hydrogen peroxide) to the reaction mixture at a controlled temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Work-up and Purification: Once the starting material is consumed, quench any remaining oxidant, extract the product, and purify by distillation or chromatography.

Projected Performance
ParameterCatalytic Oxidation
Starting Material 3-(Hydroxymethyl)tetrahydrofuran
Key Reagents Catalyst, Green Oxidant (e.g., H₂O₂)
Yield Potentially high (based on similar oxidations)
Selectivity Dependent on the catalyst and conditions
Conditions Mild (often near room temperature)
Green Advantages Use of green oxidants, catalytic process, mild conditions, generation of benign byproducts (e.g., water)

Emerging Frontiers: Bio-Based Synthesis

The ultimate goal in green chemistry is often the utilization of renewable feedstocks. There is a growing body of research on the conversion of biomass-derived platform molecules, such as furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals, including tetrahydrofuran derivatives.[15][16][17][18] While a direct, high-yield synthesis of this compound from a common biomass source is still an area of active research, the potential to create a fully bio-based and sustainable production route is a significant driver for future innovation.[19]

Comparative Analysis and Future Outlook

FeatureTraditional SynthesisRh-catalyzed HydroformylationCatalytic Oxidation
Atom Economy LowHighModerate to High
Reagent Hazard High (e.g., Cr(VI), Cl₂)Moderate (CO is toxic)Low (with green oxidants)
Catalyst Stoichiometric or hazardousPrecious metal (Rh)Potentially earth-abundant metals
Waste Generation HighLowLow
Reaction Conditions HarshMild to ModerateMild
Feedstock Petroleum-basedPetroleum-basedPotentially bio-based

The rhodium-catalyzed hydroformylation of 2,5-dihydrofuran stands out as a well-established, highly efficient, and atom-economical green alternative for the synthesis of this compound. While the use of a precious metal catalyst is a consideration, the high yields and selectivities under mild conditions make it a compelling choice.

The catalytic oxidation of 3-(hydroxymethyl)tetrahydrofuran represents a promising and potentially even greener alternative, particularly if catalysts based on earth-abundant metals and benign oxidants are further developed and optimized for this specific transformation.

For researchers and drug development professionals, the adoption of these greener synthetic routes is not just an ethical imperative but also a strategic advantage. By embracing these methodologies, the chemical industry can move towards a more sustainable future, reducing its environmental footprint while continuing to produce the vital molecules that underpin modern medicine and technology.

References

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Enantioselective Synthesis of Tetrahydrofuran-3-carbaldehyde: A Comparative Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydrofuran-3-carbaldehyde in Drug Discovery

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The precise stereochemical orientation of substituents on the THF ring is often critical for biological activity. This compound, in its enantiomerically pure form, serves as a versatile chiral building block for the synthesis of complex drug candidates, including potent inhibitors of glycinamide ribonucleotide transformylase (GAR Tfase), a key enzyme in the de novo purine biosynthetic pathway and a target for antineoplastic agents.[1] The demand for efficient and scalable methods to produce enantiopure this compound has driven the development of various synthetic strategies. This guide provides a comparative overview of the leading methodologies, focusing on biocatalysis, organocatalysis, and chiral pool synthesis, to empower researchers in selecting the optimal route for their specific needs.

I. Biocatalytic Approach: The Power of Ketoreductases and Subsequent Oxidation

The biocatalytic route represents a highly efficient and green approach to chiral 3-hydroxytetrahydrofuran, the immediate precursor to the target aldehyde. This strategy hinges on the enzymatic, asymmetric reduction of a prochiral ketone, tetrahydrofuran-3-one.

Causality Behind the Biocatalytic Choice

Ketoreductases (KREDs) are NAD(P)H-dependent enzymes that catalyze the reduction of ketones to chiral alcohols with exceptional enantioselectivity.[2] Their high specificity, mild reaction conditions (typically aqueous media at or near room temperature), and biodegradability make them an attractive alternative to traditional chemical reductants, which often require harsh conditions and can generate hazardous waste.[3] Furthermore, through directed evolution, KREDs have been engineered to exhibit remarkable activity and selectivity for a wide range of substrates, including challenging small heterocyclic ketones.[4][5]

The overall two-step synthetic pathway involves:

  • Asymmetric Reduction: A ketoreductase reduces tetrahydrofuran-3-one to either (R)- or (S)-3-hydroxytetrahydrofuran with high enantiomeric excess.

  • Mild Oxidation: The resulting chiral alcohol is then oxidized to the corresponding aldehyde using a mild oxidant to prevent over-oxidation to the carboxylic acid.

Comparative Data: Biocatalytic Reduction of Tetrahydrofuran-3-one Derivatives
Catalyst SystemSubstrateProduct ConfigurationYield (%)ee (%)Key Conditions & NotesReference
Evolved Ketoreductase (KRED)Tetrahydrothiophene-3-one(R)-alcohol>99>99Scaled to 100 kg. Demonstrates industrial viability for similar heterocyclic ketones.[5]
KRED-mediated DKRRacemic 4-methyl-tetrahydrofuran-3-one(3S,4S)-alcoholHigh>99.9Dynamic Kinetic Resolution (DKR) allows for theoretical 100% yield of a single diastereomer.[6]
Various KREDsAromatic & β-keto esters(R)- or (S)-alcoholsHighHighDemonstrates broad applicability of KREDs.[7]
Experimental Protocol: A Representative Two-Step Synthesis

Step 1: Biocatalytic Reduction of Tetrahydrofuran-3-one

This protocol is adapted from procedures described for the reduction of similar heterocyclic ketones.[5][8]

  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • Reagent Addition: To the buffer, add tetrahydrofuran-3-one (1 equivalent), a glucose dehydrogenase for cofactor regeneration, glucose (as a sacrificial reductant), NADP+, and the selected ketoreductase (e.g., from a commercial screening kit). Isopropanol can also be used as a co-solvent and sacrificial reductant.

  • Reaction Execution: The mixture is stirred at a controlled temperature (typically 25-30 °C) and the reaction progress is monitored by an appropriate analytical technique (e.g., GC or HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiopure 3-hydroxytetrahydrofuran.

Step 2: Dess-Martin Oxidation of (S)-3-Hydroxytetrahydrofuran

The Dess-Martin periodinane (DMP) oxidation is a mild and selective method for converting primary alcohols to aldehydes.[1][9][10][11]

  • Reaction Setup: A solution of (S)-3-hydroxytetrahydrofuran (1 equivalent) in dichloromethane (DCM) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Dess-Martin periodinane (1.2-1.5 equivalents) is added portion-wise to the solution at 0 °C.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford the desired (S)-tetrahydrofuran-3-carbaldehyde.

Visualization: The Catalytic Cycle of a Ketoreductase

KRED_Cycle cluster_0 Ketoreductase Catalytic Cycle E_NADPH E-NADPH E_NADP_Sub E-NADP+-Substrate E_NADPH->E_NADP_Sub Substrate (Ketone) binding E_NADP_Prod E-NADP+-Product E_NADP_Sub->E_NADP_Prod Hydride transfer (Reduction) E_NADP E-NADP+ E_NADP_Prod->E_NADP Product (Alcohol) release Alcohol Chiral Alcohol E_NADP_Prod->Alcohol E_NADP->E_NADPH NADPH regeneration NADP NADP+ E_NADP->NADP Ketone Ketone Ketone->E_NADPH NADPH NADPH NADPH->E_NADP

Caption: Catalytic cycle of a ketoreductase (KRED).

II. Organocatalytic Approach: The Elegance of the Oxa-Michael Reaction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The intramolecular oxa-Michael reaction is a particularly effective strategy for the synthesis of chiral oxygen-containing heterocycles.[12][13]

Causality Behind the Organocatalytic Choice

Chiral secondary amines, such as proline and its derivatives, can catalyze the intramolecular oxa-Michael addition of a hydroxyl group to an α,β-unsaturated aldehyde.[12][14][15] The mechanism involves the formation of a chiral iminium ion intermediate, which activates the enal towards nucleophilic attack by the tethered alcohol. The stereochemistry of the newly formed chiral center is controlled by the chiral catalyst. This approach allows for the direct construction of the chiral tetrahydrofuran ring with the desired stereochemistry at the 3-position.

Comparative Data: Organocatalytic Oxa-Michael Reactions for Tetrahydrofuran Synthesis
CatalystSubstrate TypeProductYield (%)ee (%)Key Conditions & NotesReference
L-Proline (20 mol%)Salicylaldehyde & β-nitrostyrene2H-chromeneup to 6955Demonstrates proline's ability to catalyze oxa-Michael reactions.[16][17]
Diphenylprolinol silyl etherγ-hydroxy-α,β-unsaturated aldehydeTetrahydrofuran derivative7699Domino oxa-Michael-Michael reaction.[12]
Bifunctional iminophosphoraneγ-hydroxy-α,β-unsaturated esterTetrahydrofuran-3-carboxylateup to 9999.5Highly efficient for substrates with low electrophilicity.[18][19][20]
Tandem iminium-enamine catalysisγ-hydroxy-α,β-unsaturated carbonyl & enal2,3,4-trisubstituted THFHighHighDouble Michael addition strategy.[21]
Experimental Protocol: A Representative Organocatalytic Oxa-Michael Cyclization

This protocol is a general representation based on known procedures for proline-catalyzed oxa-Michael additions.[16][17]

  • Substrate Synthesis: The starting material, a γ-hydroxy-α,β-unsaturated aldehyde, needs to be synthesized. This can typically be achieved through a multi-step sequence, for example, starting from a protected diol.

  • Reaction Setup: To a solution of the γ-hydroxy-α,β-unsaturated aldehyde (1 equivalent) in an appropriate solvent (e.g., chloroform or toluene), is added the chiral organocatalyst (e.g., a proline derivative, 10-20 mol%).

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (ranging from room temperature to lower temperatures) and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is concentrated, and the residue is purified by column chromatography to yield the enantiomerically enriched this compound. In some cases, the aldehyde may be protected as an acetal during the reaction and deprotected in a subsequent step.

Visualization: Mechanism of Proline-Catalyzed Intramolecular Oxa-Michael Addition

Proline_Oxa_Michael cluster_1 Proline-Catalyzed Intramolecular Oxa-Michael Addition Substrate γ-Hydroxy-α,β-unsaturated aldehyde Iminium Chiral Iminium Ion (Activated Intermediate) Substrate->Iminium + Proline, -H2O Proline Proline Catalyst Cyclization Intramolecular Nucleophilic Attack Iminium->Cyclization Oxa-Michael Addition Enamine Enamine Intermediate Cyclization->Enamine Product Chiral this compound Enamine->Product +H2O, -Proline Chiral_Pool_Synthesis cluster_2 Chiral Pool Synthesis from L-Arabinose Arabinose L-Arabinose Hydrazone Hydrazone Intermediate Arabinose->Hydrazone N,N-dimethylhydrazine, Amberlyst® 15 THF_derivative Chiral Tetrahydrofuran Derivative Hydrazone->THF_derivative TFA, MeOH, 40°C Target This compound (via functional group interconversion) THF_derivative->Target Hydrolysis & Oxidation

Caption: Synthetic route to this compound from L-arabinose.

IV. Comparative Analysis and Future Outlook

FeatureBiocatalysis (KRED + Oxidation)Organocatalysis (Oxa-Michael)Chiral Pool Synthesis
Stereocontrol Excellent (often >99% ee)Very Good to Excellent (up to 99% ee)Excellent (derived from starting material)
Scalability High (demonstrated at kg scale)Moderate to HighHigh
Reaction Conditions Mild (aqueous, RT)Mild to ModerateMild to Moderate
Catalyst Enzyme (KRED)Small organic molecule (e.g., proline)Stoichiometric acid/base
Substrate Scope Generally good, can be engineeredBroad, dependent on catalystLimited to available chiral starting materials
Green Chemistry Excellent (biodegradable catalyst, aqueous media)Good (metal-free)Good (utilizes biomass)
Key Advantage Exceptional enantioselectivity and scalabilityDirect formation of the chiral center during cyclizationCost-effective, readily available starting material
Key Limitation Two-step process (reduction then oxidation)May require multi-step synthesis of the starting materialLimited to the stereoisomer of the starting material

The enantioselective synthesis of this compound can be approached through several effective strategies, each with its own set of advantages and limitations.

  • Biocatalysis offers an unparalleled combination of enantioselectivity, mild reaction conditions, and proven scalability, making it a prime choice for industrial applications. The main consideration is the two-step nature of the process.

  • Organocatalysis , particularly through the intramolecular oxa-Michael reaction, provides an elegant and direct method to construct the chiral tetrahydrofuran ring. The development of highly active and selective catalysts continues to expand the utility of this approach.

  • Chiral Pool Synthesis presents a cost-effective and straightforward route, leveraging the inherent chirality of natural products. This method is particularly attractive when the desired enantiomer is accessible from an abundant natural source.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, cost considerations, and the availability of starting materials and catalysts. As the fields of biocatalysis and organocatalysis continue to advance, we can anticipate the development of even more efficient and sustainable methods for the synthesis of this and other valuable chiral building blocks.

References

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A Comparative Guide to the Synthesis of Tetrahydrofuran-3-carbaldehyde: Maximizing Experimental Yields

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the synthetic routes to Tetrahydrofuran-3-carbaldehyde, a crucial intermediate in the development of novel pharmaceutical agents. We move beyond simple protocol recitation to provide a comparative analysis of common synthetic methodologies, focusing on the critical factors that govern the gap between theoretical and experimental yields. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this valuable building block.

Introduction: The Significance of this compound

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1] this compound (THF-3-CHO) serves as a versatile precursor for introducing this ring system, enabling the construction of complex molecular architectures. Its aldehyde functionality provides a reactive handle for a multitude of transformations, including reductive aminations, Wittig reactions, and aldol condensations.

Achieving an efficient, scalable, and high-yielding synthesis is paramount. However, as with many chemical processes, the translation from a balanced chemical equation (theoretical yield) to a tangible, purified product (experimental yield) is fraught with challenges. This guide dissects the most prevalent synthetic pathway—the oxidation of 3-hydroxytetrahydrofuran—and evaluates the variables that must be controlled to maximize product realization.

Synthetic Pathways: A Comparative Overview

The most direct and widely employed method for preparing this compound is the oxidation of its corresponding alcohol, 3-hydroxytetrahydrofuran (3-OH-THF). The choice of oxidant is the single most critical factor influencing yield, safety, and environmental impact.

Route 1: Oxidation of 3-Hydroxytetrahydrofuran

The precursor, 3-OH-THF, is itself efficiently synthesized via the acid-catalyzed cyclization of 1,2,4-trihydroxybutane. This reaction proceeds with high efficiency; for instance, heating with a catalytic amount of p-toluenesulfonic acid (PTSA) followed by fractional distillation can yield 3-OH-THF in excess of 91%.[2]

A 1,2,4-Trihydroxybutane B 3-Hydroxytetrahydrofuran (3-OH-THF) A->B  p-TSA, 160-180°C (Yield: ~91%)   C This compound B->C  Oxidation  

Caption: Precursor synthesis workflow for THF-3-CHO.

Once 3-OH-THF is obtained, the subsequent oxidation step is the primary focus of optimization.

  • Legacy Method: Chromium (VI) Oxidation Historically, chromium-based reagents like pyridinium chlorochromate (PCC) were used. While functional, this method suffers from significant drawbacks. The yields are often modest, with reports of up to 46% isolated yield.[2] A modified procedure using dichloromethane (DCM) as a solvent improved the crude yield to 79%, but the fundamental issues remain.[2]

    • Causality: The primary reason for abandoning this method is the high toxicity and environmental hazard associated with chromium (VI) compounds, which necessitate complex and costly waste disposal procedures. From a process chemistry perspective, the generation of chromium-containing byproducts complicates purification, often reducing the isolated yield.

  • Modern Method: TEMPO-Mediated Oxidation A more sustainable and efficient alternative is the use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant. Trichloroisocyanuric acid (TCCA) has proven to be a particularly effective partner in this system.[2] This process is chemoselective, operates under mild conditions, and avoids the use of heavy metals.

    The catalytic cycle involves the oxidation of TEMPO by TCCA to the active N-oxoammonium ion. This species then oxidizes the alcohol (3-OH-THF) to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized by TCCA to complete the cycle.

sub 3-OH-THF prod THF-3-CHO sub->prod Oxidation oxo N-oxoammonium ion (Active Oxidant) tempo TEMPO (Catalyst) tempo->oxo Activation oxo->tempo Regeneration tcca TCCA (Co-oxidant) tcca->oxo tcca_spent Cyanuric Acid (Byproduct) tcca->tcca_spent Consumption

Caption: Simplified TEMPO catalytic cycle for alcohol oxidation.

Theoretical vs. Experimental Yield: Bridging the Gap

The theoretical yield represents a perfect reaction where every molecule of the limiting reactant is converted to the desired product. In practice, this is never achieved. The experimental yield is what is physically isolated and is invariably lower due to a combination of factors.

Factors Impacting Experimental Yield:
  • Reaction Conditions: The TEMPO/TCCA system is highly sensitive to reaction parameters. As shown in the data below, solvent choice and temperature control are paramount. The reaction is typically initiated at low temperatures (-5°C to 0°C) to manage the exotherm and prevent side reactions.[2]

  • Side Reactions: Incomplete conversion leaves starting material in the crude product. More significantly, over-oxidation to the carboxylic acid or other degradation pathways can occur, especially with poor temperature control. One report noted that using a different oxidation system resulted in many unidentified impurities, making purification difficult and lowering the yield.[2]

  • Workup and Purification Losses: This is the most significant source of yield loss. The process involves:

    • Filtration: To remove the cyanuric acid byproduct from the TCCA.

    • Aqueous Washing: Typically with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic species.

    • Extraction: Transferring the product between aqueous and organic layers.

    • Drying and Concentration: Removing the solvent.

    • Distillation: Final purification under vacuum to separate the product from non-volatile impurities and residual solvent.[2] Each transfer, separation, and purification step incurs a physical loss of material, cumulatively reducing the final isolated yield.

Quantitative Data Comparison

The following table summarizes experimental data from various TEMPO/TCCA-mediated oxidations of 3-OH-THF, demonstrating the impact of different conditions on the outcome.[2]

Co-OxidantCatalyst Loading (mol%)SolventTemp (°C)Reaction Time (h)Reported Yield (%)Yield Type
TCCA1.0Acetone-5 to RT152GC Area %
TCCA1.0Toluene-5 to RT190GC Area %
TCCA1.0DCM-5 to RT189GC Area %
TCCA 1.0 DCM -5 to RT <2 93.6 Isolated

GC Area % is an estimate of conversion from gas chromatography and not a true isolated yield. RT = Room Temperature.

Analysis: The data clearly indicates that while toluene and DCM show high conversion by GC, the optimized protocol in DCM provides an exceptional isolated yield of 93.6% .[2] The lower yield in acetone suggests it may be a less suitable solvent for this specific transformation, potentially due to side reactions or different solubility profiles of the reaction components. The high isolated yield demonstrates that with careful execution and an optimized protocol, the gap between conversion and final product can be minimized.

Recommended Experimental Protocol

Based on the highest reported isolated yield, the following protocol for the TEMPO/TCCA oxidation of 3-OH-THF in dichloromethane is recommended.

Materials:

  • 3-Hydroxytetrahydrofuran (3-OH-THF)

  • Trichloroisocyanuric acid (TCCA)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3-OH-THF (1.0 eq.) and dichloromethane (approx. 10 mL per gram of 3-OH-THF).

  • Catalyst Addition: Add TEMPO (0.01 eq.).

  • Cooling: Cool the solution to a target temperature of -5°C to 0°C using a circulating chiller.

  • Oxidant Addition: Add TCCA (1.0 eq.) in one portion. Note: For larger scales, portion-wise addition may be necessary to control the exotherm.

  • Reaction Monitoring: Stir the resulting mixture vigorously at -5°C to 0°C. The reaction is typically rapid. Allow the mixture to slowly warm to room temperature while monitoring the consumption of 3-OH-THF by GC-MS or TLC (target: <1% remaining). The reaction is generally complete within 1-2 hours.

  • Workup - Filtration: Filter the reaction mixture through a pad of celite to remove the solid cyanuric acid byproduct. Wash the filter cake with additional DCM (3x volume of the filter cake).

  • Workup - Quenching & Washing: Combine the filtrates and wash with saturated aqueous NaHCO₃ solution. This neutralizes any acidic byproducts.

  • Workup - Extraction: Separate the layers. Extract the aqueous phase with additional DCM (2x) to recover any dissolved product.

  • Drying and Concentration: Combine all organic phases, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a pale yellow oil.[2]

Conclusion

While the theoretical yield of this compound synthesis is defined by stoichiometry, the experimentally achieved yield is a function of meticulous process control. The transition from hazardous chromium-based oxidants to a mild and efficient TEMPO/TCCA catalytic system has significantly improved potential yields. The data demonstrates that by carefully selecting the solvent (DCM), maintaining strict temperature control (-5°C to 0°C), and executing a precise workup and purification procedure, an isolated experimental yield exceeding 93% can be reliably achieved. This represents a highly optimized process that effectively bridges the gap between theoretical potential and practical reality, providing a robust platform for the production of this key pharmaceutical intermediate.

References

[2] Process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents, US9399629B2. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH), PMC.

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Safety Operating Guide

Proper Disposal of Tetrahydrofuran-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides an in-depth, procedural framework for the proper disposal of Tetrahydrofuran-3-carbaldehyde (CAS No. 79710-86-4), a non-halogenated organic compound that presents specific hazards requiring meticulous handling. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

Foundational Safety Principles: Understanding the Hazard Profile

This compound is a cyclic ether and an aldehyde. This chemical structure necessitates a comprehensive understanding of its potential hazards, which directly informs every step of the disposal process.

Primary Hazards:

  • Serious Eye Damage/Irritation: The compound is classified as causing serious eye damage.[1]

  • Acute Oral Toxicity: It is considered harmful if swallowed.[2]

  • Peroxide Formation: As a cyclic ether, it shares the hazardous characteristic of its parent compound, tetrahydrofuran (THF), in its ability to form explosive peroxides upon exposure to air and light.[1][3][4][5] Aldehydes are also a class of compounds known to form peroxides.[1][3][4][6][7] These peroxides are sensitive to heat, friction, and shock, and their accumulation can lead to violent explosions.[3][4]

It is this peroxide-forming potential that demands the most stringent precautions in the handling and disposal of aged or improperly stored this compound.

Data Summary: Hazard Classification
Hazard ClassificationCategoryGHS CodeSource
Serious Eye Damage/IrritationCategory 1H318[1][2]
Acute Toxicity, OralCategory 4H302[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins the moment the chemical is designated as waste and ends with its removal by a licensed hazardous waste contractor.

Step 1: Initial Waste Characterization and Peroxide Screening

Before any disposal procedures commence, a critical evaluation of the waste is necessary.

  • Age and Storage Conditions: Determine the age of the chemical. Containers of peroxide-forming chemicals must be dated upon receipt and upon opening.[5][8][9][10] If the container is old, undated, or shows signs of crystallization, unusual viscosity, or stratification, do not handle it.[7][9][10] Contact your institution's Environmental Health & Safety (EHS) department immediately.[10]

  • Peroxide Testing: For opened containers that are within their recommended shelf life (typically 3-6 months for ethers and aldehydes), it is best practice to test for the presence of peroxides before disposal.[3][5][11][8] Commercially available peroxide test strips can provide a semi-quantitative measurement.

    • < 20 ppm: The chemical can be managed through the standard hazardous waste stream.

    • > 20 ppm: The chemical may require special handling. Consult your EHS department for guidance, as some waste disposal vendors have limits on the concentration of peroxides they will accept.[2]

Step 2: Segregation and Containerization

Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers.

  • Waste Stream Designation: this compound is a non-halogenated organic solvent . It must not be mixed with halogenated organic wastes (e.g., dichloromethane, chloroform), as these waste streams are often treated and disposed of differently.[12] Non-halogenated solvents may be recycled as fuel, while halogenated solvents require incineration at higher costs.

  • Container Selection:

    • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or the original container are often suitable.[13][14]

    • Ensure the container is in good condition, with a securely sealing cap to prevent leaks and evaporation.[13][14]

    • Never use food-grade containers for hazardous waste.

  • Filling and Sealing:

    • Do not fill the container to more than 90% capacity to allow for vapor expansion.[13]

    • Keep the container closed at all times except when adding waste.[8][13][14][15] This is crucial to minimize exposure to air, which can accelerate peroxide formation.

Step 3: Labeling and Documentation

Accurate and thorough labeling is a regulatory requirement and a critical safety measure.

  • Hazardous Waste Tag: As soon as the first drop of waste is added to the container, affix a hazardous waste tag provided by your institution's EHS department.[14][15]

  • Content Declaration:

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • List all constituents and their approximate percentages.

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Flammable, Corrosive - Eye Hazard).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for the safe accumulation of hazardous waste pending pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • Segregation within the SAA: Store the waste container with other compatible materials. Specifically, segregate it from:

    • Acids: Incompatible, can lead to heat generation and violent polymerization.[16][17]

    • Bases: Incompatible.[18]

    • Oxidizing Agents: Incompatible, can lead to heat and fire.[10][16][17][18][19]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Accumulation Limits: Be aware of the volume limits for your SAA (typically 55 gallons for total hazardous waste and 1 quart for acutely hazardous waste).[20]

Step 5: Arranging for Disposal
  • Scheduled Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Final Disposal Method: The ultimate disposal of non-halogenated organic waste like this compound is typically through incineration at a licensed hazardous waste facility.[12][21] Incineration is an effective method for destroying organic compounds in compliance with EPA regulations.[22][23][24]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_accum Accumulation & Storage cluster_disposal Final Disposal start Waste Generation: This compound char Characterize Waste: - Age - Visual Inspection start->char test Peroxide Test Required? char->test contact_ehs STOP! Contact EHS Immediately char->contact_ehs Crystals/Old/Undated perform_test Perform Peroxide Test test->perform_test Yes segregate Segregate as Non-Halogenated Organic Waste test->segregate No perform_test->segregate container Select & Fill Compatible Container (≤90% Full) segregate->container labeling Affix Hazardous Waste Label container->labeling saa Store in SAA - Segregated - Secondary Containment labeling->saa pickup Schedule EHS Waste Pickup saa->pickup transport Transport by Licensed Contractor pickup->transport incinerate Final Disposal: Incineration transport->incinerate

Caption: Disposal workflow for this compound.

Chemical Incompatibility: A Critical Consideration

To prevent dangerous reactions, never mix this compound waste with the following classes of chemicals:

Incompatible Chemical ClassPotential Hazard of Mixing
Oxidizing Acids Heat, Fire[16]
Non-oxidizing Mineral Acids Heat, Violent Polymerization[16]
Bases (Caustics) Heat, Polymerization[18]
Strong Oxidizing Agents (e.g., peroxides, permanganates)Violent Reactions, Fire, Explosion[10][17][18][19]
Amines Heat Generation[25]

This guide is intended to provide a comprehensive framework for the safe and compliant disposal of this compound. However, it is imperative to always consult your institution's specific chemical hygiene plan and your Environmental Health & Safety department for guidance tailored to your facility. By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • Apollo Scientific. (2023, July 11).
  • Stanford Environmental Health & Safety.
  • University of Northern Iowa.
  • PubChem. 3-Furancarboxaldehyde, tetrahydro-.
  • University of Pittsburgh. Safe Handling and Disposal of Peroxide Forming Chemicals.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • University of Washington.
  • Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines.
  • U.S. Environmental Protection Agency. Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice.
  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF)
  • Gettysburg College. Guidelines for Use of Peroxide Forming Chemicals & Perchloric Acid.
  • New Jersey Department of Health. Tetrahydrofuran Hazard Summary.
  • University of Michigan. Tetrahydrofuran - Environment, Health & Safety.
  • CP Lab Safety.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
  • Pearson+. Which ether is most apt to form a peroxide?.
  • Wang, B., et al. (2012).
  • University of Michigan-Dearborn. Tetrahydrofuran (THF).
  • Braun Research Group.
  • Al-Malaika, S. (1999). Peroxides and peroxide- forming compounds.
  • U.S. Government Accountability Office. (1992).
  • Weill Cornell Medicine. Peroxide-Forming Chemicals.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Grand Valley State University. (2010, May 10).
  • Temple University.
  • U.S. Environmental Protection Agency.
  • University of California, San Diego.
  • University of California, Berkeley. Peroxide Forming Chemicals.
  • CP Lab Safety.
  • Nipissing University. (2019, June 12).
  • U.S. Environmental Protection Agency. Regulation 62.1 - Definitions and General Requirements.
  • Princeton University.

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A Senior Application Scientist's Guide to Handling Tetrahydrofuran-3-carbaldehyde: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel reagents is a daily reality for professionals in drug discovery and chemical research. Tetrahydrofuran-3-carbaldehyde, a versatile heterocyclic building block, is no exception. While its utility is significant, a deep and practical understanding of its handling requirements is paramount to ensure operational safety and experimental integrity. This guide moves beyond mere checklists to provide a procedural and causal framework for its safe use, grounded in established safety principles and field experience.

The primary, immediate hazard associated with this compound is its potential to cause severe and irreversible damage to the eyes.[1][2] This is the central axis around which all handling protocols must revolve. Our approach is therefore one of proactive prevention, ensuring that engineering controls and personal protective equipment form a redundant system of safety.

Hazard Profile and Risk Assessment

A thorough risk assessment is the foundation of any safe laboratory practice. Before the first container is opened, every individual handling the substance must understand its specific hazards.

GHS Hazard Classification:

  • Primary Hazard: H318 - Causes serious eye damage.[1][2] This classification indicates that contact can lead to irreversible injury.

  • Secondary Hazard: H302 - Harmful if swallowed (Reported by a majority of suppliers).[2]

These hazards mandate a stringent set of precautions. The causality is clear: the chemical's properties are such that ocular tissue is extremely susceptible to damage upon contact. Therefore, the primary goal of our PPE and handling strategy is to eliminate any possibility of eye exposure.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement
Serious Eye Damage CorrosiveH318: Causes serious eye damage.P280: Wear protective gloves, protective clothing, eye protection and face protection.[1]
Acute Toxicity (Oral) Exclamation MarkH302: Harmful if swallowed.P264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2]

The Core Directive: Personal Protective Equipment (PPE)

PPE is the last line of defense, but it must be selected and used as if it were the first. For this compound, the selection is non-negotiable and is directly dictated by the H318 hazard statement.

Eye and Face Protection: The Critical Barrier

Given the risk of serious, irreversible eye damage, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that seal around the eyes, conforming to EN166 or AS/NZS 1337.1 standards.[1]

  • Best Practice/High-Volume Work: A full-face shield worn over chemical splash goggles. This provides a secondary layer of protection for the entire face.

Causality: The aldehyde functional group can be reactive and irritating. More importantly, the chemical's properties cause severe damage on contact. Goggles create a seal that protects against splashes from all angles, a feature that standard safety glasses lack. A face shield adds protection against larger splashes that could otherwise run down the face and into the eyes.

A Note on Contact Lenses: Contact lenses should be avoided when handling this chemical.[1] They can absorb and concentrate vapors and splashes, increasing the severity of an exposure.[1][3] In the event of a splash, they can also hinder the immediate and thorough irrigation of the eye.[1]

Hand Protection: Selecting the Right Glove

While not classified as a primary skin irritant, skin contact should always be avoided through good laboratory practice.[1] The choice of glove material is critical. The parent structure, Tetrahydrofuran (THF), is known to permeate standard nitrile gloves in under a minute.[3][4]

  • Recommended: Use gloves specifically rated for resistance to ethers and aldehydes. While specific permeation data for this compound is not widely available, it is prudent to select gloves based on the properties of THF. Laminate film gloves (e.g., Silver Shield/4H®) or thicker butyl rubber gloves offer superior protection for extended handling.[3][5]

  • For Short-Duration Tasks: Double-gloving with nitrile gloves may be acceptable for very brief transfers, but gloves must be changed immediately upon any suspected contact.[5]

  • Action: Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[1][5]

Body Protection
  • Lab Coat: A standard, buttoned lab coat should be worn to protect against minor splashes.[5][6] For larger-scale work, a chemically resistant apron over the lab coat is recommended.

  • Clothing and Footwear: Full-length pants and closed-toe, closed-heel shoes are mandatory to protect the skin from potential spills.[5][6]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

1. Preparation and Pre-Use Inspection:

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid inspection sticker.
  • Assemble PPE: Don all required PPE (chemical splash goggles, appropriate gloves, lab coat) before approaching the chemical storage area.
  • Prepare Workspace: Ensure the fume hood sash is at the lowest practical height.[5] Line the work area with absorbent, disposable bench paper.
  • Locate Emergency Equipment: Verbally confirm the location of the nearest safety shower and eyewash station before handling the chemical.[6]

2. Chemical Handling Workflow:

  • Transport: Use a secondary container (such as a polyethylene bottle carrier) to transport the chemical from storage to the fume hood.[5]
  • Dispensing: Perform all transfers and dispensing of the chemical inside the certified fume hood to minimize inhalation exposure.[5][6]
  • Container Management: Keep the container securely sealed when not in use to prevent the release of vapors.[1]
  • Hygiene: Adhere to strict personal hygiene rules. Do not eat, drink, or smoke in the laboratory area.[1]

3. Post-Procedure and Disposal Plan:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.
  • Waste Collection: All disposable materials contaminated with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[1]
  • Container Disposal: Empty containers must be treated as hazardous waste unless properly decontaminated.
  • Hand Washing: Always wash hands with soap and water after the procedure is complete.[1]

Visualizing the Workflow

The following diagram outlines the logical flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_emergency Emergency Procedures RiskAssessment Review SDS & Hazards (H318: Serious Eye Damage) PPE_Selection Don Required PPE: - Chemical Goggles + Face Shield - Chemical Resistant Gloves - Lab Coat RiskAssessment->PPE_Selection Mandates EngControls Verify Fume Hood & Locate Eyewash Station PPE_Selection->EngControls Work_In_Hood Work Exclusively in Certified Fume Hood EngControls->Work_In_Hood Dispense Dispense Chemical Keep Container Sealed Work_In_Hood->Dispense Spill Spill Response Work_In_Hood->Spill Decon Decontaminate Work Area Dispense->Decon Exposure Personnel Exposure Dispense->Exposure Waste Segregate Hazardous Waste Decon->Waste Wash Remove PPE & Wash Hands Waste->Wash EyeContact EYE CONTACT: IMMEDIATELY Flush with Eyewash for 15+ min. Call for Medical Aid. Exposure->EyeContact If

Caption: Workflow for handling this compound.

Immediate Actions: Emergency and Disposal Plans

Preparedness is key to mitigating the consequences of an incident.

In Case of Exposure:
  • Eye Contact: This is the most critical emergency. Immediately proceed to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][5][7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of running water and soap.[1] Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[5][7]

  • Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a poison control center or physician.[1]

Spill Response:
  • Minor Spill (inside a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[1]

    • Wipe up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Major Spill:

    • Evacuate the immediate area and alert others.[1]

    • Move upwind from the spill.[1]

    • Contact your institution's emergency services or environmental health and safety department.[1]

Waste Disposal

All waste, including contaminated absorbents and empty containers, must be treated as hazardous chemical waste.[1] It should be placed in a properly labeled container and disposed of through your institution's certified waste management program. Never dispose of this compound down the drain.[1]

By integrating this comprehensive safety and handling protocol, researchers can confidently utilize this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara. [Link]
  • Western Carolina University Standard Operating Procedure for the use of Tetrahydrofuran. Western Carolina University. [Link]
  • Standard Operating Procedure for Tetrahydrofuran. Unknown University. [Link]
  • SAFETY DATA SHEET - Tetrahydrofuran. Lab Alley. [Link]
  • 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568.
  • Tetrahydrofuran (THF) - Chemical Hygiene Plan. University of Michigan-Dearborn. [Link]
  • Tetrahydrofuran Standard Operating Procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.